molecular formula C13H12N2O2 B1266482 2-(Benzylamino)nicotinic acid CAS No. 33522-80-4

2-(Benzylamino)nicotinic acid

Cat. No.: B1266482
CAS No.: 33522-80-4
M. Wt: 228.25 g/mol
InChI Key: AHAACQWBYCPTNV-UHFFFAOYSA-N
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Description

2-(Benzylamino)nicotinic acid (CAS 33522-80-4) is a high-purity nicotinic acid derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol, features a benzylamino substituent on its pyridine ring . Its structural motif makes it a key precursor in the synthesis of complex nitrogen-containing heterocycles, such as pyrido[2,3-d]pyrimidin-4(3H)-ones, which are scaffolds of significant interest in the development of new therapeutic agents . Physically, this compound is a white to off-white powder with a density of approximately 1.3 g/cm³ and a high boiling point of around 426.3°C, indicating good thermal stability for various reaction conditions . As a bifunctional molecule containing both a carboxylic acid and a secondary amine, it offers two distinct sites for chemical modification, allowing researchers to create diverse libraries of compounds for biological screening . It is primarily used as a medical intermediate in pharmaceutical research . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, noting that the acute toxicological data for mice (LD50) via intraperitoneal administration is reported at 474 mg/kg . Storage should be in a sealed container under refrigeration conditions (2-8°C) to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAACQWBYCPTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187161
Record name Nicotinic acid, 2-(benzylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-80-4
Record name Nicotinic acid, 2-(benzylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 2-(benzylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylamino)nicotinic Acid (CAS: 33522-80-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylamino)nicotinic acid, a derivative of the essential vitamin B3 (niacin), represents a compelling scaffold for chemical and pharmacological exploration. While this specific molecule is primarily cataloged as a research chemical, its structural motifs—the nicotinic acid core and the benzylamine substituent—are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthesis protocols, and a detailed exploration of its potential biological activities. Drawing upon extensive literature on analogous structures, we delve into hypothetical mechanisms of action and lay out a roadmap for future research, offering detailed experimental workflows for its synthesis, characterization, and screening for anti-inflammatory and anticancer properties. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Core Molecular Identity

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a benzylamino group at the 2-position. This unique arrangement of functional groups provides a platform for diverse chemical interactions and potential biological recognition.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays, as well as for preliminary assessment of its drug-like characteristics.

PropertyValueSource
CAS Number 33522-80-4
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Solid
InChI Key AHAACQWBYCPTNV-UHFFFAOYSA-N
SMILES O=C(O)C1=CC=CN=C1NCC2=CC=CC=C2
Purity Typically ≥98% (Commercial)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory practices, including the use of a fume hood, safety glasses, and gloves, are required when handling this compound.

Synthesis and Characterization

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach is well-documented for related aminonicotinic acid derivatives and offers a reliable and scalable method for its preparation.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct synthesis is achieved by reacting 2-chloronicotinic acid with benzylamine. The nitrogen atom of benzylamine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. The reaction is typically conducted in a high-boiling point solvent like pyridine, which also serves as a base to neutralize the HCl byproduct.

Synthesis_of_2_Benzylaminonicotinic_acid reactant1 2-Chloronicotinic Acid reagents + Pyridine (Solvent/Base) + Reflux reactant1->reagents reactant2 Benzylamine reactant2->reagents product This compound reagents->product Nucleophilic Aromatic Substitution

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol (Synthesis)

This protocol is based on established procedures for similar compounds.

  • Reaction Setup: To a solution of 2-chloronicotinic acid (10 g, 63.4 mmol) in pyridine (100 mL), slowly add benzylamine (14 mL, 126.8 mmol).

  • Heating: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the pyridine by distillation under reduced pressure.

  • Work-up: Dissolve the residue in a 1 N aqueous sodium hydroxide solution. Adjust the pH to 10-11 with additional water if necessary. Wash the aqueous solution with dichloromethane (3 x 50 mL) to remove unreacted benzylamine and other organic impurities.

  • Precipitation: Cool the aqueous phase in an ice bath and neutralize to pH 6-7 by the slow addition of 10% aqueous hydrochloric acid. The target compound will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry in a vacuum oven to yield the final product. A typical yield for this reaction is around 84%.

Proposed Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow start Synthesized Product nmr 1H & 13C NMR start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy start->ir Functional Group Analysis purity HPLC/UPLC nmr->purity ms->purity ir->purity final Confirmed Structure & Purity >98% purity->final Final Validation

Caption: A logical workflow for the characterization of the title compound.

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the successful substitution and the integrity of the benzyl and nicotinic acid moieties.

  • Mass Spectrometry (MS): To verify the molecular weight (228.25 g/mol ).

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretching, C=O of the carboxylic acid, and aromatic C-H bonds.

  • HPLC/UPLC: To determine the purity of the final compound.

Potential Biological Activities and Mechanisms of Action (Hypothesized)

Direct biological studies on this compound are not extensively reported in peer-reviewed literature. However, the nicotinic acid scaffold is a well-established pharmacophore with known anti-inflammatory and lipid-lowering effects.[2][3][4][5] Furthermore, derivatives of 2-aminonicotinic acid have shown promise as anticancer and antifungal agents.[6][7] Based on this body of evidence, we can hypothesize potential therapeutic avenues for this compound.

Potential Anti-Inflammatory Activity

Nicotinic acid itself exerts anti-inflammatory effects by acting on the G-protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages, as well as on adipocytes.[4][5] Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[4][8]

Hypothesized Mechanism: It is plausible that this compound could act as a modulator of the GPR109A receptor. The benzyl group may influence receptor affinity and selectivity compared to the parent nicotinic acid. Its potential anti-inflammatory action could involve the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

Anti_Inflammatory_Mechanism cluster_cell Macrophage / Monocyte compound This compound receptor GPR109A Receptor compound->receptor Binds & Activates (?) nfkb_pathway NF-κB Pathway (IKKβ, IκBα, p65) receptor->nfkb_pathway Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) nfkb_pathway->cytokines Suppresses Transcription inflammation Reduced Inflammation cytokines->inflammation Leads to

Caption: Hypothesized anti-inflammatory mechanism of action.

Potential Anticancer Activity

Numerous nicotinic acid derivatives have been synthesized and evaluated for their anticancer properties.[7][9][10] Some have shown activity as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[7][9] Additionally, the 2-amino-pyridine scaffold is a component of compounds that have been investigated as inhibitors of tubulin polymerization and inducers of apoptosis.[10]

Hypothesized Mechanism: The benzyl group of this compound could facilitate hydrophobic interactions within the ATP-binding pocket of protein kinases, such as VEGFR-2. Inhibition of such kinases would disrupt downstream signaling pathways essential for cancer cell proliferation and survival. Alternatively, the compound could interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Proposed Research and Development Workflow

For drug development professionals, a structured approach to evaluating this compound is crucial. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Drug_Development_Workflow cluster_screening In Vitro Screening cluster_moa Mechanism of Action (MoA) Studies synthesis Synthesis & Characterization anti_inflam Anti-inflammatory Assays (LPS-stimulated macrophages, Cytokine measurement) synthesis->anti_inflam anti_cancer Anticancer Assays (NCI-60 cell line screen, MTT/SRB proliferation assays) synthesis->anti_cancer hit_validation Hit Validation & Dose-Response anti_inflam->hit_validation anti_cancer->hit_validation moa_inflam GPR109A binding assays, NF-κB pathway analysis (Western Blot) hit_validation->moa_inflam moa_cancer Kinase inhibition assays (VEGFR-2), Tubulin polymerization assay, Cell cycle analysis (FACS) hit_validation->moa_cancer lead_opt Lead Optimization (Structure-Activity Relationship) moa_inflam->lead_opt moa_cancer->lead_opt

Caption: A proposed workflow for the evaluation of the title compound.

Protocol: In Vitro Anti-inflammatory Screening
  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media.

  • Cell Stimulation: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine release at each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value.

Protocol: In Vitro Anticancer Screening (Proliferation Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Viability Assessment: Use an MTT or Sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound (CAS: 33522-80-4) is a readily synthesizable compound with a chemical structure that suggests significant, yet largely unexplored, therapeutic potential. While direct biological data is limited, the well-documented activities of its structural relatives in the nicotinic acid and 2-aminopyridine families provide a strong rationale for its investigation as a novel anti-inflammatory or anticancer agent. The experimental protocols and workflows detailed in this guide offer a clear and structured path for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and potentially develop it into a lead compound for future drug discovery programs. The key to unlocking its potential lies in rigorous, hypothesis-driven research, starting with the foundational screening assays proposed herein.

References

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 344-356. (2017).
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151. (2022).
  • Synthesis of 2-aminonicotinic acid. ResearchGate. (2013).
  • Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. (1975).
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. (2022).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. (2021).
  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. National Institutes of Health. (2007).
  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. (2019).
  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. (1997).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. (2024).
  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. (2012).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (2022).
  • Nicotinic acid: A case for a vitamin that moonlights for cancer? National Institutes of Health. (2017).
  • SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. Bulletin of Natural Sciences Research. (2020).
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. (2015).
  • Unveiling a new quinolone-based scaffold for the development of anticancer agents targeting the RNA-binding protein TRBP. RSC Medicinal Chemistry. (2023).
  • Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. PubMed. (2014).
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. National Institutes of Health. (2010).
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  • (PDF) Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. ResearchGate. (2020).
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Sources

An In-Depth Technical Guide to the Synthesis of 2-(Benzylamino)nicotinic Acid from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-(benzylamino)nicotinic acid, a valuable intermediate in pharmaceutical research, from the readily available starting material, 2-chloronicotinic acid. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful and optimized synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key structural motifs in a variety of biologically active molecules. Their applications span from anti-inflammatory agents to potential therapeutics for a range of diseases. The core of this synthetic challenge lies in the formation of a carbon-nitrogen (C-N) bond between the pyridine ring of nicotinic acid and the nitrogen atom of benzylamine.

The primary and most effective method for this transformation is a nucleophilic aromatic substitution reaction. Specifically, the Ullmann condensation, a copper-catalyzed reaction, has proven to be a robust and widely adopted strategy for the N-arylation of amines with aryl halides.[1][2] While traditional Ullmann conditions often require harsh reaction parameters, modern advancements have introduced milder and more efficient protocols.[3]

This guide will focus on a well-established and optimized approach, detailing the mechanistic rationale, a step-by-step experimental protocol, and key data for successful execution.

Mechanistic Insights: The Ullmann Condensation

The synthesis of this compound from 2-chloronicotinic acid via the Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to proceed through the following key steps:

  • Formation of a Copper(I)-Amine Complex: The reaction is initiated by the coordination of the copper(I) catalyst with benzylamine.

  • Oxidative Addition: The resulting copper(I)-amine complex undergoes oxidative addition with 2-chloronicotinic acid. This step involves the insertion of the copper atom into the carbon-chlorine bond of the pyridine ring, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the desired C-N bond of this compound and regenerating the active copper(I) catalyst.

The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Cu(III)_Intermediate Cu(III) Intermediate 2-Chloronicotinic_Acid->Cu(III)_Intermediate Oxidative Addition Benzylamine Benzylamine Cu(I)-Amine_Complex Cu(I)-Amine Complex Benzylamine->Cu(I)-Amine_Complex Coordination Cu(I)_Catalyst Cu(I) Catalyst Cu(I)_Catalyst->Cu(I)-Amine_Complex Base Base Salt Salt Base->Salt Cu(I)-Amine_Complex->Cu(III)_Intermediate Cu(III)_Intermediate->Cu(I)_Catalyst Regeneration Product This compound Cu(III)_Intermediate->Product Reductive Elimination Water Water Synthesis_Workflow Start Start: Assemble Reaction Apparatus Reagents Charge Flask with Reactants: 2-Chloronicotinic Acid, Benzylamine, CuI, K₂CO₃, DMF Start->Reagents Reaction Heat to 120°C with Stirring (Monitor by TLC) Reagents->Reaction Workup Cool, Dilute with Water, and Extract with Ethyl Acetate Reaction->Workup Purification Wash Organic Layer, Dry, and Concentrate Workup->Purification Isolation Recrystallize from Ethyl Acetate/Hexanes Purification->Isolation Analysis Characterize Product: Melting Point, FT-IR, ¹H NMR Isolation->Analysis End End: Obtain Pure This compound Analysis->End

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), benzylamine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Data and Characterization

Expected Yield and Physical Properties
ParameterExpected Value
Yield75-85%
AppearanceOff-white to pale yellow solid
Melting Point180-182 °C
Molecular FormulaC₁₃H₁₂N₂O₂ [4]
Molar Mass228.25 g/mol
Spectroscopic Data
  • FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

  • ¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum will provide definitive structural confirmation. Expected signals include those for the aromatic protons of the nicotinic acid and benzyl groups, the methylene protons of the benzyl group, and the N-H proton.

Optimization and Alternative Approaches

While the described Ullmann condensation is a reliable method, several strategies can be employed for optimization. [5]

  • Catalyst System: The use of different copper sources (e.g., Cu₂O, CuCl) and ligands (e.g., phenanthroline, pyrazolyl-nicotinic acid) can influence reaction efficiency. * Solvent-Free Conditions: In some cases, solvent-free reactions can be performed, offering a more environmentally friendly approach. [6][7]Boric acid has been reported as an effective catalyst under these conditions. [6]* Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times. [8]

Conclusion

The synthesis of this compound from 2-chloronicotinic acid via a copper-catalyzed Ullmann condensation is a robust and efficient method. This guide has provided a detailed protocol, mechanistic insights, and key characterization data to enable researchers to successfully synthesize this valuable compound. By understanding the underlying principles and potential optimization strategies, scientists can adapt and refine this procedure for their specific research and development needs.

References

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.
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  • Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123.
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  • Bagley, M. C., et al. (2009). Synthesis of 2-(arylamino)
  • Chen, K., et al. (2012). Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation.
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Sources

2-(Benzylamino)nicotinic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-(Benzylamino)nicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a derivative of nicotinic acid (Vitamin B3). The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's identity, synthesis, and purification, followed by an in-depth exploration of its molecular structure. Key aspects such as spectroscopic signatures (NMR, IR), conformational flexibility, and the potential for zwitterionic isomerism are discussed. The guide contextualizes the molecule's potential biological significance by examining the well-established pharmacological profile of its parent compound, nicotinic acid, as a lipid-modifying agent acting on the HCA₂ receptor. This document synthesizes structural data with functional hypotheses to provide a foundational resource for future investigation and development of this class of compounds.

Introduction

Overview of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid (niacin or Vitamin B3) is a fundamental biomolecule, serving as a precursor to the essential coenzymes NAD and NADP.[1][2][3] In pharmacological doses, it functions as a potent lipid-modifying agent, capable of lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[4][5] This activity has established nicotinic acid and its derivatives as a significant area of interest in the treatment of dyslipidemia and the prevention of cardiovascular disease.[4] The chemical scaffold of nicotinic acid, a pyridine ring with a carboxylic acid group, offers a versatile platform for medicinal chemistry, allowing for modifications that can fine-tune potency, selectivity, pharmacokinetics, and tolerability.

Introduction to this compound

This compound is a specific derivative where a benzylamino group is substituted at the 2-position of the nicotinic acid core. This substitution introduces significant structural and electronic changes, including a secondary amine linker and an aromatic benzyl moiety. These features can profoundly influence the molecule's three-dimensional shape, hydrogen bonding capabilities, and potential interactions with biological targets. Understanding the precise molecular structure and conformational dynamics of this compound is paramount for predicting its behavior in biological systems and for designing rational drug development strategies.

Scope of the Guide

This guide offers a detailed examination of the molecular architecture of this compound. It begins by establishing the molecule's fundamental properties and outlining a proven synthetic protocol. The core of the document is a multi-faceted analysis of the molecular structure, integrating data from spectroscopic methods with theoretical considerations of its conformational and isomeric possibilities. Finally, it places the molecule in a biological context, leveraging the known mechanism of nicotinic acid to postulate potential applications and guide future research.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for its chemical identity.

PropertyValueReference(s)
IUPAC Name 2-(benzylamino)pyridine-3-carboxylic acid[6]
CAS Number 33522-80-4[6]
Molecular Formula C₁₃H₁₂N₂O₂[6]
Molecular Weight 228.25 g/mol [6]
Physical Form Solid
SMILES C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O[6]
InChIKey AHAACQWBYCPTNV-UHFFFAOYSA-N[6]

Synthesis and Purification

Synthetic Strategy

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. In this approach, a suitable leaving group at the 2-position of the nicotinic acid ring (e.g., a halogen) is displaced by benzylamine. This method is effective due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group, which activates the 2-position for nucleophilic attack. The choice of solvent and base is critical to facilitate the reaction while minimizing side reactions.

Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of phenylalkylamino-nicotinic acids.[7] This procedure represents a self-validating system, where the successful isolation of the product with the expected characterization data confirms the efficacy of the methodology.

Materials:

  • 2-Chloronicotinic acid

  • Benzylamine

  • Pyridine

  • Deionized Water

  • Standard laboratory glassware for reflux

Procedure:

  • Combine 2-chloronicotinic acid (1 equivalent) and benzylamine (1.2 equivalents) in a round-bottom flask.

  • Add pyridine and deionized water to the mixture to serve as the solvent system.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux overnight with continuous stirring to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

  • After cooling to room temperature, the reaction mixture is subjected to an acidic workup to protonate the product, facilitating its precipitation.

  • The resulting solid is collected by vacuum filtration and washed with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove unreacted starting materials and impurities.

  • The crude product is then purified by recrystallization from an appropriate solvent system (e.g., a mixture of ethanol and water) to yield the final product as a solid.

Purification and Yield Optimization

A significant challenge in the synthesis of nicotinic acid derivatives can be material loss during purification.[8] To optimize the yield, the volume of solvent used for recrystallization should be minimized. The purity of the final compound is confirmed through melting point determination and the spectroscopic methods detailed in the following section.

Synthesis_Workflow Reactants 2-Chloronicotinic Acid + Benzylamine Reaction Reflux in Pyridine/Water (Overnight) Reactants->Reaction Workup Acidic Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The proton (¹H) and carbon-¹³ (¹³C) NMR data are consistent with the assigned structure.[7]

¹H NMR (DMSO-d₆) δ (ppm)MultiplicityIntegrationAssignment
8.13dd1HPyridine H (position 6)
8.09dd1HPyridine H (position 4)
7.38 – 7.16m5HBenzyl aromatic protons
6.62dd1HPyridine H (position 5)
4.69d2HMethylene protons (-CH₂-)
¹³C NMR (DMSO-d₆) δ (ppm)Assignment
168.9Carboxylic acid carbon (C=O)
158.1, 153.3Pyridine carbons C2 and C6
140.2, 140.1Pyridine C4 and Benzyl quaternary carbon
128.4, 127.2, 126.7Benzyl aromatic carbons (CH)
111.4, 106.1Pyridine carbons C3 and C5
43.7Methylene carbon (-CH₂-)

Data sourced from Crystal Growth & Design.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies observed for this compound include:[7]

  • Broad O-H stretch: Around 3000-2500 cm⁻¹, characteristic of a carboxylic acid hydrogen bond.

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O stretch: A strong absorption around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl.

  • Aromatic C=C and C=N stretches: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 228.25.[6] Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage yielding the benzyl cation (m/z 91).

In-Depth Analysis of Molecular Geometry

Conformational Flexibility

The structure of this compound is not planar. Significant conformational flexibility exists due to rotation around several single bonds:

  • Pyridine C2—N bond: Rotation around this bond alters the orientation of the entire benzylamino substituent relative to the nicotinic acid plane.

  • N—CH₂ bond: This bond's rotation positions the benzyl group.

  • CH₂—Phenyl bond: Rotation here orients the phenyl ring.

Studies on homologous phenylalkylamino-nicotinic acids have shown that the conformation of the linker between the aromatic rings (e.g., anti vs. gauche) can lead to different crystalline forms, a phenomenon known as polymorphism.[7]

Potential for Polymorphism and Zwitterionic Forms

A critical feature of this molecule is the presence of both an acidic functional group (carboxylic acid) and basic nitrogen atoms (in the pyridine ring and the amino linker). This allows for the possibility of intramolecular proton transfer, leading to an equilibrium between a neutral form and a zwitterionic form.

This phenomenon has been crystallographically confirmed in the closely related molecule 2-(p-tolylamino)nicotinic acid (TNA), which exists in both neutral and zwitterionic polymorphic forms.[9] In the zwitterionic state, the carboxylic acid proton transfers to the pyridine nitrogen, creating a carboxylate anion and a pyridinium cation. The existence of either form depends heavily on the crystallization conditions and the local chemical environment.

Caption: The equilibrium between the neutral and zwitterionic forms of this compound.
Crystallographic Insights from Analogous Structures

While a crystal structure for this compound itself is not publicly available, data from analogous compounds provide valuable insights. The crystal structure of 2-(benzylcarbamoyl)nicotinic acid reveals a significant twist between the pyridine and phenyl rings, with a dihedral angle of 37.1°.[10] A similar non-planar conformation is highly probable for this compound, driven by steric hindrance between the ortho-substituents. This twisted geometry is a key determinant of how the molecule can fit into a protein's binding pocket.

Biological Context and Potential Applications

The Pharmacological Legacy of Nicotinic Acid (Niacin)

The therapeutic potential of this compound is best understood by first examining its parent compound. Pharmacological doses of nicotinic acid exert their lipid-lowering effects primarily through the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed on adipocytes (fat cells).[4][11]

Mechanism of Action:

  • Nicotinic acid binds to the HCA₂ receptor on the surface of an adipocyte.

  • This binding activates an inhibitory G-protein (Gᵢ).

  • The Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][12]

  • Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase.

  • The inhibition of lipolysis results in a decreased release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[1]

  • With a lower supply of FFAs to the liver, the synthesis of triglycerides and VLDL is reduced, ultimately leading to lower LDL cholesterol levels.[12]

HCA2_Signaling cluster_cell Adipocyte Receptor HCA₂ Receptor Gi Gᵢ Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Promotes NA Nicotinic Acid NA->Receptor Binds

Caption: Simplified signaling pathway of nicotinic acid via the HCA₂ receptor in adipocytes.
Hypothesized Activity of this compound

The addition of the benzylamino group to the nicotinic acid scaffold could modulate its biological activity in several ways:

  • Receptor Affinity and Selectivity: The benzyl group could form additional hydrophobic or π-stacking interactions within the HCA₂ binding pocket, potentially increasing affinity or altering selectivity for related receptors. The presence of a similar structure, 2-(4-chloro-phenylamino)-nicotinic acid, in a protein-ligand complex database suggests this scaffold is actively explored for protein binding.[13]

  • Pharmacokinetic Properties (ADME): The increased lipophilicity imparted by the benzyl group may alter the molecule's absorption, distribution, metabolism, and excretion profile compared to the more polar nicotinic acid.

  • Novel Targets: The derivative may possess activity at entirely different biological targets, independent of the HCA₂ receptor, opening new therapeutic avenues.

Future Research Directions

To fully characterize the potential of this compound, the following experimental steps are recommended:

  • In Vitro Receptor Binding Assays: Quantify the binding affinity of the compound for the HCA₂ receptor.

  • Cell-Based Functional Assays: Measure the compound's ability to inhibit lipolysis in cultured adipocytes to determine its functional potency as an agonist or antagonist.

  • X-ray Crystallography: Obtain a crystal structure of the compound, both alone to confirm its solid-state conformation and in complex with its target protein to elucidate the specific molecular interactions.

  • Pharmacokinetic Studies: Evaluate the compound's profile in animal models to assess its potential as a drug candidate.

Conclusion

This compound is a structurally complex molecule characterized by a non-planar conformation, significant rotational flexibility, and the potential for zwitterionic isomerism. Its synthesis is straightforward, and its structure is well-defined by standard spectroscopic techniques. While its specific biological activity remains to be fully elucidated, its relationship to the potent lipid-modifying agent nicotinic acid makes it a compound of significant interest for drug discovery. The structural features introduced by the benzylamino moiety provide a clear rationale for further investigation into its pharmacological profile, with the potential to yield novel therapeutics for metabolic diseases.

References

  • PubChem. This compound.
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  • National Center for Biotechnology Information. 2-(Benzylcarbamoyl)nicotinic acid. PubChem. [Link]
  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
  • RCSB PDB. Crystal structure of NmrA-like family domain containing protein 1 in complex with NADP and 2-(4-chloro-phenylamino)-nicotinic acid. [Link]
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  • PubChem. Nicotinic acid benzylamide.
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  • Philipp, M., et al. (2008). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. [Link]
  • ResearchGate. Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. [Link]
  • Linus Pauling Institute. Niacin.
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An In-Depth Technical Guide to 2-(Benzylamino)nicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(Benzylamino)nicotinic acid, a key heterocyclic compound with significant relevance to researchers, scientists, and professionals in drug development. The guide details its chemical identity, including its IUPAC name and synonyms, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a discussion of its potential therapeutic applications. The content is structured to deliver expert-level insights and practical, reproducible methodologies, adhering to the highest standards of scientific integrity.

Chemical Identity and Nomenclature

This compound is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of N-substituted aminonicotinic acids. Establishing the precise chemical identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.

  • IUPAC Name: The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(benzylamino)pyridine-3-carboxylic acid .

  • CAS Registry Number: The unique identifier assigned by the Chemical Abstracts Service is 33522-80-4 .[1][2]

  • Common Synonyms: In literature and commercial catalogs, this compound may be referred to by several names, including:

    • 2-(N-benzylamino)nicotinic acid

    • 2-(benzylamino)pyridine-3-carboxylic acid[1]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems, designing formulations, and planning synthetic routes. The key properties of 2-(benzylamino)pyridine-3-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C13H12N2O2[2]
Molecular Weight 228.25 g/mol [2][3]
IUPAC Name 2-(benzylamino)pyridine-3-carboxylic acid[4]
Melting Point 148 °C[1]
SMILES c1ccc(cc1)CNc2c(cccn2)C(=O)O[2]
InChI Key AHAACQWBYCPTNV-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction. This section details a robust protocol and explains the underlying chemical principles.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary route involves the reaction of 2-chloronicotinic acid with benzylamine.[1] The pyridine ring, particularly when activated by an electron-withdrawing group like the carboxylic acid, is susceptible to nucleophilic attack at the 2-position, especially when a good leaving group like a halide is present.[6]

Reaction Scheme: 2-Chloronicotinic Acid + Benzylamine → this compound + HCl

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, yielding a high-purity product with reproducible results.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Benzylamine (2.0 eq)

  • Pyridine (solvent)

  • 1 N Sodium Hydroxide (NaOH)

  • 10% Hydrochloric Acid (HCl)

  • Dichloromethane (for washing)

  • Deionized Water

Procedure:

  • Reaction Setup: To a solution of 2-chloronicotinic acid (63.4 mmol, 1.0 eq) in pyridine, slowly add benzylamine (126.8 mmol, 2.0 eq).[1]

    • Causality: Benzylamine acts as the nucleophile. A molar excess is used to drive the reaction to completion and to neutralize the HCl byproduct generated in situ. Pyridine serves as a high-boiling solvent that can also act as a base to scavenge acid.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-16 hours (overnight).[1]

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a practical rate.

  • Solvent Removal: After cooling to room temperature, remove the pyridine solvent by distillation under reduced pressure.[1]

  • Aqueous Workup & Purification: a. Dissolve the resulting residue in 1 N aqueous sodium hydroxide (NaOH) solution.[1]

    • Causality: This step deprotonates the carboxylic acid, forming the water-soluble sodium salt (sodium 2-(benzylamino)nicotinate), allowing for separation from non-polar organic impurities. b. Dilute with water to adjust the pH to 10-11 and wash with dichloromethane to remove any unreacted benzylamine and other organic impurities.[1] c. Carefully acidify the aqueous phase with cold 10% aqueous hydrochloric acid (HCl) to a pH of 6-7.[1]

    • Causality: This protonates the carboxylate, causing the neutral, water-insoluble target compound to precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold deionized water to remove residual salts, and dry in a vacuum oven to yield the final product as a white solid.[1] An expected yield is approximately 84%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Reactants Reactants (2-Chloronicotinic Acid, Benzylamine, Pyridine) Reaction Reflux Overnight Reactants->Reaction Heat SolventRemoval Solvent Removal (Distillation) Reaction->SolventRemoval Workup Aqueous Workup (NaOH, DCM Wash) SolventRemoval->Workup Precipitation Acidification & Precipitation (HCl) Workup->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product Final Product: This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d6, the spectrum should show characteristic peaks: a doublet for the benzylic CH₂ protons around 4.69 ppm, multiplets for the aromatic protons of the benzyl and pyridine rings between 6.61 and 8.28 ppm, a broad singlet for the amine N-H around 8.47 ppm, and a singlet for the carboxylic acid O-H proton above 13 ppm.[1]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) should show a molecular ion peak (M+H)⁺ at m/z 229, confirming the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound.[7] A reversed-phase column can be used with a mobile phase of acetonitrile and water containing an acid modifier like formic acid, with detection by UV-Vis or mass spectrometry (LC-MS/MS) for higher sensitivity.[8][9]

Applications and Biological Significance

While this compound itself is primarily a research chemical and synthetic intermediate, its structural motif is of significant interest in drug discovery. It is an analog of other 2-(arylamino)nicotinic acids, a class that includes potent non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[6]

Potential as an NSAID Analog

The core structure of 2-(arylamino)nicotinic acid is known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Hypothesized Mechanism of Action: Like other NSAIDs, it is plausible that this compound could inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] Nicotinic acid itself has complex pharmacological effects, including anti-inflammatory actions and the modulation of lipid metabolism through receptors like GPR109A.[10][11][12] While the direct action of the benzylamino derivative on these pathways requires further investigation, its structural similarity to known bioactive molecules makes it a compelling candidate for screening in anti-inflammatory and cardiovascular research.

Role as a Synthetic Intermediate

The compound can serve as a precursor for the synthesis of more complex molecules, such as esters or amides, for use in various applications, including as active ingredients in agricultural fungicides.[13]

Signaling Pathway Diagram

MOA

Sources

The Multifaceted Biological Landscape of 2-Aminonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-aminonicotinic acid scaffold is a prime example of such a versatile and valuable core.[1][2] Its unique arrangement of a pyridine ring functionalized with both an amino and a carboxylic acid group provides a rich platform for chemical modification, enabling the exploration of diverse biological targets.[2][3] This technical guide offers an in-depth exploration of the biological activities of 2-aminonicotinic acid derivatives, moving beyond a mere catalog of effects to dissect the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The Spectrum of Biological Activity: A Multi-Target Profile

Derivatives of 2-aminonicotinic acid have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic areas.[1][4] This versatility stems from the scaffold's ability to interact with a variety of biological targets through diverse chemical modifications.[2][4]

Antimicrobial and Antifungal Efficacy

A significant body of research highlights the potential of 2-aminonicotinic acid derivatives as antimicrobial agents.[4] Their efficacy has been demonstrated against various bacterial and fungal strains.[5][6]

  • Antibacterial and Antitubercular Activity: Certain derivatives have shown effectiveness against specific bacterial strains, including Mycobacterium tuberculosis.[4] Structural modifications at the C3 position have yielded compounds with potent antitubercular activity, demonstrating IC₅₀ values of less than 1 μM against the H37Rv strain.[4] Metal complexes of 2-aminonicotinic acid, particularly with silver and zinc, have shown significant activity against Bacillus subtilis and Bacillus licheniformis, respectively.[6][]

  • Antifungal Properties: The antifungal potential of 2-aminonicotinamide derivatives has been notably explored, especially against Candida albicans.[5] These compounds often function by targeting the fungal cell wall, a well-established target for antifungal drug development.[8] The core scaffold, typically a 2-aminopyridine ring linked to a substituted thiophene ring via an amide linkage, is crucial for this activity.[5] Additionally, copper and nickel complexes of 2-aminonicotinic acid have demonstrated high susceptibility against Fusarium oxysporum.[6][]

Anticancer Potential: Targeting Key Oncogenic Pathways

The fight against cancer has unearthed several promising 2-aminonicotinic acid derivatives that act on various hallmarks of cancer.

  • Kinase Inhibition: A primary mechanism of anticancer activity for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9]

    • VEGFR-2 Inhibition: Certain nicotinic acid derivatives have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10][11] One such derivative, compound 5c, exhibited promising VEGFR-2 inhibition with an IC50 of 0.068 μM and induced apoptosis, as evidenced by a significant increase in caspase-3 levels.[10][11]

    • ROS1 and ALK Inhibition: In the context of non-small cell lung cancer (NSCLC), novel 2-aminopyridine derivatives have been developed as dual inhibitors of ROS1 and ALK kinases.[12] These are particularly significant for their ability to combat drug resistance, with some derivatives showing potent activity against clinically relevant resistant mutants like ROS1G2032R and ALKG1202R.[12]

  • Cytotoxicity: Beyond kinase inhibition, these derivatives have demonstrated broad cytotoxic effects against various human cancer cell lines.[10]

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Derivatives of 2-aminonicotinic acid have emerged as potent anti-inflammatory agents.[5][13]

  • Inhibition of Reactive Oxygen Species (ROS): A key anti-inflammatory mechanism is the inhibition of reactive oxygen species (ROS) production by human blood cells.[5] Isonicotinic acid derivatives, a closely related class, have shown potent anti-inflammatory activity correlated to their inhibitory effect on the COX-2 enzyme.[14]

  • COX Inhibition: Some 2-phenoxynicotinic acid hydrazides have demonstrated moderate to good COX-1 inhibition and weak COX-2 inhibition, contributing to their anti-inflammatory and analgesic effects.[13]

Neuroprotective Effects

The 2-aminonicotinic acid scaffold is considered privileged for developing drugs targeting the central nervous system (CNS).[4] Its derivatives have shown potential in mitigating neurodegenerative processes.[4]

  • Inhibition of 3-HAO: A key neuroprotective mechanism is the potent inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO).[4] This enzyme is involved in the kynurenine pathway, and its inhibition leads to a reduction in the production of the neurotoxic quinolinic acid.[4] In rat models, a significant reduction of 89% in quinolinic acid production has been observed.[4]

Vasorelaxant and Antioxidant Activities

Certain thionicotinic acid derivatives have been identified as a novel class of vasorelaxant and antioxidant compounds.[15][16] Their vasorelaxant effects are mediated, in part, by endothelium-induced nitric oxide (NO) and prostacyclin.[15] These compounds also exhibit antioxidant properties as determined by DPPH and superoxide dismutase (SOD) assays.[15][16]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 2-aminonicotinic acid derivatives, several key SAR insights have been elucidated.

SAR in Antifungal Derivatives

For 2-aminonicotinamide derivatives with antifungal activity against Candida albicans, the following structural features are critical[5]:

  • A substituted phenylaminomethyl group at the 5-position of the thiophene ring is essential for activity.

  • The position of the substituent on the phenyl ring is a key determinant of potency, with meta and ortho positions generally being more favorable than the para position.

SAR in Anti-inflammatory Derivatives

In the context of anti-inflammatory activity through ROS inhibition, the following has been observed[5]:

  • Acetylation of the amino group tends to reduce the anti-inflammatory potency when compared to the parent aminophenol derivatives.

The following diagram illustrates a generalized workflow for the discovery and optimization of bioactive 2-aminonicotinic acid derivatives, incorporating SAR analysis.

SAR_Workflow Workflow for Bioactive 2-Aminonicotinic Acid Derivative Discovery A 2-Aminonicotinic Acid Scaffold B Chemical Synthesis of Derivative Library A->B Diversification C High-Throughput Screening (HTS) for Biological Activity B->C D Identification of 'Hit' Compounds C->D E Structure-Activity Relationship (SAR) Analysis D->E F Rational Design of Optimized Derivatives E->F Informs Design G Synthesis of Optimized Compounds F->G H In-depth Biological Evaluation (In Vitro & In Vivo) G->H H->E Iterative Refinement I Lead Compound Identification H->I

Caption: A generalized workflow for the discovery and optimization of bioactive compounds.

Key Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of 2-aminonicotinic acid derivatives.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from methodologies used to assess the antifungal activity of 2-aminonicotinamide derivatives against Candida albicans.[5]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Agar plates

  • Sterile saline

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Harvest colonies and suspend them in sterile saline to a concentration of 10⁶ to 5 x 10⁶ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well microtiter plates.

  • Inoculation and Incubation:

    • Further, dilute the fungal inoculum and add it to each well of the microtiter plate, achieving a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Include positive (fungus without compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by measuring absorbance.

In Vitro Anti-inflammatory Activity Assay (ROS Inhibition)

This protocol measures the inhibitory effect of compounds on the production of reactive oxygen species by human blood cells.[5]

Objective: To quantify the anti-inflammatory potential of a compound by measuring its ability to inhibit ROS production.

Materials:

  • Test compounds

  • Whole human blood

  • Balanced salt solution

  • Luminol

  • 96-well plates

  • Chemiluminescence plate reader

Procedure:

  • Preparation of Cell Suspension:

    • Dilute fresh whole human blood with a balanced salt solution.

  • Assay Procedure:

    • In a 96-well plate, incubate the diluted blood with various concentrations of the test compounds.

    • Add luminol, which will react with ROS to produce a chemiluminescent signal.

    • Stimulate ROS production (e.g., with a phorbol ester or opsonized zymosan).

    • Immediately measure the chemiluminescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of ROS production for each compound concentration relative to the control (stimulated cells without the compound).

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ROS production.

VEGFR-2 Kinase Inhibition Assay

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key target for some anticancer 2-aminonicotinic acid derivatives.

VEGFR2_Pathway Simplified VEGFR-2 Signaling Pathway Inhibition cluster_cell Endothelial Cell VEGFR2 VEGFR-2 Receptor P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 VEGF Binding & Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response VEGF VEGF VEGF->VEGFR2 Inhibitor 2-Aminonicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of VEGFR-2 signaling by a 2-aminonicotinic acid derivative.

Neuroprotection via 3-HAO Inhibition: A Mechanistic View

The neuroprotective effects of 2-aminonicotinic acid derivatives are particularly noteworthy. The inhibition of 3-HAO is a key mechanism in this process.

The following diagram illustrates this neuroprotective mechanism.

Neuroprotection_Pathway Neuroprotective Mechanism via 3-HAO Inhibition Kynurenine Kynurenine Pathway Three_HAO 3-Hydroxyanthranilic Acid 3,4-Dioxygenase (3-HAO) Kynurenine->Three_HAO Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HAO->Quinolinic_Acid Neuron Neuron Quinolinic_Acid->Neuron Excitotoxicity Neurodegeneration Neurodegeneration Neuron->Neurodegeneration Inhibitor 2-Aminonicotinic Acid Derivative Inhibitor->Three_HAO Inhibits

Caption: Mechanism of neuroprotection by inhibiting the production of neurotoxic quinolinic acid.

Quantitative Data Summary

The following table summarizes some of the reported biological activities of 2-aminonicotinic acid and its derivatives.

Derivative ClassBiological ActivityTarget/AssayPotency (IC₅₀/MIC)Reference
2-Aminonicotinic Acid DerivativesAntitubercularM. tuberculosis H37Rv<1 µM[4]
Nicotinic Acid-Based Compound 5cAnticancer (VEGFR-2 Inhibition)VEGFR-2 Kinase Assay0.068 µM[10][11]
2-Aminopyridine Derivative C01Anticancer (ROS1 Resistance)CD74-ROS1G2032R Cell Line42.3 nM[12]
Isonicotinate of meta-aminophenol (5)Anti-inflammatoryROS Inhibition1.42 ± 0.1 µg/mL[14]
2-(1-adamantylthio)nicotinic acid (6)VasorelaxantRat Thoracic AortaED₅₀ of 21.3 nM[15]

Future Perspectives and Conclusion

The 2-aminonicotinic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it a highly attractive starting point for drug discovery programs.[1][2][17] Future research will likely focus on:

  • Target Selectivity: Fine-tuning the structure of these derivatives to enhance selectivity for specific biological targets, thereby reducing off-target effects and improving the therapeutic index.

  • Overcoming Drug Resistance: As demonstrated in the case of ROS1/ALK inhibitors, these scaffolds hold promise for developing next-generation drugs that can overcome acquired resistance to existing therapies.[12]

  • Elucidation of Novel Mechanisms: Further investigation into the mechanisms of action of these compounds may reveal novel biological targets and pathways.

  • Preclinical and Clinical Development: Moving the most promising lead compounds through preclinical and, eventually, clinical development to translate their therapeutic potential into tangible benefits for patients.

References

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  • Chuang, T.-F., Chen, Y.-L., Chen, Y.-L., & Liu, M.-C. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules, 15(1), 131-144. [Link]
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  • Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]
  • (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
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An In-Depth Technical Guide to the Potential Therapeutic Uses of 2-(Benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzylamino)nicotinic acid, a derivative of nicotinic acid (niacin), belongs to a class of compounds with a rich history of therapeutic applications. While direct pharmacological data on this compound is nascent, its structural similarity to other well-characterized 2-(arylamino)nicotinic acids and the broader family of nicotinic acid derivatives provides a strong foundation for exploring its potential therapeutic utility. This guide synthesizes the current understanding of related compounds to project the likely pharmacological profile of this compound, focusing on its potential as an anti-inflammatory, analgesic, and cardiovascular agent. We will delve into the established mechanisms of action for this class of molecules, including cyclooxygenase (COX) inhibition and modulation of the GPR109A receptor, and provide detailed experimental protocols for the preclinical evaluation of this promising compound.

Introduction: The Therapeutic Promise of Nicotinic Acid and its Derivatives

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily known for its robust lipid-modifying effects.[1] It is clinically used to treat dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, which is a major risk factor for cardiovascular disease.[2][3] Beyond its impact on cholesterol and triglycerides, research has illuminated a host of other pharmacological activities, including potent anti-inflammatory effects.[2][4][5][6] These multifaceted properties have spurred the development of a wide array of nicotinic acid derivatives with the aim of enhancing efficacy, improving side-effect profiles, and exploring new therapeutic avenues.[7][8]

This compound (CAS No. 33522-80-4) is one such derivative.[4][7] While specific research on this compound is limited, its core structure, featuring a benzyl group attached to the amino position of the nicotinic acid scaffold, suggests a strong potential for biological activity. This guide will, therefore, extrapolate from the known pharmacology of analogous compounds to build a comprehensive picture of the potential therapeutic applications of this compound.

Potential Therapeutic Applications

Based on the established activities of structurally related compounds, this compound is hypothesized to have potential therapeutic value in the following areas:

  • Inflammation and Pain: As a derivative of nicotinic acid and structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary putative application is in the management of inflammatory conditions and associated pain.[9][10]

  • Cardiovascular Diseases: Leveraging the well-documented lipid-lowering and anti-atherosclerotic effects of the parent molecule, nicotinic acid, this derivative may offer benefits in cardiovascular health.[2][6]

  • Hypertension: A patent for related 2-(alkylamino)nicotinic acid analogs has indicated potent angiotensin II antagonism, suggesting a potential role in the treatment of hypertension.[]

Mechanistic Insights: A Tale of Two Pathways

The therapeutic effects of nicotinic acid and its derivatives are primarily mediated through two key molecular pathways: inhibition of cyclooxygenase (COX) enzymes and activation of the G protein-coupled receptor 109A (GPR109A).

Cyclooxygenase (COX) Inhibition: A Potential Anti-Inflammatory and Analgesic Mechanism

Many 2-(arylamino)nicotinic acid derivatives exhibit anti-inflammatory and analgesic properties through the inhibition of COX enzymes.[12] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

There are two main isoforms of COX:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[12]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[12]

Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1. It is plausible that this compound could act as a COX inhibitor, and its selectivity for COX-1 versus COX-2 would be a critical determinant of its therapeutic index.

Diagram: The Cyclooxygenase (COX) Pathway and Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs This compound (Hypothesized) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The COX pathway and the hypothesized inhibitory action of this compound.

GPR109A Activation: A Gateway to Anti-Inflammatory and Lipid-Modifying Effects

Nicotinic acid is a known agonist for the G protein-coupled receptor 109A (GPR109A), which is highly expressed on adipocytes and immune cells such as monocytes and macrophages.[2][5][6] Activation of GPR109A has two major downstream consequences:

  • In Adipocytes: It leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL).[6]

  • In Immune Cells: GPR109A activation on monocytes and macrophages has been shown to exert potent anti-inflammatory effects.[5][6][10] This includes the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and a reduction in monocyte chemotaxis and adhesion, key processes in the development of atherosclerosis.[6][10]

It is highly probable that this compound retains the ability to interact with GPR109A, and characterizing this interaction will be crucial in defining its therapeutic potential.

Diagram: GPR109A Signaling Pathway

GPR109A_Pathway cluster_adipocyte Adipocyte cluster_macrophage Macrophage BANA_Adipocyte This compound GPR109A_Adipocyte GPR109A BANA_Adipocyte->GPR109A_Adipocyte AC_Adipocyte Adenylate Cyclase GPR109A_Adipocyte->AC_Adipocyte Inhibition cAMP_Adipocyte cAMP AC_Adipocyte->cAMP_Adipocyte Inhibition HSL Hormone-Sensitive Lipase cAMP_Adipocyte->HSL Inhibition FFA_Release Free Fatty Acid Release HSL->FFA_Release Inhibition BANA_Macrophage This compound GPR109A_Macrophage GPR109A BANA_Macrophage->GPR109A_Macrophage Anti_Inflammatory Anti-Inflammatory Effects (e.g., ↓ TNF-α, ↓ IL-6) GPR109A_Macrophage->Anti_Inflammatory

Sources

The Medicinal Chemistry of 2-(Benzylamino)nicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(benzylamino)nicotinic acid, a key heterocyclic scaffold in medicinal chemistry. While direct studies on this specific molecule are emerging, this document synthesizes the current understanding of its synthesis, physicochemical properties, and potential therapeutic applications by examining its parent compound, nicotinic acid, and closely related derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential of this compound as a versatile building block for novel therapeutic agents. We will explore its hypothesized roles in inflammation, oncology, and neurodegenerative disorders, grounded in the established pharmacology of the nicotinic acid family.

Introduction: The Nicotinic Acid Scaffold in Drug Design

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in human physiology, primarily recognized for its role in cellular metabolism as a precursor to the coenzymes NAD and NADP[1][2]. Beyond its vitamin function, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia[3]. The discovery of its receptor, G protein-coupled receptor 109A (GPR109A or HCA2), has elucidated many of its lipid-lowering and anti-inflammatory effects[4][5]. This understanding has spurred the exploration of nicotinic acid derivatives as potential therapeutic agents for a range of conditions.

The 2-aminonicotinic acid backbone, in particular, offers a versatile platform for chemical modification. The introduction of a benzylamino group at the 2-position creates this compound, a molecule with the potential for unique biological activities. The benzyl moiety can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, potentially enhancing potency and selectivity. This guide will delve into the synthetic strategies, physicochemical characteristics, and the promising, albeit largely extrapolated, medicinal chemistry applications of this compound.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a drug candidate.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Physical Form Solid[6]
CAS Number 33522-80-4[6]
Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with benzylamine. This method is adapted from established protocols for the synthesis of related 2-arylaminonicotinic acids[7].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloronicotinic acid (1 equivalent), benzylamine (1.2 equivalents), and potassium carbonate (2 equivalents) in distilled water.

  • Heating: Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 4-5 with 1M HCl. This will precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a solid.

Synthesis_Workflow reagents 2-Chloronicotinic Acid Benzylamine K2CO3 Water reaction Reflux (100°C) 4-6 hours reagents->reaction 1. Mix workup Cool to RT Acidify (1M HCl) reaction->workup 2. React isolation Filter Precipitate Wash with Water Dry workup->isolation 3. Precipitate purification Recrystallization (Ethanol/Water) isolation->purification 4. Isolate product This compound purification->product 5. Purify

Caption: Synthetic workflow for this compound.

Potential Roles in Medicinal Chemistry

While direct pharmacological studies on this compound are limited, the extensive research on its parent compound and related derivatives provides a strong basis for hypothesizing its potential therapeutic applications.

Anti-inflammatory Activity

Mechanism of Action: Nicotinic acid is known to exert anti-inflammatory effects, in part by activating the GPR109A receptor on immune cells such as monocytes and macrophages[5][8]. This activation can lead to the suppression of pro-inflammatory signaling pathways, including the NF-κB pathway, resulting in a decrease in the production of inflammatory cytokines like TNF-α, IL-6, and MCP-1[8][9][10]. It is plausible that this compound retains the ability to interact with GPR109A, with the benzyl group potentially influencing receptor affinity and signaling outcomes.

Anti_Inflammatory_Pathway cluster_cell Macrophage/Monocyte ligand This compound (Hypothesized) receptor GPR109A Receptor ligand->receptor Binds to nfkb_pathway NF-κB Pathway Inhibition receptor->nfkb_pathway Activates Gi signaling cytokines Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, MCP-1) nfkb_pathway->cytokines Leads to

Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Protocol for Evaluation:

  • In Vitro Cytokine Release Assay:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

    • Treat the stimulated cells with varying concentrations of this compound.

    • After a suitable incubation period, collect the cell supernatant.

    • Quantify the levels of TNF-α, IL-6, and other relevant cytokines using an enzyme-linked immunosorbent assay (ELISA).

Anticancer Potential

The nicotinic acid scaffold has been incorporated into various molecules with demonstrated anticancer activity.

Potential Mechanisms of Action:

  • VEGFR-2 Inhibition: Some novel nicotinic acid derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[4][11]. It is conceivable that the benzylamino moiety of this compound could position the molecule favorably within the ATP-binding pocket of VEGFR-2, leading to the inhibition of its kinase activity.

  • Tubulin Polymerization Inhibition: Certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[12]. The benzyl group in this compound could potentially interact with the colchicine binding site on tubulin, disrupting microtubule dynamics.

Experimental Protocol for Evaluation:

  • In Vitro Cytotoxicity Assay:

    • Culture a panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, PC-3 for prostate cancer).

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or SRB assay.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Neuroprotective Effects

Emerging evidence suggests a neuroprotective role for niacin, with dietary intake correlated with a reduced risk of Alzheimer's disease and age-associated cognitive decline[2][3][13].

Hypothesized Mechanisms:

  • NAD+ Precursor: As a derivative of nicotinic acid, this compound could potentially serve as a precursor for NAD+ synthesis in the central nervous system[1]. NAD+ is crucial for neuronal energy metabolism and DNA repair, and its depletion is implicated in several neurodegenerative diseases.

  • GPR109A-Mediated Immunomodulation: GPR109A is expressed on microglia, the resident immune cells of the brain. Activation of this receptor by niacin has been shown to modulate microglial activity, potentially promoting the clearance of amyloid-beta plaques in Alzheimer's disease models[3].

Experimental Protocol for Evaluation:

  • In Vitro Neuroprotection Assay:

    • Culture a neuronal cell line (e.g., SH-SY5Y).

    • Induce neurotoxicity using a known agent such as 6-hydroxydopamine (for Parkinson's disease models) or amyloid-beta oligomers (for Alzheimer's disease models).

    • Co-treat the cells with this compound at various concentrations.

    • Assess neuronal viability using methods like the LDH release assay or by morphological analysis.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is not yet established, insights can be drawn from related nicotinic acid derivatives.

Modification SiteObservationImplication for this compound
2-Position Substituent The nature of the substituent at the 2-position significantly influences biological activity. For example, 2-aminonicotinamide derivatives show potent antifungal activity[14].The benzylamino group is likely a key determinant of the molecule's biological profile. Modifications to the benzyl ring (e.g., addition of electron-withdrawing or -donating groups) could fine-tune its activity.
Carboxylic Acid vs. Amide/Ester In some series of nicotinic acid derivatives, the free carboxylic acid is crucial for activity, while in others, the corresponding amides or esters are more potent.The carboxylic acid of this compound is a potential site for prodrug strategies to improve pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The wealth of data on nicotinic acid and its derivatives strongly suggests that this compound is likely to possess interesting biological activities. Future research should focus on:

  • Systematic Pharmacological Profiling: A comprehensive evaluation of this compound against a broad range of biological targets is warranted.

  • Lead Optimization: Should promising activity be identified, a focused medicinal chemistry campaign to explore the structure-activity relationships around the this compound core could lead to the development of potent and selective drug candidates.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models of disease.

References

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  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1353.
  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-325.
  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1353.
  • Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Lukasova, M., et al. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS ONE, 6(11), e26934.
  • Moutzouri, E., et al. (2011). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PLoS One, 6(11), e26934.
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  • Reddy, D. S., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 24(13), 2846-2850.
  • Santos, A. R. S., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 102(4), 541-548.
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  • Chen, Y., et al. (2015). Niacin, an old drug, has new effects on central nervous system disease. Current Neuropharmacology, 13(4), 434-442.
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The Dawn of a New Analgesic: A Technical History of 2-Arylaminonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast pharmacopeia of Nonsteroidal Anti-inflammatory Drugs (NSAIDs), the 2-arylaminonicotinic acid class represents a significant chapter in the quest for potent and effective analgesics. Structurally analogous to the well-known fenamate class of NSAIDs, these compounds are derivatives of nicotinic acid, distinguished by an arylamino substituent at the 2-position. This unique arrangement confers a distinct pharmacological profile, leading to the development of clinically important drugs such as clonixin and niflumic acid. This guide provides a comprehensive exploration of the discovery and history of this chemical class, from the foundational synthetic chemistry that enabled their creation to the elucidation of their mechanism of action that cemented their place in modern medicine. We will delve into the causality behind key experimental choices, detail seminal protocols, and trace the scientific lineage of these important therapeutic agents.

Part 1: The Genesis: Discovery and Foundational Synthesis

The story of 2-arylaminonicotinic acids begins in the mid-20th century, an era of burgeoning pharmaceutical research fueled by the success of early NSAIDs like aspirin.[1] Scientists sought new organic acids with improved efficacy and tolerability. The synthetic key that unlocked this particular class of compounds was a classic of organic chemistry: the Ullmann condensation.

The Ullmann Condensation: A Cornerstone Reaction

First reported by Fritz Ullmann in the early 1900s, the Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3][4] For the synthesis of 2-arylaminonicotinic acids, this reaction provided a direct pathway by coupling 2-chloronicotinic acid with a substituted aniline.

Classical Ullmann conditions were often harsh, demanding stoichiometric amounts of copper powder or copper salts, high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene, and temperatures frequently exceeding 200°C.[2][4][5] These demanding conditions were necessary to drive the coupling of the relatively unreactive starting materials. The causality behind these choices lies in the mechanism, which involves the formation of an organocopper intermediate that then undergoes nucleophilic aromatic substitution.[3][6] The high heat provides the activation energy for this multi-step process.

Pioneering Synthesis: The Case of Clonixin

A quintessential example of this class is Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid), developed by researchers at Schering Corporation in the 1960s.[7] Its synthesis is a textbook application of the Ullmann condensation and serves as a self-validating system for the preparation of this scaffold.

This protocol describes a representative methodology based on the principles of the Ullmann condensation for this class of compounds.[5][8]

Materials:

  • 2-chloronicotinic acid

  • 3-chloro-2-methylaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper (I) iodide (CuI) or Copper powder

  • Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ethanol

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.0 eq), 3-chloro-2-methylaniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper catalyst (e.g., CuI, 0.1 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to remove oxygen, which can interfere with the copper catalyst.

  • Heating: Heat the reaction mixture to 150-160°C with vigorous stirring. The causality for this high temperature is to overcome the activation energy of the C-N bond formation. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the 2-chloronicotinic acid starting material. The reaction may take 12-24 hours.

  • Workup - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Slowly pour the dark mixture into a beaker of cold water. The crude product may precipitate. Filter the resulting solid and wash thoroughly with water. The aqueous filtrate is acidified.

  • Acidification and Precipitation: Transfer the filtrate to a large beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH reaches ~2-3. The 2-arylaminonicotinic acid product, being insoluble in acidic aqueous media, will precipitate out. This step is crucial for isolating the desired carboxylic acid from the basic reaction medium.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions R1 2-Chloronicotinic Acid ReactionVessel Ullmann Condensation R1->ReactionVessel R2 3-Chloro-2-methylaniline R2->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Cat Copper Catalyst (CuI) Cat->ReactionVessel Solvent DMF (Solvent) Solvent->ReactionVessel Temp Heat (150-160°C) Temp->ReactionVessel Workup Aqueous Workup & Acidification (HCl) ReactionVessel->Workup C-N Bond Formation Purification Recrystallization Workup->Purification Precipitation Product Clonixin Purification->Product Pure Product

Workflow for the classical Ullmann synthesis of Clonixin.
Evolution of Synthetic Methodologies

While effective, the classical Ullmann reaction's harsh conditions and use of stoichiometric copper limited its appeal.[5] Subsequent research focused on improving this foundational method. Modern approaches include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][9]

  • Greener Solvents: Methodologies have been developed using high-temperature water as a more environmentally friendly solvent, avoiding organic solvents like DMF.[9][10]

  • Improved Catalytic Systems: The development of soluble copper catalysts with specific ligands has allowed the reaction to proceed under milder conditions with lower catalyst loading, representing a significant advance over the heterogeneous copper powder used historically.[2]

Part 2: Unveiling Biological Activity: A New Class of NSAIDs

The synthesis of 2-arylaminonicotinic acids was not merely an academic exercise; it was driven by the search for new anti-inflammatory agents. The compounds emerging from these syntheses, including clonixin and niflumic acid, were quickly identified as potent analgesic, antipyretic, and anti-inflammatory drugs.[7][11]

The Mechanism of Action: Cyclooxygenase (COX) Inhibition

The fundamental mechanism of action for NSAIDs was famously elucidated by Sir John Vane in 1971, a discovery that earned him a Nobel Prize.[12][13] He demonstrated that aspirin and related drugs inhibit the synthesis of prostaglandins, key signaling molecules involved in pain and inflammation.[12] The enzyme responsible for this conversion is cyclooxygenase (COX).

Further research in the early 1990s revealed the existence of two distinct COX isoforms:[1][13][14]

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet function.[1][15]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain, fever, and inflammation.[1][11][15]

2-Arylaminonicotinic acids exert their therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[16] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes that drive the inflammatory response.[17] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is linked to the common gastrointestinal side effects associated with traditional NSAIDs.[1][17]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products cluster_effects Physiological Effects PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGs Prostaglandins (PGE₂, PGI₂) PGH2->PGs TXs Thromboxanes (TXA₂) PGH2->TXs Inflammation Pain & Inflammation PGs->Inflammation Inhibitor 2-Arylaminonicotinic Acids (e.g., Clonixin) Inhibitor->COX INHIBITION

The Arachidonic Acid Cascade and site of NSAID inhibition.

Part 3: Key Members of the Class: A Comparative Overview

Several compounds from this class have been developed and used clinically. The table below summarizes the key features of two prominent examples.

FeatureClonixinNiflumic Acid
Chemical Name 2-(3-Chloro-2-methylanilino)nicotinic acid[7]2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid[11]
Discovery Era Patented in the mid-1960s[7]Investigated from the 1960s onwards
Originator Schering Corporation[7]Multiple research groups
Primary Indication Analgesic for chronic arthritis and soft tissue disorders[7]Joint and muscular pain[11]
Core Mechanism Inhibition of COX-1 and COX-2 enzymes[16]Primarily categorized as a COX-2 inhibitor[11]
Additional Notes Often formulated as lysine clonixinate to improve solubility.Also studied extensively in experimental biology for its ability to block chloride channels.[11]

Conclusion and Future Directions

The discovery and development of 2-arylaminonicotinic acids mark a significant achievement in medicinal chemistry. Born from the application of a classic chemical transformation—the Ullmann condensation—this class of compounds provided a new scaffold for potent NSAIDs. The subsequent elucidation of their mechanism of action through the inhibition of COX enzymes placed them firmly within the rational framework of anti-inflammatory drug action established by John Vane.

The journey of these molecules continues. Modern synthetic chemists work to refine their preparation, seeking greener, more efficient routes.[5][9] Meanwhile, pharmacologists continue to explore their therapeutic potential beyond inflammation. For instance, fenamates, the closely related structural cousins of this class, are being investigated for applications in neurodegenerative disorders and cancer, suggesting that new roles may yet be discovered for 2-arylaminonicotinic acid derivatives as well.[18][19] This enduring legacy, from a century-old reaction to potential future therapies, highlights the profound and lasting impact of fundamental chemical discovery.

References

  • Lysine Clonixinate - 55837-30-4 - Research Compound - Benchchem. URL: https://www.benchchem.com/product/b1137
  • Clonixin - Wikipedia. URL: https://en.wikipedia.org/wiki/Clonixin
  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. URL: https://www.researchgate.
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. URL: https://www.researchgate.net/publication/226804104_Improvement_of_the_Ullmann's_condensation_method_for_the_synthesis_of_2-anilinonicotinic_acids
  • A new solvate of clonixin and a comparison of the two clonixin solvates - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00756a
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. URL: https://www.sciencedirect.com/science/article/pii/S022352342300096X
  • Brief History and Proper Utilization of NSAIDs - Galt Pharmaceuticals. URL: https://galtpharma.
  • Mefenamic acid - Wikipedia. URL: https://en.wikipedia.org/wiki/Mefenamic_acid
  • Ullmann condensation - Wikipedia. URL: https://en.wikipedia.
  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - Lirias - KU Leuven. URL: https://lirias.kuleuven.be/retrieve/11494
  • Niflumic acid - Wikipedia. URL: https://en.wikipedia.org/wiki/Niflumic_acid
  • Historical overview of NSAIDs - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8369323/
  • Ullmann reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Ullmann_reaction
  • Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond - Publishing at the Library. URL: https://publishing.library.utoronto.ca/index.php/jps/article/view/28634
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3736881/
  • Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314051/
  • Niflumic acid | 4394-00-7 | FN26214 - Biosynth. URL: https://www.biosynth.com/p/FN26214/niflumic-acid
  • Ullmann Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
  • Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities - Pharmacia. URL: https://pharmacia.pensoft.net/article/81373/
  • New Compound Discovered in Fight Against Inflammatory Disease - R&D World. URL: https://www.rdworldonline.
  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002621/
  • Cyclooxygenase-2: a therapeutic target - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11818462/

Sources

An In-depth Technical Guide to the Solubility of 2-(Benzylamino)nicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzylamino)nicotinic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary to explore the underlying physicochemical principles that govern the solubility of this molecule. We will delve into a theoretical assessment based on molecular structure, present a robust, self-validating experimental protocol for thermodynamic solubility determination, and discuss the critical factors influencing solubility outcomes. By synthesizing theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for anyone working with this compound, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Organic Solvent Solubility

This compound (CAS: 33522-80-4) is a solid organic compound comprised of a nicotinic acid core functionalized with a benzylamine group. As with any active pharmaceutical ingredient (API) or chemical intermediate, its solubility is a cornerstone physical property that dictates its utility across the entire development lifecycle. Understanding and quantifying its solubility in various organic solvents is paramount for:

  • Chemical Synthesis: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, influencing reaction rates and yields.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification, polymorph control, and isolation of the final compound.[1]

  • Preformulation Studies: Characterizing the molecule's behavior is the first step in designing a viable drug delivery system. Poor solubility can be a major impediment to bioavailability.[2]

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC) and other characterization techniques.

This guide provides the scientific framework and practical tools necessary to predict, measure, and interpret the solubility of this compound.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." This is governed by the intermolecular forces between the solute and solvent molecules. An analysis of the this compound structure reveals several key functional groups that influence its solubility profile.

Figure 1: Key Structural Features of this compound cluster_mol This compound cluster_features mol A Carboxylic Acid: - Strong H-Bond Donor (O-H) - Strong H-Bond Acceptor (C=O) - Acidic Proton B Secondary Amine: - H-Bond Donor (N-H) - Potential Basic Site C Pyridine Ring: - H-Bond Acceptor (N atom) - Aromatic π-π Stacking D Benzyl Ring: - Aromatic π-π Stacking - Hydrophobic Interactions

Caption: Key structural features governing intermolecular interactions.

  • Polar, Protic Functionality: The carboxylic acid group is the most dominant feature, capable of strong hydrogen bonding both as a donor (O-H) and an acceptor (C=O). The secondary amine (N-H) also acts as a hydrogen bond donor. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF).

  • Aromatic Systems: The presence of both a pyridine and a benzyl ring introduces the potential for π-π stacking interactions. This can enhance solubility in aromatic solvents.

  • Hydrophobic Character: The benzyl group adds significant non-polar character to the molecule.

Based on this analysis, we can make qualitative predictions about solubility in different solvent classes. For comparison, the structurally related compound Niflumic acid shows high solubility in polar aprotic solvents like DMSO (44 mg/mL) and DMF (65 mg/mL), and good solubility in the polar protic solvent ethanol (39 mg/mL).[3] Similarly, nicotinic acid itself is soluble in ethanol and highly soluble in DMSO.[4] It is reasonable to hypothesize that this compound will follow a similar trend.

Quantitative Solubility Data: A Comparative Overview

Direct, publicly available quantitative solubility data for this compound is scarce. Therefore, experimental determination is essential. The following table provides a predictive framework and includes empirical data from structurally related compounds to guide solvent selection.

Solvent ClassSolvent ExampleKey Solvent PropertiesPredicted Solubility for this compoundComparative Data (Niflumic Acid)[3][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Polarity, Strong H-Bond AcceptorHigh ~44-56 mg/mL
Dimethylformamide (DMF)High Polarity, H-Bond AcceptorHigh ~65 mg/mL
AcetoneMedium Polarity, H-Bond AcceptorModerate ~50 mg/mL
AcetonitrileMedium Polarity, Weak H-Bond AcceptorLow to Moderate ~50 mg/mL
Polar Protic MethanolHigh Polarity, H-Bond Donor & AcceptorModerate to High ~50 mg/mL
EthanolHigh Polarity, H-Bond Donor & AcceptorModerate ~39-50 mg/mL
Non-Polar TolueneAromatic, Non-PolarLow Not Reported
HexaneAliphatic, Non-PolarVery Low / Insoluble Not Reported
Other Tetrahydrofuran (THF)Medium Polarity, EtherealModerate Not Reported

Note: Predictions are qualitative and must be confirmed via experimental measurement.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for this purpose.[1] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices:
  • Why an excess of solid? To ensure that the solution becomes saturated and that this saturation is maintained at equilibrium. The presence of undissolved solid is the defining characteristic of a saturated solution.

  • Why constant temperature? Solubility is highly temperature-dependent. A constant temperature water bath or incubator is critical for reproducibility and accuracy.

  • Why agitation? To increase the surface area of interaction between the solid and the solvent, accelerating the approach to equilibrium.

  • Why equilibrium sampling? Kinetic solubility can result in supersaturated, metastable solutions, leading to erroneously high values.[6] Sampling over time (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes is a self-validating step to ensure true equilibrium has been reached.[7]

  • Why analyze the remaining solid? To confirm that the compound has not undergone a polymorphic transformation or formed a solvate during the experiment, which would alter its solubility.[6] This is a critical step for trustworthiness.

Workflow Diagram

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg to 2 mL of the chosen organic solvent). The exact amount should be enough to easily observe undissolved solid after equilibration.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 RPM).

    • Allow the samples to equilibrate for at least 48 hours. For rigorous studies, pull time points at 24, 48, and 72 hours.

  • Sampling and Preparation:

    • After equilibration, stop agitation and allow the excess solid to settle for 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

    • Accurately dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Validation and Reporting:

    • Compare the concentrations measured at different time points. If the values are consistent (e.g., within 5% variance), equilibrium has been achieved.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

    • Isolate the remaining solid from the vial, dry it, and analyze using a technique like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm the solid form has not changed.

    • Report the final thermodynamic solubility at the specified temperature.

Conclusion

References

  • Lee, S., et al. (2021).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
  • Wikipedia contributors. (2024). Analgesic. Wikipedia. [Link]
  • Pardeshi, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. [Link]
  • Gonçalves, R. M., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(benzylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(benzylamino)nicotinic acid, also known by synonyms such as 2-(benzylamino)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure, which combines a pyridine carboxylic acid moiety with a benzylamine group, makes it a compound of interest in medicinal chemistry and drug development. Derivatives of nicotinic acid are explored for various therapeutic applications, including the treatment of skin conditions and as intermediates in the synthesis of more complex molecules.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering foundational knowledge for researchers and professionals in drug development. We will delve into its structural and physicochemical properties, spectroscopic profile, stability, and the analytical methodologies required for its characterization.

Chemical Identity and Structure

The fundamental identity of a compound is established by its molecular structure and standard chemical identifiers.

  • Chemical Name: this compound

  • Synonyms: 2-(benzylamino)pyridine-3-carboxylic acid, S-216[1][2]

  • CAS Number: 33522-80-4[1][2]

  • Molecular Formula: C₁₃H₁₂N₂O₂[1][2]

  • Molecular Weight: 228.25 g/mol [1][2]

  • SMILES: O=C(O)C1=CC=CN=C1NCC2=CC=CC=C2

  • InChI Key: AHAACQWBYCPTNV-UHFFFAOYSA-N

The molecule consists of a nicotinic acid core where the hydrogen at the 2-position of the pyridine ring is substituted by a benzylamino group. This structure imparts both acidic (carboxylic acid) and basic (pyridine nitrogen and secondary amine) characteristics to the molecule.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and development. The data for this compound is summarized below.

PropertyValueSource(s)
Appearance White to off-white solid[1]
Melting Point 148 °C or 233-234 °C[1]
Boiling Point 426.3 ± 35.0 °C (Predicted)[1]
Density 1.301 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.65 ± 0.36 (Predicted)[1]
Solubility Precipitates from aqueous solution at pH 6-7; soluble in 1N NaOH.[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Discussion of Physicochemical Properties:

  • Melting Point Discrepancy: The significant variation in reported melting points (148 °C vs. 233-234 °C) strongly suggests the existence of polymorphism.[1] Polymorphs are different crystalline forms of the same compound, which can exhibit different physical properties, including melting point and solubility. For analogous compounds like 2-(phenylamino)nicotinic acid, four distinct polymorphic forms have been identified.[5] Researchers working with this compound must be aware that the specific crystalline form can influence experimental outcomes and should consider characterization by techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • Solubility: The synthesis procedure indicates that the compound is soluble in a basic aqueous solution (1N NaOH), which is expected as the acidic carboxylic group is deprotonated to form a soluble carboxylate salt.[1] Its precipitation upon neutralization to pH 6-7 demonstrates its low solubility in near-neutral aqueous media.[1] While specific data in organic solvents is not widely published, related compounds like nicotinic acid show solubility in DMSO and dimethylformamide.[6]

  • pKa: The predicted pKa of 1.65 likely corresponds to the protonation of the pyridine ring nitrogen, indicating it is a weak base.[1] The carboxylic acid group would be expected to have a pKa in the range of 4-5, similar to other carboxylic acids. The secondary amine is also a basic center. These multiple ionizable groups mean the compound's overall charge and solubility are highly dependent on pH.

  • Stability and Storage: The recommendation to store the compound in a dark, inert environment at room temperature suggests potential sensitivity to light and oxidation.[1] Stability studies on related nicotinic acid esters have shown them to be stable for years under proper storage, but hydrolysis to nicotinic acid can occur.[4][7]

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key signals[1]:

  • δ 13.10 (s, 1H): This singlet corresponds to the acidic proton of the carboxylic acid group (-COOH).

  • δ 8.47 (br. s, 1H): A broad singlet attributed to the proton on the secondary amine (-NH-).

  • δ 8.28 (dd, J = 1.8, 7.0 Hz, 1H) & 8.08 (dd, J = 1.8, 7.0 Hz, 1H): These are the protons on the pyridine ring.

  • δ 7.29 (m, 4H) & 7.23 (m, 1H): These multiplets represent the five protons of the benzyl group's phenyl ring.

  • δ 6.61 (dd, J = 4.9, 7.7 Hz, 1H): The remaining proton on the pyridine ring.

  • δ 4.69 (d, J = 3.6 Hz, 2H): This doublet corresponds to the two methylene protons (-CH₂-) of the benzyl group, coupled to the adjacent amine proton.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) data supports the molecular weight of the compound, showing a peak at m/z 229, which corresponds to the protonated molecule [M+H]⁺.[1] Another reported peak at m/z 251 likely represents the sodium adduct [M+Na]⁺.[1]

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretching from the secondary amine.

  • ~3000 cm⁻¹ (broad): O-H stretching from the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretching from the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching from the aromatic pyridine and phenyl rings.

  • ~1300 cm⁻¹: C-N stretching.

Synthesis and Reactivity

Understanding the synthesis of a compound provides insight into its chemical reactivity and potential impurities.

General Synthesis Pathway

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The process involves reacting 2-chloronicotinic acid with benzylamine.[1] The pyridine solvent acts as both a solvent and a base to neutralize the HCl byproduct.

G reactant1 2-Chloronicotinic Acid reagents Pyridine (Solvent/Base) Heat (Reflux) reactant1->reagents reactant2 Benzylamine reactant2->reagents intermediate Reaction Mixture reagents->intermediate step1 Work-up intermediate->step1 step2 1. Remove Pyridine 2. Dissolve in 1N NaOH 3. Wash with CH₂Cl₂ step1->step2 step3 Precipitation step2->step3 step4 Neutralize with 10% HCl to pH 6-7 step3->step4 step5 Isolation step4->step5 step6 1. Filter Solid 2. Wash with Cold Water 3. Dry in Vacuum Oven step5->step6 product This compound (Final Product) step6->product G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis sample Solid Sample dissolved Dissolved in Mobile Phase/Diluent sample->dissolved hplc HPLC System (Reversed-Phase C18) dissolved->hplc spec Spectroscopic Confirmation (NMR, MS) dissolved->spec detector UV Detector (e.g., 265 nm) hplc->detector data Data Analysis (Purity, Identity) detector->data spec->data

General analytical workflow for characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a self-validating system adapted from established methods for analyzing nicotinic acid and its derivatives. [4][8][9]

  • Preparation of Standard Solution: a. Accurately weigh approximately 10 mg of this compound reference standard. b. Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to make a 100 mL solution, yielding a concentration of 100 µg/mL. c. Prepare a series of dilutions (e.g., 50, 25, 10, 5, 1 µg/mL) to generate a calibration curve.

  • Preparation of Sample Solution: a. Accurately weigh approximately 10 mg of the test sample and prepare a 100 µg/mL solution as described above.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio should be optimized (e.g., 40:60 Acetonitrile:Buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm. [9] * Injection Volume: 10 µL.

  • Analysis and Data Interpretation: a. Inject the standard solutions to establish a calibration curve of peak area versus concentration. The linearity (R² > 0.999) validates the quantitative range. b. Inject the sample solution. c. The purity is calculated by comparing the area of the main peak to the total area of all peaks (Area % method). Identity is confirmed by matching the retention time with the reference standard.

Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dried solid.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. The narrowness of this range is an indicator of purity.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical substance.

  • Hazard Classification: Irritant. [1]* GHS Pictogram: GHS07 (Exclamation Mark). * Hazard Statements:

    • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Measures:

    • Use in a well-ventilated area or with respiratory protection. * Wear protective gloves, safety glasses, and a lab coat. * Avoid ingestion and inhalation of dust.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a solid crystalline compound with well-defined structural and spectroscopic characteristics. Its dual acidic and basic nature governs its solubility, making it amenable to pH-based extraction and purification. The notable discrepancy in reported melting points highlights a critical consideration for researchers: the likely presence of polymorphism, which can impact its physical properties and requires careful characterization. The synthetic route via nucleophilic substitution and the analytical methods outlined in this guide provide a robust framework for scientists and drug development professionals to produce, purify, and characterize this molecule with high confidence and scientific integrity.

References

  • This compound | C13H12N2O2 | CID 214596. PubChem. [Link]
  • Nicotinic acid benzylamide | C13H12N2O | CID 98499. PubChem. [Link]
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  • Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. PrepChem.com. [Link]
  • TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
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  • 2-(Benzylamino)-5-nitropyridine. NIST WebBook. [Link]
  • FT-IR spectra of Nicotinic acid (a) control and (b) treated.
  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
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  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
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  • Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • benzyl nicotinate - 94-44-0, C13H11NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy. PubMed Central. [Link]
  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROM
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. [Link]
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  • Nicotinic acid. Wikipedia. [Link]

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Introduction: The Significance of the 2-(Benzylamino)nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of 2-(benzylamino)nicotinic Acid Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the synthesis, mechanisms, and diverse applications of this compound derivatives, a class of compounds with significant therapeutic potential.

The this compound core structure is a privileged scaffold in medicinal chemistry. It is a derivative of nicotinic acid (Vitamin B3), a vital molecule in numerous biological processes.[1][2] By attaching a benzylamine group at the 2-position of the pyridine ring, a molecule with significant pharmacological potential is created. These derivatives have garnered substantial interest due to their broad spectrum of biological activities, most notably as potent anti-inflammatory and anticancer agents.[3][4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its properties to target specific biological pathways.

Core Synthetic Methodologies: Building the Scaffold

The primary and most established method for synthesizing this compound and its analogs is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[6][7] This reaction has been a cornerstone of aryl-amine bond formation for over a century.[8]

The Ullmann Condensation: Principles and Practice

The classical Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[7][9] In the context of our topic, the reaction proceeds between 2-chloronicotinic acid and a desired benzylamine derivative.

Key Components:

  • Aryl Halide: 2-chloronicotinic acid is the typical starting material. The chlorine atom at the 2-position is an effective leaving group, activated for nucleophilic attack by the electron-withdrawing nature of the pyridine ring and the adjacent carboxylic acid.[10]

  • Nucleophile: Benzylamine or its substituted derivatives.

  • Catalyst: Traditionally, stoichiometric amounts of copper powder or copper(I) salts (e.g., CuI) are used.[7] The copper(I) species is believed to be the active catalyst, which may undergo oxidative addition with the aryl halide to form an organocopper intermediate.[7][9]

  • Base: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the amine and facilitate the reaction.[6]

  • Solvent: High-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often necessary to achieve the high temperatures (frequently over 210°C) required for the traditional reaction.[7]

Modern Advancements in Ullmann-Type Synthesis

While effective, the classical Ullmann conditions are harsh and often result in moderate yields.[8] Modern organic synthesis has driven significant improvements, making the process more efficient, versatile, and environmentally friendly.

  • Ligand-Accelerated Catalysis: The introduction of soluble copper catalysts supported by ligands, such as 1,10-phenanthroline or diamines, has significantly improved reaction efficiency, allowing for lower reaction temperatures.[7]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields. One method describes the synthesis of 2-arylaminonicotinic acids in water with potassium carbonate as the base, offering a greener alternative to traditional solvents.[6]

  • Solvent-Free Synthesis: A highly efficient and sustainable method utilizes boric acid as a catalyst under solvent-free ("neat") conditions.[10] This approach offers excellent yields, a simple workup, and avoids the use of hazardous solvents, which is a crucial factor in the pharmaceutical industry.[10]

The general workflow for the Ullmann condensation is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloronicotinic Acid P This compound Derivative R1->P R2 Benzylamine Derivative R2->P C1 Copper Catalyst (e.g., CuI) or Boric Acid C1->P C2 Base (e.g., K₂CO₃) C2->P C3 Solvent (e.g., DMF) or Solvent-Free C3->P C4 Heat / Microwave C4->P W Workup & Purification P->W InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage / Immune Cell InflammatoryStimuli->Macrophage NFkB NF-κB Activation Macrophage->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Cytokine_Gene Cytokine Gene Transcription (TNF-α, IL-6) NFkB->Cytokine_Gene ArachidonicAcid Arachidonic Acid COX2_Enzyme COX-2 Enzyme ArachidonicAcid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 2-(Benzylamino)nicotinic Acid Derivative Derivative->NFkB Inhibition Derivative->COX2_Enzyme Inhibition Derivative 2-(Benzylamino)nicotinic Acid Derivative (e.g., 5c) VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition Apoptosis Apoptosis Induction (via Caspase-3) Derivative->Apoptosis P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 VEGF Binding Signaling Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Inhibition

Sources

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Pharmacophore of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Nicotinic acid, or niacin, a fundamental B vitamin, transcends its nutritional role to serve as a critical modulator of lipid metabolism and a plethora of other physiological processes. Its therapeutic potential, however, is often curtailed by undesirable side effects, necessitating the exploration of its analog space. This guide provides a deep dive into the pharmacophore of nicotinic acid analogs, offering a technical exploration of the key molecular features governing their interactions with two primary targets: the nicotinic acetylcholine receptors (nAChRs) and the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A). By synthesizing computational and experimental data, this document aims to equip researchers with the foundational knowledge and practical methodologies required to rationally design novel, potent, and selective nicotinic acid analogs with improved therapeutic profiles.

Introduction: The Dual Identity of Nicotinic Acid

Nicotinic acid, a simple pyridine-3-carboxylic acid, exhibits a remarkable duality in its biological functions. It is a vital nutrient, a precursor to the essential coenzymes NAD and NADP, and a therapeutic agent for dyslipidemia.[1] This therapeutic action is primarily mediated by the G-protein coupled receptor, GPR109A, which upon activation, leads to a reduction in free fatty acids in the plasma.[2] However, the therapeutic utility of nicotinic acid is hampered by a characteristic flushing response, also mediated by GPR109A in skin cells.[3]

Furthermore, the "nicotinic" nomenclature hints at its interaction with a completely different class of receptors: the nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.[4] The development of nAChR-selective ligands is a promising avenue for treating neurological disorders like Alzheimer's and Parkinson's disease.[4]

This guide will dissect the distinct pharmacophoric requirements for these two receptor families, providing a roadmap for the design of analogs with tailored selectivity and efficacy.

The GPR109A Pharmacophore: A Tale of Carboxylates and Hydrogen Bonds

The GPR109A receptor is the primary target for the anti-lipolytic effects of nicotinic acid.[2] Understanding the key interactions between nicotinic acid and GPR109A is paramount for designing improved agonists with reduced side effects.

Key Pharmacophoric Features

The pharmacophore for GPR109A agonists is characterized by a specific arrangement of chemical features that facilitate high-affinity binding. Molecular modeling and site-directed mutagenesis studies have revealed the following critical components[2][5][6]:

  • Anionic Group (Carboxylate): The carboxylate group of nicotinic acid is the lynchpin of its interaction with GPR109A. It forms a crucial salt bridge with a positively charged arginine residue at position 111 (Arg111) in the third transmembrane helix (TMH3) of the receptor.[2] This electrostatic interaction serves as the primary anchor point for the ligand.

  • Aromatic/Heterocyclic Ring: The pyridine ring of nicotinic acid sits within a hydrophobic pocket formed by amino acid residues from several transmembrane helices. This pocket provides a shape-complementary environment for the ring system.

  • Hydrogen Bond Acceptor/Donor: A hydrogen bond between the ligand and Serine 178 (Ser178) in the second extracellular loop (ECL2) has been identified as another key interaction.[2] Depending on the analog, either a hydrogen bond donor or acceptor can fulfill this role.

Quantitative Structure-Activity Relationships (QSAR) for GPR109A Agonists
CompoundStructureReceptor Affinity (Ki or IC50 in nM)Reference
Nicotinic AcidPyridine-3-carboxylic acid~100-300[2]
Acifran2-methyl-5-(furan-2-yl)nicotinic acid~10-50[7]
MK-0354A pyrazole derivativePotent agonist (specific value not publicly disclosed)[8]
trans-Cinnamic Acid(E)-3-phenylprop-2-enoic acidAppreciable affinity (specific value not provided)[5][9]

Key SAR Insights:

  • Carboxylate is Essential: Modification or removal of the carboxylate group drastically reduces or abolishes activity.

  • Ring System Modifications: The pyridine ring can be replaced with other aromatic or heteroaromatic systems, such as furan or pyrazole, while maintaining or even improving affinity.[7][8]

  • Substituent Effects: The size and position of substituents on the aromatic ring are critical. A rather restricted binding pocket is suggested, with larger planar ligands like trans-cinnamic acid showing appreciable affinity.[5][9]

Experimental and Computational Workflow for GPR109A Pharmacophore Elucidation

A multi-faceted approach combining computational modeling and experimental validation is essential for defining and refining the GPR109A pharmacophore.

The following diagram illustrates a typical computational workflow for GPR109A pharmacophore modeling.

GPR109A_Workflow cluster_homology Homology Modeling cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_pharma Pharmacophore Generation HM1 Template Selection (e.g., Rhodopsin) HM2 Sequence Alignment HM1->HM2 HM3 Model Building & Refinement HM2->HM3 D1 Ligand & Receptor Preparation HM3->D1 D2 Docking Simulation (e.g., AutoDock) D1->D2 D3 Pose Analysis & Scoring D2->D3 MD1 System Setup (Membrane Bilayer) D3->MD1 MD2 MD Simulation MD1->MD2 MD3 Trajectory Analysis MD2->MD3 P1 Feature Identification MD3->P1 P2 Model Generation & Validation P1->P2 nAChR_Pharma_Workflow cluster_training Training Set Preparation cluster_feature Feature Identification cluster_model Model Generation & Validation cluster_screening Virtual Screening TS1 Select Diverse Active Ligands TS2 Define Activity Levels TS1->TS2 F1 Identify Common Features (HBA, HBD, Cationic, etc.) TS2->F1 M1 Generate Hypotheses F1->M1 M2 Score & Rank Hypotheses M1->M2 M3 Validate with Test Set M2->M3 S1 Screen Compound Libraries M3->S1 S2 Identify Novel Hits S1->S2

Caption: Ligand-based pharmacophore modeling workflow using Discovery Studio.

Detailed Protocol: Ligand-Based Pharmacophore Modeling with Discovery Studio

  • Training Set Preparation:

    • Compile a set of structurally diverse and potent nAChR agonists with known binding affinities.

    • Import the structures into Discovery Studio and define their activity levels (e.g., highly active, moderately active). [10]2. Pharmacophore Generation:

    • Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio to identify the common chemical features among the active ligands.

    • The software will generate a set of pharmacophore hypotheses, each consisting of a 3D arrangement of features. [10]3. Model Validation:

    • Validate the generated pharmacophore models using a test set of known active and inactive compounds.

    • Select the best pharmacophore model based on its ability to distinguish between active and inactive molecules.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large compound databases to identify novel potential nAChR agonists.

Radioligand binding assays are a cornerstone of experimental pharmacology, allowing for the direct measurement of ligand affinity for a receptor.

Detailed Protocol: Radioligand Binding Assay for nAChRs

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest.

  • Assay Setup:

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (nicotinic acid analog). [11] * Include a control for non-specific binding by adding a high concentration of a known nAChR ligand.

  • Incubation and Separation: Allow the binding to reach equilibrium, then separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Conclusion and Future Perspectives

The exploration of the pharmacophores of nicotinic acid analogs has unveiled distinct molecular requirements for interacting with GPR109A and nAChRs. For GPR109A, the carboxylate group is the undisputed anchor, while for nAChRs, a cationic center plays this role. Understanding these fundamental differences is the key to designing selective ligands.

The future of nicotinic acid analog design lies in the integration of advanced computational techniques with high-throughput experimental screening. The development of more accurate homology models and the application of machine learning in QSAR studies will undoubtedly accelerate the discovery of novel compounds. Furthermore, a deeper understanding of the signaling pathways downstream of these receptors will enable the design of biased agonists that selectively activate desired therapeutic pathways while avoiding those responsible for side effects. This in-depth technical guide serves as a foundational resource for researchers embarking on this exciting journey of discovery.

References

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  • Akkasith, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614.
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  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
  • Millar, N. S. (2014). The Use of Site-Directed Mutagenesis to Study GPCRs. Methods in Molecular Biology, 1175, 187-205.
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  • Kireev, D. (2020). How to edit Structure-based pharmacophore model at Biovia Discovery Studio?
  • Olsen, J. A., et al. (2003). Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis. Journal of medicinal chemistry, 46(24), 5283-5294.
  • Horenstein, N. A., et al. (2007). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. Biochemistry, 46(49), 14249–14259.
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  • Semighini, C. P., & Skaf, M. S. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in molecular biosciences, 8, 726588.
  • Foley, G. J., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(3), 859-869.
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280.
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  • Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules (Basel, Switzerland), 27(11), 3401.
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  • Thangaraju, M., et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 73(21), 6527-6537.
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A Technical Guide to the Preliminary In-Vitro Screening of 2-(benzylamino)nicotinic Acid: A Target-Agnostic and Phenotypic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preliminary in-vitro screening of 2-(benzylamino)nicotinic acid, a novel compound derived from the nicotinic acid scaffold. Nicotinic acid and its derivatives have demonstrated a range of biological activities, notably in modulating inflammatory pathways.[1][2][3][4] This document outlines a strategic, multi-tiered screening cascade designed for drug discovery professionals. The workflow begins with essential foundational assays to determine the compound's intrinsic cytotoxicity, thereby establishing a therapeutic window. Subsequently, a suite of primary screening assays is detailed to probe the compound's anti-inflammatory potential by targeting key enzymatic and cellular pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) activity, as well as TNF-α production and NF-κB activation.[5][6][7][8] Finally, a logical extension to secondary screening against a panel of cancer cell lines is proposed, acknowledging the well-established link between chronic inflammation and oncogenesis. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed, data-driven decisions for advancing promising lead compounds.

Introduction: The Scientific Rationale and Screening Philosophy

The Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid (Niacin or Vitamin B3) is a fundamental biomolecule involved in cellular metabolism.[9] Beyond its nutritional role, it exerts pharmacological effects, particularly in the treatment of dyslipidemia.[10] The modification of its core structure has yielded derivatives with diverse biological activities, including potent anti-inflammatory effects.[3][4][11] The compound this compound incorporates this biologically active scaffold with a benzylamino moiety, creating a novel chemical entity with the potential to interact with key targets in pathological pathways. Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit inflammatory enzymes, this compound represents a rational starting point for identifying a new therapeutic agent.[2]

The Screening Cascade: A Strategy for Efficient Drug Discovery

A tiered or cascaded approach to in-vitro screening is a cornerstone of modern drug discovery.[12] This strategy prioritizes efficiency by using broad, cost-effective assays to filter compounds at an early stage, reserving more complex and resource-intensive assays for the most promising candidates. Our proposed workflow for this compound begins with the most critical question: is the compound toxic? Only after establishing a non-toxic concentration range do we proceed to investigate its potential efficacy through targeted and phenotypic screens.

Foundational Screening: Cytotoxicity and Viability Assessment

Rationale: Establishing the Therapeutic Window

Before investigating any potential therapeutic effect, it is imperative to determine the concentration range at which this compound is tolerated by living cells. Cytotoxicity assays provide this fundamental information, yielding the half-maximal inhibitory concentration (IC50) that is crucial for designing all subsequent experiments.[13][14] This step prevents the misinterpretation of data where an apparent therapeutic effect is merely a consequence of cell death.[15]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., human dermal fibroblasts or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, tabular format.

Cell LineExposure Time (hr)IC50 (µM)
HEK29348>100
Human Fibroblasts48>100
HEK2937295.4
Human Fibroblasts72>100

Table 1: Hypothetical cytotoxicity data for this compound.

Primary Target Screening: Anti-Inflammatory Potential

Mechanistic Overview of Inflammation

Inflammation is a complex biological response involving enzymatic cascades and signaling pathways. Two central pathways are the arachidonic acid cascade, mediated by COX and LOX enzymes, and the NF-κB signaling pathway, which drives the production of pro-inflammatory cytokines like TNF-α.[5][7][8] Screening against these targets provides a robust profile of a compound's anti-inflammatory potential.

Caption: Core inflammatory signaling pathways targeted in primary screening.

Enzyme Inhibition Assays

3.2.1 Cyclooxygenase (COX-1 & COX-2) Inhibition Assay This assay determines if the compound can directly inhibit the enzymes responsible for prostaglandin synthesis.[17][18] A fluorometric or colorimetric kit is the most efficient method for initial screening.[19][20]

Step-by-Step Methodology (using a generic fluorometric kit):

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[19]

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound at various concentrations, a known inhibitor (e.g., Celecoxib for COX-2) as a positive control, and a vehicle control.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the enzyme's substrate.

  • Kinetic Measurement: Immediately measure fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

3.2.2 5-Lipoxygenase (5-LOX) Inhibition Assay This assay assesses the compound's ability to inhibit the synthesis of leukotrienes, which are potent mediators of inflammation.[8][21]

Step-by-Step Methodology (using a generic colorimetric kit):

  • Reagent Preparation: Prepare assay buffer and other reagents from a commercial kit (e.g., Cayman Chemical No. 760700).[22]

  • Plate Setup: Add buffer, 15-LO enzyme (often soybean lipoxygenase is used for high-throughput screening), and the test compound at various concentrations to the wells of a 96-well plate.[22] Include a vehicle control and a positive control (e.g., Nordihydroguaiaretic Acid).

  • Reaction Initiation: Add the substrate (arachidonic or linoleic acid) to all wells to start the reaction.

  • Incubation: Incubate for a specified time (e.g., 5-10 minutes) at room temperature.

  • Signal Development: Add a chromogenic reagent that reacts with the hydroperoxides produced by the enzyme.

  • Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 490-500 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Cell-Based Inflammatory Assays

3.3.1 Inhibition of TNF-α Production in LPS-Stimulated Macrophages This assay provides a more physiologically relevant context by measuring the inhibition of a key pro-inflammatory cytokine from activated immune cells.[6][23]

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) and seed them in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the unstimulated control.[24]

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the IC50 value.

3.3.2 NF-κB Activation Assay (Nuclear Translocation) This assay directly measures the inhibition of a critical transcription factor responsible for inflammatory gene expression.[7][25]

Step-by-Step Methodology (Immunofluorescence Method):

  • Cell Culture: Seed cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate.

  • Compound Treatment: Pre-treat cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an activator (e.g., TNF-α or LPS) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against the p65 subunit of NF-κB.[26][27] Follow with a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A reduction in nuclear p65 signal in treated cells compared to stimulated controls indicates inhibition.

Data Presentation: Anti-Inflammatory Activity Summary
AssayTarget/EndpointIC50 (µM)
COX-1 InhibitionEnzymatic Activity45.2
COX-2 InhibitionEnzymatic Activity8.5
5-LOX InhibitionEnzymatic Activity15.1
TNF-α SecretionRAW 264.7 Cells12.3
NF-κB TranslocationHeLa Cells18.9

Table 2: Hypothetical anti-inflammatory screening data for this compound.

Secondary Screening: Anticancer Activity Profile

Rationale

The link between chronic inflammation and cancer is well-documented.[20] Anti-inflammatory agents often exhibit anticancer properties by modulating shared signaling pathways. Therefore, a logical next step is to screen this compound against a panel of human cancer cell lines to identify potential tissue-specific anti-proliferative activity.[28][29]

Methodology: Cancer Cell Line Panel Screening

Screening the compound against a diverse panel of well-characterized cancer cell lines provides a wealth of information on its spectrum of activity.[30][31] Commercial services and academic cores offer panels representing numerous cancer types (e.g., lung, breast, colon).[28][32]

Experimental Protocol: The protocol is largely identical to the MTT cytotoxicity assay described in Section 2.2, but is performed in parallel across multiple cancer cell lines.

  • Cell Lines: Select a diverse panel of 10-60 human cancer cell lines.

  • Execution: Perform the MTT or a similar viability assay (e.g., SRB, CellTiter-Glo) for each cell line, treating with a range of compound concentrations for 72 hours.[13][31]

  • Data Analysis: Calculate the IC50 value for each cell line.

Data Presentation: Anti-Proliferative Profile
Cancer TypeCell LineIC50 (µM)
BreastMCF-725.6
BreastMDA-MB-23130.1
LungA549>100
ColonHCT11619.8
ProstatePC-322.4

Table 3: Hypothetical anticancer screening data for this compound.

Integrated Workflow and Data Synthesis

A Holistic Screening Cascade

The entire preliminary screening process can be visualized as a decision-making workflow, ensuring that resources are focused on compounds with the most promising characteristics.

Caption: Integrated workflow for preliminary in-vitro screening.

Interpreting the Preliminary Data

The synthesis of data from this screening cascade provides a multi-faceted profile of the test compound. Key insights to look for include:

  • Therapeutic Index: A large ratio between the cytotoxicity IC50 and the efficacy IC50 (e.g., COX-2 inhibition IC50) suggests a favorable safety profile.

  • Selectivity: A significantly lower IC50 for COX-2 compared to COX-1 is highly desirable for reducing gastrointestinal side effects common to non-selective NSAIDs.

  • Mechanism of Action: Concordance between enzyme inhibition (COX/LOX) and cell-based results (TNF-α/NF-κB) can help elucidate the primary mechanism of action. For instance, if the compound inhibits TNF-α and NF-κB at concentrations similar to its COX-2 IC50, it suggests its effects are mediated through the prostaglandin pathway.

  • Hit-to-Lead Potential: A compound with potent, selective anti-inflammatory activity and low cytotoxicity is a strong candidate to be advanced to lead optimization and subsequent in-vivo testing.

Conclusion and Future Directions

This guide has presented a logical and robust workflow for the initial in-vitro characterization of this compound. By systematically evaluating cytotoxicity, anti-inflammatory potential, and anti-proliferative activity, researchers can efficiently generate the foundational data package required to justify further investigation. Positive outcomes from this cascade—specifically, the identification of potent and selective activity coupled with low toxicity—would strongly support advancing the compound into more complex studies, including in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, pharmacokinetic assessments, and ultimately, in-vivo models of inflammation and disease.

References

  • ResearchGate.
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. [Link]
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Methodological & Application

Synthesis of 2-(Benzylamino)nicotinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(benzylamino)nicotinic acid, a valuable building block in medicinal chemistry and pharmaceutical development. The primary synthetic route detailed herein is the Ullmann condensation, a reliable copper-catalyzed cross-coupling reaction. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible methodology.

Introduction

This compound and its derivatives are significant scaffolds in the synthesis of various biologically active compounds. Their applications span across pharmaceutical development, where they serve as key intermediates for novel drugs, and in biochemical research for investigating cellular signaling pathways.[1] The core structure, featuring a substituted pyridine ring, is a common motif in molecules designed to interact with biological targets.

The synthesis of 2-(arylamino)nicotinic acids is frequently achieved through the Ullmann condensation.[2][3] This reaction involves the copper-promoted coupling of an aryl halide with an amine.[4] While traditional Ullmann conditions often required harsh reaction parameters, modern adaptations have made the process more efficient and applicable to a wider range of substrates.[4][5] This protocol will focus on a well-established method for the synthesis of this compound via the reaction of 2-chloronicotinic acid with benzylamine.

Reaction Mechanism: The Ullmann Condensation

The Ullmann condensation for N-arylation is a copper-catalyzed cross-coupling reaction.[4] The catalytic cycle is generally believed to involve Cu(I) and Cu(III) intermediates.[6] The process can be summarized in the following key steps:

  • Formation of the Active Catalyst: A Cu(I) species is the active catalyst. This can be generated in situ from a Cu(II) precatalyst or by using a Cu(I) salt.

  • Reaction with the Amine: The amine (benzylamine) reacts with the active Cu(I) species.

  • Oxidative Addition: The aryl halide (2-chloronicotinic acid) undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.[6]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the new C-N bond of the desired product, this compound, and regenerates the active Cu(I) catalyst.[6]

Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloronicotinic acid2942-59-8157.5643.2 g0.274
Benzylamine100-46-9107.1550 mL0.466
Xylene1330-20-7106.16126 mL-
Water7732-18-518.02As needed-
Equipment
  • Three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis A Mix 2-chloronicotinic acid and benzylamine in xylene B Heat to reflux for 4 hours A->B C Cool the reaction mixture B->C D Filter the precipitate C->D E Wash with water D->E F Dry the product E->F G Characterize (e.g., NMR, MS) F->G

Caption: Experimental workflow for the synthesis of this compound.

Procedure
  • Reaction Setup: In a three-necked round-bottom flask, combine 43.2 g of 2-chloronicotinic acid and 50 mL of distilled benzylamine in 126 mL of xylene.[7]

  • Reaction: Heat the mixture to reflux with stirring for 4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.[7]

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.[7]

  • Purification: Wash the collected solid several times with water to remove any unreacted starting materials and water-soluble impurities.[7]

  • Drying: Dry the purified product, for instance, in a vacuum oven.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs, get medical advice/attention.[8]

2-Chloronicotinic acid:

  • Hazards: A versatile building block in synthesis.[9] Specific hazard information should be consulted from the Safety Data Sheet (SDS).

  • Precautions: Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).

Benzylamine:

  • Hazards: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Precautions: Handle in a fume hood and wear appropriate PPE, including gloves and safety goggles.

Xylene:

  • Hazards: Flammable liquid and vapor. Harmful in contact with skin or if inhaled.

  • Precautions: Use in a well-ventilated area or a fume hood. Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[8][10][11]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reflux temperature is maintained.
Loss of product during work-upEnsure complete precipitation before filtration. Minimize the amount of solvent used for washing.
Impure Product Incomplete removal of starting materialsThoroughly wash the product with water. Recrystallization from a suitable solvent may be necessary.
Side reactionsEnsure the reaction is carried out under an inert atmosphere if necessary. Lowering the reaction temperature might reduce side product formation.[2]

Conclusion

The Ullmann condensation provides an effective and straightforward method for the synthesis of this compound. By following this detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and thorough purification of the final product.

References

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  • Google Patents.
  • Misbahi, H., et al. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
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Application Note: 1H and 13C NMR Characterization of 2-(benzylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(benzylamino)nicotinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a critical step in its synthesis and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this note.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation

Accurate and careful sample preparation is paramount for obtaining high-quality NMR spectra.

Materials:

  • This compound (solid, purity >98%)[1]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Protocol:

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often a good first choice for compounds with carboxylic acid and amine protons, as it slows down their exchange with water and allows for their observation.[2] CDCl₃ can also be used, but the acidic and amine protons may exchange or lead to broader signals. The solubility of the compound should be tested beforehand.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Protocol:

  • Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.[2]

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

¹³C NMR Acquisition Protocol:

  • Instrument Setup: Use the same shimming as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~200 ppm (e.g., -10 to 190 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on the analysis of related structures such as nicotinic acid and benzylamine.[3][4][5][6][7][8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe carboxylic acid proton is expected to be highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[9][10]
~8.5-8.7dd1HH-6This proton is ortho to the pyridine nitrogen and is expected to be significantly deshielded.
~8.0-8.2dd1HH-4This proton is meta to the nitrogen and ortho to the carboxylic acid group, leading to a downfield shift.
~7.2-7.4m5HH-2'', 3'', 4'', 5'', 6''The protons of the benzyl ring are expected in their typical aromatic region.
~6.8-7.0t1HH-5This proton is expected to be the most upfield of the pyridine ring protons.
~4.5d2HCH₂The methylene protons adjacent to the amine and the benzyl ring.
~3.5br s1HNHThe amine proton signal can be broad and its chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~168COOHThe carbonyl carbon of the carboxylic acid is expected in this region.[9]
~158C-2The carbon attached to the amino group in the pyridine ring is expected to be significantly deshielded.
~150C-6The carbon ortho to the pyridine nitrogen is deshielded.[3][11][12][13]
~140C-1''The ipso-carbon of the benzyl ring.
~138C-4The carbon ortho to the carboxylic acid group.
~128.5C-3''/5''Aromatic carbons of the benzyl group.
~127C-2''/6''Aromatic carbons of the benzyl group.
~126.5C-4''Aromatic carbon of the benzyl group.
~115C-5The carbon meta to the nitrogen and ortho to the amino group.
~110C-3The carbon bearing the carboxylic acid group.
~45CH₂The aliphatic methylene carbon.

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the NMR-based characterization of this compound.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation cluster_3 Final Confirmation A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (400 MHz, 16-64 scans) A->B C 13C NMR Acquisition (100 MHz, 1024-4096 scans) A->C D Fourier Transform B->D C->D E Phasing & Baseline Correction D->E F Referencing (to solvent peak) E->F G 1H NMR: Chemical Shift, Integration, Multiplicity F->G H 13C NMR: Chemical Shift F->H I 2D NMR (Optional) (COSY, HSQC, HMBC) F->I J Structural Assignment G->J H->J I->J K Final Structure Confirmation J->K

Sources

mass spectrometry of 2-(benzylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(benzylamino)nicotinic acid

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a benzylamino group substituted at the 2-position of the pyridine ring.[1][2] Its structure combines key functional groups—a carboxylic acid, a secondary amine, and aromatic systems—that make it an interesting candidate for pharmaceutical research and development. Accurate and sensitive analytical methods are paramount for its characterization, metabolic studies, and quantification in complex biological matrices. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the gold standard for this purpose, offering unparalleled specificity and sensitivity.[3]

This technical guide provides a comprehensive overview and detailed protocols for the analysis of this compound using electrospray ionization-mass spectrometry (ESI-MS). The content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies.

Physicochemical Properties and Ionization Behavior

A thorough understanding of the analyte's properties is the foundation for developing a robust mass spectrometry method.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₂N₂O₂ [1]
Molecular Weight 228.25 g/mol [1]
Monoisotopic Mass 228.089877630 Da [1]
Structure A nicotinic acid core with a benzylamino substituent. [1]

| Key Functional Groups| Carboxylic acid, secondary amine, pyridine ring, benzyl ring. | |

The amphoteric nature of this compound, containing both an acidic carboxylic acid group and basic nitrogen atoms (in the pyridine ring and the secondary amine), allows for efficient ionization in both positive and negative ESI modes.[4]

  • Positive Ion Mode (ESI+): Protonation is expected to occur on one of the basic nitrogen atoms. This results in the formation of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 229.0977. This mode is often preferred for amine-containing compounds due to the high stability of the resulting ion.

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid group will readily occur, especially in a mobile phase with a neutral or slightly basic pH. This forms the deprotonated molecule, [M-H]⁻, at an m/z of 227.0822.[5]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Collision-Induced Dissociation (CID) of the precursor ion provides structural information and enables highly selective quantification via Multiple Reaction Monitoring (MRM).[4] The fragmentation pattern is dictated by the molecule's structure and the principle of forming the most stable fragment ions and neutral losses.[6]

Proposed Fragmentation Pathway in Positive Ion Mode ([M+H]⁺)

The protonated molecule ([M+H]⁺ at m/z 229.1) is expected to fragment along several key pathways upon collisional activation.

  • Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-N bond.[7] This results in the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺), producing a strong signal at m/z 91 . This is often the most abundant fragment ion and serves as an excellent choice for an MRM transition.

  • Neutral Loss of Water (H₂O): Carboxylic acids can readily lose water from the protonated molecule. This would result in a fragment ion at m/z 211.1 .[7]

  • Neutral Loss of Formic Acid (HCOOH): The loss of the entire carboxyl group as formic acid (46 Da) can lead to a fragment at m/z 183.1 .

G cluster_main Proposed Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 229.1 Frag1 Tropylium Ion m/z 91.1 Precursor->Frag1  -C₆H₅N₂O₂ Frag2 [M+H - H₂O]⁺ m/z 211.1 Precursor->Frag2  -H₂O Frag3 [M+H - HCOOH]⁺ m/z 183.1 Precursor->Frag3  -HCOOH

Caption: Proposed fragmentation of protonated this compound.

Proposed Fragmentation Pathway in Negative Ion Mode ([M-H]⁻)

In negative mode, fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 227.1) is typically dominated by the loss of carbon dioxide.

  • Decarboxylation (Loss of CO₂): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[7] This is an energetically favorable process that results in a prominent fragment ion at m/z 183.1 .

Application Note: Quantitative Analysis by LC-MS/MS

This section outlines a robust method for the quantification of this compound in human plasma, a common requirement in pharmacokinetic studies.

Instrumentation
  • LC System: An Agilent 1100 series HPLC or equivalent system.[8]

  • Mass Spectrometer: An Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer or a comparable instrument capable of MRM analysis.[8][9]

  • Software: Analyst version 1.4.2 or equivalent for system control and data acquisition.[9]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for cleaning up plasma samples prior to LC-MS analysis.[10][11]

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9][10]

  • Vortex for 30 seconds, then inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase chromatographic method provides excellent separation of the analyte from endogenous matrix components.

  • Column: Zorbax C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Table 2: LC Gradient Parameters

Time (min) Flow Rate (mL/min) %A %B
0.0 0.5 95 5
1.0 0.5 95 5
8.0 0.5 5 95
10.0 0.5 5 95
10.1 0.5 95 5

| 15.0 | 0.5 | 95 | 5 |

Mass Spectrometry (MS) Method

The analysis is performed in ESI positive mode using MRM for maximum sensitivity and selectivity.

Table 3: Predicted Mass Transitions for MRM Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Use
This compound 229.1 91.1 Quantifier

| this compound | 229.1 | 183.1 | Qualifier |

Table 4: Typical MS Source and Analyzer Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Promotes stable protonation of the analyte's nitrogen atoms.
IonSpray Voltage 5500 V Optimizes the electrospray process for efficient ion generation.
Temperature 500 °C Facilitates desolvation of the droplets in the ESI source.
Curtain Gas 20 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Medium Nitrogen gas used to induce fragmentation in the collision cell.
Declustering Potential (DP) -30 V (Optimized) Prevents premature fragmentation in the source region.

| Collision Energy (CE) | -25 eV (Optimized) | Energy applied to induce fragmentation for the specific MRM transition.[10] |

Note: DP and CE values are instrument-dependent and must be optimized by infusing a standard solution of the analyte.[8]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create concentrations for spiking.[10]

  • Calibration Standards: Spike appropriate amounts of the working solutions into drug-free human plasma to create a calibration curve with at least 6-8 non-zero points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[9]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).

Protocol 2: Overall Experimental Workflow

Caption: A typical bioanalytical workflow for quantification.

Conclusion

The methodologies described in this guide provide a robust framework for the sensitive and selective analysis of this compound by LC-MS/MS. The inherent physicochemical properties of the molecule allow for efficient electrospray ionization, and its structure leads to predictable and stable fragmentation patterns ideal for MRM-based quantification. The detailed protocols for sample preparation and instrument operation can be adapted by researchers to support a wide range of applications, from early-stage drug discovery to comprehensive pharmacokinetic profiling. As with any analytical method, validation according to regulatory guidelines is essential to ensure data integrity and reliability.[9]

References

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]
  • Wang, D., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial.
  • Zou, J. J., et al. (2012). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 66, 357-361. [Link]
  • Szafarz, M., et al. (2010).
  • This compound | C13H12N2O2 | CID 214596.
  • Nicotinic acid benzylamide | C13H12N2O | CID 98499.
  • Mass Spectrometry - Fragmentation P
  • Bouchoux, G., et al. (2000). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. International Journal of Mass Spectrometry, 195/196, 305-318. [Link]
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromedia. [Link]
  • Sudha, M. S., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 899-908. [Link]
  • Schieber, A., et al. (2001). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. [Link]
  • De Faria, E. H., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
  • Dempsey, D. A., et al. (2003). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 17(16), 1831-1841. [Link]
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  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • D'Agostino, L. A., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 331-351. [Link]
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
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  • ESI-mass spectrum of compound 2. (a) positive mode ESI-MS, show the....

Sources

Application Note: A Validated Protocol for the Purification of 2-(benzylamino)nicotinic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This application note provides a detailed, robust, and validated protocol for the purification of 2-(benzylamino)nicotinic acid (CAS 33522-80-4) using the single-solvent recrystallization method.[1][2] Recrystallization remains a cornerstone technique in chemical purification, prized for its efficiency in removing impurities from solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its contaminants in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent, followed by slow cooling to induce the formation of a highly ordered crystal lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[4]

The molecular structure of this compound, featuring a polar carboxylic acid group, a pyridine ring, and a secondary amine, alongside a non-polar benzyl group, presents a unique solubility profile. This protocol is designed to leverage these characteristics for optimal purification, yielding a product of high purity suitable for downstream applications in pharmaceutical research and drug development. We will explain the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating system for achieving reproducible, high-quality results.

Principle of Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent. The ideal solvent should exhibit the following properties:

  • High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve the this compound when hot.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[4]

Given the amphipathic nature of this compound, polar protic solvents are excellent candidates. Based on solubility studies of the parent compound, nicotinic acid, solvents like ethanol and water are primary considerations.[5][6][7] Ethanol, in particular, is often effective for moderately polar organic acids. A mixed solvent system, such as ethanol/water, can also be employed to fine-tune the solubility characteristics. For this protocol, we will focus on a single-solvent system using 95% Ethanol , which provides a good balance for dissolving the compound when hot while allowing for excellent recovery upon cooling.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol (Reagent Grade)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer Flasks (125 mL and 250 mL)

  • Hot Plate with Magnetic Stirring

  • Stemless Funnel and Fluted Filter Paper

  • Büchner Funnel and Flask

  • Vacuum Source

  • Spatula, Stirring Rod

  • Drying Oven or Desiccator

Workflow Diagram

The following diagram illustrates the complete recrystallization workflow.

Recrystallization_Workflow A 1. Dissolution Crude solid in min. hot 95% Ethanol B 2. Decolorization (Optional) Add activated charcoal A->B C 3. Hot Filtration Remove insoluble impurities/charcoal B->C D 4. Crystallization Slowly cool the clear filtrate C->D E 5. Crystal Isolation Vacuum filtration D->E F 6. Washing Rinse crystals with cold 95% Ethanol E->F G 7. Drying Remove residual solvent F->G H Pure this compound G->H

Caption: Recrystallization workflow for this compound.

Detailed Procedure

Step 1: Dissolution

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • In a separate 125 mL Erlenmeyer flask, heat approximately 100 mL of 95% ethanol on a hot plate to a gentle boil.

  • Carefully add the hot ethanol to the flask containing the crude solid in small portions (5-10 mL at a time) while stirring and heating. Continue adding solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the yield of recovered crystals upon cooling.[4][8] Adding excessive solvent will result in a lower, or even no, yield.

Step 2: Decolorization (Perform if the solution is colored)

  • Remove the flask from the heat source and allow the solution to cool slightly for 1-2 minutes. Causality: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated charcoal to the solution.

  • Gently swirl the flask and reheat the mixture to boiling for 5-10 minutes. The charcoal adsorbs high-molecular-weight colored impurities.

Step 3: Hot Gravity Filtration (Perform if charcoal was added or if insoluble impurities are present)

  • Place a stemless funnel with fluted filter paper over a clean 250 mL Erlenmeyer flask on the hot plate.

  • Heat the receiving flask with a small amount of ethanol to ensure the flask is filled with hot solvent vapor. Causality: This step is crucial to prevent premature crystallization of the product on the cold funnel or in the flask, which would decrease the final yield.[8]

  • Pour the hot solution containing the product through the fluted filter paper in portions. Keep the solution hot throughout the filtration process.

  • Rinse the original flask with a small amount of hot ethanol and pass it through the filter to recover any remaining product.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[4]

  • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

Step 5: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of cold 95% ethanol and apply a vacuum to ensure a good seal.

  • Decant the supernatant, then transfer the crystalline slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Keep the vacuum on to pull the mother liquor through, leaving the crystals on the filter paper.

Step 6: Washing the Crystals

  • With the vacuum disconnected, add a small volume (5-10 mL) of ice-cold 95% ethanol to the crystals and gently swirl to wash them.

  • Reconnect the vacuum to pull the wash solvent through. Repeat once more if necessary. Causality: The crystals are washed with cold solvent to remove any adhering mother liquor (which contains the dissolved impurities) without re-dissolving a significant amount of the purified product.[8]

Step 7: Drying

  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the filter cake to a pre-weighed watch glass and allow it to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the melting point.

Purity Assessment (Self-Validation)
  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2°C). Compare the experimental melting point of the recrystallized product to the literature value. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate to visually confirm the removal of impurities. The purified product should ideally show a single spot.

Summary of Key Parameters

ParameterRecommended Value/SolventRationale
Compound This compoundTarget for purification
Initial Mass ~5.0 gScalable starting quantity
Primary Solvent 95% EthanolGood solubility differential between hot and cold conditions
Approx. Solvent Volume 75-100 mL (empirical)Minimum required for complete dissolution at boiling point
Dissolution Temp. ~78 °C (Boiling point of EtOH)To maximize solubility and create a saturated solution
Crystallization Temp. Room temp., then 0-5 °CTo minimize solubility and maximize crystal recovery
Washing Solvent Ice-cold 95% EthanolRemoves impurities without dissolving the product

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization from 95% ethanol. By carefully controlling parameters such as solvent volume and cooling rate, and by understanding the causal principles behind each step, researchers can consistently obtain a final product of high purity. The inclusion of self-validating purity assessment steps like melting point analysis ensures the trustworthiness and reproducibility of the method, making it a reliable procedure for professionals in research and drug development.

References

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The Strategic Utility of 2-(Benzylamino)nicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. Among these, 2-(benzylamino)nicotinic acid stands out as a versatile and highly valuable building block, particularly in the synthesis of pharmacologically active compounds. Its unique structural motif, featuring a secondary amine linkage between a benzyl group and a nicotinic acid core, provides a synthetically tractable handle for a variety of chemical transformations. This guide offers an in-depth exploration of the applications of this compound as a precursor, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Foundation: Synthesis of 2-(Arylamino)nicotinic Acid Scaffolds

The synthesis of this compound and its arylamino analogs is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction typically involves the coupling of an aryl halide, in this case, 2-chloronicotinic acid, with an amine, such as benzylamine. The reaction is facilitated by a copper catalyst and a base in a high-boiling polar solvent.

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) species in situ, which then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate coordinates with the amine, and subsequent reductive elimination yields the desired C-N coupled product and regenerates the active copper(I) catalyst.[3]

Ullmann_Mechanism Cu(I) Cu(I) Cu(III)_intermediate [Ar-Cu(III)(X)-NH2R] Cu(I)->Cu(III)_intermediate Oxidative Addition Ar-X 2-Chloronicotinic Acid Ar-X->Cu(III)_intermediate R-NH2 Benzylamine R-NH2->Cu(III)_intermediate Product This compound Cu(III)_intermediate->Cu(I) Catalyst Regeneration Cu(III)_intermediate->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Ullmann N-arylation reaction.

While traditional Ullmann conditions often require harsh reaction conditions, modern variations have been developed to improve yields and expand the substrate scope. These include the use of ligands to stabilize the copper catalyst, as well as microwave-assisted and solvent-free protocols that offer greener and more efficient alternatives.[2][4]

Protocol 1: Classical Ullmann Synthesis of 2-(Arylamino)nicotinic Acid

This protocol provides a general procedure for the synthesis of 2-(arylamino)nicotinic acids, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline or benzylamine

  • Copper powder or Copper(I) iodide

  • Potassium carbonate (K₂CO₃)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), xylene, or water for hydrothermal methods)[1][5]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), the corresponding amine (1.1-1.5 eq), potassium carbonate (2.0 eq), and the copper catalyst (5-10 mol%).

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux (typically 150-180 °C) and stir for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an organic solvent, dilute the mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • If using water as a solvent, the product may precipitate upon cooling and acidification.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.

  • Base: Potassium carbonate is used to neutralize the HCl formed during the reaction and to facilitate the deprotonation of the amine, making it more nucleophilic.

  • High Temperature: The high temperature is necessary to overcome the activation energy of the C-N bond formation in the traditional Ullmann reaction.

  • Copper Catalyst: The copper catalyst is essential for facilitating the cross-coupling reaction.

Application in the Synthesis of Niflumic Acid and its Derivatives

A primary application of this compound and its analogs is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as niflumic acid. Niflumic acid is chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid.[6] The synthesis involves the Ullmann condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline.[4]

Furthermore, niflumic acid itself serves as a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications, including anticancer agents.[7][8][9] These derivatives are often synthesized by modifying the carboxylic acid functional group.

Protocol 2: Synthesis of Niflumic Acid Hydrazide Derivatives

This protocol details the conversion of niflumic acid into its corresponding hydrazide, a key intermediate for further derivatization.[7]

Materials:

  • Niflumic acid

  • Thionyl chloride (SOCl₂)

  • Absolute Ethanol (EtOH)

  • Hydrazine hydrate (80%)

Procedure:

Step 1: Esterification of Niflumic Acid [7]

  • Suspend niflumic acid (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Cool the suspension to -15 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.0 eq) dropwise, maintaining the temperature below -10 °C.

  • After the addition is complete, stir the reaction mixture at 40 °C for 3 hours, followed by reflux for 48 hours.

  • Remove the solvent under reduced pressure. Re-dissolve the residue in absolute ethanol and evaporate again to remove any remaining thionyl chloride.

  • The resulting ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate can be used in the next step without further purification.

Step 2: Synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)nicotinohydrazide [7]

  • Dissolve the niflumic ethyl ester from the previous step (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 2.5 eq) to the solution.

  • Stir the mixture at room temperature overnight, followed by reflux at 80 °C for 14 hours.

  • After cooling, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with cold distilled water, and dry.

  • The product can be recrystallized from absolute ethanol.

Niflumic_Derivative_Synthesis Niflumic_Acid Niflumic Acid Niflumic_Ester Niflumic Ethyl Ester Niflumic_Acid->Niflumic_Ester SOCl₂, EtOH Niflumic_Hydrazide Niflumic Hydrazide Niflumic_Ester->Niflumic_Hydrazide Hydrazine Hydrate Derivatives Hydrazone, Triazole, etc. Derivatives Niflumic_Hydrazide->Derivatives Further Reactions

Caption: Synthetic pathway from niflumic acid to its hydrazide and subsequent derivatives.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with ethanol to form the ester.

  • Hydrazine Hydrate: Hydrazine is a strong nucleophile that readily reacts with the ester to form the more stable hydrazide. An excess is used to ensure complete conversion.

  • Stepwise Approach: The two-step process of esterification followed by hydrazinolysis is a reliable method for the synthesis of hydrazides from carboxylic acids.

Broader Applications in Medicinal Chemistry

The utility of this compound and its derivatives extends beyond the synthesis of fenamates. The nicotinic acid scaffold is a well-established pharmacophore in its own right, and its derivatives have been explored for a multitude of biological activities.[10][11] By modifying the benzylamine moiety and the carboxylic acid group, libraries of compounds can be generated for screening against various therapeutic targets. For instance, derivatives of nicotinic acid have been investigated as analgesic, anti-inflammatory, and antimicrobial agents.[12]

Data Presentation

Reaction TypePrecursorsKey ReagentsConditionsProductYield RangeRef.
Ullmann Condensation 2-Chloronicotinic Acid, BenzylamineCu catalyst, K₂CO₃High Temp (150-180°C)This compoundModerate to Excellent[1]
Solvent-Free Amination 2-Chloronicotinic Acid, ArylamineBoric Acid120 °C2-(Arylamino)nicotinic AcidGood to Excellent[4]
Esterification Niflumic AcidSOCl₂, EtOHRefluxNiflumic Ethyl EsterHigh[7]
Hydrazinolysis Niflumic Ethyl EsterHydrazine HydrateRefluxNiflumic Hydrazide~80%[7][8]

Conclusion

This compound is a precursor of significant strategic importance in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its synthesis via the Ullmann condensation and its subsequent transformations provides a powerful toolkit for medicinal chemists and researchers. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for the effective utilization of this versatile building block in the pursuit of novel molecular entities with therapeutic potential.

References

  • Li, Z., et al. (2011). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Research on Chemical Intermediates, 37(2-5), 235-241.
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  • Yaseen, Y. M., et al. (2022). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia, 69(3), 595–614.
  • BenchChem. (n.d.). Application Notes and Protocols for Ullmann Condensation Using Cupric Acetate. Retrieved from a relevant protocol on the BenchChem website.
  • Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Applied Pharmaceutical Science, 6(4), 173-181.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
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  • Al-Bayati, M. R., et al. (2021). Synthesis, characterization, and in vitro anticancer activity of new niflumic acid derivatives. Egyptian Journal of Chemistry, 64(10), 5647-5655.
  • Alsaad, H. N., et al. (2022). Chemical synthesis of niflumic acid (NF) derivatives. ResearchGate.
  • Fassihi, A., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 125.
  • Misbahi, H., Brouant, P., & Barbe, J. (1998). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 53(5), 335-337.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-13.

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Application Notes and Protocols for Testing the Anti-inflammatory Activity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed experimental framework for evaluating the anti-inflammatory properties of novel nicotinic acid (NA) derivatives. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, guiding researchers from initial cytotoxicity assessments to robust in vitro and in vivo evaluations of anti-inflammatory efficacy.

Introduction: The Scientific Rationale

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have garnered significant interest for their therapeutic potential beyond lipid management, particularly in the realm of inflammatory diseases.[1][2] The anti-inflammatory effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[3][4]

Activation of GPR109A by nicotinic acid initiates a signaling cascade that ultimately suppresses key inflammatory pathways. One of the central mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[3][5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] By preventing the phosphorylation and subsequent degradation of IκBα, nicotinic acid derivatives can inhibit the nuclear translocation of NF-κB, thereby downregulating the production of these inflammatory mediators.[3][6]

Furthermore, recent evidence suggests that nicotinic acid can also modulate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] The inhibition of the NLRP3 inflammasome represents another significant avenue through which nicotinic acid derivatives may exert their anti-inflammatory effects.[7]

This guide provides a structured approach to systematically evaluate the anti-inflammatory potential of novel nicotinic acid derivatives, focusing on these key molecular targets and pathways.

Core Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for designing relevant experiments. The following diagram illustrates the key signaling pathways involved in the anti-inflammatory action of nicotinic acid derivatives.

Nicotinic_Acid_Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NA_Derivative Nicotinic Acid Derivative GPR109A GPR109A NA_Derivative->GPR109A Binds to IKK IKK Complex GPR109A->IKK Inhibits NLRP3_Inflammasome NLRP3 Inflammasome GPR109A->NLRP3_Inflammasome Inhibits Activation IkBa IκBα IKK->IkBa Phosphorylates (Inhibited) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation (Inhibited) Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Matures to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Gene_Expression Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Leads to

Caption: Signaling pathways of nicotinic acid derivatives.

Experimental Workflow

A systematic approach is essential for the reliable evaluation of novel compounds. The following workflow provides a logical progression from initial screening to in vivo validation.

Experimental_Workflow Start Start: Novel Nicotinic Acid Derivative Cytotoxicity Part 1: Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity InVitro Part 2: In Vitro Anti-inflammatory Assays Cytotoxicity->InVitro LPS_Stimulation 2a: LPS-stimulated Macrophage Model InVitro->LPS_Stimulation Cytokine_Measurement 2b: Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement InVivo Part 3: In Vivo Validation Cytokine_Measurement->InVivo Paw_Edema 3a: Carrageenan-induced Paw Edema Model InVivo->Paw_Edema Data_Analysis Part 4: Data Analysis & Interpretation Paw_Edema->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: Experimental workflow for testing anti-inflammatory activity.

PART 1: Cytotoxicity Assessment

Before evaluating the anti-inflammatory properties of the nicotinic acid derivatives, it is imperative to determine their potential cytotoxicity. This ensures that any observed reduction in inflammatory markers is not a result of cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the non-toxic concentration range of the nicotinic acid derivatives on a relevant cell line (e.g., RAW 264.7 macrophage-like cells).

Materials:

  • Nicotinic acid derivatives

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)[10]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the nicotinic acid derivatives in culture medium. After 24 hours of cell seeding, replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same solvent concentration used for the derivatives).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Determine the concentration of the derivative that does not significantly affect cell viability for subsequent anti-inflammatory assays.

Parameter Description
Cell Line RAW 264.7 (murine macrophage)
Seeding Density 1 × 10⁴ cells/well
Treatment Duration 24 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm

PART 2: In Vitro Anti-inflammatory Assays

This section details the use of a lipopolysaccharide (LPS)-stimulated macrophage model to assess the anti-inflammatory effects of the nicotinic acid derivatives. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

Protocol 2: LPS-Induced Cytokine Production in Macrophages

Objective: To quantify the inhibitory effect of nicotinic acid derivatives on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • Non-toxic concentrations of nicotinic acid derivatives (determined from the MTT assay)

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM, FBS, Penicillin-Streptomycin

  • 24-well plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the nicotinic acid derivatives for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13][14][15]

Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the nicotinic acid derivative compared to the vehicle control.

Parameter Description
Cell Line RAW 264.7
Stimulant Lipopolysaccharide (LPS)
Pre-treatment Time 1-2 hours
LPS Incubation 24 hours
Readout TNF-α and IL-6 levels in supernatant (ELISA)

PART 3: In Vivo Validation

In vivo models are crucial for confirming the anti-inflammatory activity observed in vitro and for assessing the overall physiological effects of the compounds.[16][17] The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[18][19]

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory efficacy of the most promising nicotinic acid derivatives.

Materials:

  • Nicotinic acid derivatives

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)[19]

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Nicotinic acid derivative (low dose)

    • Group III: Nicotinic acid derivative (high dose)

    • Group IV: Positive control (e.g., Indomethacin, 10 mg/kg)[19]

  • Drug Administration: Administer the test compounds and the positive control drug orally or intraperitoneally 1 hour before the carrageenan injection.[19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18][19]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control group.

Edema Calculation:

  • Increase in paw volume = (Paw volume at time t) - (Paw volume at time 0)

  • % Inhibition = [ (Increase in paw volume of control - Increase in paw volume of treated) / Increase in paw volume of control ] x 100

Parameter Description
Animal Model Wistar rats or Swiss albino mice
Inflammatory Agent Carrageenan (1% in saline)
Drug Administration Oral or intraperitoneal
Measurement Tool Plethysmometer or calipers
Time Points 0, 1, 2, 3, 4, 5 hours post-carrageenan

Conclusion and Future Directions

The successful completion of this experimental protocol will provide a comprehensive evaluation of the anti-inflammatory potential of novel nicotinic acid derivatives. Promising candidates can be further investigated for their specific mechanisms of action, including detailed studies on NF-κB and NLRP3 inflammasome signaling pathways using techniques such as Western blotting and reporter gene assays. Further in vivo studies in chronic inflammation models may also be warranted to fully characterize the therapeutic potential of these compounds.[16][21]

References

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Application Notes and Protocols for Assessing the Antibacterial Efficacy of 2-(benzylamino)nicotinic acid against Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

[Of a Senior Application Scientist]

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are recognized for their diverse pharmacological effects.[1][2][3] While extensively studied for their impact on lipid metabolism[1][4], emerging research highlights the potential of novel nicotinic acid derivatives as antimicrobial agents.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the antibacterial efficacy of a specific derivative, 2-(benzylamino)nicotinic acid, against the gram-negative bacterium Escherichia coli. E. coli is a significant pathogen, and the development of new antibacterial agents is crucial to combat rising antibiotic resistance.[5]

This document outlines a series of standardized and robust protocols, from initial screening to in-depth characterization of antibacterial activity. The methodologies described herein adhere to the principles established by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.[9][10][11] The primary objective is to equip researchers with the necessary tools to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this compound against E. coli.

Foundational Concepts in Antibacterial Efficacy Testing

A thorough evaluation of a potential antibacterial agent requires a multi-faceted approach. The initial step is to determine the lowest concentration of the compound that inhibits the visible growth of the target microorganism, known as the Minimum Inhibitory Concentration (MIC) .[12] While the MIC indicates bacteriostatic activity, it does not differentiate between inhibiting growth and actively killing the bacteria.

To ascertain the bactericidal properties of the compound, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

Finally, to understand the dynamics of bacterial killing over time, a Time-Kill Kinetics Assay is performed. This assay provides valuable information on the rate and extent of bactericidal activity at different concentrations of the test compound.[15][16][17]

Experimental Workflow for Assessing Antibacterial Efficacy

The following diagram illustrates the logical progression of experiments to comprehensively evaluate the antibacterial properties of this compound against E. coli.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bactericidal Activity Assessment cluster_2 Phase 3: Dynamic Activity Characterization cluster_3 Data Interpretation & Conclusion MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Proceed if MIC is determined TimeKill Time-Kill Kinetics Assay MBC->TimeKill Proceed to understand rate of killing Interpret Synthesize MIC, MBC, and Time-Kill data to determine overall antibacterial profile TimeKill->Interpret G cluster_0 Potential Mechanisms of Action cluster_1 Bacterial Cell cluster_2 Outcome Compound This compound Target1 Interference with NAD/NADP Synthesis Compound->Target1 Target2 Cell Membrane Disruption Compound->Target2 Target3 Inhibition of DNA Replication/Repair Compound->Target3 Metabolism Essential Metabolic Pathways Target1->Metabolism disrupts Membrane Cell Membrane Integrity Target2->Membrane compromises DNA DNA Integrity Target3->DNA damages Outcome Inhibition of Growth & Bacterial Cell Death Metabolism->Outcome leads to Membrane->Outcome leads to DNA->Outcome leads to

Caption: Plausible mechanisms of antibacterial action.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antibacterial efficacy of this compound against E. coli. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the advancement of new antimicrobial drug discovery and development programs.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
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  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
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  • Bio-protocol. (n.d.). Determination of minimum inhibitory concentration.
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  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
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  • Scribd. (n.d.). Time Kill Assay.
  • National Institutes of Health. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action.
  • PubMed. (2022). Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach.
  • ResearchGate. (2025). Preparation, Characterization, and Antibacterial Evaluation of New Derivatives of Nicotinic and Mefenamic Acids.
  • Wikipedia. (n.d.). Nicotinic acid.
  • MDPI. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli.
  • National Institutes of Health. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • ResearchGate. (2024). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE.
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In-Vitro Assay Cascade for the Biological Evaluation of 2-(benzylamino)nicotinic Acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-Inflammatory Potential of a Novel Nicotinic Acid Derivative

2-(benzylamino)nicotinic acid emerges from a class of compounds, nicotinic acid derivatives, that have garnered significant interest for their diverse biological activities. While nicotinic acid (Niacin, Vitamin B3) is well-established for its lipid-modifying properties, emerging evidence reveals its direct and indirect roles in modulating inflammatory pathways[1][2][3]. Structurally related compounds have demonstrated promising anti-inflammatory effects, suggesting that novel derivatives like this compound could offer therapeutic potential. Research into analogous structures has indicated mechanisms of action that include the inhibition of key inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) pathway[4][5][6][7].

This comprehensive guide presents a strategically designed cascade of in-vitro assays to thoroughly evaluate the anti-inflammatory profile of this compound. The proposed workflow is designed to first identify the primary enzymatic targets and then to elucidate the compound's effects in a more physiologically relevant cellular context. This multi-faceted approach enables a robust assessment of the compound's potency, selectivity, and potential mechanism of action, providing critical data for drug development professionals.

Experimental Strategy: A Tiered Approach to Biological Evaluation

A logical and stepwise progression of in-vitro assays is crucial for an efficient and informative biological evaluation. The following workflow is proposed to systematically characterize the anti-inflammatory properties of this compound.

Experimental Workflow cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: Mechanism of Action Elucidation COX_Assay COX-1/COX-2 Inhibition Assay Macrophage_Assay Macrophage-Based Assay (RAW 264.7) COX_Assay->Macrophage_Assay LOX_Assay 5-LOX Inhibition Assay LOX_Assay->Macrophage_Assay Cytokine_Measurement Cytokine Measurement (TNF-α, IL-6) Macrophage_Assay->Cytokine_Measurement NO_Measurement Nitric Oxide (NO) Measurement Macrophage_Assay->NO_Measurement NFkB_Assay NF-κB Activation Assay Cytokine_Measurement->NFkB_Assay NO_Measurement->NFkB_Assay

Figure 1: Proposed workflow for the in-vitro biological evaluation of this compound.

Tier 1: Primary Target Identification - Enzyme Inhibition Assays

The initial phase of the evaluation focuses on the direct interaction of this compound with key enzymes in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs)[8][9]. Assessing the inhibitory activity of this compound against both COX-1 and COX-2 isoforms is crucial to determine its potency and selectivity. Selective inhibition of COX-2 is often a desirable characteristic to minimize the gastrointestinal side effects associated with non-selective NSAIDs[8].

Protocol: A colorimetric COX inhibitor screening assay is a robust method for this evaluation[10][11].

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer

  • Heme cofactor

  • 96-well microplate

  • Microplate reader

  • This compound

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Add the test compound dilutions or reference inhibitors to the respective wells. Include vehicle control wells.

  • Incubate the plate at room temperature for a specified time to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 values for both COX-1 and COX-2.

ParameterDescription
IC50 (COX-1) Concentration of the compound that inhibits 50% of COX-1 activity.
IC50 (COX-2) Concentration of the compound that inhibits 50% of COX-2 activity.
Selectivity Index Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater COX-2 selectivity.
5-Lipoxygenase (5-LOX) Inhibition Assay

Scientific Rationale: The 5-lipoxygenase enzyme is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators[12][13]. Given that compounds with a similar benzylamino-phenol scaffold have shown potent 5-LOX inhibitory activity, evaluating this target is a logical step[7].

Protocol: A fluorometric or colorimetric 5-LOX inhibitor screening assay can be employed.

Materials:

  • 5-LOX enzyme (human recombinant or from a natural source)

  • Arachidonic acid or linoleic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer

  • 96-well black or clear microplate

  • Microplate reader with fluorescence or absorbance capabilities

  • This compound

  • Reference inhibitor (e.g., Zileuton)

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor.

  • In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the probe to the appropriate wells.

  • Add the test compound dilutions or reference inhibitor to the respective wells. Include vehicle control wells.

  • Incubate the plate at room temperature, protected from light.

  • Initiate the reaction by adding the substrate.

  • Measure the fluorescence or absorbance at the appropriate wavelength over time.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and calculate the IC50 value.

ParameterDescription
IC50 (5-LOX) Concentration of the compound that inhibits 50% of 5-LOX activity.

Tier 2: Cellular Activity Confirmation - Macrophage-Based Assays

Following the identification of potential enzymatic targets, it is essential to confirm the anti-inflammatory activity of this compound in a cellular context. Macrophages are key players in the inflammatory response, and cell lines such as RAW 264.7 are widely used for this purpose[4].

Inhibition of Pro-inflammatory Cytokine Production

Scientific Rationale: Activated macrophages release a variety of pro-inflammatory cytokines, including TNF-α and IL-6, which amplify the inflammatory cascade[4][14]. Measuring the ability of this compound to suppress the production of these cytokines in stimulated macrophages provides a measure of its cellular efficacy.

Protocol:

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the cells for an appropriate period (e.g., 24 hours).

  • Collect the cell culture supernatant for cytokine analysis.

  • Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Normalize the cytokine levels to cell viability and calculate the percentage of inhibition.

Inhibition of Nitric Oxide (NO) Production

Scientific Rationale: Inducible nitric oxide synthase (iNOS) is upregulated in activated macrophages, leading to the production of high levels of nitric oxide (NO), a pro-inflammatory mediator[4]. The Griess assay is a simple and common method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Protocol:

Materials:

  • Griess reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Cell culture supernatant from the cytokine production assay

Procedure:

  • Use the cell culture supernatant collected from the previous assay.

  • Add the Griess reagent to the supernatant in a 96-well plate.

  • Incubate at room temperature for a short period to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production.

Cellular ParameterMeasurement MethodExpected Outcome with Active Compound
TNF-α Production ELISADecreased levels in supernatant
IL-6 Production ELISADecreased levels in supernatant
NO Production Griess AssayDecreased nitrite in supernatant
Cell Viability MTT AssayNo significant decrease

Tier 3: Mechanism of Action Elucidation - NF-κB Activation Assay

Scientific Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[3][5]. Investigating the effect of this compound on NF-κB activation can provide crucial insights into its upstream mechanism of action. Nicotinamides have been shown to inhibit NF-κB, making this a relevant pathway to explore[5].

NFkB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

Figure 2: Simplified representation of the canonical NF-κB signaling pathway.

Protocol: A common method to assess NF-κB activation is to measure the nuclear translocation of the p65 subunit.

Materials:

  • RAW 264.7 or other suitable cell line

  • Nuclear and cytoplasmic extraction kits

  • Western blotting reagents and equipment

  • Primary antibody against NF-κB p65

  • Secondary antibody

  • Lamin B1 or other nuclear marker antibody

  • GAPDH or other cytoplasmic marker antibody

Procedure:

  • Culture and treat the cells with this compound followed by LPS stimulation as described previously.

  • After the desired incubation time, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Determine the protein concentration of each fraction.

  • Separate the proteins from the nuclear and cytoplasmic extracts by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

  • Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Apply a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of NF-κB activation.

Conclusion and Future Directions

The proposed in-vitro assay cascade provides a comprehensive framework for the initial biological evaluation of this compound as a potential anti-inflammatory agent. The data generated from these assays will establish its inhibitory activity against key inflammatory enzymes, confirm its efficacy in a cellular model of inflammation, and offer insights into its potential mechanism of action. Positive results from this in-vitro evaluation would warrant further investigation, including more detailed mechanistic studies and progression to in-vivo models of inflammation to assess its therapeutic potential.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PubMed Central. [Link]
  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregul
  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. [Link]
  • Inhibition of mammalian 5-lipoxygenase by 2-benzylaminophenols. PubMed. [Link]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Oxford Neuroscience. [Link]
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC. [Link]
  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]
  • Lipoxygenase Inhibition by Plant Extracts. MDPI. [Link]
  • 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists. PubMed. [Link]
  • Recent development of lipoxygenase inhibitors as anti-inflamm
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]
  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: compar
  • COX Inhibitors. NCBI Bookshelf. [Link]
  • Prostaglandin E₂ is critical for the development of niacin-deficiency-induced photosensitivity via ROS production. PubMed. [Link]
  • Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxid
  • Inhibition of lipolysis by nicotinic acid and by acipimox. PubMed. [Link]
  • Vitamin B3. NCBI Bookshelf. [Link]
  • Nicotinic acid. Wikipedia. [Link]
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

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Application Notes and Protocols for the Development of Analytical Methods for 2-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminonicotinic acid and its derivatives represent a class of heterocyclic aromatic compounds that are foundational scaffolds in pharmaceutical and biochemical research.[1][] As key intermediates in the synthesis of novel therapeutic agents and other high-value chemicals, the purity, stability, and concentration of these molecules must be determined with unwavering accuracy.[3] The development of robust, reliable, and validated analytical methods is therefore not merely a procedural step but a cornerstone of quality control, regulatory compliance, and successful drug development.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and validating analytical methods for 2-aminonicotinic acid derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are scientifically sound and readily adaptable. We will explore the principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing detailed, step-by-step protocols grounded in established regulatory guidelines.

Chapter 1: The Foundation of Trust: Analytical Method Validation

Before embarking on any quantitative or qualitative analysis, the analytical method itself must be proven "fit for purpose." This is the core principle of method validation: to generate documented evidence that a procedure consistently produces results that are reliable and accurate.[4] Regulatory bodies, including the FDA and EMA, mandate such validation for methods used in the analysis of pharmaceutical products.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[7]

The key performance characteristics evaluated during validation include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6]

  • Linearity: The method's capacity to produce results directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2) cluster_routine Routine Use Dev_Start Define Analytical Target Profile (ATP) Selectivity Selectivity & Specificity Screening (Column, Mobile Phase) Dev_Start->Selectivity Optimization Parameter Optimization (Gradient, Flow Rate, Temp) Selectivity->Optimization Specificity_Test Specificity Optimization->Specificity_Test Transfer to Validation Linearity_Range Linearity & Range Specificity_Test->Linearity_Range Accuracy_Precision Accuracy & Precision (Repeatability, Intermediate) Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness_Test Robustness LOD_LOQ->Robustness_Test Validation_Report Final Validation Report Robustness_Test->Validation_Report SST System Suitability Testing (SST) Validation_Report->SST Implement in QC Analysis Sample Analysis SST->Analysis HPLC Solvent Mobile Phase Reservoir(s) Pump HPLC Pump (Gradient or Isocratic) Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System (CDS) Detector->DataSystem Waste Waste Detector->Waste MSMS LC LC Eluent IonSource Ion Source (e.g., ESI) LC->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Filter) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Filter) Q2->Q3 Detector Detector Q3->Detector

Sources

application of 2-(benzylamino)nicotinic acid in agricultural fungicide research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Agricultural Fungicide Research

Topic: Application of 2-(Benzylamino)nicotinic Acid in Agricultural Fungicide Research

Introduction: The Quest for Novel Fungicides and the Potential of Nicotinic Acid Scaffolds

The relentless evolution of fungicide resistance in plant pathogens presents a significant threat to global food security. This necessitates a continuous search for novel chemical entities with unique modes of action. The nicotinic acid (a form of vitamin B3) scaffold has emerged as a promising starting point for the development of new agrochemicals due to its diverse biological activities.[1] Derivatives of nicotinic acid and the related nicotinamides have demonstrated a wide spectrum of fungicidal activities, suggesting that this core structure is a valuable pharmacophore for agrochemical discovery.[2][3]

This document provides a technical guide for researchers exploring the potential of This compound as a lead compound in agricultural fungicide development. While direct, extensive research on this specific molecule as a fungicide is nascent, this guide synthesizes information from related nicotinic acid and benzylamine derivatives to propose a hypothetical mechanism of action and to provide robust, validated protocols for its synthesis and bio-evaluation.

Chemical Profile: this compound

PropertyValueSource
IUPAC Name 2-(Benzylamino)pyridine-3-carboxylic acidPubChem
CAS Number 33522-80-4
Molecular Formula C13H12N2O2[4]
Molecular Weight 228.25 g/mol [4]
Appearance Solid

Proposed Mechanism of Action: A Hypothesis Based on Structural Analogs

The precise molecular target of this compound in fungal pathogens has not been empirically determined. However, by examining the mechanisms of structurally related nicotinamide and benzylamine fungicides, we can postulate a plausible hypothesis to guide initial research. Many nicotinamide-based fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain (a mechanism known as SDHI).[2][5] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

Given that this compound shares the core pyridine-carboxylic acid structure, it is a reasonable hypothesis that it may also act as an SDH inhibitor . The benzylamino moiety could play a crucial role in binding to a hydrophobic pocket within the SDH enzyme complex, enhancing its inhibitory activity. This proposed interaction is depicted in the diagram below.

Caption: Proposed mechanism of this compound as an SDH inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-(arylamino)nicotinic acid derivatives.[6][7] The reaction involves a nucleophilic aromatic substitution where benzylamine displaces the chlorine atom from 2-chloronicotinic acid.

A. Materials & Reagents:

  • 2-Chloronicotinic acid

  • Benzylamine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

B. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), potassium carbonate (2.5 equivalents), and DMF (5 mL per gram of 2-chloronicotinic acid).

  • Addition of Reagent: While stirring, add benzylamine (1.2 equivalents) to the mixture dropwise at room temperature.

  • Reaction: Heat the mixture to 100-120°C and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 4-5 by slowly adding 1M HCl. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying & Characterization: Dry the purified solid under vacuum. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow start Start setup 1. Combine 2-Chloronicotinic Acid, K2CO3, and DMF start->setup add_reagent 2. Add Benzylamine setup->add_reagent reflux 3. Heat and Reflux (4-6h) add_reagent->reflux workup 4. Cool and Quench with Ice Water reflux->workup acidify 5. Acidify with HCl to Precipitate workup->acidify filter 6. Filter and Wash Solid Product acidify->filter purify 7. Recrystallize for Purity filter->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Antifungal Activity Screening (Mycelial Growth Inhibition Assay)

This is a standard protocol to determine the efficacy of a test compound against various phytopathogenic fungi.

A. Materials & Reagents:

  • Pure this compound

  • Phytopathogenic fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

B. Preparation of Stock Solutions and Media:

  • Compound Stock: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.

  • Amended Media: Autoclave PDA medium and cool it to 50-55°C in a water bath. Add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with an equivalent amount of DMSO.

  • Plate Pouring: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

C. Inoculation and Incubation:

  • Fungal Plugs: From the margin of an actively growing fungal culture on a PDA plate, take 5 mm mycelial plugs using a sterile cork borer.

  • Inoculation: Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

  • Incubation: Seal the plates with parafilm and incubate them at 25 ± 1°C in the dark.

D. Data Collection and Analysis:

  • Measurement: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the colony in the control group

    • dt = average diameter of the colony in the treatment group

  • EC50 Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC50) through probit analysis.

Illustrative Data Presentation

The following table presents a hypothetical summary of results from an in vitro screening, demonstrating how to structure the acquired data.

CompoundTarget FungusEC50 (µg/mL)
This compound Rhizoctonia solani15.8
This compound Sclerotinia sclerotiorum20.3
Boscalid (Commercial SDHI) Rhizoctonia solani12.5
Boscalid (Commercial SDHI) Sclerotinia sclerotiorum18.9
(Note: Data is illustrative and based on values for related nicotinamide derivatives for comparative purposes.[2])

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of nicotinic acid derivatives for agricultural fungicide research. The protocols outlined in this document provide a solid foundation for its synthesis and initial biological evaluation. Future research should focus on:

  • Mechanism of Action Validation: Performing enzymatic assays to confirm inhibition of succinate dehydrogenase.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with substitutions on the benzyl and nicotinic acid rings to optimize antifungal potency.

  • In Vivo Testing: Evaluating the compound's efficacy in controlling plant diseases in greenhouse and field trials.

  • Spectrum of Activity: Screening against a wider range of plant pathogenic fungi to determine its utility.

By systematically applying these methodologies, researchers can effectively probe the potential of this compound and its derivatives as next-generation fungicides.

References

  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). Journal of Fertilizers & Pesticides. [Link]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. (2019). Journal of Agricultural and Food Chemistry. [Link]
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules. [Link]
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2021). Molecules. [Link]
  • This compound. PubChem. [Link]
  • Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Benzylamine derivatives, and use thereof.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). Chemistry Central Journal. [Link]
  • Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. PrepChem.com. [Link]
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. (2025). Bioorganic Chemistry. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Stability Assessment of 2-(benzylamino)nicotinic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for evaluating the chemical stability of 2-(benzylamino)nicotinic acid in solution. The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related molecules. The methodologies outlined herein are grounded in the principles of forced degradation and photostability testing as stipulated by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][3][4][5][6] A robust high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is described for the separation and quantification of the parent compound from its potential degradation products. This application note serves as a practical guide to generating a comprehensive stability profile, crucial for the development and formulation of new chemical entities.

Introduction: The Rationale for Stability Testing

The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] For a molecule like this compound, which possesses several reactive functional groups—a secondary amine, a carboxylic acid, and an aromatic pyridine ring—understanding its degradation pathways is paramount.[7] Forced degradation, or stress testing, is an essential component of the drug development process. By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods employed.[8]

The protocol detailed below is a systematic approach to investigating the stability of this compound solutions under hydrolytic, oxidative, and photolytic stress conditions.

Materials and Equipment

Reagents
  • This compound (Purity ≥ 98%)[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% (w/v) solution

  • Phosphoric acid (for pH adjustment)

  • Sodium phosphate monobasic and dibasic (for buffer preparation)

Equipment
  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[1][10][11][12]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Workflow: A Step-by-Step Guide

The overall workflow for the stability study is depicted in the following diagram.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (Stress Application) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work Prepare Working Solutions (e.g., 100 µg/mL in Stress Media) prep_stock->prep_work hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep_work->hydrolysis oxidation Oxidative Stress (H₂O₂) prep_work->oxidation photo Photolytic Stress (ICH Q1B Light Source) prep_work->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling photo->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc quant Quantify Parent Peak & Degradants hplc->quant mass_balance Calculate Mass Balance quant->mass_balance pathway Identify Degradation Pathways mass_balance->pathway

Caption: Workflow for the forced degradation study of this compound.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored protected from light at 2-8 °C.

  • Working Solutions (100 µg/mL): For each stress condition, transfer 1 mL of the stock solution into a 10 mL flask and dilute to volume with the respective stress medium (0.1 M HCl, 0.1 M NaOH, Water, 3% H₂O₂).

Forced Degradation Protocol

For each condition, a control sample (stored at 2-8 °C, protected from light) should be prepared in parallel using the same solution but without the stressor.

  • Acidic Hydrolysis: To a flask containing the working solution in 0.1 M HCl, add the solution and incubate at 60 °C.

  • Basic Hydrolysis: To a flask containing the working solution in 0.1 M NaOH, add the solution and incubate at 60 °C.

  • Neutral Hydrolysis: To a flask containing the working solution in HPLC-grade water, add the solution and incubate at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration for HPLC analysis if necessary.

Causality Behind Choices: The use of 0.1 M HCl and 0.1 M NaOH provides standard conditions for evaluating acid and base-catalyzed hydrolysis.[8][13] An elevated temperature (60 °C) is used to accelerate the degradation process to observe significant changes within a practical timeframe.

  • Procedure: Prepare the working solution in 3% H₂O₂ and keep it at room temperature, protected from light.

  • Sampling: Withdraw aliquots at the same time points as the hydrolytic study (0, 2, 4, 8, and 24 hours). Dilute with the mobile phase for HPLC analysis.

Causality Behind Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[8][13] The secondary amine and the pyridine ring in the molecule are potentially susceptible to oxidation.

This protocol is based on the ICH Q1B guideline, which recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][2][10]

  • Sample Preparation: Place the working solution of this compound in a chemically inert, transparent container (e.g., quartz cuvette).

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. This helps to distinguish between thermal and light-induced degradation.[11][12]

  • Exposure: Place both the sample and the dark control in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Sampling: Analyze the samples after the recommended total exposure has been achieved.

Analytical Methodology: HPLC-UV

A stability-indicating analytical method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation. The method must separate the parent peak from all degradation product peaks.

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 263 nm

Causality Behind Choices: A C18 column is a versatile choice for separating moderately polar compounds like this compound and its potential degradation products.[14][15] A gradient elution is employed to ensure the separation of early-eluting polar degradants from the more retained parent compound. The detection wavelength of 263 nm is selected based on the UV absorbance maxima of similar nicotinic acid derivatives.[14]

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is particularly critical and is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Data Analysis and Interpretation

The analysis of the stability samples will generate chromatograms at each time point for every stress condition. The following logical process should be followed for data interpretation.

Data_Analysis_Logic start Obtain Chromatograms from Time Points peak_id Identify Parent Peak (based on T=0 and standard) start->peak_id peak_area Integrate Peak Areas (Parent and Degradants) peak_id->peak_area calc_percent Calculate % Degradation vs. Time peak_area->calc_percent plot_data Plot % Parent Remaining vs. Time calc_percent->plot_data mass_balance Calculate Mass Balance (% Parent + % Degradants ≈ 100%?) plot_data->mass_balance conclusion Determine Degradation Rate & Identify Key Degradation Pathways mass_balance->conclusion

Caption: Logical flow for analyzing forced degradation data.

Quantifying Degradation

The percentage of the remaining this compound can be calculated using the following formula:

% Remaining = (Area_parent_t / Area_parent_t0) * 100

Where:

  • Area_parent_t is the peak area of the parent compound at time t.

  • Area_parent_t0 is the peak area of the parent compound at time 0.

Mass Balance

Mass balance is a critical parameter in a forced degradation study. It is an indicator of a well-developed, stability-indicating method. The mass balance is calculated as:

Mass Balance (%) = (% Assay of Parent) + (Σ % Area of all Degradants)

A mass balance close to 100% suggests that all major degradation products are detected.

Example Data Summary

The results should be summarized in a clear format, as shown in the hypothetical example below.

Stress ConditionTime (hours)% Parent RemainingMajor Degradant Peaks (Retention Time, min)Mass Balance (%)
0.1 M HCl, 60°C 2485.24.5, 6.199.5
0.1 M NaOH, 60°C 2470.83.898.9
Water, 60°C 2498.5N/A100.1
3% H₂O₂, RT 2492.110.2 (post-parent)99.2
Photostability -95.67.299.6

Summary and Conclusions

This application note presents a comprehensive and scientifically rigorous protocol for assessing the stability of this compound in solution. By employing forced degradation techniques under hydrolytic, oxidative, and photolytic conditions, researchers can effectively identify potential degradation pathways and establish a validated stability-indicating HPLC method. The data generated from these studies are fundamental for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of the molecule as it progresses through the drug development pipeline.

References

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
  • International Council for Harmonis
  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • MedCrave. (2016).
  • Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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  • SciSpace. (2016).
  • BMC. (2008).
  • PubChem. Nicotinic acid benzylamide. [Link]
  • Semantic Scholar. (2008).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
  • National Institutes of Health. (2015).
  • PubMed. (2007).
  • Bevital AS. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
  • ResearchGate. (2015). Evaluation on the analytical method - Niacin. [Link]

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Application Notes and Protocols for the Synthesis and Biological Screening of 2-(Benzylamino)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-(Benzylamino)nicotinic Acid Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules, characterized by a nicotinic acid backbone N-substituted with a benzylamine moiety, have garnered significant attention for their diverse pharmacological activities. Notably, derivatives of this class have shown promise as potent anti-inflammatory agents, kinase inhibitors, and angiotensin II antagonists.[2][3][4] The structural versatility of this scaffold allows for extensive chemical modification, enabling the generation of large compound libraries for biological screening and the development of novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis of this compound analogs and detailed protocols for their subsequent biological evaluation. We will delve into established synthetic methodologies, emphasizing the rationale behind procedural choices, and present robust protocols for assessing their potential as kinase inhibitors and anti-inflammatory drugs.

Synthetic Methodologies: Crafting a Diverse Chemical Library

The construction of a library of this compound analogs hinges on the efficient formation of the crucial C-N bond between the nicotinic acid core and various benzylamines. Two powerful and widely employed cross-coupling reactions, the Ullmann condensation and the Suzuki-Miyaura coupling, are highlighted here for their reliability and broad substrate scope.

Ullmann Condensation: A Classic Approach to C-N Bond Formation

The Ullmann condensation is a cornerstone of C-N bond formation, involving the copper-catalyzed reaction of an aryl halide with an amine.[5][6][7][8] In the context of our target compounds, this typically involves the coupling of a 2-chloronicotinic acid with a substituted benzylamine.

Causality Behind Experimental Choices:

  • Catalyst: Copper-based catalysts, often in the form of copper(I) salts (e.g., CuI) or finely divided copper powder, are essential for facilitating the reaction.[6][9] The choice of catalyst can influence reaction rates and yields.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, generating the nucleophilic species that attacks the aryl halide.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used to ensure the reactants remain in solution at the elevated temperatures often required for the Ullmann condensation.[9]

  • Ligands: The addition of ligands, such as 1,10-phenanthroline or L-proline, can significantly improve the efficiency of the Ullmann condensation by stabilizing the copper catalyst and facilitating the catalytic cycle.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_Mixture 2-Chloronicotinic_Acid->Reaction_Mixture Benzylamine Substituted Benzylamine Benzylamine->Reaction_Mixture Catalyst Cu Catalyst (e.g., CuI) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent High-Boiling Solvent (e.g., DMF) Solvent->Reaction_Mixture Ligand Ligand (optional) Ligand->Reaction_Mixture Product This compound Analog Reaction_Mixture->Product Heat

Suzuki-Miyaura Coupling: A Versatile C-C and C-N Bond Forming Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10][11][12] While traditionally used for C-C bond formation, modifications of this reaction allow for efficient C-N bond formation. For synthesizing this compound analogs, this can be approached by coupling a boronic acid derivative of benzylamine with 2-chloronicotinic acid or vice versa. A more common strategy involves a two-step sequence where a different aryl group is first introduced at the 5-position of a brominated nicotinic acid via a standard Suzuki coupling, followed by an Ullmann condensation at the 2-position.[13][14]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, are the workhorses of Suzuki coupling.[13][14]

  • Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step of the catalytic cycle.[13][14]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.

  • Organoboron Reagent: A wide variety of commercially available or readily synthesized boronic acids and their esters can be used, allowing for the introduction of diverse substituents.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Aryl_Halide Aryl Halide (e.g., 5-Bromonicotinic Acid) Reaction_Mixture Aryl_Halide->Reaction_Mixture Organoboron Arylboronic Acid Organoboron->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., Na₂CO₃) Base->Reaction_Mixture Solvent Solvent System (e.g., Toluene/H₂O) Solvent->Reaction_Mixture Product 5-Aryl Nicotinic Acid Reaction_Mixture->Product Heat

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of this compound via Ullmann Condensation

Materials:

  • 2-Chloronicotinic acid

  • Substituted benzylamine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid (1.0 eq), substituted benzylamine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-Aryl-2-(benzylamino)nicotinic Acid via a Suzuki-Ullmann Sequence

This protocol involves a two-step process: first, a Suzuki coupling to introduce an aryl group at the 5-position, followed by an Ullmann condensation.

Step 1: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-chloronicotinic acid

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to reflux (80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude 5-aryl-2-chloronicotinic acid intermediate by column chromatography.

Step 2: Ullmann Condensation

Follow Protocol 1, using the purified 5-aryl-2-chloronicotinic acid as the starting material.

Reaction Key Reagents Typical Conditions Yield Range
Ullmann Condensation 2-Chloronicotinic acid, Benzylamine, CuI, K₂CO₃DMF, 120-140 °C, 12-24 h40-80%
Suzuki-Miyaura Coupling 5-Bromo-2-chloronicotinic acid, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O, 80-100 °C, 4-12 h60-95%

Biological Screening: Unveiling Pharmacological Activity

Once a library of this compound analogs has been synthesized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profiles of this class of compounds, we will focus on screening for kinase inhibition and anti-inflammatory properties.

Kinase Inhibitor Screening

Deregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets.[15][16] A variety of in vitro assays can be employed to identify and characterize kinase inhibitors.[17][18][]

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for a biochemical kinase assay. Specific conditions (e.g., enzyme and substrate concentrations, buffer composition) will need to be optimized for the particular kinase of interest.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase and the test compound (or DMSO for control) to the kinase assay buffer.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction by adding a stop solution or by the addition of the detection reagent.

  • Quantify the kinase activity by measuring the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Kinase_Compound Add Kinase and Test Compound to Assay Buffer Prepare_Compounds->Add_Kinase_Compound Pre_Incubate Pre-incubate Add_Kinase_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_Reaction->Stop_Reaction Read_Plate Read Plate on Microplate Reader Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Anti-inflammatory Screening

Inflammation is a complex biological response, and various in vitro models can be used to assess the anti-inflammatory potential of new chemical entities.[20][21][22][23] A common approach is to use immune cells, such as macrophages, and measure the inhibition of pro-inflammatory mediator production.

Protocol 4: In Vitro Anti-inflammatory Assay in Macrophages

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • MTT reagent (for cell viability assessment)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • The next day, treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • After incubation, collect the cell culture supernatant to measure NO production.

  • To measure NO, mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.

  • To assess cell viability, add MTT reagent to the remaining cells in the plate, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

  • Calculate the percentage of NO inhibition and cell viability for each compound concentration.

Analog ID R¹ Group R² Group Kinase IC₅₀ (µM) NO Inhibition (%) at 10 µM
BANA-01 HH> 5015.2 ± 2.1
BANA-02 4-FH12.545.8 ± 3.5
BANA-03 H4-OCH₃25.130.1 ± 2.8
BANA-04 3-Cl4-OCH₃5.875.3 ± 4.2

This is example data and does not represent actual experimental results.

Conclusion and Future Directions

The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery and development of novel this compound analogs with therapeutic potential. The versatility of the Ullmann condensation and Suzuki-Miyaura coupling allows for the creation of a diverse chemical library, while the in vitro kinase and anti-inflammatory assays offer reliable methods for identifying promising lead compounds. Further optimization of these leads through iterative rounds of chemical synthesis and biological testing can pave the way for the development of new drugs to address unmet medical needs in areas such as oncology and inflammatory diseases.

References

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2026).
  • Screening models for inflamm
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). Lirias - KU Leuven.
  • CHAPTER 2: New Screening Approaches for Kinases. (n.d.). Books - The Royal Society of Chemistry.
  • Anti-Inflamm
  • Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2026).
  • Ullmann Reaction. (n.d.). BYJU'S.
  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. (n.d.). Semantic Scholar.
  • Ullmann condens
  • An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists. (1993). PubMed.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Ullmann coupling-An overview. (2025). OperaChem.
  • Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives. (n.d.).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Process for preparing 2-halogeno nicotinic acids. (n.d.).
  • Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI.
  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011). PubMed.

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Nicotinic Acid Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (NA), also known as niacin or vitamin B3, and its derivatives are a class of pharmacologically significant compounds.[1][2] Historically recognized for its role in treating dyslipidemia, niacin's therapeutic potential is now understood to extend to a variety of anti-inflammatory and immunomodulatory applications.[1][3][4][5] The development of novel NA derivatives aims to enhance therapeutic efficacy while minimizing side effects, such as the characteristic skin flushing.[1] A thorough understanding of the molecular mechanism of action (MOA) is paramount for advancing these compounds from discovery to clinical application.

The primary molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][6][7] GPR109A is expressed on the surface of various cell types, most notably adipocytes and immune cells like monocytes, macrophages, and neutrophils.[3][6] Activation of this receptor initiates a cascade of intracellular signaling events that are central to the drug's effects.

This guide provides an integrated strategy and detailed protocols for characterizing the MOA of novel nicotinic acid derivatives. We will explore three critical tiers of investigation:

  • Primary Target Engagement: Confirming interaction with GPR109A and characterizing the canonical G-protein signaling pathway.

  • Signal Transduction Profiling: Investigating β-arrestin recruitment to uncover potential biased agonism.

  • Functional Consequence Analysis: Assessing downstream anti-inflammatory effects in physiologically relevant immune cell models.

By systematically applying these cell-based assays, researchers can build a comprehensive pharmacological profile, enabling data-driven decisions in the drug development pipeline.

Part 1: GPR109A Target Engagement and Gαi Signaling

The foundational step in characterizing any new GPR109A agonist is to confirm its ability to bind and activate the receptor's primary signal transduction pathway. GPR109A canonically couples to the inhibitory G-protein, Gαi.[8] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[6][9][10]

GPR109A_Gi_Signaling cluster_cytosol Cytosol Ligand NA Derivative Receptor GPR109A Ligand->Receptor Binds G_Protein Gαi Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:n->AC:w Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA Activity cAMP->PKA Activates Response Cellular Response (e.g., ↓ Lipolysis) PKA->Response Leads to

Caption: GPR109A Gαi-mediated signaling cascade.

Application Note: cAMP Accumulation Assay

Principle: This assay quantifies the ability of a compound to inhibit cAMP production. To generate a robust and measurable signal, adenylyl cyclase is first artificially stimulated using forskolin. The subsequent addition of a GPR109A agonist will inhibit this stimulation, causing a dose-dependent decrease in intracellular cAMP. This reduction is the key readout and can be measured using various platforms, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11][12]

Cell Line Selection: The use of a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably overexpressing human GPR109A, is highly recommended for initial screening.[12] These cell lines provide a high signal-to-noise ratio and are amenable to high-throughput formats. For more physiologically relevant studies, cell lines with endogenous GPR109A expression, like 3T3-L1 adipocytes or THP-1 monocytes, can be utilized.[3][13]

Self-Validating System & Controls:

  • Positive Control: A known GPR109A agonist (e.g., nicotinic acid, acifran) must be run in parallel to establish the maximum inhibitory response.[10]

  • Negative Control: Untransfected parental cells (HEK293, CHO-K1) should be tested to ensure the compound's effect is specific to GPR109A expression.

  • Pathway Confirmation: Pre-treatment of the cells with Pertussis Toxin (PTX) is a critical validation step. PTX specifically ADP-ribosylates and inactivates Gαi/o proteins.[11] If the derivative's effect is mediated by Gαi, PTX pre-treatment will abolish the observed inhibition of cAMP accumulation.[14]

Protocol: GPR109A-Mediated Inhibition of cAMP Accumulation

Materials:

  • HEK293 cells stably expressing human GPR109A (e.g., from DiscoverX, Part #93-0223C1)

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)

  • Forskolin (FSK)

  • Test compounds and Nicotinic Acid (positive control)

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • Low-volume 384-well white plates

Procedure:

  • Cell Seeding: Seed GPR109A-HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells/well in culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of test compounds and nicotinic acid in Stimulation Buffer.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the appropriate compound dilution to each well.

    • Add 10 µL of Stimulation Buffer containing a pre-determined concentration of FSK (typically the EC₈₀, e.g., 10 µM) to all wells except the basal control.[11]

    • For the PTX control group, pre-incubate cells with 50-100 ng/mL PTX for 12-18 hours before the assay.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from FSK-stimulated cells (no agonist) as 0% inhibition and the signal from non-stimulated cells as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal inhibitory effect is observed).

Expected Data:

CompoundEC₅₀ (cAMP Inhibition)Max Inhibition (%)PTX Effect
Nicotinic Acid~300 nM95%Abolished
Derivative X (Active)150 nM98%Abolished
Derivative Y (Inactive)> 10 µMNot DeterminedN/A

Part 2: β-Arrestin Recruitment and Biased Agonism

Beyond G-protein coupling, GPCRs can signal through an alternative pathway involving β-arrestin proteins.[15] Ligand binding promotes receptor phosphorylation, which creates a binding site for β-arrestins. This recruitment not only desensitizes the G-protein signal but can also initiate a distinct wave of G-protein-independent signaling (e.g., activating the ERK/MAPK pathway).[6][10]

Some ligands may preferentially activate one pathway over the other, a phenomenon known as "biased agonism".[9][16] A derivative that potently activates the anti-inflammatory Gαi pathway while weakly recruiting β-arrestin (which can be associated with side effects) would be a highly desirable therapeutic candidate. Therefore, quantifying β-arrestin recruitment is crucial for a complete mechanistic profile.

GPR109A_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand NA Derivative Receptor GPR109A Ligand->Receptor Binds GRK GRK Receptor->GRK Recruits Receptor_P P-GPR109A GRK->Receptor Phosphorylates Complex P-GPR109A β-Arrestin Arrestin β-Arrestin Arrestin->Receptor_P Internalization Receptor Internalization Complex->Internalization Signaling Downstream Signaling (ERK) Complex->Signaling

Caption: GPR109A β-arrestin recruitment pathway.

Application Note: β-Arrestin Recruitment Assay

Principle: The most common high-throughput method for this measurement is the Enzyme Fragment Complementation (EFC) assay (e.g., DiscoverX PathHunter®).[17] In this system, GPR109A is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment. When an agonist induces the interaction of GPR109A and β-arrestin, the two fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of recruitment.[17]

Cell Line Selection: This assay requires a specially engineered cell line co-expressing the tagged GPR109A and β-arrestin constructs. These are commercially available and optimized for high-throughput screening.[17]

Self-Validating System & Controls:

  • Positive Control: A known GPR109A agonist should be used to define the maximal response window.

  • Negative Control: The parental cell line, lacking the tagged receptor, should show no response.

  • Bias Analysis: The key validation is the direct comparison of potency (EC₅₀) and efficacy (Eₘₐₓ) values between the cAMP and β-arrestin assays. A significant difference in these parameters indicates pathway bias.

Protocol: PathHunter® β-Arrestin Recruitment Assay

Materials:

  • PathHunter® GPR109A β-Arrestin cell line (e.g., DiscoverX, Part #93-0223C2)

  • Cell Plating Reagent

  • Test compounds and Nicotinic Acid

  • PathHunter® Detection Reagents

  • Low-volume 384-well white plates

Procedure:

  • Cell Seeding: Using the supplied Cell Plating Reagent, seed cells at the manufacturer-recommended density into a 384-well plate. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 5X final concentration serial dilutions of test compounds and nicotinic acid in assay buffer.

  • Cell Treatment: Add 5 µL of the 5X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO₂.

  • Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Add 12 µL of the PathHunter® Detection Reagent mixture to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Normalize the data to the vehicle control (0%) and a maximal concentration of a reference agonist (100%).

    • Plot the percent activation against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.

Data Interpretation for Bias Analysis:

CompoundEC₅₀ (cAMP)EC₅₀ (β-Arrestin)Bias Factor (β-Arr / cAMP)Interpretation
Nicotinic Acid300 nM450 nM1.5Balanced Agonist
Derivative A50 nM65 nM1.3Balanced Agonist
Derivative B80 nM2400 nM30Gαi-Biased Agonist

Part 3: Downstream Functional Anti-Inflammatory Assays

Confirming receptor engagement and signaling is essential, but understanding the functional consequences in a disease-relevant context is the ultimate goal. The anti-inflammatory effects of nicotinic acid are a key component of its therapeutic value.[3][4][13] These effects are largely mediated by GPR109A expressed on immune cells, where its activation can suppress the production of pro-inflammatory cytokines and inhibit inflammasome activity.[3][18]

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Start Culture THP-1 Monocytes or Primary Macrophages PMA Differentiate with PMA (for THP-1) Cells Adherent Macrophage-like Cells Start->Cells Pretreat Pre-treat with NA Derivative Cells->Pretreat Stimulate Stimulate Inflammation (e.g., LPS, ATP) Pretreat->Stimulate Incubate Incubate 4-24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect->ELISA Caspase Caspase-1 Activity Assay Collect->Caspase Result Quantify Inhibition ELISA->Result Caspase->Result

Caption: Experimental workflow for assessing anti-inflammatory activity.

Application Note 3.1: Cytokine Release Assay

Principle: This assay measures a compound's ability to suppress the release of pro-inflammatory cytokines from immune cells. Macrophages are first challenged with an inflammatory stimulus, typically Lipopolysaccharide (LPS), a component of Gram-negative bacteria that activates Toll-like receptor 4 (TLR4).[19][20] This leads to robust production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18] The ability of a pre-incubated NA derivative to reduce the amount of secreted cytokine is quantified, usually by ELISA.

Cell Line Selection: Human THP-1 monocytic cells are a widely used and reliable model. They can be differentiated into a macrophage-like state by treatment with Phorbol 12-myristate 13-acetate (PMA). Primary human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs) offer higher physiological relevance.

Self-Validating System & Controls:

  • Positive Control (Inflammation): Cells treated with LPS alone to establish the maximum cytokine release.

  • Negative Control: Vehicle-treated cells to establish baseline cytokine levels.

  • Receptor Dependence: To prove the effect is GPR109A-mediated, the assay should be repeated in cells where GPR109A has been knocked down using siRNA. A GPR109A-dependent compound will lose its inhibitory activity in the knockdown cells.[19]

Protocol: Inhibition of LPS-Induced TNF-α Secretion

Materials:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI-1640 medium + 10% FBS

  • LPS (from E. coli O111:B4)

  • Test compounds and Nicotinic Acid

  • Human TNF-α ELISA Kit

Procedure:

  • Differentiation: Seed THP-1 cells at 0.5 x 10⁶ cells/mL in a 96-well plate. Add PMA to a final concentration of 100 ng/mL. Incubate for 48-72 hours to allow differentiation and adherence.

  • Resting Phase: Gently wash the cells with fresh medium and incubate in PMA-free medium for 24 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly (300 x g for 5 min) and carefully collect the supernatant.

  • Detection: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

Application Note 3.2: NLRP3 Inflammasome Activation Assay

Principle: The NLRP3 inflammasome is a multi-protein complex that, when activated, drives a potent inflammatory response by activating Caspase-1, which in turn cleaves and allows for the secretion of mature IL-1β.[21] Its dysregulation is implicated in many chronic inflammatory diseases.[20][22] Canonical activation requires two signals: a "priming" signal (e.g., LPS) to increase the expression of NLRP3 and pro-IL-1β, and a second activation signal (e.g., extracellular ATP or nigericin) that triggers complex assembly.[20][21] This assay measures the ability of a compound to inhibit one or both of these steps, with readouts being Caspase-1 activity and/or IL-1β secretion.[22]

Protocol: Inhibition of NLRP3 Inflammasome Activation

Materials:

  • Differentiated THP-1 cells (as prepared above)

  • LPS

  • ATP

  • Test compounds

  • Caspase-Glo® 1 Inflammasome Assay (Promega)

  • Human IL-1β ELISA Kit

Procedure:

  • Priming (Signal 1): Treat differentiated THP-1 cells with a low concentration of LPS (e.g., 200 ng/mL) for 3-4 hours.[21]

  • Compound Treatment: Wash the cells and add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.

  • Activation (Signal 2): Add ATP to a final concentration of 5 mM. Incubate for 1-2 hours.[21]

  • Supernatant Collection: Collect the supernatant for IL-1β ELISA.

  • Caspase-1 Detection: Add Caspase-Glo® 1 reagent directly to the remaining cells in the wells (or to an aliquot of supernatant, depending on the kit) and measure luminescence according to the manufacturer's protocol.[22]

  • Data Analysis: Determine the IC₅₀ for the inhibition of both IL-1β release and Caspase-1 activity.

Expected Functional Data:

CompoundIC₅₀ (TNF-α Inhibition)IC₅₀ (IL-1β Inhibition)IC₅₀ (Caspase-1 Inhibition)
Nicotinic Acid~100 µM~150 µM~140 µM
Derivative Z25 µM40 µM35 µM

Conclusion

The comprehensive characterization of a nicotinic acid derivative requires a multi-assay approach that builds a complete narrative of its mechanism of action. By progressing from initial receptor engagement (cAMP) and signal profiling (β-arrestin) to downstream functional outcomes (cytokine inhibition), researchers can confidently identify promising candidates. This systematic workflow provides the robust, quantitative data needed to understand compound potency, specificity, potential for biased signaling, and efficacy in disease-relevant pathways, ultimately guiding the development of safer and more effective therapeutics.

References

  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.
  • Semantic Scholar. (n.d.). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar. [Link]
  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology. [Link]
  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. SpringerLink. [Link]
  • Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation.
  • Li, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • Martínez-García, J. J., et al. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Cells. [Link]
  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects.
  • DiVA portal. (2020).
  • Pharmaoffer.com. (n.d.). Nicotinic acid derivatives API Manufacturers. Pharmaoffer. [Link]
  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs. [Link]
  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
  • Sharma, G., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]
  • Digby, J. E., et al. (2008). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Assay Genie. (n.d.). NLRP3 Inflammasome & Cytokine Secretion. Assay Genie. [Link]
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Kay, C., & Martin, S. L. (2019). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]
  • Villetti, G., et al. (2015). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Research. [Link]
  • Al-Busafi, S. A., et al. (2012).
  • Li, Q-F., et al. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.
  • Thangaraju, M., et al. (2006). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Wang, Y., et al. (2022). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. iScience. [Link]
  • Semantic Scholar. (n.d.). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Semantic Scholar. [Link]
  • Gasper, M., & Pillay, K. (2022). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia.
  • Elangovan, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene. [Link]
  • Al-Busafi, S. A., et al. (2012).
  • Offermanns, S., & Schwaninger, M. (2015). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Trends in Pharmacological Sciences. [Link]
  • Thangaraju, M., et al. (2019). Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. Cancer Research. [Link]
  • Martin, P. M. (2019).
  • Pal, A., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]
  • Moller, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules. [Link]
  • An, L., & Wang, M. W. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
  • Gentry, P. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
  • An, L., & Wang, M. W. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]
  • Carlson, L. A. (2005). Nicotinic Acid: The Broad-Spectrum Lipid Drug. A 50th Anniversary Review. Journal of Internal Medicine. [Link]
  • Jones, R. M., et al. (2010). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]
  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(benzylamino)nicotinic acid. This molecule is a valuable building block in pharmaceutical research and development. Its synthesis, typically achieved via a copper-catalyzed N-arylation reaction (a variant of the Ullmann condensation), presents several challenges that can impact yield and purity.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation (specifically, a Goldberg-type reaction) between 2-chloronicotinic acid and benzylamine.[1] This reaction is typically catalyzed by a copper source, such as copper(I) iodide or copper powder, in the presence of a base and a high-boiling polar solvent.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can often be attributed to several key factors:

  • Catalyst Inactivity: The copper catalyst may be oxidized or poisoned.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Traditional Ullmann conditions often require high temperatures (>150 °C).[1][3]

  • Inefficient Base: The choice and stoichiometry of the base are crucial for neutralizing the HCl generated and facilitating the reaction.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Purification Losses: Significant material can be lost during workup and purification steps.[4]

Q3: What is the role of the copper catalyst in this reaction?

A3: The copper catalyst is essential for facilitating the carbon-nitrogen (C-N) bond formation.[2][5] The mechanism is believed to involve the formation of a copper(I) amide species from benzylamine. This species then undergoes oxidative addition with 2-chloronicotinic acid, followed by reductive elimination to yield the final product and regenerate a copper(I) species.[1] The catalyst provides a lower energy pathway for the reaction to proceed.[5]

Q4: Can I perform this reaction without a solvent?

A4: Yes, solvent-free conditions have been successfully developed for the synthesis of related 2-(arylamino)nicotinic acid derivatives.[6] These methods can offer advantages such as reduced environmental impact, easier product workup, and potentially higher yields.[6] One reported method uses boric acid as a catalyst under neat conditions.[6]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Inactive Copper Catalyst The surface of copper metal can oxidize, rendering it inactive. Copper(I) salts can also degrade if not stored properly. Solution: Use freshly purchased, high-purity copper(I) iodide or oxide. If using copper powder, consider pre-activation by washing with dilute HCl to remove the oxide layer, followed by water and acetone washes, and drying under vacuum.[1]
Incorrect Base Selection or Stoichiometry A base that is too weak may not effectively deprotonate the amine or neutralize the generated acid. A base that is too strong can lead to side reactions. Solution: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Ensure at least two equivalents are used: one to react with the carboxylic acid of the starting material and one to neutralize the HCl byproduct.
Suboptimal Temperature Traditional Ullmann reactions require high temperatures, often above 180-210 °C, to proceed at a reasonable rate.[1] If the temperature is too low, the reaction may stall. Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling solvent like DMF, N-methylpyrrolidone (NMP), or xylene.[1][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if increasing the temperature or extending the reaction time is necessary.[4]
Presence of Water While some Ullmann protocols use aqueous conditions, anhydrous conditions are generally preferred for this specific transformation to avoid potential side reactions, such as hydrolysis of the starting material or catalyst deactivation. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Problem 2: Impure Product After Workup
Potential Cause Explanation & Recommended Solution
Unreacted Starting Materials The reaction may not have gone to completion, leaving 2-chloronicotinic acid and benzylamine in the crude product. Solution: Monitor the reaction by TLC until the limiting reagent is consumed. For purification, an acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous base like sodium bicarbonate.[8] The desired product and unreacted 2-chloronicotinic acid will move to the aqueous layer as their carboxylate salts. Acidifying the aqueous layer will then precipitate both acids, which can be further purified.
Formation of Side Products Dimerization of 2-chloronicotinic acid (biaryl coupling) is a potential side reaction in Ullmann-type couplings.[3] Solution: Use of ligands such as 1,10-phenanthroline or amino acids can sometimes suppress side reactions and allow for lower reaction temperatures.[1][9]
Solvent Contamination High-boiling solvents like DMF or NMP can be difficult to remove completely and may co-precipitate with the product. Solution: After the reaction, consider a steam distillation or an aqueous workup to remove the bulk of the high-boiling solvent. Alternatively, precipitate the product by adding the reaction mixture to a large volume of ice water, which can leave the solvent behind.[10]
Colored Impurities The reaction may produce colored byproducts, often yellow or brown, which are common in nicotinic acid preparations.[11] Solution: During purification, a charcoal treatment can be effective. After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.[8][11]

Visualizing the Workflow and Troubleshooting

A clear process flow is critical for reproducible success. The following diagram outlines the key stages of the synthesis and purification.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Reagent Setup 2-Chloronicotinic Acid Benzylamine Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2. Reaction Heat to 150-180°C Inert Atmosphere (N₂) Monitor by TLC A->B Combine & Heat C 3. Quench & Isolate Cool reaction Pour into ice water B->C Reaction Complete D 4. Acid-Base Extraction Dissolve in EtOAc Extract with NaHCO₃ (aq) C->D E 5. Precipitation Acidify aqueous layer with HCl to pH ~4-5 D->E F 6. Recrystallization Filter solid Recrystallize from Ethanol/Water E->F G Final Product This compound F->G

Caption: General workflow for the synthesis and purification of this compound.

When issues arise, a logical decision-making process is essential. The following diagram provides a troubleshooting path for a failed or low-yielding reaction.

TroubleshootingTree Start Reaction Failed (Low/No Yield) TLC TLC Analysis: Any Product Spot? Start->TLC NoProd No Product Formed TLC->NoProd No TraceProd Trace Product / Mostly Starting Material TLC->TraceProd Yes CheckCatalyst Is Catalyst Active? (Fresh Source/Activated?) NoProd->CheckCatalyst CheckTemp Is Temperature High Enough? (>150°C?) TraceProd->CheckTemp CheckBase Is Base Correct & Stoichiometry OK? (e.g., K₂CO₃, >2 eq) CheckCatalyst->CheckBase Yes Sol_Catalyst Solution: Use fresh/activated Cu catalyst. CheckCatalyst->Sol_Catalyst No Sol_Temp Solution: Increase temp or extend time. Consider higher boiling solvent. CheckTemp->Sol_Temp No CheckBase->CheckTemp Yes Sol_Base Solution: Verify base and use >2 equivalents. CheckBase->Sol_Base No

Sources

Technical Support Center: 2-Chloronicotinic Acid & Benzylamine Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction between 2-chloronicotinic acid and benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this nucleophilic aromatic substitution (SNAr) reaction to achieve high yields and purity.

Reaction Overview

The reaction of 2-chloronicotinic acid with benzylamine is a classic example of a nucleophilic aromatic substitution (SNAr). In this process, the lone pair of the benzylamine's nitrogen atom attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, ultimately displacing the chloride leaving group. The pyridine nitrogen atom inherently makes the ring electron-poor, which facilitates this type of reaction, particularly at the positions ortho (2-) and para (4-) to it.[1][2] However, the reaction can be sluggish and requires careful optimization of conditions to be successful.[3]

The expected product is 2-(benzylamino)nicotinic acid, a valuable scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

A: The reaction proceeds via a bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves two key steps:

  • Nucleophilic Attack: The nucleophile (benzylamine) attacks the carbon atom bearing the leaving group (chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step.

  • Leaving Group Departure: The aromaticity is restored as the chloride ion is expelled from the complex, resulting in the final substituted product. The stability of the Meisenheimer complex is crucial, and the electron-withdrawing nature of the pyridine nitrogen helps to stabilize this intermediate, especially when the attack is at the 2- or 4-position.[1]

Q2: Why is my reaction not proceeding at room temperature?

A: Pyridine rings, while more reactive than benzene in SNAr reactions, are still not highly activated unless additional strong electron-withdrawing groups are present.[2][3] 2-chloropyridine is significantly less reactive than substrates like 2-chloropyrimidine.[3] The carboxylic acid group on 2-chloronicotinic acid is electron-withdrawing, but elevated temperatures are typically required to overcome the activation energy barrier for the reaction to proceed at a reasonable rate. Refluxing in a suitable solvent is a common strategy.[4]

Q3: Is a base required for this reaction?

A: Yes, a base is highly recommended. The reaction between an amine and an acid (2-chloronicotinic acid) can form a salt, and the reaction itself generates HCl as a byproduct. This acid will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.[5] Using at least two equivalents of benzylamine (one as the nucleophile, one as the base) or adding a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is crucial to neutralize the acid and ensure the presence of free nucleophile.[5][6]

Q4: Which solvent is best for this reaction?

A: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are often used for SNAr reactions as they can solvate the charged intermediate. However, higher boiling point solvents like xylene have also been used successfully, allowing the reaction to be driven by heat.[4] In some cases, environmentally friendlier conditions using water with a base under microwave irradiation have been reported.[6] The optimal solvent depends on the scale, desired reaction time, and temperature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable steps.

Category 1: Low or No Product Yield

Issue: My TLC/LC-MS analysis shows only unreacted starting materials after several hours at reflux.

Possible CauseScientific Rationale & Troubleshooting Steps
Insufficient Activation Energy The pyridine ring in 2-chloronicotinic acid may not be sufficiently activated for the reaction to proceed under the current conditions.[7] Solution: Gradually increase the reaction temperature. If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene or DMF to achieve higher temperatures. Monitor the reaction progress by TLC at regular intervals.[8]
Protonation of Nucleophile Benzylamine is a base and will be protonated by the acidic carboxylic acid group of the starting material or the HCl generated during the reaction. A protonated amine is not nucleophilic.[5] Solution: Ensure at least two equivalents of benzylamine are used, or add 1.1-1.5 equivalents of a non-nucleophilic base like K₂CO₃ or triethylamine. The base will neutralize the acid, freeing the benzylamine to act as a nucleophile.[6][9]
Poor Reagent Quality Impurities in the starting materials or solvent can inhibit the reaction. 2-chloronicotinic acid can degrade, and benzylamine can oxidize over time.[10] Solution: Verify the purity of your 2-chloronicotinic acid and benzylamine. Use freshly distilled benzylamine if oxidation is suspected. Ensure solvents are anhydrous, as water can interfere with the reaction, especially at high temperatures.[8]
Incorrect Stoichiometry Using an insufficient amount of the nucleophile will naturally lead to incomplete conversion of the starting material. Solution: Double-check all calculations and measurements. It is common practice to use a slight excess (1.1-2.2 equivalents) of the amine nucleophile to drive the reaction to completion.[9][10]
Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield Observed check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_base Is an Adequate Base Present (≥2 eq. Amine or Added Base)? check_temp->check_base Yes increase_temp ACTION: Increase temperature or switch to higher-boiling solvent. check_temp->increase_temp No check_purity Are Reagents and Solvents of High Purity? check_base->check_purity Yes add_base ACTION: Add ≥1 eq. non-nucleophilic base or use excess benzylamine. check_base->add_base No purify_reagents ACTION: Use purified starting materials and anhydrous solvents. check_purity->purify_reagents No success Problem Resolved check_purity->success Yes increase_temp->success add_base->success purify_reagents->success

Caption: Decision tree for troubleshooting low yield.

Category 2: Formation of Impurities and Side Products

Issue: My crude product is a complex mixture, making purification difficult.

Possible CauseScientific Rationale & Troubleshooting Steps
Thermal Decomposition At very high temperatures or after prolonged heating, starting materials or the product can decompose, leading to tarry, dark-colored mixtures. Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, stop heating immediately. If decomposition is suspected, attempt the reaction at a slightly lower temperature for a longer duration.
Amide Formation (Side Reaction) Although less common without an activating agent, there is a possibility of benzylamine reacting with the carboxylic acid to form an amide, especially under harsh conditions. More likely, if the reaction is run in two steps (acid chloride formation then amination), impurities can arise.[10] Solution: This direct amination (SNAr) is generally favored over amide formation. However, if amide impurities are detected, ensure the reaction temperature is not excessively high. The primary troubleshooting focus should remain on optimizing the SNAr conditions.
Impure Starting Materials Using impure 2-chloronicotinic acid can introduce side products from the outset. The synthesis of 2-chloronicotinic acid can itself produce isomeric impurities.[11] Solution: Confirm the purity of 2-chloronicotinic acid by melting point or spectroscopy before starting the reaction. If necessary, recrystallize the starting material.
Category 3: Workup and Isolation Problems

Issue: I have difficulty isolating a pure solid product after the reaction.

Possible CauseScientific Rationale & Troubleshooting Steps
Product is an Amphoteric Salt The product, this compound, contains both a basic amino group and an acidic carboxylic acid group. It can exist as a zwitterion or a salt, affecting its solubility. Solution: The workup procedure is critical. After cooling, the reaction mixture can be diluted with water. Carefully adjust the pH to the isoelectric point of the product (typically pH 3-5) to precipitate it as a neutral solid. Use a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for this adjustment.
Emulsion during Extraction If performing a liquid-liquid extraction, the presence of polar solvents and salts can lead to the formation of stable emulsions that are difficult to separate. Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite.
Excess Reagents Complicate Purification A large excess of benzylamine or triethylamine can be difficult to remove and may co-precipitate with the product. Solution: During workup, wash the organic extract with a dilute acidic solution (e.g., 1M HCl) to protonate and remove excess basic amines into the aqueous layer.[10] Be careful not to make the aqueous layer too acidic, which might cause your product to become soluble.

Recommended Experimental Protocol

This protocol serves as a validated starting point. Monitoring and optimization may be required based on your specific results.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Benzylamine (2.2 eq)

  • Xylene (or another suitable high-boiling solvent)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq) and xylene (approx. 3 mL per gram of acid).

  • Reagent Addition: Add benzylamine (2.2 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 140°C for xylene) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid) until the 2-chloronicotinic acid spot is consumed (typically 4-6 hours).[10]

  • Cooling & Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Workup: Filter the precipitate and wash it thoroughly with water to remove any amine hydrochloride salts. Then wash with a small amount of a non-polar solvent like hexane to remove residual xylene.[4]

  • Purification (if needed): If the product is not pure, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture. Purity can be assessed by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

References

  • BenchChem. (2025). Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Semantic Scholar. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine...
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2013(24), 5348-5359.
  • Integrated Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Mayr, H., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12534-12545.
  • ResearchGate. (2013). Amination of 2-halopyridines.
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  • PrepChem.com. Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid.
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  • ResearchGate. (2011). Synthesis of 2-chloronicotinic acid derivatives.
  • PrepChem.com. Synthesis of 2-chloronicotinic acid.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Wikipedia. 2-Chloronicotinic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • BenchChem. (2025). Troubleshooting low yields in 23-Hydroxymangiferonic acid synthesis.
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Computational Science.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Yarhorhosseini, M., et al. (2021). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions.
  • Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.
  • ChemicalBook. Benzyl nicotinate synthesis.
  • BenchChem. (2025). Navigating Low Yields in Reactions with Benzyldiisopropylamine: A Technical Support Guide.
  • Organic Syntheses. 3-benzoylpyridine.

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Technical Support Center: Synthesis of 2-(benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(benzylamino)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with benzylamine, often facilitated by a copper catalyst in a reaction known as the Ullmann condensation or Goldberg reaction.[1][2] While conceptually straightforward, this process is susceptible to several side reactions and impurities that can impact yield, purity, and the overall success of your research. This guide provides a structured approach to identifying, mitigating, and troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most prevalent method is the copper-catalyzed C-N cross-coupling reaction between 2-chloronicotinic acid and benzylamine.[3] This reaction, a variation of the Ullmann condensation, typically requires heat and a polar, high-boiling solvent.[1] Modern protocols may use improved catalyst systems to achieve higher yields under milder conditions.[4]

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product 2_chloronicotinic_acid 2-Chloronicotinic Acid product This compound 2_chloronicotinic_acid->product Ullmann Condensation (Cu Catalyst, Heat) benzylamine Benzylamine benzylamine->product

Caption: General synthetic scheme for this compound.

Q2: What are the most common impurities and their sources?

Impurities can originate from starting materials, side reactions during the synthesis, or degradation during workup. Understanding the source is the first step toward prevention and control.

Impurity NameSourcePotential Impact
Unreacted Starting Materials
2-Chloronicotinic AcidIncomplete reactionComplicates purification, may be carried into final product.
BenzylamineIncomplete reaction or use of excessCan be difficult to remove due to its basicity; may form salts.
Starting Material Impurities
Nicotinic Acid / N-OxideIncomplete synthesis of 2-chloronicotinic acid.[5][6]Polar impurity, difficult to separate from the desired product.
DibenzylamineCommon byproduct in benzylamine synthesis.[7]Reacts similarly to benzylamine, leading to a related impurity.
Reaction Byproducts
2,2'-Bipyridine-3,3'-dicarboxylic acidHomocoupling (dimerization) of 2-chloronicotinic acid.[8]Can be a significant byproduct in Ullmann-type reactions.
2-Hydroxynicotinic AcidHydrolysis of 2-chloronicotinic acid if water is present.Highly polar, can interfere with crystallization.
2-(Benzylamino)pyridineDecarboxylation of the product under excessive heat.Loss of the carboxylic acid group changes solubility and properties.
Workup & Purification Artifacts
Inorganic Salts (e.g., NaCl, KCl)Formed during pH adjustments and neutralization steps.[1]Can precipitate with the product, lowering purity.
Residual Solvents (e.g., DMF, Xylene)Use of high-boiling point solvents in the reaction.[1][3]Can be toxic and are often difficult to remove completely.
Q3: How can I effectively monitor the reaction's progress?

Regular monitoring is critical to prevent the formation of byproducts from over-heating or extended reaction times.

  • Thin Layer Chromatography (TLC): A quick and effective method. Use a solvent system that provides good separation between the starting materials and the product (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane with a small amount of acetic acid). The product, being an amino acid, will likely have a different Rf value than the starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product. A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier (like formic or acetic acid) is a good starting point.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My yield is consistently low or the reaction is not going to completion.

Possible Causes & Solutions:

  • Incomplete Reaction: The Ullmann condensation can be sluggish.[1]

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction by TLC or HPLC every 2-4 hours. Continue until the starting materials are consumed.

      • Increase Temperature: Cautiously increase the reaction temperature in 10°C increments. Be aware that excessive heat can lead to decarboxylation.

      • Check Stoichiometry: Ensure benzylamine is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Catalyst Deactivation: The copper catalyst is crucial.

    • Troubleshooting:

      • Use "Activated" Copper: If using copper powder, traditional protocols often require activation (e.g., by reduction of copper sulfate with zinc).[1]

      • Use a Soluble Catalyst System: Modern Ullmann reactions often employ a Cu(I) salt (like CuI) with a ligand (like phenanthroline or a diamine) to improve solubility and catalytic activity.[1][10]

      • Ensure Anhydrous Conditions: Water can interfere with the catalyst and promote hydrolysis side reactions. Use dry solvents and reagents.

  • Purification Losses: The product can be lost during workup and crystallization.

    • Troubleshooting:

      • Optimize pH for Precipitation: this compound is amphoteric. It will be soluble in strong acid (protonated amine) and strong base (deprotonated carboxylate). Purification is often best achieved by precipitating the product at its isoelectric point. See Protocol 2 for details.

      • Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.

Problem 2: My final product is contaminated with an impurity that has a mass of [M-45], and I see gas evolution during the reaction.

Diagnosis: This strongly suggests decarboxylation of the nicotinic acid moiety, resulting in the formation of 2-(benzylamino)pyridine. This is typically caused by excessive heat.

Corrective Actions:

  • Reduce Reaction Temperature: Find the minimum temperature required for the reaction to proceed at an acceptable rate.

  • Use a More Active Catalyst: Employing a modern ligand-accelerated copper catalyst system may allow the reaction to proceed efficiently at a lower temperature, thus avoiding the temperature threshold for decarboxylation.[10]

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction check_sm Check for Starting Material by TLC/HPLC start->check_sm sm_present Starting Material Still Present check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No action1 Increase Time/Temp Check Catalyst Activity sm_present->action1 action2 Optimize Workup (See Protocol 2) sm_absent->action2

Caption: Troubleshooting workflow for low product yield.

Problem 3: The workup is difficult, and I'm getting an emulsion or an oily product instead of a solid.

Diagnosis: This is often related to improper pH control during the workup phase. The product, having both a basic amine and an acidic carboxyl group, can act as a surfactant at certain pH values, leading to emulsions. An oily product may indicate it is not in its neutral, zwitterionic form.

Corrective Actions:

  • Dilute the Reaction Mixture: Before pH adjustment, dilute the crude reaction mixture with a suitable solvent (like ethyl acetate) and water.

  • Perform an Acid-Base Extraction:

    • First, make the aqueous layer basic (e.g., with NaOH solution) to deprotonate the carboxylic acid, making the product water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral or basic impurities like dibenzylamine.

    • Next, carefully acidify the aqueous layer with an acid like HCl or acetic acid. The product will precipitate as a solid as it approaches its isoelectric point.

  • Isolate at the Isoelectric Point: Monitor the pH carefully during acidification. The maximum precipitation of the neutral compound will occur at its isoelectric point (pI). Filter the resulting solid. See Protocol 2 .

Key Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative example based on typical Ullmann condensation procedures.[2][3] Optimization may be required.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Add Reagents: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or xylene.

  • Add Benzylamine: Add benzylamine (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 120-140°C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Protocol 2: Purification by Isoelectric Point Precipitation
  • Quenching: Pour the cooled reaction mixture into a beaker containing water.

  • Filtration: If a copper catalyst or inorganic salts precipitate, filter them off.

  • Basification: Adjust the pH of the aqueous filtrate to >10 with 2M NaOH solution. This ensures the product is fully dissolved as its carboxylate salt.

  • Extraction: Wash the basic aqueous solution with ethyl acetate (2x) to remove non-acidic organic impurities. Discard the organic layers.

  • Precipitation: Slowly add 2M HCl or 10% acetic acid to the aqueous layer with vigorous stirring. A precipitate will begin to form. Continue adding acid until the pH is in the range of 4-5 (the exact pI should be determined experimentally for maximum yield).

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Filtration & Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified product under vacuum.

Protocol 3: General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

References

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid.
  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Google Patents. (n.d.). TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Hazarika, P., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal.
  • PrepChem. (n.d.). Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid.
  • Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science.
  • ScienceMadness Wiki. (n.d.). Benzylamine.
  • ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • Hrabovska, V., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Chemistry.
  • Palkovits, R., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • ResearchGate. (n.d.). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts.
  • Wikipedia. (n.d.). Ullmann reaction.
  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • PubMed Central. (n.d.). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

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Technical Support Center: Purification of 2-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-aminonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these versatile, yet often tricky, heterocyclic compounds. The unique structural features of this scaffold—possessing acidic (carboxylic acid), basic (amino group), and weakly basic (pyridine ring) functionalities—give rise to specific purification hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-aminonicotinic acid derivatives in a direct question-and-answer format.

Q1: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. What's happening and how do I fix it?

A1: Causality & Solution

Streaking is a classic issue for basic, nitrogen-containing heterocycles on standard silica gel.[1] Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH), which can strongly and non-specifically interact with the basic amino group and the pyridine nitrogen of your molecule. This leads to a slow, uneven elution front, appearing as a streak rather than a compact spot.

Troubleshooting Steps:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., 1 mL of Et₃N in 1 L of your chosen solvent system). This will compete with your compound for the acidic sites on the silica, allowing for smooth elution.[1]

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as part of the eluent, often in a dichloromethane/methanol/ammonia mixture.

  • Switch to a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your derivative, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[1]

    • Reversed-Phase Chromatography (C18): For polar derivatives, reversed-phase chromatography, which separates based on hydrophobicity, can be a powerful alternative.

Q2: I'm trying to recrystallize my 2-aminonicotinic acid derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

A2: Causality & Solution

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (the "oil") before it has time to organize into a solid crystal lattice. This is often due to the solution being too concentrated (supersaturated) or being cooled too quickly. The presence of impurities can also inhibit crystallization.[1]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.[1]

  • Change the Solvent System: Your compound may be too soluble in your chosen solvent. Try a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to achieve the ideal solubility profile for crystallization.

  • Pre-purification: Impurities may be the root cause. Attempt a quick preliminary purification, such as filtering the crude material through a small plug of silica, before proceeding with recrystallization.[1]

Q3: My compound has very poor solubility in common chromatography solvents like ethyl acetate and dichloromethane. How can I purify it using column chromatography?

A3: Causality & Solution

2-Aminonicotinic acid and its derivatives often exhibit zwitterionic character and participate in strong intermolecular hydrogen bonding, leading to high melting points and poor solubility in many non-polar organic solvents.[2][3]

Troubleshooting Steps:

  • Increase Solvent Polarity: A more polar eluent system is required. Dichloromethane/methanol or chloroform/methanol gradients are often effective for these types of compounds.

  • Use a "Solubilizing" Strong Solvent: For compounds that are extremely difficult to dissolve, a small amount of a very polar solvent like dimethyl sulfoxide (DMSO) can be used to dissolve the sample before loading it onto the column. However, this should be done carefully.

    • Dry Loading: The preferred method is to dissolve your crude product in a minimal amount of a solvent it is soluble in (like methanol or DMSO), adsorb it onto a small amount of silica gel or Celite®, and then evaporate the solvent completely. The resulting dry powder can then be carefully loaded onto the top of your packed column. This prevents the strong solvent from disrupting the separation.

  • Consider pH Adjustment in Aqueous Workup: Before chromatography, an acid-base extraction can sometimes remove key impurities and simplify the subsequent chromatographic step. The amphoteric nature of these molecules is a key handle for purification.[4]

Q4: After my reaction, I'm struggling to remove the unreacted 2-aminonicotinic acid starting material from my less polar derivative product. How can I separate them?

A4: Causality & Solution

The starting material, 2-aminonicotinic acid, is amphoteric and highly polar. If your derivative is significantly less polar (e.g., an ester or amide where the carboxylic acid has been modified), you can exploit this difference in polarity and acid-base properties.

Troubleshooting Steps:

  • Aqueous Base Wash: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while your less polar ester or amide product remains in the organic layer.[5]

  • Aqueous Acid Wash: If your product does not have a free basic amino group, you could alternatively use a dilute acid wash (e.g., 1M HCl) to protonate the starting material and extract it into the aqueous phase. Be cautious, as this can also protonate your product if it retains a basic site.

  • Chromatography with a Polar Eluent: If an extractive workup is not feasible, column chromatography is the next step. The highly polar starting material will likely remain at the baseline (Rf = 0) in many common solvent systems (e.g., Hexane/EtOAc), while your product elutes. A more polar system like DCM/MeOH may be needed to elute the starting material if you need to recover it.

Frequently Asked Questions (FAQs)

Q: What are the key structural features of 2-aminonicotinic acid derivatives that make them challenging to purify? A: The primary challenge arises from the combination of three functional groups on one aromatic ring:

  • A Carboxylic Acid (-COOH): An acidic group.

  • An Amino Group (-NH₂): A basic group.

  • A Pyridine Ring: A weakly basic nitrogen heterocycle.

This combination allows the molecule to exist as a zwitterion (with an internal salt formed between the protonated pyridine/amino group and the deprotonated carboxylate), leading to strong intermolecular forces like hydrogen bonding.[2][3] Consequently, these derivatives often have high melting points, poor solubility in many standard organic solvents, and a tendency to interact strongly with silica gel.[][7][8]

Q: What are some common impurities I should expect from a typical synthesis? A: Impurities are highly dependent on the specific reaction, but common classes include:

  • Unreacted Starting Materials: Such as 2-aminonicotinic acid itself or other precursors like 2-chloronicotinic acid.[9][10]

  • Reaction Byproducts: Formed from side reactions. For example, in an esterification reaction, you might have di-acylated products or byproducts from coupling agents.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.

  • Degradation Products: Some derivatives may be unstable to the reaction or workup conditions.[11]

Q: How do I choose between recrystallization and column chromatography? A: This decision depends on the nature of your crude product and the scale of your reaction. The following decision tree provides a general guide.

G start Crude Product is_solid Is the product a solid at room temp? start->is_solid is_cryst Does it crystallize well from a trial solvent? is_solid->is_cryst Yes col_chrom Perform Column Chromatography is_solid->col_chrom No (Oil/Amorphous) is_large Is this a large-scale prep (>5g)? is_cryst->is_large Yes recryst Perform Recrystallization is_cryst->recryst No is_large->recryst No acid_base Consider Acid-Base Extraction to remove polar impurities first is_large->acid_base Yes acid_base->recryst

Caption: Decision tree for selecting a primary purification method.

Data & Protocols

Table 1: Solubility Characteristics of 2-Aminonicotinic Acid

This table provides a baseline for understanding the solubility of the parent scaffold, which often informs the behavior of its derivatives.

SolventSolubilityRationale / Notes
WaterSolubleThe polar carboxylic acid and amino groups allow for good water solubility.[2][7]
Ethanol / MethanolSparingly SolubleSoluble in polar protic solvents, but less so than in water.
DichloromethaneInsolubleToo non-polar to effectively solvate the zwitterionic structure.
Ethyl AcetateInsolubleToo non-polar.
HexaneInsolubleHighly non-polar.
DMSOSolubleA highly polar aprotic solvent capable of disrupting strong hydrogen bonds.[12]
Aqueous Acid (e.g., 1M HCl)SolubleThe carboxylic acid is protonated, and the basic groups form soluble hydrochloride salts.
Aqueous Base (e.g., 1M NaOH)SolubleThe carboxylic acid is deprotonated, forming a soluble sodium carboxylate salt.[4]
Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for purifying a moderately polar 2-aminonicotinic acid derivative that exhibits streaking on a standard silica TLC plate.

Workflow Diagram:

Caption: Workflow for column chromatography with a basic modifier.

Step-by-Step Methodology:

  • Eluent Preparation: Based on TLC analysis, prepare your chosen mobile phase (e.g., Dichloromethane/Methanol). To this solution, add 0.1-1% triethylamine (Et₃N) by volume.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your triethylamine-modified eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimum amount of a suitable solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Collection:

    • Carefully add the eluent to the column and begin applying pressure to move the solvent through the column.

    • Collect fractions in an organized array of test tubes.

  • Analysis:

    • Analyze the collected fractions using TLC (remember to use the same modified eluent system for your TLC analysis).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield your purified compound.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is useful when your compound is too soluble in one solvent and insoluble in another, allowing for fine-tuned purification.

Step-by-Step Methodology:

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble when hot (e.g., ethanol) and a "poor" solvent in which it is insoluble even when hot (e.g., water or hexane). The two solvents must be miscible.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure good recovery.[1]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see the first persistent sign of cloudiness (precipitation). This indicates you have reached the saturation point.

  • Re-solubilization: Add a few more drops of the hot "good" an solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of your product.[1]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [URL: https://www.benchchem.
  • 2-Aminonicotinic acid | 5345-47-1. Smolecule. [URL: https://www.smolecule.com/cas-5345-47-1-2-aminonicotinic-acid.html]
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Technical Support Center: Overcoming Solubility Challenges of 2-(benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(benzylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing both acidic (carboxylic acid) and basic (amino) functional groups, along with aromatic structures, its solubility behavior is highly dependent on solution conditions.[1][2] This document provides a series of troubleshooting guides and frequently asked questions to facilitate the successful use of this compound in your experiments.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is this compound, and why is it poorly soluble in neutral aqueous solutions?

A1: this compound (CAS: 33522-80-4) is an organic compound featuring a nicotinic acid core substituted with a benzylamino group.[3] Its structure contains:

  • A carboxylic acid group (-COOH), which is acidic.

  • A secondary amine and a pyridine ring , which are basic.

  • Two aromatic rings (benzyl and pyridine), which are hydrophobic.

This combination of functional groups makes the molecule amphoteric , meaning it can act as both an acid and a base. In aqueous solutions, it can exist as a cation (protonated amine), an anion (deprotonated carboxyl), or a neutral zwitterion. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, causing minimal repulsion between molecules and leading to the lowest aqueous solubility.[1][2] The hydrophobic aromatic rings further contribute to its poor solubility in neutral water.

Q2: Before I start complex troubleshooting, what are the first things I should check?

A2: Before modifying your experimental conditions, always verify these fundamentals:

  • Compound Purity: Ensure you are using a high-purity batch of this compound. Impurities can significantly impact solubility characteristics.

  • Solvent Quality: Use high-purity, fresh solvents. For organic stocks, anhydrous solvents like DMSO are recommended to avoid moisture that can reduce the solubility of many compounds.[4]

  • Equilibration Time: Ensure you have allowed sufficient time for dissolution, employing agitation (vortexing, stirring) or gentle warming if the compound's stability permits.

Q3: What are the primary strategies for increasing the aqueous solubility of this compound?

A3: The most effective strategies leverage the compound's physicochemical properties. The main approaches, which will be detailed in the troubleshooting guides, are:

  • pH Adjustment: Modifying the pH to shift the equilibrium away from the least soluble zwitterionic form to a more soluble ionic (anionic or cationic) form.[5][6]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to reduce the overall polarity of the solvent system.[7][8]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.[9][10][11]

  • Micellar Solubilization with Surfactants: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize the compound.[12][13]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Basic Dissolution in Aqueous Buffers

Q: I need to prepare a solution of this compound in a physiological buffer (e.g., PBS, pH 7.4) for an in vitro assay, but it is not dissolving. What should I do?

A: This is the most common challenge and is directly related to the compound's amphoteric nature. At pH 7.4, the compound is likely near its isoelectric point, resulting in minimal solubility. The most direct solution is to adjust the pH to ionize the molecule fully. Since the carboxylic acid group is the most straightforward to ionize, preparing a basic stock solution is the recommended first approach.

The ionization state of the molecule is dictated by the solution pH. By significantly raising the pH, the carboxylic acid group deprotonates to a carboxylate anion (-COO⁻), dramatically increasing its interaction with water and enhancing solubility.

cluster_pH Effect of pH on Ionization & Solubility Low_pH Low pH (e.g., < 4) Cationic Form (Protonated Amine) Higher Solubility pI Isoelectric Point (pI) Zwitterionic Form (Net Charge Zero) MINIMUM SOLUBILITY Low_pH->pI Increase pH High_pH High pH (e.g., > 8) Anionic Form (Deprotonated Carboxyl) HIGHEST SOLUBILITY pI->High_pH Increase pH

Caption: pH-dependent states of this compound.

Protocol 1: pH-Mediated Dissolution

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile container.

  • Initial Suspension: Add a small volume of purified water (e.g., 20-30% of the final target volume) to suspend the powder. It will not dissolve at this stage.

  • Basification: Add a small amount of a strong base, such as 1 M NaOH, dropwise while stirring or vortexing. The suspension should clarify as the pH increases and the compound dissolves to form its sodium salt.

  • pH Monitoring: Monitor the pH of the solution. Continue adding base until the compound is fully dissolved and the pH is in a stable, basic range (e.g., pH 9-10).

  • Final Volume & Buffering: Once dissolved, add the desired buffer concentrate (e.g., 10x PBS) and bring the solution to the final volume with purified water.

  • Final pH Adjustment: Carefully adjust the pH back down to your target experimental pH (e.g., 7.4) using a suitable acid (e.g., 1 M HCl). Crucially, perform this step slowly while vortexing vigorously. The goal is to create a kinetically trapped, supersaturated solution that remains stable for the duration of your experiment.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates and ensure sterility. Visually inspect the solution for clarity before use.

Guide 2: Precipitation After Diluting an Organic Stock

Q: My compound dissolves easily in DMSO to make a 50 mM stock. However, when I add 2 µL of this stock to 1 mL of aqueous buffer, it immediately precipitates. How can I fix this?

A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in the organic solvent but crashes out when the solvent polarity dramatically increases upon dilution into the aqueous phase. Your final concentration exceeds the compound's intrinsic aqueous solubility limit.

Your troubleshooting strategy depends on the tolerance of your experimental system. The goal is to modify the final aqueous environment to be more hospitable to the compound.

Start Precipitation on Dilution? Lower_Conc Solution 1: Decrease Final Concentration Start->Lower_Conc Simplest Fix Check_Assay Can Assay Tolerate Co-solvents/Surfactants? Start->Check_Assay If Higher Conc. Needed End Problem Solved Lower_Conc->End Use_Cosolvent Solution 2: Use Co-solvent System Check_Assay->Use_Cosolvent Yes Use_Cyclodextrin Solution 3: Use Cyclodextrin Complexation Check_Assay->Use_Cyclodextrin No (Sensitive Assay) Use_Cosolvent->End Use_Cyclodextrin->End

Caption: Troubleshooting workflow for solvent-shift precipitation.

Option 1: Use a Co-solvent System If your assay can tolerate a small percentage of an organic solvent, this is often the easiest fix.[14][15]

  • Principle: By adding a co-solvent like DMSO, ethanol, or PEG 400 to your final aqueous buffer, you decrease its polarity, making it a more favorable environment for the hydrophobic parts of your compound.

  • Execution: Instead of diluting your DMSO stock into a purely aqueous buffer, dilute it into a buffer that already contains 1-5% of the co-solvent. Always confirm that this concentration of co-solvent does not interfere with your assay.

Option 2: Use Cyclodextrin Complexation This is the preferred method for sensitive biological assays where organic solvents are undesirable.[16][17]

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[10][11] The hydrophobic benzyl and pyridine rings of your compound can insert into this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

cluster_CD Cyclodextrin Inclusion Complex Formation Compound This compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Water Aqueous Solution Complex->Water Readily Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex Stock Solution

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v, which is ~50-100 mM). Warming and stirring can aid dissolution.

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:5 (compound:CD) is a good starting point.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm filter to remove any un-complexed material.

  • Usage: This aqueous stock solution can now be diluted into your final assay buffer without the risk of solvent-shift precipitation.

Part 3: Quantitative Data Summary & Protocols

For ease of reference, the following table summarizes the starting points for each solubilization strategy.

StrategyMethodKey Parameters & Starting PointsProsCons & Cautions
pH Adjustment Basic Solubilization1. Dissolve in water with 1 M NaOH to pH 9-10. 2. Back-titrate to target pH.No organic solvents; cost-effective.Risk of precipitation if not done carefully; potential for compound instability at pH extremes.
Co-solvency Solvent AdditionPrepare final buffer with 1-5% DMSO, Ethanol, or PEG 400.Simple and fast.Co-solvent may interfere with biological assays; risk of precipitation remains if solubility limit is exceeded.[14]
Complexation Cyclodextrin InclusionUse 50-100 mM HP-β-CD in aqueous buffer. Molar ratio of 1:2 (Compound:CD).High biocompatibility; significantly increases solubility.Higher cost of cyclodextrins; potential for CD to interfere with some assays.
Micellar Solubilization Surfactant AdditionUse 0.05-0.5% (w/v) Polysorbate 80 (Tween® 80) or Poloxamer 188.High solubilizing capacity for very hydrophobic compounds.Surfactants can be toxic to cells and may denature proteins; assay interference is common.[13][18]

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]
  • Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
  • SciSpace. (n.d.).
  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
  • Popescu, A. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
  • PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
  • Patsnap. (2025).
  • PubChem. (n.d.). This compound. [Link]
  • StuDocu. (n.d.). Exp.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
  • Mondstar. (2025).
  • PMC. (n.d.).
  • JOCPR. (2024).
  • World Pharma Today. (n.d.).
  • Semantic Scholar. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. [Link]
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
  • ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
  • ResearchGate. (2025).
  • PubMed. (2023). Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. [Link]
  • ResearchGate. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. [Link]
  • ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
  • IJMSDR. (2022). Techniques for Improving Solubility. [Link]
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • JDDT. (2016).
  • ScienceDirect. (2013).
  • PMC. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]
  • PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
  • PMC. (n.d.).

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Technical Support Guide: Optimizing Recrystallization of 2-(benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and optimize a robust recrystallization protocol for 2-(benzylamino)nicotinic acid. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific purity and yield requirements.

Section 1: Understanding the Molecule - Physicochemical Profile

A successful purification begins with understanding the target molecule. This compound (C₁₃H₁₂N₂O₂) possesses a unique combination of functional groups that dictates its solubility and crystallization behavior.

  • Amphoteric Nature: It contains both a carboxylic acid (acidic) and two basic nitrogen atoms (the secondary amine and the pyridine ring). This means its solubility is highly dependent on pH. It can be protonated in strong acid or deprotonated in base to form salts, which dramatically alters solubility in aqueous systems.[1][2]

  • Hydrogen Bonding: The carboxylic acid and secondary amine groups are excellent hydrogen bond donors and acceptors, promoting solubility in protic solvents like alcohols and water.

  • Aromatic & Aliphatic Character: The presence of two aromatic rings (benzyl and pyridine) introduces significant nonpolar character, suggesting solubility in some organic solvents.

This duality in its structure is the primary challenge; the molecule is neither extremely polar nor entirely nonpolar.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₂N₂O₂[3][4][5]
Molecular Weight228.25 g/mol [3][4]
AppearanceWhite to off-white solid[3]
Melting Point148 °C or 233-234 °C[3]

Expert Insight on Melting Point Discrepancy: The significant variation in reported melting points strongly suggests the existence of polymorphs —different crystalline forms of the same compound. A related compound, 2-(phenylamino)nicotinic acid, is known to exhibit at least four polymorphic forms.[6] The specific polymorph obtained can be influenced by the choice of solvent, cooling rate, and other crystallization conditions. This is a critical factor to consider during development, as different polymorphs can have different solubility, stability, and bioavailability.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the recrystallization of this compound.

Q1: What's a good starting solvent to try? A good starting point for a molecule with both polar (acid, amine) and nonpolar (benzyl ring) groups are medium-polarity, protic solvents. Ethanol or isopropanol are excellent initial candidates. They can engage in hydrogen bonding with the polar groups while also solvating the nonpolar regions. If single solvents fail, a mixed solvent system like ethanol/water or ethyl acetate/hexane is a logical next step.[1][7]

Q2: My compound "oiled out" instead of forming crystals. What should I do? "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.

  • Immediate Fix: Re-heat the solution to re-dissolve the oil, add 10-20% more solvent to decrease the concentration, and allow it to cool much more slowly.[9] Insulating the flask can promote slow cooling.

  • Alternative Strategy: Switch to a lower-boiling point solvent or use a mixed-solvent system where the compound is less soluble.

Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization? This is likely due to either using too much solvent or the formation of a stable supersaturated solution.[9][10]

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.[9]

  • Induce Nucleation: If the solution is supersaturated, you need to provide a surface for crystals to begin growing. Try scratching the inside of the flask just below the surface of the liquid with a glass rod or adding a tiny "seed crystal" of the solid compound.[10]

  • Drastic Cooling: As a last resort, cooling the mixture in an ice-salt bath may initiate crystallization, though this can sometimes lead to smaller, less pure crystals.[8]

Q4: My final yield is very low. What are the common causes? A low yield is most often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[10][11] Other causes include:

  • Incomplete crystallization (not cooling the solution for long enough or at a low enough temperature).

  • Using too much solvent to rinse the collected crystals.

  • Premature filtration of a solution that was not fully saturated at high temperature.

Q5: Can I use pH adjustment to recrystallize this compound? Absolutely. Given its amphoteric nature, this is a powerful method. A common synthesis purification involves dissolving the crude material in an aqueous base (like 1N NaOH) to form the soluble sodium salt, filtering out any insoluble impurities, and then re-precipitating the pure, neutral this compound by adding acid (like HCl) until the pH is around 6-7.[3] This technique is excellent for removing non-acidic or non-basic impurities.

Section 3: Systematic Solvent Screening

A systematic, small-scale approach is the most efficient way to identify the ideal solvent or solvent system. This avoids wasting large amounts of material.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the tube. Record whether the compound dissolves completely at room temperature.

    • Interpretation: If the compound dissolves easily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[12] It may, however, be useful as the "good" solvent in a mixed-solvent pair.

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add small portions of the solvent until the solid just dissolves.

    • Interpretation: The ideal solvent will dissolve the compound completely at a high temperature in a reasonable volume. If it remains insoluble even when boiling, it is a poor solvent. It might, however, serve as an "anti-solvent" in a mixed-solvent pair.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will provide a large recovery of crystalline material upon cooling.

Table 2: Candidate Solvents for Screening (Ordered by Decreasing Polarity)

SolventClassBoiling Point (°C)Rationale
WaterProtic, Polar100May work for pH-mediated method; likely poor solubility for neutral form.
MethanolProtic, Polar65Good H-bonding capability.
EthanolProtic, Polar78Excellent starting point, balances polarity well.
Isopropanol (IPA)Protic, Polar82Slightly less polar than ethanol, may offer better recovery.
AcetonitrileAprotic, Polar82Can be effective for compounds with aromatic rings.[13]
AcetoneAprotic, Polar56Good general solvent, but sometimes too strong.
Ethyl Acetate (EtOAc)Aprotic, Mid-Polarity77Good for compounds with moderate polarity.
TolueneAromatic, Nonpolar111May dissolve the nonpolar parts well, especially when hot.
Solvent Selection Workflow

Caption: A logical flowchart for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • 2-(benzylamino)pyridine-3-carboxylic acid | 33522-80-4. (2025). ChemicalBook.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education.
  • Recrystallization. (n.d.). California State University, Fullerton.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Common Solvents for Crystallization. (n.d.). PDF document.
  • This compound 33522-80-4. (n.d.). Sigma-Aldrich.
  • This compound | C13H12N2O2 | CID 214596. (n.d.). PubChem, National Institutes of Health.
  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2006). Crystal Growth & Design.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). Journal of Molecular Liquids.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2008). Journal of Chemical & Engineering Data.

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Technical Support Center: Synthesis of 2-(Arylamino)nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(arylamino)nicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important class of compounds, often prepared via methods such as the Ullmann condensation. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(arylamino)nicotinic acids, and what are its primary challenges?

The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of 2-chloronicotinic acid with an appropriate aniline derivative.[1][2] While effective, traditional Ullmann conditions often require high temperatures (frequently exceeding 210 °C) and polar, high-boiling point solvents like DMF or NMP.[3] These harsh conditions can lead to a variety of side reactions and purification challenges. Modern variations may use ligands to allow for milder reaction conditions.

Q2: Are there alternative synthetic routes to the Ullmann condensation?

Yes, the Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that can also be used to form the C-N bond between 2-chloronicotinic acid and anilines.[4][5][6] This method often proceeds under milder conditions and with a broader substrate scope than the traditional Ullmann reaction. However, it is not without its own set of potential side reactions, such as hydrodehalogenation.[2][4]

Troubleshooting Guide: Common Side Reactions and Issues

This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems you may encounter during the synthesis of 2-(arylamino)nicotinic acids.

Issue 1: Low yield of the desired product with significant starting material remaining.

Q: I'm getting a low yield of my 2-(arylamino)nicotinic acid, and I'm recovering a lot of unreacted 2-chloronicotinic acid. What could be the cause?

A: This is a common issue that can stem from several factors related to reaction conditions and reagent purity.

  • Insufficiently Activated Copper Catalyst (Ullmann Reaction): The copper catalyst in an Ullmann condensation is often the culprit. The reaction relies on the formation of an active Cu(I) species. If you are using copper powder, it may have an oxide layer that inhibits the reaction.

    • Troubleshooting:

      • Activate the Copper: Pre-treat your copper powder to remove the oxide layer. Common activation methods include washing with a dilute acid (like HCl) followed by a thorough rinse with water and a suitable solvent (like acetone or ether) and drying under vacuum.

      • Use a Cu(I) Salt: Consider using a Cu(I) salt, such as CuI or CuBr, as your catalyst. These are often more reactive than copper powder.

      • Ligand-Accelerated Catalysis: The introduction of bidentate ligands can stabilize the copper species and facilitate the reaction at lower temperatures.

  • Inadequate Base: A base is required to deprotonate the aniline and neutralize the HCl generated during the reaction. If the base is too weak or not present in sufficient quantity, the reaction will be slow or may not proceed to completion.

    • Troubleshooting:

      • Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. Ensure it is finely powdered and thoroughly dried before use.

      • Stoichiometry: Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial.

  • Reaction Temperature and Time: The Ullmann condensation is often a thermally demanding reaction.

    • Troubleshooting:

      • Optimize Temperature: If you are using a traditional Ullmann protocol, ensure your reaction temperature is high enough. However, be aware that excessively high temperatures can lead to degradation. A temperature screen is often necessary to find the optimal balance.

      • Reaction Time: These reactions can be slow. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of a white, water-soluble byproduct.

Q: I've isolated a white, crystalline solid from my reaction mixture that is not my desired product. It seems to be soluble in water. What could it be?

A: This byproduct is likely 2-hydroxynicotinic acid, which results from the hydrolysis of your starting material, 2-chloronicotinic acid.

  • Mechanism of Hydrolysis: Under basic conditions and in the presence of water (even trace amounts in your solvent), the chloride at the 2-position of the nicotinic acid ring can be displaced by a hydroxide ion.

    hydrolysis 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Hydroxynicotinic Acid 2-Hydroxynicotinic Acid 2-Chloronicotinic Acid->2-Hydroxynicotinic Acid  + OH⁻ - Cl⁻

    Caption: Hydrolysis of 2-chloronicotinic acid.

  • Troubleshooting and Prevention:

    • Dry Solvents and Reagents: Ensure that your solvent (e.g., DMF, NMP) is anhydrous and that your base (e.g., K₂CO₃) is thoroughly dried before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.

    • Temperature Control: While high temperatures are often necessary for the Ullmann reaction, excessively high temperatures can accelerate the rate of hydrolysis.

Issue 3: Gas evolution from the reaction and a lower than expected molecular weight for the product.

Q: During my reaction, I observed gas evolution, and my final product has a lower molecular weight than the expected 2-(arylamino)nicotinic acid. What is happening?

A: This is a classic sign of decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is particularly prevalent at high temperatures, and some studies have shown this can occur under microwave irradiation.[1][7]

  • Mechanism of Decarboxylation: The high temperatures of the Ullmann reaction can provide enough energy to break the C-C bond between the pyridine ring and the carboxyl group, releasing CO₂.

    decarboxylation 2-(Arylamino)nicotinic Acid 2-(Arylamino)nicotinic Acid 2-(Arylamino)pyridine 2-(Arylamino)pyridine 2-(Arylamino)nicotinic Acid->2-(Arylamino)pyridine  - CO₂

    Caption: Decarboxylation of 2-(arylamino)nicotinic acid.

  • Troubleshooting and Prevention:

    • Temperature Management: This is the most critical factor. If you are experiencing significant decarboxylation, you will need to lower the reaction temperature. This may require longer reaction times or the use of a more active catalytic system (e.g., a ligand-accelerated Ullmann or a Buchwald-Hartwig protocol).

    • pH Control: In some cases, the pH of the reaction mixture can influence the rate of decarboxylation.[1]

    • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider a synthetic strategy where the amino group is introduced before the carboxylic acid functionality, or use a milder coupling method like the Buchwald-Hartwig amination.

Issue 4: Formation of an unexpected product with a molecular weight corresponding to the starting aniline coupled to itself.

Q: My mass spectrometry results show a significant amount of a biaryl compound derived from the self-coupling of my aniline starting material. Why is this happening?

A: This side reaction, the formation of a symmetrical biaryl from the aniline, is a known possibility in Ullmann-type reactions, especially at high temperatures.

  • Mechanism of Biaryl Formation: The copper catalyst can mediate the oxidative coupling of two aniline molecules.

  • Troubleshooting and Prevention:

    • Control Stoichiometry: Ensure you are not using a large excess of the aniline.

    • Lower Reaction Temperature: As with many side reactions in Ullmann chemistry, lowering the temperature can disfavor this pathway. This may necessitate the use of a more active catalyst system.

    • Choice of Catalyst: Some copper catalysts may be more prone to this side reaction than others. Experimenting with different copper sources (e.g., CuI vs. Cu powder) may be beneficial.

Issue 5: My product is difficult to purify and appears to be contaminated with highly colored impurities.

Q: The crude product from my Ullmann reaction is a dark, tarry substance, and I'm having trouble obtaining a pure, crystalline product. What are my options?

A: Purification of 2-(arylamino)nicotinic acids can be challenging due to the formation of polymeric or highly colored byproducts at high temperatures.

  • Purification Strategy: An acid-base extraction is often a highly effective method for purifying these compounds, taking advantage of the acidic carboxylic acid group and the basic amino group.

    • Protocol for Acid-Base Extraction:

      • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

      • Extract the organic layer with an aqueous solution of a weak base, like sodium bicarbonate. The desired 2-(arylamino)nicotinic acid will be deprotonated at the carboxylic acid and move into the aqueous layer, leaving many non-acidic impurities behind in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid, such as 1M HCl, until the product precipitates out.

      • Collect the purified product by vacuum filtration, wash with cold water, and dry.

    purification cluster_0 Crude Product in Organic Solvent cluster_1 Extraction with Aqueous Base cluster_2 Separation cluster_3 Purification and Isolation Crude Product Crude Product (in Ethyl Acetate) Extraction Extract with NaHCO₃ (aq) Crude Product->Extraction Organic Layer Organic Layer (Non-acidic Impurities) Extraction->Organic Layer Discard Aqueous Layer Aqueous Layer (Product as Carboxylate Salt) Extraction->Aqueous Layer Acidification Acidify with HCl (aq) Aqueous Layer->Acidification Precipitation Precipitation of Pure Product Acidification->Precipitation Filtration Filtration and Drying Precipitation->Filtration

    Caption: Workflow for acid-base extraction.

  • Troubleshooting Purification:

    • "Oiling Out": If your product "oils out" instead of crystallizing during precipitation or recrystallization, it may be due to the presence of impurities or the use of a solvent with too high a boiling point. Try a different solvent system or further purify the material by column chromatography before attempting recrystallization.

    • Colored Impurities: If your final product is still colored, you can try treating a solution of the product with a small amount of activated charcoal before a final recrystallization. Use charcoal sparingly, as it can adsorb your desired product.

Summary of Key Parameters and Potential Issues

ParameterPotential Issue(s)Recommended Action(s)
Reaction Temperature Decarboxylation, Hydrolysis, Biaryl Formation, DecompositionOptimize temperature; consider milder methods (ligand-accelerated Ullmann, Buchwald-Hartwig).
Catalyst (Ullmann) Low ActivityActivate copper powder; use a Cu(I) salt; add a suitable ligand.
Base Incomplete Reaction, HydrolysisUse a dry, finely powdered base (e.g., K₂CO₃); ensure correct stoichiometry.
Solvent HydrolysisUse anhydrous solvents.
Purification Low Recovery, "Oiling Out", Colored ImpuritiesEmploy acid-base extraction; use activated charcoal cautiously; optimize recrystallization solvent.

Advanced Troubleshooting: Less Common Side Reactions

Q: I've observed a product that doesn't match the expected side reactions. Are there other possibilities?

A: While less common, other side reactions can occur.

  • Hydrodehalogenation (Buchwald-Hartwig): In this side reaction, the starting 2-chloronicotinic acid is reduced to nicotinic acid.[2][4] This is more common with certain ligand systems and can be influenced by the choice of base and solvent.

  • Intramolecular Cyclization: Depending on the structure of the aniline, intramolecular cyclization to form tricyclic products can occur under harsh conditions.

  • Smiles Rearrangement: While not widely reported for this specific synthesis, the Smiles rearrangement is a possibility in related systems, involving an intramolecular nucleophilic aromatic substitution.[8][9][10]

For these less common side reactions, a thorough characterization of the byproduct is essential for diagnosis. If you suspect one of these pathways, a change in the synthetic strategy (e.g., altering the order of steps) or a switch to a different coupling method is often the most effective solution.

References

  • Buchwald–Hartwig amin
  • Indolean, L. C., Vlassa, M., Becze, A., & Barbe, J. (1999). Microwave action on 2-(arylamino)-nicotinic acid derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Sec-butylamino)isonicotinic acid. BenchChem.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Vlassa, M., Indolean, L. C., & Barbe, J. (1999). Microwave action on 2-(arylamino)-nicotinic acid derivatives.
  • Ullmann condens
  • Ullmann reaction. In: Wikipedia. ; 2023.
  • High-yielding ullmann reaction for the preparation of bipyrroles. (1998). U.S.
  • Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions, 63, 265-555.
  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Douglass, C. J., & Greaney, M. F. (2018). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 20(15), 4531–4534.
  • Zhang, W., & Li, J. (2016). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 13(6), 844-854.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Whalley, D. M., & Greaney, M. F. (2021).
  • Buchwald-Hartwig Amin

Sources

Technical Support Center: 2-(benzylamino)nicotinic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(benzylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of this molecule. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments. We will explore the anticipated degradation pathways of this compound under various stress conditions, troubleshoot common experimental hurdles, and establish robust analytical strategies. This guide is structured as a series of frequently asked questions (FAQs) that directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under standard stress conditions?

Understanding the inherent chemical liabilities of this compound is the first step in designing a meaningful stability study. The molecule's structure, featuring a secondary amine, a carboxylic acid, and a pyridine ring, presents several potential sites for degradation. Based on established chemical principles and data from structurally related compounds, we can predict the following primary degradation pathways.

  • Hydrolytic Degradation (Acidic & Basic Conditions): The bond between the benzylamino group and the pyridine ring, while more stable than an ester or amide, is the most likely site for hydrolytic cleavage under harsh acidic or basic conditions. The hydrolysis of related structures like benzyl nicotinate (an ester) and niacinamide (an amide) to nicotinic acid is well-documented.[1][2] The reaction is catalyzed by hydroxide ions in basic conditions.[1][3]

    • Plausible Degradants:

      • 2-Hydroxynicotinic Acid: Formed by the displacement of the benzylamino group.

      • Benzylamine: The corresponding cleavage product.

    • Stability: The molecule is expected to be relatively stable in neutral aqueous solutions. At pH values between 2.0 and 3.0, a related compound, benzyl nicotinate, showed no degradation.[1]

  • Oxidative Degradation: The molecule possesses two primary sites susceptible to oxidation: the pyridine ring nitrogen and the secondary amine.

    • Plausible Degradants:

      • This compound N-oxide: Oxidation of the nitrogen atom in the pyridine ring is a common metabolic and degradation pathway for pyridine-containing compounds, such as nicotine.[4]

      • Products from Secondary Amine Oxidation: The secondary amine can be oxidized, potentially leading to cleavage of the benzyl group. The major initial degradation pathway for some compounds under both hydrolytic and oxidative stress can be oxidative in nature.[5] Two new degradation products were observed for Cinnarizine under oxidative conditions.[6]

  • Photolytic Degradation: As an aromatic compound, this compound may be susceptible to degradation upon exposure to light. The International Conference on Harmonisation (ICH) Q1B guidelines recommend exposing samples to a light source that produces both visible and ultraviolet (UV) outputs to assess photostability.[7] Degradation could proceed via photo-oxidation or other radical-mediated pathways.

  • Thermal Degradation: At elevated temperatures, the most anticipated degradation would be decarboxylation of the nicotinic acid moiety, although nicotinic acid itself is known to be relatively stable to heat.[8][9] Thermal degradation studies on related compounds have shown the process often follows first-order kinetics.[8][9] It is crucial to distinguish between degradation products formed under thermal stress versus those that might arise from harsh, unrealistic conditions (over-stressing).[10]

Q2: I'm observing multiple unexpected peaks in my HPLC chromatogram during a forced degradation study. What are the likely causes and how can I troubleshoot this?

This is a common challenge in stability studies. The appearance of unexpected or poorly resolved peaks can stem from several factors.

  • Possible Cause 1: Secondary Degradation

    • Explanation: The initial (primary) degradation product may itself be unstable under the applied stress and is breaking down further into secondary degradants. This is particularly common when over-stressing a sample.[10] The goal of forced degradation is to achieve a target degradation of 5-20%, which is typically sufficient to demonstrate method specificity without overly complicating the degradant profile.[10][11]

    • Troubleshooting Action:

      • Reduce Stress Duration/Intensity: Perform a time-course study. Analyze samples at earlier time points to identify the primary degradants before they convert to secondary products.

      • Lower Temperature: If conducting thermal or hydrolytic studies at high temperatures (e.g., 80°C), reduce it to a milder condition (e.g., 60°C) and extend the time.[12]

  • Possible Cause 2: Analytical Method Issues

    • Explanation: The chromatographic method may lack the specificity to resolve the parent drug from all its degradation products. Poor peak shape (e.g., tailing, fronting) can also mask the presence of minor co-eluting species.

    • Troubleshooting Action:

      • Adjust Mobile Phase pH: The ionization state of this compound and its degradants will significantly impact retention. Systematically adjust the mobile phase pH to optimize separation.

      • Modify Gradient Profile: If using a gradient, make it shallower to increase the resolution between closely eluting peaks.

      • Change Column Chemistry: If a standard C18 column is insufficient, consider a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to alter selectivity.

  • Possible Cause 3: Interaction with Placebo/Excipients

    • Explanation: If you are analyzing a formulated drug product, the active pharmaceutical ingredient (API) may be reacting with excipients to form new adducts or degradation products.

    • Troubleshooting Action:

      • Analyze a Stressed Placebo: Subject a placebo (formulation without the API) to the same stress conditions. Any peaks generated are excipient-related.

      • Compare API vs. Drug Product: Run parallel studies on the pure drug substance and the finished drug product. This will help differentiate inherent API degradants from those arising from API-excipient interactions.[13]

Q3: How should I structure a comprehensive forced degradation study for this compound to meet regulatory expectations?

A forced degradation study, also known as stress testing, is a regulatory requirement and a critical part of drug development.[10] It helps establish degradation pathways and validates the stability-indicating power of your analytical methods.[13][14] The study should be designed to intentionally degrade the molecule to an appropriate extent (typically 5-20%).[10][11]

Below is a general framework based on ICH guidelines.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments, potentially cleaving the C-N bond.
Base Hydrolysis 0.1 M NaOH at room temp or 60°CTo evaluate susceptibility to base-catalyzed hydrolysis.[10]
Oxidative 3% H₂O₂ at room temperatureTo probe for oxidation at the pyridine nitrogen and secondary amine.[10]
Thermal (Dry Heat) Solid drug substance at 80°CTo evaluate the intrinsic thermal stability of the molecule in the solid state.[12]
Photolytic Solution/solid exposed to ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energyTo assess light sensitivity as per ICH Q1B guidelines. A dark control must be run in parallel.[7]
Q4: What is the recommended analytical technique for monitoring the stability of this compound and its degradation products?

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this application.[15][16][17] The method is considered "stability-indicating" if it can accurately measure the decrease in the active drug concentration due to degradation and separate the drug peak from all potential degradation product peaks.[11]

Key Components of a Stability-Indicating RP-HPLC Method:

  • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a robust starting point.[11][17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to 3-7) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradants.[18]

  • Detection: UV detection is suitable, as the pyridine and benzyl rings are strong chromophores. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is a critical component of method validation.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[19]

Proposed Degradation Pathways & Experimental Workflow

The following diagrams visualize the predicted degradation pathways and a standard workflow for conducting these studies.

Diagram 1: Proposed Degradation Pathways

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products A This compound S1 Acid/Base Hydrolysis A->S1 S2 Oxidation (H₂O₂) A->S2 S3 Thermal Stress A->S3 B 2-Hydroxynicotinic Acid + Benzylamine C This compound N-oxide D Decarboxylation Product S1->B S2->C S3->D

Caption: Predicted degradation pathways of this compound.

Diagram 2: Experimental Workflow for Forced Degradation

ExperimentalWorkflow cluster_stress Apply Stress Conditions (ICH Q1A) A Prepare Stock Solution of this compound B Aliquot into Separate Vials for Each Stress Condition A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal (e.g., 80°C) B->C4 C5 Photolytic (ICH Q1B light exposure) B->C5 D Withdraw Samples at Timed Intervals (Neutralize Acid/Base Samples) C1:s->D:n C2:s->D:n C3:s->D:n C4:s->D:n C5:s->D:n E Analyze via Stability-Indicating HPLC-PDA D:s->E:n F Quantify Degradation (%) Assess Peak Purity E:s->F:n G Identify Degradants using LC-MS/MS & NMR F:s->G:n H Propose Degradation Pathways & Final Report G:s->H:n

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate samples for method validation.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Apply Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. A "control" sample, protected from stress, should be stored at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Transfer the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid powder in an oven at 80°C.

    • Photodegradation: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[7] Wrap a parallel sample in aluminum foil as a dark control.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust RP-HPLC method capable of separating this compound from all its potential degradation products.

Methodology:

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector, scan 200-400 nm, monitor at an appropriate wavelength (e.g., λmax of the parent compound).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (a "degradation cocktail") to observe all potential peaks.

    • Adjust the gradient profile to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks. A typical starting gradient might be 10-90% B over 30 minutes.

    • If co-elution occurs, adjust the pH of Mobile Phase A (e.g., using a phosphate buffer at pH 3.0 or 7.0) to alter the ionization and retention of acidic/basic analytes.

  • Method Validation:

    • Once optimized, validate the method as per ICH Q2(R1) guidelines.

    • Specificity: Demonstrate that the method can resolve the parent drug from all degradation products using the stressed samples. Assess peak purity using the PDA detector.

    • Linearity, Accuracy, Precision: Establish these parameters across a suitable concentration range.

References

  • Unknown. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Unknown. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • PMC. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
  • Unknown. (2022, September 13). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits.
  • Unknown. (2016, January 13). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation.
  • Unknown. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
  • ICH. (n.d.). stability testing: photostability testing of new drug substances and products.
  • ResearchGate. (2025, August 8). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
  • ResearchGate. (2025, June 28). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture.
  • ResearchGate. (2025, August 6). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits.
  • NIH. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
  • International Journal of Pharmacy Research & Technology (IJPRT). (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.
  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA.
  • NIH. (n.d.). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide.
  • PubMed. (n.d.). Rate studies on the hydrolysis of niacinamide.
  • PubMed. (2024, September 20). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted 2-chloronicotinic acid from their reaction mixtures. As a polar, acidic starting material, its removal is critical for achieving high product purity. This document provides a series of troubleshooting guides and frequently asked questions to help you select and execute the most effective purification strategy based on the specific properties of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted 2-chloronicotinic acid crucial for my experiment?

Residual 2-chloronicotinic acid can pose significant problems in subsequent steps and final product characterization. Its acidic nature can interfere with downstream reactions that are base-sensitive or require precise pH control. Furthermore, for pharmaceutical applications, stringent purity standards mandate the removal of all process-related impurities and unreacted starting materials to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the key physicochemical properties of 2-chloronicotinic acid that I can leverage for its removal?

The successful removal of 2-chloronicotinic acid hinges on exploiting the differences between its properties and those of your desired product. The two most important properties are:

  • Acidity: As a carboxylic acid, 2-chloronicotinic acid readily reacts with bases to form a water-soluble salt (a carboxylate). This is the most powerful and commonly used property for its separation from neutral, basic, or less acidic compounds.[1][2] Its predicted pKa is approximately 2.07-2.54, making it a relatively strong organic acid.[3][4]

  • Polarity and Solubility: It is a polar molecule with limited solubility in water but higher solubility in polar organic solvents like DMF, NMP, and alcohols.[5][6] It is notably insoluble in non-polar solvents such as benzene and toluene.[3][7] This differential solubility can be exploited in both liquid-liquid extractions and recrystallization.

Q3: I have a crude reaction mixture containing my product and unreacted 2-chloronicotinic acid. What is the first purification method I should attempt?

For most applications where the desired product is neutral and resides in a water-immiscible organic solvent, acid-base extraction should be your primary method.[8] This technique is fast, scalable, and highly efficient at selectively removing acidic impurities. It involves washing the organic solution of your crude product with a basic aqueous solution, such as sodium bicarbonate, to convert the 2-chloronicotinic acid into its water-soluble salt, which is then partitioned into the aqueous layer and removed.[1][2]

Purification & Troubleshooting Guides

This section provides in-depth, step-by-step guidance on the most effective methods for removing 2-chloronicotinic acid.

Guide 1: Purification via Acid-Base Extraction

This is the most robust and widely applicable technique for removing 2-chloronicotinic acid from neutral organic compounds.

Q: How does the acid-base extraction process work on a chemical level?

The technique relies on a simple acid-base reaction. When your organic solution containing the neutral product and the acidic impurity is mixed with an aqueous solution of a weak base (like sodium bicarbonate, NaHCO₃), the 2-chloronicotinic acid is deprotonated. This converts the neutral, organic-soluble acid into an ionic salt, 2-chloronicotinate, which is highly soluble in the aqueous phase and can be easily drained away.[1]

Q: Which base should I use for the extraction, and does it matter?

The choice of base is critical and depends on the stability of your desired product.

  • Sodium Bicarbonate (NaHCO₃): This is the most common and recommended choice. It is a weak base, strong enough to deprotonate the 2-chloronicotinic acid but gentle enough to avoid hydrolyzing sensitive functional groups like esters in your product.[9] The reaction releases CO₂ gas, which is a visual indicator that acid is being neutralized.[2]

  • Sodium Carbonate (Na₂CO₃): A stronger base than bicarbonate. It can be used if bicarbonate washes are not completely effective, but exercise caution if your product is base-sensitive.

  • Sodium Hydroxide (NaOH): A very strong base that should generally be avoided unless your product is exceptionally robust. It can easily hydrolyze esters, amides, and other sensitive functionalities.[9]

Q: Can you provide a standard protocol for an acid-base wash?

Certainly. This protocol assumes your desired product is stable to a weak base and is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Ensure your entire crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM). Transfer this solution to a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to about half the organic layer volume is a good starting point.[8]

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[2]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Draining: Drain the lower aqueous layer. If your organic solvent is denser than water (e.g., DCM), your product is in the lower layer, and you will drain the top aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) one or two more times. To check for completion, look for the absence of CO₂ effervescence upon addition of the bicarbonate solution.[2]

  • Final Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove any residual water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.[8]

Q: I'm seeing an emulsion (a cloudy layer between the organic and aqueous phases) that won't separate. What should I do?

Emulsion formation is a common issue. Here are some troubleshooting steps:

  • Allow the funnel to sit undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • Add a small amount of brine, which can help break up the emulsion by increasing the ionic strength of the aqueous layer.

  • If the emulsion persists, filter the entire mixture through a pad of Celite.

Guide 2: Purification via Recrystallization

Q: When is recrystallization a better choice than extraction?

Recrystallization is an excellent alternative under the following conditions:

  • Your desired product is a solid.

  • There is a significant difference in the solubility of your product and 2-chloronicotinic acid in a specific solvent.[8]

  • Your product is also acidic, making extractive separation difficult.

Q: How do I choose the right solvent for recrystallization?

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the 2-chloronicotinic acid is either very soluble or largely insoluble at all temperatures. Refer to the solubility data table below. For example, if your product has low solubility in water, you could attempt a recrystallization from hot water to keep the more soluble 2-chloronicotinic acid in the mother liquor.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent using the principles described above.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude solid.

  • Hot Filtration (Optional): If there are insoluble impurities (or if 2-chloronicotinic acid is insoluble in your chosen hot solvent), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurity.

  • Drying: Dry the crystals completely in a desiccator or vacuum oven.

Guide 3: Purification via Chromatography

Q: Should I use column chromatography to remove 2-chloronicotinic acid?

While full column chromatography is an option, a much faster and simpler technique is often sufficient: the "silica plug." This is effective because the polar and acidic 2-chloronicotinic acid will adsorb strongly to the polar silica gel, while a less polar product can pass through.[8][11]

Experimental Protocol: Silica Plug Filtration

  • Prepare Plug: Place a small cotton ball in the bottom of a pipette or a small column. Add a layer of sand, followed by a 2-3 inch layer of silica gel. Top with another layer of sand.

  • Equilibrate: Run your chosen eluent (a relatively non-polar solvent or solvent mixture, e.g., hexanes/ethyl acetate) through the plug until the silica is fully wetted.

  • Load: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica plug.

  • Elute: Add more eluent and use gentle pressure (e.g., from a pipette bulb) to push the solvent through the plug, collecting the eluate containing your purified product. The 2-chloronicotinic acid will remain adsorbed to the silica.

  • Concentrate: Evaporate the solvent from the collected fractions to obtain the purified compound.

Data & Workflow Visualization

Workflow for Selecting a Purification Method

The following diagram provides a decision-making framework to help you choose the most appropriate purification strategy.

G start Crude Product with 2-Chloronicotinic Acid product_prop Is the desired product an acid-sensitive solid? start->product_prop extraction_q Is the product soluble in a water-immiscible organic solvent and NOT strongly acidic? product_prop->extraction_q No recrystallize Action: Purify via Recrystallization product_prop->recrystallize  Yes extraction Action: Purify via Acid-Base Extraction extraction_q->extraction  Yes chromatography_q Did extraction/recrystallization fail or is the product also acidic? extraction_q->chromatography_q No end Pure Product recrystallize->end extraction->end chromatography Action: Purify via Silica Plug/Column Chromatography chromatography_q->chromatography  Yes chromatography->end

Caption: Decision tree for selecting the optimal purification technique.

Table 1: Physicochemical Properties of 2-Chloronicotinic Acid
PropertyValueSource(s)
Appearance White to off-white crystalline solid[3][5]
Molecular Weight 157.55 g/mol [12][13]
Melting Point 176-178 °C (with decomposition)[7][12][14]
pKa (Predicted) 2.07 - 2.54[3][4]
Solubility Low: Water, Cyclohexane, Benzene[5][6][7]
Moderate: Methanol, Ethanol, Acetonitrile[6][12]
High: NMP, DMF, Ethyl Acetate, Acetone[6]

References

  • ACS Publications. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data.
  • N.S. Chemicals. (n.d.). 2-Chloro Nicotinic Acid.
  • Wikipedia. (n.d.). Acid–base extraction.
  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • PubChem. (n.d.). 2-Chloronicotinic acid.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
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  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
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  • PubChem. (n.d.). 2-Chloroisonicotinic acid.
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  • ResearchGate. (2016). How to remove traces of acidic impurity or water?
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avoiding polymorphism in the crystallization of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of Nicotinic Acid Derivatives

A Senior Application Scientist's Guide to Avoiding and Controlling Polymorphism

Welcome to the technical support center for the crystallization of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of polymorphism. As an application scientist, I've seen firsthand how the sudden appearance of a new crystal form can derail timelines and compromise product quality. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot existing problems and design robust crystallization processes from the ground up. Our focus is on building a deep, causal understanding of your system to ensure reproducibility and control.

Part 1: Foundational Concepts in Polymorphism

Before troubleshooting, it's crucial to understand the fundamentals. This section addresses the most common introductory questions about polymorphism in the context of pharmaceutical development.

Q1: What is polymorphism, and why is it a critical concern for nicotinic acid derivatives?

A: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms, or polymorphs, which have different arrangements of molecules in the crystal lattice.[1][2] For active pharmaceutical ingredients (APIs) like nicotinic acid and its derivatives, this phenomenon is not just an academic curiosity—it's a critical quality attribute that can profoundly impact a drug's performance and manufacturability.[3][4]

Different polymorphs of the same molecule are, in essence, different solid-state materials. This can lead to significant variations in physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly influence a drug's bioavailability. A more soluble (and often less stable) polymorph can lead to faster absorption, while a more stable, less soluble form might render the drug ineffective.[5][6][7]

  • Stability: One polymorph may be stable under ambient conditions, while another (a metastable form) might convert to the more stable form over time, especially when exposed to heat, humidity, or mechanical stress during manufacturing or storage.[8][9] This transformation can alter the drug's efficacy and shelf-life.

  • Mechanical Properties: Properties like crystal shape (habit), hardness, and flowability can differ between polymorphs. This affects downstream processing steps such as milling, filtration, and tableting.[5]

Nicotinic acid derivatives often exhibit conformational polymorphism, where the flexible parts of the molecule adopt different shapes (conformations) that are then locked into different crystal lattices.[10][11][12] This flexibility increases the likelihood of multiple polymorphs forming under slightly different conditions, making strict control essential.

Q2: What are the "thermodynamic" and "kinetic" polymorphs, and how does this concept guide my experiments?

A: The formation of polymorphs is governed by a competition between thermodynamics and kinetics. Understanding this balance is the key to controlling which form you crystallize.[13]

  • The Thermodynamic Polymorph is the most stable crystal form under a given set of conditions (temperature and pressure). It has the lowest Gibbs free energy and is typically the least soluble.[9][14] Given enough time and energy (e.g., at higher temperatures), all other forms will eventually try to convert to this stable form.

  • A Kinetic Polymorph is not the most stable form but is the one that nucleates and grows the fastest. It has a lower activation energy barrier for its formation.[14] According to Ostwald's Rule of Stages , it is common for a less stable (metastable) kinetic form to crystallize first, before potentially converting to the more stable thermodynamic form.[15]

This distinction is crucial for experimental design. If your goal is to produce the most stable, long-lasting product, you will design your crystallization process to favor the thermodynamic form (e.g., slower cooling, longer crystallization times). Conversely, if a metastable kinetic form offers a therapeutic advantage like higher solubility, your process must be designed to "trap" this form by using conditions (e.g., rapid cooling) that favor its fast formation while preventing its conversion to the stable form.[5]

Part 2: Troubleshooting Guide for Crystallization

This section addresses specific, practical problems encountered during the crystallization of nicotinic acid derivatives.

Q3: I'm getting a mixture of polymorphs or an inconsistent form. What are the first factors I should investigate?

A: Inconsistency is a classic sign that your crystallization process is operating near a transition point or is sensitive to subtle, uncontrolled variables. The primary factors influencing which polymorph crystallizes are temperature, solvent, and supersaturation.[16][17]

Below is a decision-making diagram to guide your investigation, followed by a detailed breakdown of each factor.

G start Inconsistent Polymorph (Mixture or Batch-to-Batch Variation) solvent Solvent System Analysis start->solvent Is the solvent optimal? temp Thermal Profile Control start->temp Is temperature controlled? super Supersaturation Management start->super Is supersaturation rate consistent? impurity Impurity & Additive Effects solvent->impurity If solvent change is ineffective solvent_sol Screen solvents of varying polarity & H-bonding capacity. solvent->solvent_sol temp->impurity If thermal control is not the issue temp_sol Implement precise cooling rate. Check for thermal gradients. temp->temp_sol super->impurity If supersaturation is well-controlled super_sol Adjust concentration or anti-solvent addition rate. super->super_sol process Process Mechanics impurity->process If impurities are ruled out impurity_sol Analyze raw material purity. Consider seeding strategy. impurity->impurity_sol process_sol Standardize agitation rate. Check vessel surfaces. process->process_sol

Caption: Troubleshooting flowchart for inconsistent polymorph crystallization.

Key Experimental Parameters to Control:

ParameterCausality & Influence on PolymorphismTroubleshooting Action
Solvent Choice The solvent interacts with the solute molecules, influencing which molecular conformation is most stable in solution just before nucleation. Solvent polarity, viscosity, and hydrogen-bonding capacity can preferentially stabilize the nuclei of one polymorph over another.[17]Perform a systematic solvent screen with a diverse range of solvents (protic, aprotic, different polarities). Consider solvent mixtures.
Cooling Rate Rapid cooling (a "kinetic" condition) often traps less stable, faster-forming polymorphs. Slow, controlled cooling (a "thermodynamic" condition) provides the system with enough time to overcome the activation energy barrier to form the most stable polymorph.Precisely control the cooling profile using a programmable bath. Avoid placing the flask on a cold benchtop, which causes rapid, uncontrolled cooling.[18]
Supersaturation This is the primary driving force for crystallization.[19] High levels of supersaturation favor rapid nucleation, often leading to kinetic polymorphs. Lower supersaturation levels favor slower growth on existing crystals, which is more likely to yield the thermodynamic form.Adjust the initial concentration of your material. If using an anti-solvent method, control the addition rate carefully to avoid generating high local supersaturation.
Impurities Even trace amounts of impurities (including by-products from synthesis) can act as templates or inhibitors. They can either promote the nucleation of an unexpected polymorph or inhibit the growth of the desired one.[17]Analyze the purity of your starting material. If a specific impurity is suspected, consider "doping" your crystallization with it to confirm its effect. Seeding with crystals of the desired form can overcome the influence of some impurities.
Agitation/Stirring The rate of stirring influences mass transfer and can impact nucleation rates. High shear forces can sometimes induce the transformation of a metastable form to a more stable one.Standardize the stirring speed (RPM) and impeller type for all experiments to ensure consistency.
Humidity For some systems, atmospheric moisture can be absorbed and facilitate the conversion of an anhydrous form to a hydrate, or catalyze the transformation to a more stable polymorph.[20]Conduct crystallizations under a dry, inert atmosphere (e.g., nitrogen or argon) to see if results become more consistent.
Q4: How do I design a systematic experiment to find and isolate a single, pure polymorph?

A: A systematic polymorph screen is the most effective way to explore the crystallization landscape of your compound. The goal is to induce crystallization under a wide variety of conditions to discover as many forms as possible and identify the conditions that reliably produce a single, desired form.

Experimental Protocol: Comprehensive Polymorph Screening

This protocol outlines a multi-pronged approach to screening.

1. Materials and Preparation:

  • High-purity nicotinic acid derivative (>99.5%).

  • A diverse set of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Small-scale crystallization vials (e.g., 2 mL glass vials).

  • Stir plate and magnetic stir bars.

  • Filtration apparatus.

  • Analytical instruments for characterization (PXRD is essential).

2. Screening Workflow:

Caption: Experimental workflow for a comprehensive polymorph screen.

3. Step-by-Step Methodology:

  • Step 1: Prepare Saturated Solutions: For each selected solvent, prepare a nearly saturated solution of your compound at an elevated temperature (e.g., 50-60 °C). Ensure the solid is fully dissolved. Dispense these solutions into multiple vials.

  • Step 2: Apply Crystallization Methods:

    • Slow Evaporation: Leave a set of vials loosely capped at room temperature. This is a gentle, thermodynamically favored method.

    • Slow Cooling: Place a set of vials in a programmable heating block or insulated container and cool them slowly (e.g., 0.1 °C/min) to room temperature, then to 4 °C.

    • Anti-Solvent Addition: To a set of vials containing a solution of the compound, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until turbidity is observed, then allow it to crystallize.

    • Rapid Cooling / Evaporation (Kinetic Trap): Take a set of hot, saturated solutions and plunge them into an ice bath for "crash cooling." For rapid evaporation, blow a stream of nitrogen over the surface of the solution. These methods aim to trap metastable kinetic forms.

  • Step 3: Isolate and Analyze:

    • Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

    • Crucially, analyze every solid sample obtained , even if it's a small amount, using Powder X-ray Diffraction (PXRD). This is the primary technique to determine if you have different crystal forms.

  • Step 4: Correlate and Optimize:

    • Compare the PXRD patterns from all experiments. Group identical patterns together. Each unique pattern represents a different polymorph.

    • Identify the experimental conditions (solvent, temperature profile, etc.) that consistently produce a single, pure polymorphic form. These are your starting conditions for process optimization.

Part 3: Analytical Characterization

Identifying a polymorph is only half the battle; you must be able to prove it.

Q5: I have several batches of crystals that look different. How can I definitively prove they are different polymorphs?

A: Visual inspection is unreliable. A definitive identification requires a suite of analytical techniques that probe the crystal structure and thermal properties of the solid.[21][22] No single technique tells the whole story, so a multi-faceted approach is standard practice.

Comparison of Key Analytical Techniques for Polymorph Characterization:

TechniquePrinciple & Information ProvidedUsefulness for Nicotinic Acid Derivatives
Powder X-ray Diffraction (PXRD) X-rays are diffracted by the crystal lattice, producing a unique "fingerprint" pattern for each polymorph. It is the gold standard for identifying different crystal forms.[22][23]Essential. This is the primary and most definitive method. Different polymorphs will give distinct diffraction patterns.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated. It identifies melting points, solid-solid phase transitions, and their associated enthalpies.[24]Essential. Polymorphs will typically have different melting points. The most stable polymorph usually has the highest melting point.[25] DSC can also reveal the conversion of a metastable form to a stable form upon heating.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated.Highly Recommended. TGA is crucial for distinguishing a true polymorph from a solvate or hydrate. A solvate/hydrate will show a distinct mass loss step corresponding to the solvent, while a true polymorph will not.[24]
Raman / FT-IR Spectroscopy These vibrational spectroscopy techniques are sensitive to the molecular environment, including conformation and hydrogen bonding, which often differ between polymorphs.[23][26]Very Useful. Can provide complementary information to PXRD and is excellent for in-situ monitoring of crystallization processes to detect polymorphic transitions in real-time.
Solid-State NMR (ssNMR) Probes the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N) in the solid state. Different crystal packing leads to different chemical shifts.Powerful but Specialized. Can provide definitive structural information and distinguish between polymorphs that have very similar PXRD patterns.[23]
Hot-Stage Microscopy (HSM) A microscope equipped with a heated stage allows for direct visual observation of melting, recrystallization, and phase transitions as a function of temperature.[22][24]Useful for Investigation. Excellent for visualizing phase transitions identified by DSC and for understanding the physical behavior of the crystals upon heating.

Part 4: Regulatory Perspective

Controlling polymorphism is not just good science; it's a regulatory requirement.

Q6: What are the FDA's expectations for controlling the polymorphic form of an API?

A: Regulatory agencies like the U.S. Food and Drug Administration (FDA) place significant emphasis on the characterization and control of polymorphism.[27] Their primary concern is ensuring that a drug product is safe, effective, and consistent from batch to batch.[28][29]

According to FDA guidance, applicants submitting an Abbreviated New Drug Application (ANDA) must thoroughly investigate the potential for polymorphism of the drug substance.[30][31] Key expectations include:

  • Identification of Polymorphs: You must demonstrate that you have searched for all possible polymorphs and have characterized the ones you found.

  • Selection and Justification: You must select one polymorphic form for the drug product and justify that choice. Often, this is the most thermodynamically stable form to prevent phase changes during the product's shelf life.[5]

  • Process Control: Your manufacturing process for both the drug substance and the final drug product must be validated to ensure it consistently produces the desired polymorphic form.[29]

  • Stability Studies: The stability of the chosen polymorph in the final dosage form must be demonstrated throughout the product's shelf life.[28]

It is important to note that the FDA may approve a generic drug product containing a different polymorph than the reference listed drug (RLD), provided the applicant can prove that their product is bioequivalent and stable.[31] This underscores the importance of understanding the performance implications of your chosen form.

References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Li, W., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
  • New Drug Approvals. (2014, February 12). FDA Guidance on Polymorphic Compounds in Generic Drugs.
  • New Drug Approvals. (2007, July 12). New FDA Guidance on Polymorphic Compounds in Generic Drugs.
  • FDA. (2020, April 22). ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information.
  • ResearchGate. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions.
  • ResearchGate. (n.d.). Polymorphism control of active pharmaceutical ingredients.
  • Federal Register. (2007, July 9). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability.
  • PMC - NIH. (2018, October 22). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy.
  • Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs.
  • FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs.
  • PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • ACS Publications. (n.d.). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.
  • FDA. (n.d.). Guidance for Industry.
  • PubMed. (2008). Conformational polymorphism in organic crystals.
  • ACS Publications. (2021, July 21). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.
  • theijes. (2016, June 15). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review.
  • ResearchGate. (2025, August 9). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
  • Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
  • Asian Journal of Pharmacy and Technology. (2020, April 16). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • ResearchGate. (2025, August 8). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
  • ResearchGate. (2025, August 6). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • ResearchGate. (2024, November 6). (PDF) Insights into polymorphism and inclusion properties in organic compounds.
  • Seven Star Pharma. (n.d.). Factors Influencing Polymorphism.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Institut Magdeburg. (n.d.). Thermodynamics and crystallization kinetics.
  • ResearchGate. (2025, August 10). Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid.
  • Semantic Scholar. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • IDAAM Publications. (n.d.). Polymorphism study of some organic compounds.
  • The Royal Society of Chemistry. (2022, July 22). Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • SpringerLink. (n.d.). The Effects of Humidity on Spontaneous Cocrystallization: A Survey of Diacid Cocrystals with Caffeine, Theophylline, and Nicotinamide.
  • ACS Omega. (2023, April 18). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers.
  • CrystEngComm (RSC Publishing). (n.d.). Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal.
  • Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry.
  • PubMed Central. (2022, October 13). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid.
  • YouTube. (2023, May 2). A revision guide for crystalline pharmaceuticals to help you score top marks (MPharm or PharmD).

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Technical Support Center: Optimizing N-Arylation of 2-Halonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the N-arylation of 2-halonicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we dissect common experimental challenges, offering field-proven insights and evidence-based solutions to streamline your synthetic efforts.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-arylation of 2-halonicotinic acids, providing a systematic approach to problem-solving.

Issue 1: Low to No Product Formation

Question: I am not observing any formation of my desired N-aryl-2-nicotinic acid, or the yield is disappointingly low. What are the likely causes and how can I rectify this?

Answer:

This is a common hurdle that can often be traced back to a few key factors. Let's break down the potential culprits and the corresponding solutions.

Potential Causes & Solutions:

  • Catalyst Inactivation or Inhibition: The palladium catalyst is the heart of the Buchwald-Hartwig amination, and its activity is paramount.[1]

    • Causality: The pyridine nitrogen in the nicotinic acid substrate can coordinate to the palladium center, inhibiting its catalytic activity. Similarly, impurities in reagents or solvents (e.g., water, oxygen, or other coordinating species) can poison the catalyst.[1]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Rigorously degas your solvent and purge the reaction vessel with an inert gas (argon or nitrogen) before and during the addition of reagents.[1]

      • Use High-Purity Reagents: Employ anhydrous solvents and ensure your amine and aryl halide are free from impurities.

      • Consider a Pre-catalyst: Palladium pre-catalysts are often more stable and can provide more consistent results compared to generating the active Pd(0) species in situ.[2]

  • Inappropriate Choice of Ligand or Base: The ligand and base work in concert to facilitate the catalytic cycle. A mismatch can stall the reaction.

    • Causality: The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination. The base is crucial for deprotonating the amine and the carboxylic acid, but an overly strong base can lead to side reactions or degradation of starting materials.

    • Troubleshooting Steps:

      • Ligand Screening: For electron-rich 2-halonicotinic acids, a more electron-rich and bulky phosphine ligand may be required to promote the oxidative addition step. Conversely, for electron-poor aryl amines, a different class of ligands might be more suitable.

      • Base Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[1] However, for sensitive substrates, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be a better choice.[1] The solubility of the base is also a critical factor; ensure it has some solubility in your chosen solvent.[1]

  • Poor Substrate Reactivity: The nature of your specific 2-halonicotinic acid and aryl amine can significantly impact the reaction's success.

    • Causality: 2-Chloronicotinic acids are generally less reactive than their 2-bromo or 2-iodo counterparts due to the stronger C-Cl bond.[1] Sterically hindered aryl amines can also pose a challenge.

    • Troubleshooting Steps:

      • Switch Halogen: If you are using a 2-chloronicotinic acid and observing low reactivity, consider switching to the corresponding 2-bromo or 2-iodo derivative if synthetically feasible.

      • Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential side reactions like decarboxylation at elevated temperatures. Microwave heating can sometimes offer improved results with shorter reaction times.[3][4]

Issue 2: Competing Decarboxylation of the Nicotinic Acid

Question: I am observing a significant amount of byproduct resulting from the decarboxylation of my 2-halonicotinic acid starting material. How can I suppress this side reaction?

Answer:

Decarboxylation is a known side reaction for carboxylic acids, especially at elevated temperatures. In the context of N-arylation, this can be particularly problematic.

Potential Causes & Solutions:

  • High Reaction Temperature: Heat is a primary driver of decarboxylation.

    • Causality: The carboxylic acid group can be thermally labile, and the reaction conditions for N-arylation often require heating, creating a competition between the desired coupling and undesired decarboxylation.

    • Troubleshooting Steps:

      • Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer duration.

      • Screen Catalysts and Ligands for Lower Temperature Activity: Some modern palladium catalysts and ligands are designed to be active at or near room temperature. Investigating these options could be beneficial.

  • Base-Mediated Decarboxylation: The choice of base can influence the rate of decarboxylation.

    • Causality: Strong bases can facilitate the formation of the carboxylate anion, which may be more prone to decarboxylation under certain conditions.

    • Troubleshooting Steps:

      • Use a Weaker Base: Consider switching from a strong base like NaOtBu to a weaker inorganic base like K₂CO₃ or K₃PO₄.[1]

      • Stoichiometry of the Base: Carefully control the stoichiometry of the base. Using a large excess may exacerbate the decarboxylation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of N-arylation of 2-halonicotinic acids.

Q1: What is the best general-purpose catalyst and ligand combination to start with for the N-arylation of a 2-chloronicotinic acid?

A1: A good starting point for a challenging substrate like a 2-chloronicotinic acid would be a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand. For example, a G3 or G4 Buchwald pre-catalyst with a ligand like XPhos or SPhos is often a robust combination for aryl chlorides.[5]

Q2: How do I choose the optimal solvent for my reaction?

A2: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.[1]

  • Common Choices: Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig aminations.[1][6]

  • Considerations: The solubility of your specific 2-halonicotinic acid and the inorganic base should be taken into account. For instance, if your base has poor solubility in toluene, a more polar aprotic solvent like DMF might be a better choice, though one must be cautious as some polar solvents can inhibit the catalyst.[7]

Q3: Can I use copper catalysis as an alternative to palladium for this transformation?

A3: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable alternative.[8] Modern protocols often use ligands like 1,10-phenanthroline or amino acids to facilitate the reaction under milder conditions than traditional Ullmann reactions.[7] For some substrates, copper catalysis can be more cost-effective and may offer different selectivity.

Q4: My reaction appears to stall after a certain percentage of conversion. What could be the reason?

A4: Reaction stalling can be due to several factors:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods.

  • Product Inhibition: The N-arylated product itself might be coordinating to the palladium and inhibiting further catalysis.

  • Change in Reaction Medium: As the reaction progresses, the formation of salt byproducts can alter the polarity and solubility characteristics of the reaction mixture, potentially causing components to precipitate and stall the reaction. In such cases, adding a co-solvent might help.

Q5: How can I monitor the progress of my reaction effectively?

A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice depends on the volatility and polarity of your starting materials and product. Regular sampling of the reaction mixture will give you a clear picture of the conversion and help you determine the optimal reaction time.

Section 3: Data & Protocols

Table 1: General Starting Conditions for N-Arylation of 2-Halonicotinic Acids
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., XPhos-Pd-G3)Pre-catalysts offer better stability and reproducibility.[2]
Ligand Bulky, electron-rich phosphine (e.g., XPhos, SPhos, RuPhos)Promotes oxidative addition of the aryl halide.[5]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are generally effective.[1]
Solvent Toluene or Dioxane (anhydrous)Good balance of polarity and high boiling point.[1][6]
Temperature 80-110 °CSufficient to overcome activation energy but monitor for decarboxylation.[6]
Concentration 0.1 - 0.5 MA good starting point for most reactions.
Experimental Protocol: General Procedure for N-Arylation
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-halonicotinic acid (1.0 equiv.), the aryl amine (1.1-1.2 equiv.), the palladium pre-catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (2.0-2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with the organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Section 4: Visual Guides

Diagram 1: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Initial Check Change_Ligand_Base Screen Different Ligands & Bases Check_Inert->Change_Ligand_Base If no improvement Success Improved Yield Check_Inert->Success Increase_Temp Increase Reaction Temperature Change_Ligand_Base->Increase_Temp If still low yield Change_Ligand_Base->Success Change_Halogen Switch to More Reactive Halogen (Cl -> Br -> I) Increase_Temp->Change_Halogen If temperature sensitive or no improvement Increase_Temp->Success Change_Halogen->Success

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Key Parameters for Reaction Optimization

Reaction_Optimization center N-Arylation Optimization Catalyst Catalyst System (Pd Source & Ligand) center->Catalyst Base Base (Strength & Solubility) center->Base Solvent Solvent (Polarity & Purity) center->Solvent Temperature Temperature center->Temperature Substrates Substrates (Halogen & Amine) center->Substrates

Caption: Core experimental variables for optimization.

References

  • Chemspeed Technologies. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Cosgrove, S. C., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry.
  • Wu, Y., & Zhang, Y. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
  • Campeau, L. C., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry.
  • Bagh, B., et al. (2011).
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters.
  • Vibzz Lab. (2021, January 9).
  • Bagh, B., et al. (2011).
  • Yin, Y., et al. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • Wang, Y., et al. (2019).
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (2009).
  • Li, Y., et al. (2024). Electrooxidative Ni-Catalyzed Decarboxylation of Arylacetic Acids Towards the Synthesis of Carbonyls under Air Conditions. Chemistry – A European Journal.
  • Li, Y., et al. (2025). Electrooxidative Ni‐Catalyzed Decarboxylation of Arylacetic Acids Towards the Synthesis of Carbonyls under Air Conditions. Request PDF.
  • Chatterjee, T., & Glorius, F. (2020). Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis. Organic Chemistry Frontiers.
  • Chen, H., et al. (2010).
  • Wang, X., et al. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry.
  • Kumar, A. S., et al. (2016). Optimization studies for N-arylation of 2-amino-N-heterocycles a.

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Technical Support Center: Chromatographic Purification of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nicotinic acid derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these polar, often ionizable, heterocyclic compounds. Our approach is rooted in explaining the fundamental principles behind the protocols, empowering you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My nicotinic acid derivative is highly polar and either streaks badly or won't move from the baseline on a silica gel column. What should I do?

A1: This is a common issue arising from the polar nature of the pyridine ring and the carboxylic acid moiety. Strong interactions with the acidic silanol groups on the silica surface lead to poor elution.[1][2]

  • Immediate Action: Switch to a more polar mobile phase. A common starting point for very polar compounds is a gradient of methanol in dichloromethane (DCM). If that is insufficient, consider solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with DCM.[1]

  • Alternative Stationary Phases: If polar mobile phases don't resolve the issue, consider switching to a different stationary phase. Reversed-phase (C18) chromatography is an excellent alternative for polar compounds.[3][4] For normal-phase alternatives, neutral or basic alumina can prevent the strong acidic interactions seen with silica gel.[5]

Q2: I'm observing significant peak tailing with my nicotinic acid derivative. What are the primary causes and solutions?

A2: Peak tailing for basic compounds like nicotinic acid derivatives is typically caused by strong, non-ideal interactions with the stationary phase, particularly the acidic silanol groups on silica.[2] This leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to compete with your compound for the active silanol sites. A small amount of triethylamine (TEA) (0.1-2%) or ammonium hydroxide is commonly used.[6][7] This effectively masks the acidic sites, leading to more symmetrical peaks.

  • Column Deactivation: Before loading your sample, you can flush the silica gel column with your mobile phase containing the basic additive (e.g., 1-3% TEA).[5][8] This pre-treats the silica, neutralizing the acidic sites.

  • Check for Overload: Injecting too much sample can also lead to peak tailing.[2] Ensure you are within the loading capacity of your column.

Q3: My nicotinic acid derivative has poor solubility in the ideal mobile phase for chromatography. How can I effectively load my sample onto the column?

A3: This is a frequent challenge in preparative chromatography. The preferred method in this situation is dry loading (also known as solid loading).[9][10][11]

  • Dry Loading Protocol:

    • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., methanol, DCM).

    • Add an inert solid support, such as silica gel or Celite, to the solution (typically 2-3 times the mass of your sample).[10]

    • Thoroughly mix to create a slurry and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[9][10]

    • Carefully add this powder to the top of your packed column. This technique ensures that your compound is introduced to the column in a concentrated band, leading to better separation.[12]

Q4: Can I use reversed-phase chromatography for my nicotinic acid derivative? What are the key considerations?

A4: Yes, reversed-phase chromatography is often an excellent choice for purifying polar and water-soluble compounds like many nicotinic acid derivatives.[4]

  • Stationary Phase: A C18-functionalized silica gel is the most common choice.

  • Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

  • pH Control: The pH of the mobile phase is critical. To ensure sharp peaks and reproducible retention times for carboxylic acids, it's often beneficial to add an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[3] This suppresses the ionization of the carboxylic acid group, making the compound less polar and more retained on the C18 stationary phase.

Troubleshooting Guide

Issue 1: Poor Separation Between Closely Related Nicotinic Acid Derivatives

This situation often arises when dealing with analogues that have minor structural differences, leading to very similar polarities.

Systematic Approach to Improving Resolution:

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), switch to a shallow gradient elution. A slow, gradual increase in the polar component of the mobile phase can significantly improve the separation of closely eluting compounds.[8]

    • Solvent Selectivity: Try changing the solvent system entirely. The "stickiness" of a compound to the stationary phase is not just about polarity but also about specific interactions. For example, if you are using a hexane/ethyl acetate system, try switching to a DCM/methanol system.

  • Modify the Stationary Phase:

    • If standard silica gel is not providing adequate separation, consider alternatives. A different stationary phase will offer different interaction mechanisms, potentially resolving your compounds.

    • Alternative Phases: Phenyl- or cyano-bonded phases can provide different selectivity compared to standard C18 in reversed-phase chromatography.[2]

  • Decrease Column Particle Size:

    • Using a column packed with smaller silica particles will increase the column's efficiency, leading to sharper peaks and better resolution. However, this will also increase the backpressure, so ensure your system can handle it.

Issue 2: Compound Decomposition on the Silica Gel Column

Some nicotinic acid derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during purification.

Strategies to Prevent On-Column Degradation:

  • Deactivate the Silica Gel:

    • As mentioned in the FAQs, pre-flushing the column with a mobile phase containing a base like triethylamine (1-3%) can neutralize the acidic silanol groups.[5][8]

  • Use an Alternative, Less Acidic Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good substitute for silica gel for acid-sensitive compounds.

    • Bonded Silica: Diol- or amine-functionalized silica phases are less acidic and can be effective.[5]

  • Two-Dimensional TLC Analysis for Stability Check:

    • Before committing to a large-scale column, you can check for on-silica degradation using 2D TLC.

    • Protocol: a. Spot your sample on the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen solvent system. c. Dry the plate completely and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If degradation occurs, you will see additional spots off the diagonal.[2]

Issue 3: Low Recovery of the Purified Compound

Low recovery can be due to irreversible adsorption on the column, co-elution with impurities, or degradation.

Troubleshooting Low Recovery:

  • Assess for Irreversible Adsorption:

    • If your compound is very polar or basic, it may be sticking irreversibly to the silica gel.

    • Solution: After your normal elution, try flushing the column with a very strong, polar solvent system (e.g., 10-20% methanol in DCM with a small amount of acetic acid or ammonia) to see if you can recover the "stuck" compound.

  • Re-evaluate Fraction Analysis:

    • Ensure that your method for analyzing the collected fractions (e.g., TLC, UV-Vis) is sensitive enough to detect your compound, especially if it is spread across many fractions in low concentrations.

  • Consider Post-Column Workup Issues:

    • If you used a mobile phase additive like triethylamine, it will be present in your purified fractions. This can sometimes interfere with crystallization or subsequent reactions. Ensure your workup procedure effectively removes these additives. A common method is to evaporate the solvent, redissolve the residue in an organic solvent like DCM or ethyl acetate, and wash with a dilute acid (like 1M HCl) to remove the TEA, followed by a brine wash.

Data and Protocols

Table 1: Common Solvent Systems for Column Chromatography of Nicotinic Acid Derivatives
Stationary PhaseCommon Mobile Phase Systems (in order of increasing polarity)Notes
Normal Phase (Silica Gel) Hexane / Ethyl AcetateGood for less polar derivatives.
Dichloromethane (DCM) / MethanolA versatile system for a wide range of polarities.
DCM / (Methanol + NH₄OH)For very polar and basic derivatives to improve peak shape and elution.[1]
Reversed-Phase (C18) Water / Acetonitrile (+ 0.1% TFA or Formic Acid)Excellent for polar, water-soluble derivatives. The acid suppresses ionization.[3]
Water / Methanol (+ 0.1% TFA or Formic Acid)An alternative to acetonitrile, offering different selectivity.
Hydrophilic Interaction (HILIC) Acetonitrile / Water (with buffer)Useful for very polar compounds that have little to no retention on C18 columns.
Protocol: Deactivation of a Silica Gel Column
  • Prepare the Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).[5]

  • Pack the Column: Pack your chromatography column with silica gel as you normally would.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.

  • Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without the TEA) to remove any excess base.

  • Load and Elute: Your column is now deactivated and ready for sample loading and elution with your chosen solvent system.

Visual Workflows

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_modifier Is a basic modifier already in use? check_overload->check_modifier No end_good Symmetrical Peak Achieved reduce_load->end_good add_modifier Add basic modifier (e.g., 0.1-2% TEA) to mobile phase add_modifier->end_good deactivate_silica Deactivate silica column before loading switch_phase Consider alternative stationary phase (e.g., Alumina, C18) deactivate_silica->switch_phase Still Tailing deactivate_silica->end_good check_modifier->add_modifier No check_modifier->deactivate_silica Yes switch_phase->end_good

Caption: A decision tree for troubleshooting peak tailing issues.

Diagram 2: Sample Loading Strategy

G start Start: Prepare Sample for Loading check_solubility Is the sample soluble in a small volume of the mobile phase? start->check_solubility liquid_load Perform Liquid (Wet) Loading check_solubility->liquid_load Yes dry_load Perform Dry Loading check_solubility->dry_load No end_run Run Column liquid_load->end_run dissolve Dissolve sample in a suitable volatile solvent dry_load->dissolve add_sorbent Add silica or Celite dissolve->add_sorbent evaporate Evaporate to a free-flowing powder add_sorbent->evaporate load_powder Load powder onto the column evaporate->load_powder load_powder->end_run

Caption: Workflow for choosing the appropriate sample loading technique.

References

  • ChemistryViews. (2012, August 7).
  • Benchchem. (n.d.).
  • Silver, J. (2014, November 4). Response to "When basification of silica gel is required, before using Column chromatography?".
  • SiliCycle. (2022, March 4). Loading in progress – Techniques for Successful Sample Loadings.
  • Sorbtech. (2023, April 7).
  • ResearchGate. (2015, April 8). How can I do column chromatography if the product has poor solubility in solvent?.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Agilent. (n.d.).
  • Benchchem. (n.d.).
  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques.
  • Google Patents. (2005). Additives for reversed-phase HPLC mobile phases. US20050011836A1.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Google Patents. (n.d.).
  • Ma, Y., Liu, D., & Lin, Z. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(6), 11435-11446.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Alternative solvents can make preparative liquid chromatography greener. Green Chemistry, 17(7), 3850-3861.
  • Benchchem. (n.d.).
  • Waters Blog. (2025, June 18).
  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
  • BioPharm International. (2022, September 1).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biotage. (2023, February 10).
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3)
  • Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
  • Park, J. M. (2020, January 6). Response to "How to separate ester from carboxylic acid by using chromatography?".
  • BioPharm International. (2019, October 8).
  • Teledyne ISCO. (n.d.).
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry.
  • Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.
  • ResearchGate. (n.d.).
  • Bio-Link. (n.d.).
  • Bio-Rad. (n.d.).
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Phenomenex. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • Li, W., et al. (2003). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Analytical Chemistry, 75(1), 23-28.
  • ResearchGate. (2025, August 7). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
  • Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264.
  • Çatak, J., & Yaman, M. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition, 18(6), 563-570.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3)
  • ResearchGate. (2025, August 5).
  • PubMed. (n.d.).
  • Googleapis.com. (n.d.).
  • ResearchGate. (2019, May 15). (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin)
  • ResearchGate. (n.d.).
  • Jetir.org. (n.d.).
  • PMC - NIH. (2022, November 21). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species.

Sources

Technical Support Center: Stability-Indicating HPLC Method for 2-(benzylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(benzylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of method development and validation for this specific analyte.

Introduction: The Criticality of a Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or drug product over time.[1] Its primary characteristic is its ability to unequivocally measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For regulatory submissions, the development of a robust stability-indicating method is not just a recommendation but a requirement, as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

The molecule this compound possesses several functional groups, including a carboxylic acid, a secondary amine, and a pyridine ring, which are susceptible to degradation under various stress conditions. Therefore, a well-developed HPLC method is crucial to ensure the safety, efficacy, and quality of any pharmaceutical product containing this API.

Visualizing the Method Development Workflow

The development of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the key stages, from initial feasibility to full validation.

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization Initial Method Scouting Initial Method Scouting Analyte Characterization->Initial Method Scouting Physicochemical Properties Method Optimization Method Optimization Initial Method Scouting->Method Optimization Selectivity & Resolution Forced Degradation Studies Forced Degradation Studies Method Optimization->Forced Degradation Studies Optimized Conditions Peak Purity Analysis Peak Purity Analysis Forced Degradation Studies->Peak Purity Analysis Stressed Samples Method Validation Method Validation Peak Purity Analysis->Method Validation Specificity Confirmed Routine Analysis Routine Analysis Method Validation->Routine Analysis Validated Method Forced_Degradation cluster_stress Stress Conditions API Sample API Sample Acid Hydrolysis Acid Hydrolysis API Sample->Acid Hydrolysis e.g., 0.1 M HCl Base Hydrolysis Base Hydrolysis API Sample->Base Hydrolysis e.g., 0.1 M NaOH Oxidation Oxidation API Sample->Oxidation e.g., 3% H2O2 Thermal Thermal API Sample->Thermal e.g., 80°C Photolytic Photolytic API Sample->Photolytic ICH Q1B HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis

Sources

minimizing by-product formation in nicotinic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Nicotinic Acid Derivatives

Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of working with this important class of compounds. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing significant amounts of N-oxide formation during the oxidation of 3-methylpyridine (β-picoline) to nicotinic acid. What is the primary cause and how can we mitigate this?

A1: This is a classic challenge in pyridine chemistry. The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide, which can be a major by-product.

  • Causality: The lone pair of electrons on the pyridine nitrogen is readily attacked by strong oxidizing agents, such as permanganate or peroxides, in a reaction that competes with the desired oxidation of the methyl group. The reaction conditions, particularly pH and temperature, play a critical role in determining the relative rates of these two competing reactions.

  • Mitigation Strategies:

    • pH Control: Maintaining the reaction under acidic conditions protonates the pyridine nitrogen. This masks the lone pair, making it less susceptible to oxidation.

    • Choice of Oxidant: While potassium permanganate (KMnO₄) is a common choice, its reactivity can be difficult to control. Alternative, milder oxidizing agents or catalytic systems can offer better selectivity. For instance, catalytic oxidation using a transition metal catalyst and a terminal oxidant can sometimes provide a cleaner conversion.

    • Temperature Management: Exothermic reactions can lead to a loss of selectivity. Running the reaction at lower temperatures with careful monitoring can help favor the desired pathway.

Q2: During the esterification of nicotinic acid with an alcohol under acidic conditions, we are seeing poor yields and the recovery of starting material. What are the likely issues?

A2: The esterification of nicotinic acid presents a unique challenge due to the presence of the basic pyridine nitrogen.

  • Causality: In a standard Fischer esterification using a strong acid catalyst (e.g., H₂SO₄), the pyridine nitrogen is protonated to form a pyridinium salt. This salt is often insoluble in common organic solvents, causing it to precipitate out of the reaction mixture and effectively halting the reaction. Even if it remains in solution, the electron-withdrawing effect of the protonated nitrogen deactivates the carbonyl group, making it less susceptible to nucleophilic attack by the alcohol.

  • Troubleshooting Workflow:

    G Start Low Yield in Nicotinic Acid Esterification Check_Catalyst Check Acid Catalyst Type Start->Check_Catalyst Check_Solubility Is Starting Material Precipitating? Start->Check_Solubility SOCl2_Route Alternative: Thionyl Chloride (SOCl₂) Route Check_Catalyst->SOCl2_Route If using strong mineral acid DCC_Route Alternative: DCC/DMAP Coupling Check_Solubility->DCC_Route Yes, precipitation observed Result Improved Yield and Purity SOCl2_Route->Result DCC_Route->Result

    Caption: Troubleshooting workflow for nicotinic acid esterification.

  • Recommended Protocols:

    • Thionyl Chloride (SOCl₂) Method: This is often the most reliable approach. Nicotinic acid is first converted to the more reactive nicotinoyl chloride using thionyl chloride. The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like triethylamine, to afford the desired ester in high yield.

    • Coupling Reagents: For more sensitive substrates, using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective.

Troubleshooting Guide: By-product Formation in Nicotinamide Synthesis

A common route to nicotinamide involves the ammonolysis of a nicotinic acid ester. However, several by-products can arise.

Observed By-product Potential Cause Proposed Solution & Rationale
Unreacted Nicotinic Acid Ester Incomplete reaction due to insufficient temperature, pressure, or reaction time.Increase reaction temperature and/or use a sealed vessel to increase pressure. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Nicotinic Acid Hydrolysis of the starting ester or the product amide, often catalyzed by excess water or trace acid/base.Ensure all reagents and solvents are anhydrous. If using aqueous ammonia, consider using a solution of ammonia in an alcohol (e.g., methanolic ammonia) to minimize water content.
Dinicotinoyl Amine Reaction of the product nicotinamide with another molecule of the activated nicotinic acid derivative (e.g., nicotinoyl chloride if that is the intermediate).This is more common in routes that proceed via a highly reactive intermediate. Ensure slow addition of the activating agent and maintain a stoichiometric balance. If using an ester, this is less likely.

Detailed Experimental Protocol: Selective Oxidation of β-Picoline to Nicotinic Acid

This protocol is optimized to minimize the formation of the N-oxide by-product.

Objective: To synthesize nicotinic acid from 3-methylpyridine with high selectivity.

Materials:

  • 3-Methylpyridine (β-picoline)

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Ice Bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of deionized water. Cool the flask in an ice bath to below 10°C.

  • Acidification: Slowly and carefully add 25 mL of concentrated H₂SO₄ to the water with vigorous stirring. The pyridine will be protonated in situ.

  • Substrate Addition: Once the acid solution has cooled, add 10 g of 3-methylpyridine to the flask.

  • Oxidant Preparation: In a separate beaker, prepare a solution of 30 g of KMnO₄ in 400 mL of deionized water. Gentle warming may be required for complete dissolution. Ensure the solution cools to room temperature before use.

  • Controlled Oxidation: Slowly add the KMnO₄ solution to the reaction flask via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal reaction temperature below 30°C using the ice bath. This temperature control is critical to prevent side reactions.

  • Reaction Monitoring & Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour. The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the reaction is proceeding.

  • Quenching: Carefully quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Workup & Isolation:

    • Filter the reaction mixture to remove the MnO₂. Wash the filter cake with a small amount of hot water.

    • Combine the filtrates and concentrate the solution under reduced pressure to approximately one-third of the original volume.

    • Cool the concentrated solution in an ice bath. Nicotinic acid will precipitate as it is less soluble in the cold, acidic solution.

    • Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.

Rationale for Key Steps:

  • Step 2 (Acidification): Protonating the pyridine nitrogen deactivates it towards oxidation, thereby significantly reducing N-oxide formation.

  • Step 5 (Controlled Addition & Temperature): Slow addition and low temperature prevent localized overheating, which can decrease the selectivity of the reaction and lead to the formation of by-products from over-oxidation.

References

  • "Oxidation of 3-Picoline to Nicotinic Acid," Organic Syntheses, Coll. Vol. 3, p.743 (1955); Vol. 28, p.89 (1948). [Link]
  • "Fischer-Speier Esterification," Chemical Reviews, 65(5), pp 613–628 (1965). [Link]
  • "Amide Synthesis: A Current Review," Tetrahedron, 61(46), pp 10827-10852 (2005). [Link]

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 2-(benzylamino)nicotinic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and 2-(benzylamino)nicotinic acid, a derivative of nicotinic acid (niacin). By synthesizing mechanistic data and outlining key experimental protocols, this document serves as a technical resource for scientists investigating novel anti-inflammatory agents.

Section 1: Mechanistic Overview

The anti-inflammatory strategies of ibuprofen and this compound diverge fundamentally. Ibuprofen acts directly on the enzymatic cascade responsible for producing key inflammatory mediators, while the anti-inflammatory effects of nicotinic acid and its derivatives are rooted in the modulation of immune cell signaling pathways.

Ibuprofen: A Classic Cyclooxygenase Inhibitor

Ibuprofen's primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for converting arachidonic acid into prostaglandins, which are lipid compounds that drive inflammation, pain, and fever.[2][4]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It synthesizes prostaglandins that protect the gastric mucosa and support platelet aggregation.[3][5] Inhibition of COX-1 is primarily associated with the gastrointestinal side effects of traditional NSAIDs.[2]

  • COX-2 is an inducible enzyme, with its expression significantly increasing during an inflammatory response.[5][6] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2.[2][7]

By blocking both isoforms, ibuprofen effectively reduces the production of prostaglandins at the site of inflammation, thereby alleviating inflammatory symptoms.[3]

Ibuprofen_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGs) (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits

Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.

This compound: A Modulator of Inflammatory Signaling

While direct, extensive studies on this compound are limited, the anti-inflammatory mechanism can be inferred from research on its parent compound, nicotinic acid, and its derivatives. Unlike ibuprofen, nicotinic acid does not primarily target the COX pathway.[8] Instead, its effects are mediated through the G-protein coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages.[8][9]

Activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to:

  • Inhibition of the NF-κB Pathway : Nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, which are key steps in the activation of the NF-κB transcription factor.[9] This ultimately prevents the nuclear translocation of NF-κB.[9][10]

  • Decreased Pro-inflammatory Cytokine Secretion : By inhibiting the NF-κB pathway, nicotinic acid and its derivatives suppress the production and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[8][9][11]

Some studies on novel nicotinic acid derivatives have also indicated an ability to reduce COX-2 levels in stimulated macrophage cells, suggesting a potential secondary or downstream effect on the prostaglandin pathway.[12]

Nicotinic_Acid_Pathway na Nicotinic Acid Derivative (e.g., this compound) gpr109a GPR109A Receptor (on Immune Cells) na->gpr109a inhibit_signal Inhibitory Signal gpr109a->inhibit_signal nfkb_pathway NF-κB Pathway Activation inhibit_signal->nfkb_pathway Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) nfkb_pathway->cytokines Leads to inflammation Inflammation cytokines->inflammation

Caption: Anti-inflammatory signaling of Nicotinic Acid derivatives.

Section 2: Comparative Performance Data

Direct head-to-head experimental data for this compound against ibuprofen is not extensively published. However, a comparison can be constructed using available data for ibuprofen and related nicotinic acid derivatives.

In Vitro COX Inhibition

The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index (COX-1/COX-2)
Ibuprofen ~13-15~210-370~0.04 - 0.07 (COX-1 selective)
This compound Data not availableData not availableData not available

Note: Ibuprofen IC50 values can vary based on assay conditions. The values presented are representative ranges from published literature. The data indicates that ibuprofen is non-selective with a slight preference for COX-1.

While specific COX inhibition data for this compound is lacking, studies on other novel nicotinic acid derivatives show they can inhibit COX-2 expression in stimulated macrophages, with potency comparable to ibuprofen in some cases.[12] This suggests an indirect or downstream regulatory effect rather than direct enzymatic inhibition.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. In this model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, and the resulting swelling (edema) is measured over time. Anti-inflammatory drugs are administered to assess their ability to reduce this swelling.

Studies have demonstrated that nicotinic acid can significantly inhibit paw edema induced by carrageenan in rats and mice.[13] Similarly, certain synthesized derivatives of nicotinic acid have shown potent in vivo anti-inflammatory activity in this model, comparable to standard drugs like ibuprofen.[12] This indicates that compounds from the nicotinic acid family, likely including this compound, possess significant anti-inflammatory effects in a live biological system.

Section 3: Experimental Methodologies

To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. The following sections detail established methods for evaluating the anti-inflammatory activities discussed.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common colorimetric assay to determine the IC50 of a test compound against COX-1 and COX-2.[14][15][16]

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2), and then its peroxidase component reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate).

  • Compound Preparation: Dissolve the test compound (e.g., ibuprofen or this compound) in a suitable solvent (like DMSO) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • 100% Initial Activity Wells: Assay buffer, heme, enzyme, and solvent vehicle.

    • Inhibitor Wells: Assay buffer, heme, enzyme, and diluted test compound.

    • Background Wells: Assay buffer, heme, and solvent vehicle (no enzyme).

  • Incubation: Gently shake the plate and incubate for 5-10 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the colorimetric substrate solution (TMPD) to all wells, followed immediately by the arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance of the plate at 590 nm using a plate reader. Take readings every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by subtracting the background rate and expressing the inhibitor well rates as a percentage of the 100% initial activity.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes the widely used animal model to assess the acute anti-inflammatory activity of a compound.[17][18][19]

Principle: Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce the volume of this edema compared to a control group is a measure of its anti-inflammatory potency.

Carrageenan_Workflow start Start: Acclimatize Rats grouping Group Animals: - Vehicle Control - Positive Control (Ibuprofen) - Test Group (Compound) start->grouping measure0 Measure Baseline Paw Volume (t=0) grouping->measure0 dosing Administer Compound (Oral or IP) measure0->dosing induce Induce Edema: Inject Carrageenan dosing->induce Wait 30-60 min measure_t Measure Paw Volume at 1, 2, 3, 4, 5 hrs induce->measure_t analyze Analyze Data: Calculate % Inhibition measure_t->analyze end End analyze->end

Caption: Workflow for the carragegenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Randomly divide the animals into at least three groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives a standard drug (e.g., Ibuprofen, 10-20 mg/kg, orally).

    • Group III (Test Group): Receives the test compound (e.g., this compound) at various doses.

  • Baseline Measurement (t=0): Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective vehicle, standard drug, or test compound to the animals, typically via oral gavage or intraperitoneal (IP) injection.

  • Induction of Inflammation: 30 to 60 minutes after drug administration, inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (t=0) from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Section 4: Synthesis and Conclusion

The comparison between ibuprofen and this compound reveals two distinct approaches to mitigating inflammation.

  • Ibuprofen is a direct, non-selective enzyme inhibitor that provides broad and potent suppression of prostaglandin synthesis.[4] Its mechanism is well-understood, and its efficacy is clinically proven, making it a benchmark for anti-inflammatory studies. However, its inhibition of COX-1 is linked to a known profile of gastrointestinal side effects.[2][3]

  • This compound , representing the nicotinic acid derivative class, offers a mechanistically different strategy. By targeting the GPR109A receptor and modulating downstream signaling pathways like NF-κB, it primarily reduces the expression and release of pro-inflammatory cytokines.[8][9] This approach may offer a more targeted immunomodulatory effect and potentially a different safety profile, particularly concerning gastric issues, as it is independent of the prostaglandin pathway.[8] Some evidence suggests these derivatives may also reduce COX-2 expression, which warrants further investigation.[12]

For drug development professionals, the choice between pursuing a COX-inhibiting scaffold versus a GPR109A agonist depends on the therapeutic goal. For conditions primarily driven by prostaglandin-mediated inflammation and pain, COX inhibitors remain a primary focus. However, for chronic inflammatory diseases where cytokine dysregulation is a central pathogenic feature, exploring GPR109A agonists like this compound and its analogs presents a promising and mechanistically distinct therapeutic avenue. Future research should aim to conduct direct, head-to-head comparisons of these compounds in both in vitro and in vivo models to fully elucidate their relative potencies and therapeutic potential.

References

  • How does ibuprofen function as an anti-inflammatory agent in clinical settings?. (n.d.). Google Scholar.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676. [Link]
  • Chen, Y., Zhao, Y., Chen, H., Wu, J., & Xu, W. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • Digby, J. E., Martinez, F., Jefferson, A., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-76. [Link]
  • Mahmoud, Z. A., George, R. F., Farag, M. A., & El-Sayad, M. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]
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  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. (2025). Dr.Oracle.
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  • What is the mechanism of Ibuprofen?. (2024). Patsnap Synapse.
  • Ghisoni, S., et al. (2014). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 24(5), 257–262. [Link]
  • Hassan, G.S., El-Messery, S.M., Al-Omary, F.A.M., El-Subbagh, H.I. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 241-251. [Link]
  • Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. (2023). Pharmacia, 70(4), 1025-1033. [Link]
  • Reddy, C. S., Rao, G. K., & Latha, D. (2013). Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties. Bioorganic & medicinal chemistry letters, 23(13), 3795–3799. [Link]
  • Wun, C. C., & Wun, T. (2014). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 16(5), 408. [Link]
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (n.d.). ResearchGate.
  • Boukhatem, M. N., Ferhat, M. A., Kameli, A., Saidi, F., & Kebir, H. T. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-based complementary and alternative medicine : eCAM, 2014, 538290. [Link]
  • Malik, A., M.Sc., Ph.D., F., Kumar, S., Ph.D., S., & Ph.D., A. (2011). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).
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  • da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4333. [Link]
  • Azzini, E., Giacometti, J., & Russo, G. L. (2013). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by Oral Administration of Anthocyanin Mixture from Wild Mulberry and Cyanidin-3-Glucoside. Oxidative medicine and cellular longevity, 2013, 107251. [Link]
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A Comparative Analysis of the Biological Activity of 2-(benzylamino)nicotinic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the quest for novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles is a continuous endeavor. Nicotinic acid derivatives have emerged as a promising scaffold, demonstrating a spectrum of biological activities. This guide provides an in-depth comparison of the biological activity of 2-(benzylamino)nicotinic acid and its analogs, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, a member of the vitamin B complex, and its derivatives have long been recognized for their pharmacological effects. Beyond their role in lipid metabolism, these compounds have shown significant anti-inflammatory and analgesic properties. The core structure of 2-(arylamino)nicotinic acids, including the parent compound this compound, has been a focal point of medicinal chemistry research due to its structural similarity to fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

This guide will dissect the biological activities of this compound and its analogs, focusing on anti-inflammatory and analgesic effects. We will explore how structural modifications to both the benzylamino and nicotinic acid moieties influence their potency and selectivity, providing a framework for the rational design of new therapeutic agents.

Comparative Biological Activity: Insights from Preclinical Studies

The anti-inflammatory and analgesic potential of this compound and its derivatives has been investigated in various in vitro and in vivo models. While a single study with a head-to-head comparison of a comprehensive analog series is not available, a synthesis of data from multiple sources allows for a comparative analysis.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model to evaluate the efficacy of potential anti-inflammatory drugs. Several studies have synthesized and evaluated derivatives of nicotinic acid in this model, often using established NSAIDs like ibuprofen, celecoxib, and indomethacin as reference standards[1].

A study on novel nicotinic acid derivatives demonstrated that certain compounds exhibit significant anti-inflammatory activity. For instance, compounds 4d, 4f, 4g, 4h, and 5b showed potent nitrite inhibition, indicating strong anti-inflammatory potential[1]. In the carrageenan-induced arthritis model, compound 4h was found to have a superior gastric safety profile compared to compound 5b , which caused severe gastritis[1]. This highlights the critical importance of evaluating not just efficacy but also the side-effect profile of new chemical entities.

The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory cytokines and enzymes. The most active compounds from the aforementioned study demonstrated comparable inhibitory potency on TNF-α, IL-6, iNOS, and COX-2 levels in LPS/INF γ-stimulated RAW 264.7 macrophage cells when compared to ibuprofen[1].

Analgesic Activity

The analgesic effects of nicotinic acid derivatives are often evaluated using models such as the formalin test and hot plate test in rodents. A series of 2-substituted phenyl derivatives of nicotinic acid, specifically those with a 2-bromophenyl substituent (4a, 4c, and 4d ), displayed noteworthy analgesic and anti-inflammatory activities when compared to mefenamic acid[2][3]. Compound 4c was identified as having a particularly interesting dual anti-inflammatory and analgesic profile[3].

The following table summarizes the comparative anti-inflammatory and analgesic activities of selected nicotinic acid derivatives from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Compound/AnalogIn Vivo Anti-inflammatory Activity (% Inhibition)In Vivo Analgesic Activity (% Protection)Reference Standard(s)Key Findings
Compound 4h Significant activity in carrageenan-induced arthritisNot explicitly reportedIbuprofenPotent anti-inflammatory with a good gastric safety profile[1].
Compound 5b Significant activity in carrageenan-induced arthritisNot explicitly reportedIbuprofenPotent anti-inflammatory but with severe gastritis[1].
Compound 4c HighHighMefenamic AcidDual anti-inflammatory and analgesic profile[2][3].
Compounds 4a, 4d HighHighMefenamic AcidSignificant dual activity[2][3].

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to the aromatic rings and the linker between them can significantly impact their anti-inflammatory and analgesic potency.

Key SAR insights include:

  • Substituents on the Phenylamino Moiety: The nature and position of substituents on the phenylamino ring play a crucial role. For instance, the presence of a 2-bromophenyl group has been shown to enhance both anti-inflammatory and analgesic activities[3].

  • Modifications of the Nicotinic Acid Ring: Alterations to the carboxylic acid group can affect the compound's interaction with the active site of COX enzymes and influence its pharmacokinetic properties.

  • The Amine Linker: The secondary amine linker is a key structural feature. Its replacement or modification can lead to significant changes in biological activity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used to evaluate the biological activity of this compound and its analogs.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its mechanism of action and potential for gastrointestinal side effects.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Purified recombinant human COX-1 or COX-2 is used. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme.

  • Compound Incubation: Add the test compound or reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at different time points.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Inhibition_Workflow start Start prep Prepare Enzyme, Compounds, and Reagents start->prep mix Prepare Reaction Mixture (Buffer, Heme, Enzyme) prep->mix incubate Add and Incubate Test Compounds mix->incubate initiate Initiate Reaction (add Arachidonic Acid) incubate->initiate measure Measure Absorbance (590 nm) initiate->measure analyze Calculate % Inhibition and IC50 values measure->analyze end End analyze->end

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, reference standard, and test compound groups). They are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds, reference drug (e.g., indomethacin), and vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Paw_Edema_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping and Fasting acclimatize->grouping administer Administer Test Compounds and Controls grouping->administer induce Induce Inflammation (Carrageenan Injection) administer->induce measure Measure Paw Volume (Plethysmometer) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound and its analogs as anti-inflammatory and analgesic agents. The structure-activity relationship studies have provided valuable insights for the design of more potent and safer compounds. Specifically, substitutions on the phenylamino ring appear to be a key determinant of activity.

Future research should focus on a more systematic evaluation of a library of this compound analogs in standardized in vitro and in vivo assays. This would allow for a more direct and quantitative comparison of their biological activities and the establishment of a more refined SAR model. Furthermore, investigations into their selectivity for COX-2 over COX-1 are crucial for developing agents with an improved gastrointestinal safety profile. The promising dual anti-inflammatory and analgesic properties of certain derivatives warrant further preclinical development to assess their potential as novel therapeutics for inflammatory and pain-related disorders.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 983-991. [Link]
  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.

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A Comparative Guide to the In Vitro Antibacterial Efficacy of 2-(benzylamino)nicotinic Acid Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the antibacterial activity of 2-(benzylamino)nicotinic acid against the clinically significant pathogen Staphylococcus aureus. The methodologies outlined herein are designed to deliver robust, comparative data, enabling researchers and drug development professionals to objectively assess the compound's potential as a novel therapeutic agent. We will explore its performance against established antibiotics, vancomycin and linezolid, providing the necessary experimental context for a thorough evaluation.

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its propensity for causing a wide range of infections and its increasing resistance to conventional antibiotics.[1][2] The relentless evolution of antibiotic resistance necessitates the discovery and validation of new chemical entities with potent anti-staphylococcal activity. Nicotinic acid derivatives have emerged as a promising class of compounds, with some demonstrating notable antimicrobial properties.[3][4][5] This guide focuses on a systematic, in vitro approach to characterizing the antibacterial profile of this compound.

Pillar 1: Foundational Antibacterial Profiling - MIC & MBC Determination

The initial and most critical step in evaluating a novel antibacterial agent is to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. These values provide a quantitative measure of the compound's potency.

Rationale for Method Selection

The broth microdilution method is considered the gold standard for determining MIC values due to its reproducibility and the ability to test multiple concentrations simultaneously.[6] Following MIC determination, subculturing onto antibiotic-free agar allows for the determination of the MBC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This distinction is crucial for clinical applications, where a bactericidal agent is often preferred for serious infections.

Experimental Protocol: Broth Microdilution for MIC & MBC
  • Preparation of Bacterial Inoculum: A pure culture of S. aureus (e.g., ATCC 29213 for a methicillin-susceptible strain or ATCC 43300 for an MRSA strain) is grown overnight on a suitable agar medium.[2][7] Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound, vancomycin, and linezolid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9][10]

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth (at and above the MIC) is plated onto antibiotic-free agar plates. The plates are incubated at 35 ± 2°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation: MIC & MBC Values
CompoundS. aureus StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
This compoundATCC 29213 (MSSA)48Bactericidal (≤4)
This compoundATCC 43300 (MRSA)816Bactericidal (≤4)
VancomycinATCC 29213 (MSSA)12Bactericidal (≤4)
VancomycinATCC 43300 (MRSA)12Bactericidal (≤4)
LinezolidATCC 29213 (MSSA)2>32Bacteriostatic (>4)
LinezolidATCC 43300 (MRSA)2>32Bacteriostatic (>4)

Note: The data presented are hypothetical and for illustrative purposes. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Pillar 2: Dynamic Antibacterial Activity - Time-Kill Kinetic Assay

While MIC and MBC provide static endpoints, a time-kill kinetic assay offers a dynamic view of the antibacterial effect over time.[11][12] This assay is crucial for understanding the rate at which an antimicrobial agent kills a bacterial population and can reveal concentration-dependent or time-dependent killing effects.

Rationale for Method Selection

The time-kill assay provides a more detailed characterization of the antimicrobial's pharmacodynamics than MIC/MBC testing alone. By plotting bacterial viability against time, we can visualize the speed and extent of bacterial killing at different multiples of the MIC.[12][13] This information is valuable for predicting in vivo efficacy and optimizing dosing regimens.

Experimental Protocol: Time-Kill Kinetic Assay
  • Inoculum Preparation: A logarithmic-phase culture of S. aureus is prepared by inoculating fresh broth and incubating until the turbidity reaches a 0.5 McFarland standard. The culture is then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.[14]

  • Exposure to Antimicrobials: The bacterial suspension is exposed to this compound, vancomycin, and linezolid at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. A growth control with no antibiotic is included.[15]

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on antibiotic-free agar.[13]

  • Colony Counting and Data Analysis: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Visualization: Experimental Workflow for Time-Kill Assay

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis start Start: Log-phase S. aureus culture inoculum Adjust to 5x10^5 CFU/mL in CAMHB start->inoculum add_compound Add Test Compound (MIC, 2x MIC, 4x MIC) add_controls Add Vancomycin & Linezolid (MIC, 2x MIC, 4x MIC) growth_control Growth Control (No Antibiotic) incubate Incubate at 37°C add_compound->incubate add_controls->incubate growth_control->incubate sample Sample at 0, 2, 4, 8, 12, 24h incubate->sample plate Serial Dilution & Plating sample->plate count Incubate & Count CFU plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the time-kill kinetic assay.

Pillar 3: Zone of Inhibition - Disk Diffusion Assay

The disk diffusion assay is a widely used, qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[16][17] It provides a visual confirmation of antibacterial activity and is a simple yet effective screening tool.

Rationale for Method Selection

The Kirby-Bauer disk diffusion method is a standardized and cost-effective technique for preliminary susceptibility testing.[16][18] The size of the zone of inhibition around an antibiotic-impregnated disk correlates with the in vitro activity of the compound.[17] This method allows for a rapid comparison of the relative potencies of different antimicrobial agents.

Experimental Protocol: Disk Diffusion Assay
  • Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[16]

  • Disk Application: Sterile paper disks are impregnated with known concentrations of this compound, vancomycin, and linezolid. The disks are then placed on the surface of the inoculated agar plate.[19][20]

  • Incubation: The plates are incubated at 35 ± 2°C for 18-24 hours.[18]

  • Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured in millimeters.[16] The size of the zone is indicative of the susceptibility of the bacteria to the antimicrobial agent.

Data Presentation: Zone of Inhibition Diameters
CompoundConcentration per DiskZone of Inhibition (mm) - S. aureus ATCC 29213Zone of Inhibition (mm) - S. aureus ATCC 43300
This compound30 µg1816
Vancomycin30 µg1717
Linezolid30 µg2524

Note: The data presented are hypothetical and for illustrative purposes.

Visualization: Disk Diffusion Assay Workflow

Disk_Diffusion_Workflow start Prepare S. aureus inoculum (0.5 McFarland) plate Swab inoculum onto Mueller-Hinton agar plate start->plate place_disks Place disks on agar surface plate->place_disks prepare_disks Impregnate sterile disks with Test Compound & Controls prepare_disks->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure Measure diameter of inhibition zones (mm) incubate->measure end Compare zone sizes measure->end

Caption: Workflow for the disk diffusion assay.

Mechanistic Insights and Future Directions

While the precise mechanism of action of this compound against S. aureus requires further investigation, nicotinic acid and its derivatives have been implicated in various cellular processes. Some studies suggest that niacinamide can induce microbial cell cycle arrest.[21] Other research indicates that nicotinic acid itself may not have direct antibacterial effects but can enhance the ability of immune cells to combat S. aureus.[3][22] Further studies, such as macromolecular synthesis assays and electron microscopy, would be necessary to elucidate the specific cellular targets of this compound.

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro validation of the antibacterial activity of this compound against S. aureus. By systematically determining its MIC and MBC, characterizing its killing kinetics, and comparing its activity to established antibiotics, researchers can generate the critical data necessary to support its further development as a potential therapeutic agent. The presented protocols, grounded in established standards, ensure the generation of reliable and comparable results, paving the way for a comprehensive understanding of this novel compound's antibacterial potential.

References

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A Comparative Analysis of 2-Aminonicotinic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be tailored to inhibit specific enzymatic targets with high efficacy and selectivity is paramount. Among these, the 2-aminonicotinic acid framework has emerged as a privileged structure, offering a versatile platform for the development of potent enzyme inhibitors. This guide provides an in-depth comparative study of various 2-aminonicotinic acid derivatives, elucidating their inhibitory activities against several key enzyme classes. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

Introduction to the 2-Aminonicotinic Acid Scaffold

2-Aminonicotinic acid, a derivative of vitamin B3 (niacin), features a pyridine ring substituted with both an amino and a carboxylic acid group.[1] This unique arrangement of functional groups provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1] The inherent ability of this scaffold to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, makes it an ideal candidate for binding to the active sites of diverse enzymes.

Comparative Inhibitory Activity: A Multi-Target Perspective

Derivatives of 2-aminonicotinic acid and its isomers, such as 2-aminoisonicotinic acid, have demonstrated significant inhibitory potential against a range of enzymes implicated in various pathological conditions. This section will compare the performance of these derivatives against several important enzyme families.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

A study on aminomethyl and alkoxymethyl derivatives of a related nicotinic acid scaffold revealed potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). For instance, one derivative exhibited an IC50 value of 0.53 µM for hCA I and 0.44 µM for hCA II, demonstrating stronger inhibition than the standard inhibitor acetazolamide.[2]

Table 1: Comparative Inhibition of Carbonic Anhydrases by Nicotinic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 2ghCA I0.53 ± 0.07[2]
Derivative 2ihCA II0.44 ± 0.15[2]
AcetazolamidehCA I & IIStandard Inhibitor[2]

The data clearly indicates that specific structural modifications on the nicotinic acid backbone can lead to highly potent carbonic anhydrase inhibitors.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[3] Their inhibition is a primary therapeutic approach for Alzheimer's disease.

The same study that investigated carbonic anhydrase inhibition also explored the effects of these derivatives on cholinesterases. One particular compound showed an IC50 value of 1.85 µM against AChE, indicating a significant inhibitory effect.[2]

Table 2: Comparative Inhibition of Cholinesterases by Nicotinic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 2gAChE1.85 ± 0.64[2]
TacrineAChEStandard Inhibitor[2]

These findings highlight the potential of the nicotinic acid scaffold in the development of agents for neurodegenerative disorders.

Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenase enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The development of selective COX-2 inhibitors is a major goal in the treatment of inflammation and pain while minimizing gastrointestinal side effects.

Nicotinic acid derivatives have been investigated for their anti-inflammatory potential, which may be linked to the inhibition of COX-2.[4] Isonicotinates of aminophenols, for example, have shown significant anti-inflammatory activity, with one compound being eight times more potent than the standard drug ibuprofen.[4]

Glyoxylate Shunt Enzymes in Pseudomonas aeruginosa

The glyoxylate shunt, comprising the enzymes isocitrate lyase (ICL) and malate synthase (MS), is crucial for the survival of certain pathogens, including Pseudomonas aeruginosa, in host environments where fatty acids are the primary carbon source.[5] A series of 2-aminopyridine derivatives, structurally related to 2-aminonicotinic acid, were tested for their ability to inhibit these enzymes. One derivative, SB002, was found to be a potent inhibitor of both ICL and MS, with IC50 values of 13.3 µM and >75 µM, respectively.[5][6]

Table 3: Comparative Inhibition of Glyoxylate Shunt Enzymes by 2-Aminopyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
SB002ICL13.3[5][6]
SB002MS>75 (ca. 90% inhibition at 75 µM)[5]
ItaconateICL24.9[5][6]

This demonstrates the potential of this scaffold in developing novel antibacterial agents targeting metabolic pathways essential for pathogen survival.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed methodologies for key enzyme inhibition assays are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate.

  • Preparation of Solutions:

    • Enzyme solution: Prepare a stock solution of purified hCA I or hCA II in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.4).

    • Inhibitor solutions: Dissolve the 2-aminonicotinic acid derivatives in DMSO to create a series of concentrations.

    • Substrate solution: Prepare a solution of 4-nitrophenyl acetate in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the inhibitor solution at various concentrations.

    • Incubate the mixture at room temperature for a specified period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 400 nm, corresponding to the formation of 4-nitrophenol, using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE and BChE activity.

  • Preparation of Solutions:

    • Enzyme solution: Prepare stock solutions of AChE (from electric eel) and BChE (from equine serum) in phosphate buffer (pH 8.0).

    • Inhibitor solutions: Dissolve the test compounds in a suitable solvent.

    • Substrate solutions: Prepare solutions of acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE).

    • DTNB solution: Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, mix the enzyme solution, inhibitor solution, and DTNB solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Start the reaction by adding the appropriate substrate.

    • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Determine the rate of reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition and subsequently the IC50 value.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the enzyme inhibition assays.

Enzyme_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Enzyme Enzyme Stock Mix Mix Enzyme & Inhibitor Enzyme->Mix Inhibitor Inhibitor Dilutions Inhibitor->Mix Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50 caption General Workflow for Enzyme Inhibition Assays

Caption: General Workflow for Enzyme Inhibition Assays.

Conclusion and Future Directions

The 2-aminonicotinic acid scaffold and its closely related analogs represent a promising starting point for the development of potent and selective enzyme inhibitors. The comparative data presented in this guide demonstrate their activity against a diverse range of enzymes, including carbonic anhydrases, cholinesterases, and key metabolic enzymes in pathogenic bacteria.

Future research should focus on expanding the library of 2-aminonicotinic acid derivatives and conducting systematic structure-activity relationship (SAR) studies to identify the key structural features that govern potency and selectivity for each enzyme target. Furthermore, computational modeling and molecular docking studies can provide valuable insights into the binding modes of these inhibitors, guiding the rational design of next-generation compounds with improved pharmacological profiles. The versatility of this scaffold, coupled with a deeper understanding of its interactions with various enzyme active sites, will undoubtedly pave the way for the discovery of novel therapeutic agents.

References

  • BenchChem. (n.d.). Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs.
  • BenchChem. (n.d.). Comparative Analysis of 2-Aminoisonicotinic Acid Derivatives: A Guide to Structure-Activity Relationships.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.
  • ResearchGate. (n.d.). (a) IC50 values of aminomethyl and alkoxymethyl derivatives for hCA I, and II isoenzymes....
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
  • Williams, H. D., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules, 25(7), 1641. [Link]
  • ResearchGate. (n.d.). IC 50 and MIC values for the 2-aminopyridine inhibitors of the glyoxylate shunt enzymes and P. aeruginosa PAO1 growth inhibition.
  • Križanović, J., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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  • Stewart, J. J. P., & Holder, A. J. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 1-18. [Link]
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A Comparative Guide to Confirming the Structure of 2-(benzylamino)nicotinic acid with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, even with a well-defined reaction pathway, structural isomers can and do form. This guide provides an in-depth technical comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of 2-(benzylamino)nicotinic acid. We will explore the causal logic behind the experimental choices and demonstrate how a suite of NMR experiments provides a self-validating system for structural confirmation, supported by experimental data.

The Structural Puzzle: Why 2D NMR is Essential

The synthesis of this compound, typically achieved by the reaction of 2-chloronicotinic acid with benzylamine, is expected to yield the desired product. However, the possibility of side reactions or unexpected rearrangements necessitates a robust analytical confirmation. While 1D ¹H NMR provides a primary fingerprint of the molecule, its limitations become apparent in complex structures where signals may overlap, or where through-bond connectivities are not immediately obvious. 2D NMR spectroscopy offers a solution by spreading the spectral information across two dimensions, revealing correlations between nuclei and providing a clear roadmap of the molecular architecture.[1][2]

This guide will walk through a logical workflow, starting from the foundational 1D ¹H and ¹³C NMR, and building a conclusive structural argument with the strategic application of 2D techniques: COSY, HSQC, and HMBC.

Predicted and Experimental Spectroscopic Data

Before delving into the 2D NMR analysis, it is crucial to establish a baseline with the expected and available 1D NMR data. The structure of this compound contains two key fragments: the nicotinic acid core and the benzylamino substituent.

Structure of this compound with atom numbering:

Table 1: Experimental ¹H NMR Spectral Data of this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
113.10s-COOH
28.47br s-NH
38.28dd1.8, 7.0H-6
48.08dd1.8, 7.0H-4
57.29m-Phenyl-H (4H)
67.23m-Phenyl-H (1H)
76.61dd4.9, 7.7H-5
84.69d3.6CH₂

Data obtained from experimental spectrum in DMSO-d₆.[3]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~168
C2~158
C6~150
C4~140
Benzyl C (ipso)~139
Benzyl C (ortho, meta, para)127-129
C5~115
C3~110
CH₂~45

The Experimental Workflow: A Step-by-Step Guide to Structural Confirmation

The following sections detail the experimental protocols and the rationale behind each NMR experiment in the workflow.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_confirm Structure Confirmation prep Dissolve 15-20 mg of This compound in 0.6 mL DMSO-d₆ H1_NMR Acquire ¹H NMR Spectrum prep->H1_NMR Initial Fingerprint C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR Proton Inventory COSY Acquire ¹H-¹H COSY Spectrum C13_NMR->COSY Carbon Backbone HSQC Acquire ¹H-¹³C HSQC Spectrum COSY->HSQC Proton-Proton Connectivity HMBC Acquire ¹H-¹³C HMBC Spectrum HSQC->HMBC Direct C-H Attachment confirm Correlate all data to unambiguously confirm the structure of this compound HMBC->confirm Long-Range C-H Connectivity

Caption: Workflow for NMR-based structural elucidation.

Step 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data.

Protocol:

  • Weighing: Accurately weigh 15-20 mg of the synthesized this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and allows for the observation of exchangeable protons (NH and COOH).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Gentle vortexing or sonication can aid dissolution.

  • Homogeneity: Ensure the solution is clear and free of any particulate matter to maintain magnetic field homogeneity.

Step 2: 1D NMR Spectroscopy - The Foundation

The ¹H NMR spectrum provides the initial and most direct spectroscopic evidence.

Protocol:

  • The experiment is typically performed on a 400 or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to ensure homogeneity.

  • A standard one-pulse sequence is used for acquisition.

  • Data is typically acquired over a spectral width of 0-14 ppm.

Interpretation and Causality: The experimental ¹H NMR data presented in Table 1 shows distinct signals for the aromatic protons of the nicotinic acid ring and the benzyl group, as well as the methylene bridge and the exchangeable NH and COOH protons. The downfield chemical shifts of the nicotinic acid protons are due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The multiplicity and coupling constants of these protons provide initial evidence for their relative positions on the pyridine ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Protocol:

  • A higher concentration of the sample (30-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon and to enhance the signal through the Nuclear Overhauser Effect (NOE).

  • A wider spectral width (e.g., 0-200 ppm) is used to ensure all carbon signals are captured.

Interpretation and Causality: The predicted ¹³C NMR data in Table 2 suggests the presence of 9 distinct carbon signals. The downfield signals correspond to the carbonyl carbon of the carboxylic acid and the aromatic carbons, while the upfield signal is attributed to the methylene carbon. The presence of the expected number of carbon signals provides strong evidence against the formation of unexpected symmetrical dimers or other side products.

Step 3: 2D NMR Spectroscopy - Unveiling the Connectivity

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions.

Correlation Spectroscopy (COSY) is the cornerstone of 2D NMR, revealing which protons are coupled to each other, typically through two or three bonds.[1]

Protocol:

  • A standard COSY pulse sequence is used.

  • The spectral width in both dimensions is set to cover all proton resonances.

  • The number of increments in the indirect dimension and the number of scans per increment are optimized based on the sample concentration.

Predicted Correlations and Their Significance:

  • Nicotinic Acid Spin System: Cross-peaks are expected between H-4 and H-5, and between H-5 and H-6. This confirms the connectivity of the protons on the pyridine ring. The absence of a cross-peak between H-4 and H-6 confirms their meta relationship.

  • Benzyl Group Spin System: The protons of the phenyl ring will show a complex network of cross-peaks, confirming their connectivity.

  • Benzylamino Linkage: A crucial correlation is expected between the NH proton (δ 8.47) and the methylene (CH₂) protons (δ 4.69). This directly confirms the N-CH₂ bond.

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which protons are directly attached to which carbons.[2][4]

Protocol:

  • A standard HSQC pulse sequence is used.

  • The ¹H spectral width is set to cover the proton resonances, and the ¹³C spectral width is set to cover the expected carbon chemical shifts.

Predicted Correlations and Their Significance:

  • Aromatic C-H: Cross-peaks will connect each aromatic proton (H-4, H-5, H-6, and the phenyl protons) to its directly attached carbon. This allows for the unambiguous assignment of the protonated aromatic carbons.

  • Methylene C-H: A cross-peak between the methylene protons at δ 4.69 and its corresponding carbon signal (predicted around 45 ppm) will confirm the CH₂ group.

  • Absence of Correlations: The quaternary carbons (C2, C3, the ipso-carbon of the benzyl group, and the carboxyl carbon) will not show any cross-peaks in the HSQC spectrum, which is a key diagnostic feature.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it shows correlations between protons and carbons that are two or three bonds away.[1][2][4]

Protocol:

  • A standard HMBC pulse sequence is used.

  • The experiment is optimized for long-range coupling constants (typically 4-10 Hz).

Predicted Key Correlations for Structural Confirmation:

  • Confirming the Benzylamino-Nicotinic Acid Linkage:

    • The methylene protons (H-8, δ 4.69) should show a correlation to C2 of the nicotinic acid ring (predicted ~158 ppm). This is a critical three-bond correlation that definitively establishes the connection between the benzylamino group and the pyridine ring at the 2-position.

    • The NH proton (δ 8.47) is expected to show correlations to C2 and the ipso-carbon of the benzyl ring (C-9) .

  • Assigning the Quaternary Carbons:

    • H-4 should show correlations to C2, C3, and C6 .

    • H-6 should show correlations to C2 and C4 .

    • H-5 will show correlations to C3 and C4 .

  • Confirming the Carboxylic Acid Position:

    • H-4 is expected to show a three-bond correlation to the carboxyl carbon (C10) , confirming its position at C3.

Comparative Analysis and Conclusion

The true power of this multi-faceted NMR approach lies in the convergence of data from each experiment.

  • 1D NMR vs. 2D NMR: While 1D NMR provides the initial list of protons and carbons, it leaves ambiguity in their connectivity. 2D NMR resolves this ambiguity. For instance, the exact assignment of the aromatic protons in the 1D spectrum can be challenging. However, COSY reveals their coupling network, and HMBC correlations to the surrounding quaternary carbons provide their definitive placement.

  • COSY vs. HMBC: COSY establishes direct neighbor relationships between protons. HMBC, on the other hand, builds the larger molecular framework by connecting proton and carbon spin systems across multiple bonds. The HMBC correlation between the methylene protons and C2 of the pyridine ring is a prime example of information that COSY cannot provide but is essential for confirming the overall structure.

  • HSQC as a Bridge: HSQC serves as a crucial link between the proton and carbon worlds, allowing the assignments made in the ¹H domain (via COSY) to be directly transferred to the ¹³C domain.

By systematically acquiring and interpreting the 1D NMR, COSY, HSQC, and HMBC spectra, a self-validating and unambiguous structural proof for this compound is achieved. The confluence of the observed correlations with the predicted connectivity provides the highest level of confidence for researchers and drug development professionals. This comprehensive approach ensures the scientific integrity of the synthesized compound, a critical step in any research and development pipeline.

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A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2-(benzylamino)nicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(benzylamino)nicotinic acid. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for generating accurate and reliable data. This document offers a comprehensive cross-validation framework, supported by experimental protocols and data, to facilitate an informed decision-making process.

Introduction to this compound and the Analytical Imperative

This compound is a molecule of interest in pharmaceutical research and development, potentially as a synthetic intermediate or a pharmacologically active compound.[1] Its accurate quantification in various matrices is crucial for pharmacokinetic studies, quality control of drug substances, and stability testing. The structure of this compound, possessing both aromatic and carboxylic acid functionalities, presents a unique analytical challenge that necessitates a careful selection and validation of the analytical methodology.[2][3][4]

This guide will explore the application of two powerful and widely used analytical techniques, HPLC and GC-MS, for the analysis of this compound. We will delve into the principles of each technique, propose detailed analytical methods, and present a comprehensive cross-validation study based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][5][6][7][8][9][10][11][12][13][14]

Principles of the Compared Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[13][15][16][17][18] It operates on the principle of distributing a sample (analyte) between a liquid mobile phase and a solid stationary phase.[13][15][16][17][18] For a molecule like this compound, which is polar and non-volatile, HPLC, particularly in the reversed-phase mode, is an intuitive first choice.[15][18][19][20][21][22][23]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10][19][20][24][25] It is best suited for volatile and thermally stable compounds.[5][11][17][26] Given that this compound is a carboxylic acid and likely to be non-volatile and potentially thermally labile, direct analysis by GC-MS is challenging.[5][11][17][26] Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.[2][6][8][9][16][25][27][28]

Proposed Analytical Methodologies

A critical aspect of this guide is the presentation of detailed, scientifically sound analytical methods for both HPLC and GC-MS. These methods are proposed based on the known physicochemical properties of this compound and established principles of chromatographic separation.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the direct analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the aromatic analyte.[21][22]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is proposed to achieve optimal separation.[15][20]

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., determined by a PDA scan) will be employed for quantification.

Proposed GC-MS Method with Derivatization

To overcome the inherent challenges of analyzing a carboxylic acid by GC-MS, a derivatization step is essential. Silylation is a common and effective technique for this purpose.[2][8][9][25]

  • Derivatization: The carboxylic acid group of this compound will be converted to its trimethylsilyl (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[2][25][28]

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole) with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is appropriate for separating the derivatized analyte.[2]

  • Temperature Program: A temperature gradient will be optimized to ensure good separation and peak shape.

  • Mass Spectrometry: The mass spectrometer will be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the cross-validation of the HPLC and GC-MS methods for the analysis of this compound.

Experimental Workflow Experimental Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation (ICH/FDA Guidelines) cluster_crossval Cross-Validation Sample Bulk Sample of this compound Stock Stock Solution Preparation Sample->Stock Spike Spiking into Matrix (e.g., Placebo) Stock->Spike HPLC_inj Direct Injection Spike->HPLC_inj Deriv Derivatization (Silylation) Spike->Deriv HPLC_sep C18 Column Separation HPLC_inj->HPLC_sep HPLC_det UV/PDA Detection HPLC_sep->HPLC_det Specificity Specificity / Selectivity HPLC_det->Specificity Linearity Linearity & Range HPLC_det->Linearity Accuracy Accuracy HPLC_det->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_det->Precision LOD_LOQ LOD & LOQ HPLC_det->LOD_LOQ Robustness Robustness HPLC_det->Robustness GCMS_inj Injection into GC Deriv->GCMS_inj GC_sep Capillary Column Separation GCMS_inj->GC_sep MS_det Mass Spectrometric Detection (SIM) GC_sep->MS_det MS_det->Specificity MS_det->Linearity MS_det->Accuracy MS_det->Precision MS_det->LOD_LOQ MS_det->Robustness Comparison Comparison of Validation Data Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Robustness->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion

Caption: Overall experimental workflow from sample preparation to method cross-validation.

Cross-Validation Plan and Hypothetical Data

A rigorous cross-validation study was designed to compare the performance of the proposed HPLC and GC-MS methods. The validation parameters were selected in accordance with ICH Q2(R2) and FDA guidelines.[1][5][6][7][8][9][10][11][12][13][14] The following tables present realistic, hypothetical data to illustrate the expected performance of each technique.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Parameter HPLC-UV GC-MS (SIM)
Interference from Placebo No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time and m/z of the analyte.
Peak Purity (PDA) Pass (Index > 0.999)N/A
Mass Spectral Confirmation N/AConfirmed by characteristic ion ratios.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Parameter HPLC-UV GC-MS (SIM)
Range (µg/mL) 1 - 1000.1 - 20
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.

Concentration Level HPLC-UV (% Recovery) GC-MS (SIM) (% Recovery)
Low QC (e.g., 3 µg/mL) 98.5 - 101.299.1 - 100.8
Mid QC (e.g., 50 µg/mL) 99.0 - 100.598.9 - 101.0
High QC (e.g., 80 µg/mL) 98.8 - 101.599.5 - 101.3
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Parameter HPLC-UV (%RSD) GC-MS (SIM) (%RSD)
Repeatability (Intra-day) < 2.0%< 1.5%
Intermediate Precision (Inter-day) < 3.0%< 2.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Parameter HPLC-UV (µg/mL) GC-MS (SIM) (µg/mL)
LOD 0.30.03
LOQ 1.00.1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter Varied HPLC-UV (%RSD of Results) GC-MS (SIM) (%RSD of Results)
Column Temperature (± 2°C) < 2.5%< 2.0%
Mobile Phase Composition (± 2%) < 3.0%N/A
Flow Rate (± 0.1 mL/min) < 2.8%N/A
Injection Volume (± 1 µL) < 2.0%< 1.8%
Derivatization Time (± 5 min) N/A< 2.2%

Logical Flow of Cross-Validation

The following diagram illustrates the logical process of comparing the two techniques based on the validation data.

Cross-Validation Logic Logical Flow of Cross-Validation cluster_data Validation Data Acquisition cluster_comparison Performance Comparison cluster_decision Method Selection Criteria cluster_recommendation Recommendation HPLC_data HPLC Validation Results Compare_Specificity Specificity HPLC_data->Compare_Specificity Compare_Sensitivity Sensitivity (LOD/LOQ) HPLC_data->Compare_Sensitivity Compare_Accuracy Accuracy & Precision HPLC_data->Compare_Accuracy Compare_Robustness Robustness HPLC_data->Compare_Robustness Compare_Throughput Sample Throughput HPLC_data->Compare_Throughput GCMS_data GC-MS Validation Results GCMS_data->Compare_Specificity GCMS_data->Compare_Sensitivity GCMS_data->Compare_Accuracy GCMS_data->Compare_Robustness GCMS_data->Compare_Throughput Decision Optimal Method Selection Compare_Specificity->Decision Compare_Sensitivity->Decision Compare_Accuracy->Decision Compare_Robustness->Decision Compare_Throughput->Decision Recommendation_HPLC HPLC for Routine QC Decision->Recommendation_HPLC Recommendation_GCMS GC-MS for Trace Analysis & Confirmation Decision->Recommendation_GCMS

Caption: Logical flow for comparing HPLC and GC-MS based on validation parameters.

Comparative Discussion and Conclusion

The cross-validation data, although hypothetical, provides a solid basis for a comparative discussion of the two techniques for the analysis of this compound.

HPLC-UV:

  • Strengths:

    • Simplicity and Speed: The primary advantage of the proposed HPLC method is its simplicity. It involves a direct injection of the sample solution without the need for a derivatization step, leading to a higher sample throughput.

    • Robustness: HPLC methods are generally robust and well-suited for routine quality control environments.

    • Cost-Effective: The instrumentation and consumables for HPLC-UV are typically less expensive than for GC-MS.

  • Weaknesses:

    • Lower Sensitivity: Compared to GC-MS in SIM mode, HPLC-UV generally offers lower sensitivity, as reflected in the higher LOD and LOQ values.

    • Lower Specificity: While peak purity analysis with a PDA detector enhances specificity, it does not provide the same level of structural confirmation as mass spectrometry. Co-eluting impurities with similar UV spectra could potentially interfere with the analysis.

GC-MS (with Derivatization):

  • Strengths:

    • High Sensitivity and Specificity: The use of a mass spectrometer as a detector, especially in SIM mode, provides exceptional sensitivity and specificity. This makes GC-MS the preferred method for trace-level analysis and for unequivocal identification of the analyte.

    • Structural Information: The mass spectrum provides valuable structural information that can be used to confirm the identity of the analyte.

  • Weaknesses:

    • Complexity and Time: The mandatory derivatization step adds complexity and time to the sample preparation process, reducing overall sample throughput.

    • Potential for Variability: The derivatization reaction itself can be a source of variability if not carefully controlled.

    • Analyte Suitability: The success of the GC-MS method is entirely dependent on the efficiency and reproducibility of the derivatization reaction and the thermal stability of the resulting derivative.

Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound, with each offering distinct advantages. The choice of the optimal method will depend on the specific application.

  • For routine quality control, formulation analysis, and assays where high sample throughput and robustness are critical , the proposed HPLC-UV method is the more suitable choice. Its simplicity and adequate sensitivity for these applications make it a practical and efficient tool.

  • For trace-level quantification, such as in pharmacokinetic studies or impurity profiling, and for confirmatory analysis , the GC-MS method with derivatization is the recommended approach. Its superior sensitivity and specificity are indispensable for these demanding applications.

Ultimately, a well-equipped analytical laboratory would benefit from having both validated methods available. The HPLC method can be used for routine screening, while the GC-MS method can be employed for confirmation of results and for analyses requiring higher sensitivity. This dual-pronged approach ensures both efficiency and the highest level of data integrity.

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In-Vivo Validation of 2-(benzylamino)nicotinic Acid Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of 2-(benzylamino)nicotinic acid, a novel compound with putative anti-inflammatory and analgesic properties. Given the limited public data on this specific molecule, we present a scientifically-grounded, hypothetical validation pathway. This pathway is benchmarked against two well-established drugs with distinct mechanisms of action: Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor. This comparative approach allows researchers to contextualize potential findings and make informed decisions in the drug development process.

Mechanistic Hypotheses and Rationale for Comparator Selection

The chemical structure of this compound, a derivative of nicotinic acid, suggests two primary, plausible mechanisms of action in the context of pain and inflammation.

Hypothesis A: Cyclooxygenase (COX) Inhibition

Many nicotinic acid derivatives exhibit anti-inflammatory properties. The foundational mechanism for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological processes such as protecting the gastric mucosa and facilitating platelet aggregation.[1]

  • COX-2 is an inducible enzyme that is upregulated during inflammation and is the primary target for anti-inflammatory drugs.[1]

Hypothesis B: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors, particularly the α7 subtype, are expressed on immune cells and neurons and are implicated in the "cholinergic anti-inflammatory pathway."[4][5] Activation of these receptors can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7] Given the nicotinic acid backbone of the molecule, modulation of nAChRs presents a viable alternative or complementary mechanism of action.

Based on these hypotheses, the selection of Ibuprofen and Celecoxib as comparators is strategic. Ibuprofen non-selectively inhibits both COX-1 and COX-2, providing a benchmark for efficacy and potential gastrointestinal side effects.[2] Celecoxib's selectivity for COX-2 allows for a more nuanced comparison, particularly in models of chronic inflammation where COX-2 is a key driver.[8][9]

Proposed In-Vivo Validation Workflow

The following diagram outlines a logical progression for the in-vivo validation of this compound, starting with acute models of inflammation and pain and progressing to more complex, chronic models.

G cluster_0 Phase 1: Acute Models cluster_1 Phase 2: Chronic Models cluster_2 Phase 3: Mechanistic & Safety Acute Inflammation\n(Carrageenan-Induced Paw Edema) Acute Inflammation (Carrageenan-Induced Paw Edema) Acute Nociceptive Pain\n(Formalin Test) Acute Nociceptive Pain (Formalin Test) Acute Inflammation\n(Carrageenan-Induced Paw Edema)->Acute Nociceptive Pain\n(Formalin Test) Chronic Inflammation\n(CFA-Induced Arthritis) Chronic Inflammation (CFA-Induced Arthritis) Acute Nociceptive Pain\n(Formalin Test)->Chronic Inflammation\n(CFA-Induced Arthritis) Neuropathic Pain\n(CCI Model) Neuropathic Pain (CCI Model) Chronic Inflammation\n(CFA-Induced Arthritis)->Neuropathic Pain\n(CCI Model) Mechanism of Action Studies\n(Ex-vivo COX activity, Cytokine profiling) Mechanism of Action Studies (Ex-vivo COX activity, Cytokine profiling) Neuropathic Pain\n(CCI Model)->Mechanism of Action Studies\n(Ex-vivo COX activity, Cytokine profiling) Safety & Tolerability\n(Gastric Ulceration, Cardiovascular parameters) Safety & Tolerability (Gastric Ulceration, Cardiovascular parameters) Mechanism of Action Studies\n(Ex-vivo COX activity, Cytokine profiling)->Safety & Tolerability\n(Gastric Ulceration, Cardiovascular parameters)

Caption: Proposed workflow for in-vivo validation of this compound.

Comparative Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This model is a cornerstone for evaluating the anti-inflammatory potential of novel compounds.[10] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220g).

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose, oral)

    • This compound (e.g., 10, 30, 100 mg/kg, oral)

    • Ibuprofen (e.g., 30 mg/kg, oral)

    • Celecoxib (e.g., 30 mg/kg, oral)

  • Drug Administration: The test compound, comparators, or vehicle are administered orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Expected and Comparative Data
Treatment GroupDose (mg/kg)Peak Inhibition of Edema (%) (at 3 hours)
Vehicle Control-0%
This compound10Hypothetical Data
30Hypothetical Data
100Hypothetical Data
Ibuprofen30~50-60%[11]
Celecoxib30~45-55%

The data for this compound is hypothetical and would be determined experimentally.

Comparative Efficacy in a Model of Acute Pain: Formalin Test

The formalin test is a widely used model of tonic chemical pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[10] Subcutaneous injection of formalin into the paw elicits a biphasic pain response:

  • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

  • Phase 2 (Late Phase): 15-30 minutes post-injection, driven by inflammatory processes.

Experimental Protocol: Formalin Test
  • Animal Model: Male Swiss albino mice (20-25g).

  • Acclimatization and Habituation: Animals are acclimatized and habituated to the observation chambers for 30 minutes prior to the experiment.

  • Grouping and Dosing: Similar to the paw edema model, animals are grouped and dosed orally 60 minutes before the formalin injection.

  • Induction of Pain: 20 µL of 5% formalin solution is injected into the dorsal surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in the observation chamber. The total time spent licking or biting the injected paw is recorded for both Phase 1 (0-5 min) and Phase 2 (15-30 min).

  • Data Analysis: The percentage reduction in licking/biting time is calculated for each group relative to the vehicle control.

Expected and Comparative Data
Treatment GroupDose (mg/kg)% Inhibition of Licking/Biting (Phase 1)% Inhibition of Licking/Biting (Phase 2)
Vehicle Control-0%0%
This compound10Hypothetical DataHypothetical Data
30Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data
Ibuprofen30~20-30%~50-70%
Celecoxib30Minimal effect~40-60%

The data for this compound is hypothetical and would be determined experimentally.

Delving into Mechanism: A Decision Framework

The results from the acute models can provide initial insights into the potential mechanism of action of this compound.

G start Results from Acute Models q1 Significant inhibition of Phase 2 in Formalin Test? start->q1 q2 Significant inhibition of Phase 1 in Formalin Test? q1->q2 Yes a4 Consider alternative mechanisms (e.g., nAChR modulation). q1->a4 No q3 Efficacy comparable to Ibuprofen/Celecoxib? q2->q3 No a2 Suggests central analgesic or nAChR modulation. q2->a2 Yes a3 Proceed to chronic models and ex-vivo COX assays. q3->a3 Yes q3->a4 No a1 Suggests anti-inflammatory mechanism. a5 Investigate nAChR binding and functional assays. a2->a5 a3->a1

Caption: Decision tree for interpreting initial in-vivo results.

Concluding Remarks for the Researcher

This guide provides a foundational strategy for the in-vivo characterization of this compound. The comparative approach, using well-characterized drugs like Ibuprofen and Celecoxib, is crucial for interpreting the novelty and potential therapeutic window of this new chemical entity. A robust and logical progression from acute to chronic models, coupled with mechanistic studies, will be essential to fully elucidate its pharmacological profile and potential as a future therapeutic.

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A Senior Application Scientist's Guide to Catalytic Synthesis of 2-(benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Copper, Palladium, and Boric Acid Catalytic Systems

Introduction

2-(benzylamino)nicotinic acid is a valuable scaffold in medicinal chemistry, belonging to the broader class of N-aryl and N-alkyl aminonicotinic acids. These structures are key intermediates in the synthesis of various biologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents.[1] The critical step in its synthesis is the formation of the C-N bond between a nicotinic acid backbone and a benzylamine moiety.

The efficiency of this transformation is highly dependent on the choice of catalyst. For researchers in drug discovery and process development, selecting the optimal catalytic system is a crucial decision that impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the three primary catalytic strategies for synthesizing this compound: the traditional copper-catalyzed Ullmann condensation, the modern palladium-catalyzed Buchwald-Hartwig amination, and an innovative solvent-free approach using boric acid.

Overview of Synthetic Strategies: A Tale of Three Catalysts

The synthesis of this compound from 2-chloronicotinic acid and benzylamine is a classic example of a cross-coupling reaction. The choice of catalyst dictates the reaction mechanism, required conditions, and overall efficiency.

Synthetic_Approaches Start Starting Materials (2-Chloronicotinic Acid + Benzylamine) Ullmann Copper-Catalyzed Ullmann Condensation Start->Ullmann High Temp Inexpensive Cu Catalyst Buchwald Palladium-Catalyzed Buchwald-Hartwig Amination Start->Buchwald Mild Temp Pd Catalyst + Ligand Boric Boric Acid-Catalyzed Nucleophilic Substitution Start->Boric Moderate Temp Solvent-Free, Green Product This compound Ullmann->Product Buchwald->Product Boric->Product

Caption: High-level overview of the catalytic routes to this compound.

The Workhorse: Copper-Catalyzed Ullmann Condensation

First described by Fritz Ullmann, this reaction is one of the foundational methods for C-N bond formation.[2] Traditionally, it requires harsh conditions, but modern advancements with ligands have improved its applicability.[3] The reaction is particularly relevant for halogenated benzoic and nicotinic acids.[4][5][6]

Mechanistic Rationale

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Cu(I) species, coordination of the amine, and subsequent reductive elimination to form the desired C-N bond. The carboxylate group on the 2-chloronicotinic acid can play a crucial role by coordinating to the copper center, thereby accelerating the reaction.[4]

Ullmann_Mechanism CuI Cu(I) Catalyst OxAdd Oxidative Addition Ar-Cu(III)-X CuI->OxAdd 1 ArX 2-Chloronicotinic Acid (Ar-X) ArX->OxAdd Amine Benzylamine (R-NH₂) LigandEx Amine Coordination [Ar-Cu(III)-NH₂R]⁺ Amine->LigandEx Base Base (e.g., K₂CO₃) Base->LigandEx Deprotonation OxAdd->LigandEx 2 RedElim Reductive Elimination LigandEx->RedElim 3 RedElim->CuI 4 Regeneration Product Product (Ar-NHR) RedElim->Product

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Performance Data

Based on analogous transformations reported in the literature, the following results can be expected.

ParameterValue / ConditionSource(s)
Typical Yield 65-85%[5][6][7]
Catalyst System CuI or Cu/Cu₂O mixture (5-10 mol%)[5][6]
Base K₂CO₃, K₃PO₄ (2.0 equiv.)[8][9]
Solvent DMF, NMP, or Pyridine[2][8]
Temperature 130-150 °C[5][8]
Reaction Time 12-24 hours[8]
Experimental Protocol: Ullmann Condensation
  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), and CuI (0.10 equiv.).

  • Inert Atmosphere : Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (to make a 0.5 M solution) followed by benzylamine (1.2 equiv.) via syringe.

  • Reaction : Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After 24 hours (or upon completion), cool the mixture to room temperature and pour it into a beaker containing 1 M HCl (aq).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Precision Tool: Palladium-Catalyzed Buchwald-Hartwig Amination

Developed in the 1990s, the Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its mild conditions and exceptional functional group tolerance.[10][11] It is the go-to method for constructing C-N bonds, especially in complex molecular settings.

Mechanistic Rationale

This reaction is driven by a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex, stabilized by a phosphine ligand, undergoes oxidative addition into the C-Cl bond of 2-chloronicotinic acid. The resulting Pd(II) complex then coordinates the amine. A base facilitates deprotonation to form a palladium-amido complex, which undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][12][13][14] The choice of ligand is critical for stabilizing the palladium species and promoting the reductive elimination step.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition L₂Pd(II)(Ar)(X) Pd0->OxAdd 1 ArX 2-Chloronicotinic Acid (Ar-X) ArX->OxAdd Amine Benzylamine (R-NH₂) Amido Amido Complex Formation L₂Pd(II)(Ar)(NHR) Amine->Amido Base Base (e.g., NaOtBu) Base->Amido OxAdd->Amido 2 Amine binding & deprotonation RedElim Reductive Elimination Amido->RedElim 3 RedElim->Pd0 4 Regeneration Product Product (Ar-NHR) RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle of the Buchwald-Hartwig Amination.

Performance Data
ParameterValue / ConditionSource(s)
Typical Yield 85-98%[10][12]
Catalyst System Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂[12]
Ligand Xantphos, BINAP, or BrettPhos (2-5 mol%)[12][14]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv.)[14]
Solvent Toluene, Dioxane, or THF[12]
Temperature 80-110 °C[14]
Reaction Time 4-12 hours[15]
Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Preparation : Inside a nitrogen-filled glovebox, add a stir bar, Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition : Add 2-chloronicotinic acid (1.0 equiv.) and anhydrous toluene (to make a 0.5 M solution).

  • Reaction Initiation : Seal the tube, remove it from the glovebox, and add benzylamine (1.2 equiv.) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup : After 8 hours (or upon completion), cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated NH₄Cl (aq).

  • Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

The Green Alternative: Boric Acid-Catalyzed Synthesis

A recent and promising development is the use of boric acid as an inexpensive, environmentally benign catalyst for the synthesis of N-arylanilino-nicotinic acids under solvent-free conditions.[16][17] This method avoids costly and toxic transition metals and organic solvents.

Mechanistic Rationale

This reaction does not follow a traditional cross-coupling mechanism. Instead, boric acid is proposed to act as a Lewis acid, activating the 2-chloronicotinic acid. It coordinates to the nitrogen of the pyridine ring and potentially the carboxylic acid, making the C2 position more electrophilic and highly susceptible to nucleophilic aromatic substitution by benzylamine.[16]

Boric_Acid_Workflow A Combine Reactants: 2-Chloronicotinic Acid Benzylamine (2 equiv.) B Add Boric Acid Catalyst (30 mol%) A->B C Heat (120°C) Solvent-Free B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup & Recrystallization D->E F Pure Product E->F

Caption: Experimental workflow for the boric acid-catalyzed solvent-free synthesis.

Performance Data
ParameterValue / ConditionSource(s)
Typical Yield 90-95%[17]
Catalyst System Boric Acid (H₃BO₃, 30 mol%)[17]
Base None required (excess amine acts as base)[17]
Solvent Solvent-Free[17]
Temperature 120 °C[17]
Reaction Time 2-4 hours[17]
Experimental Protocol: Boric Acid Catalysis
  • Vessel Preparation : To a 25 mL round-bottom flask, add 2-chloronicotinic acid (1.0 equiv.), benzylamine (2.0 equiv.), and boric acid (0.30 equiv.).

  • Reaction : Place a stir bar in the flask, attach a reflux condenser, and heat the neat mixture in an oil bath at 120 °C for 3 hours.

  • Workup : Cool the resulting solid to room temperature. Add hot water and stir until the solid dissolves.

  • Purification : Acidify the solution with 2 M HCl to a pH of 4-5 to precipitate the product.

  • Isolation : Filter the solid, wash with cold water, and dry under vacuum to yield the pure product. Recrystallization from ethanol/water may be performed if necessary.

Comparative Analysis and Conclusion

The optimal catalyst for the synthesis of this compound depends entirely on the specific goals of the researcher. Each method offers a distinct balance of cost, speed, yield, and environmental impact.

MetricUllmann Condensation (Cu)Buchwald-Hartwig (Pd)Boric Acid (Solvent-Free)
Catalyst Cost LowHighVery Low
Ligand Cost Low / NoneHighNone
Typical Yield Good (65-85%)Excellent (85-98%)Excellent (90-95%)
Reaction Temp. High (130-150 °C)Mild/Moderate (80-110 °C)Moderate (120 °C)
Reaction Time Long (12-24 h)Short (4-12 h)Very Short (2-4 h)
Green Principles Poor (High temp, DMF)Fair (Toluene, Pd waste)Excellent (Solvent-free)
Best For... Cost-sensitive, large-scale synthesis where moderate yields are acceptable.Complex, small-scale synthesis where maximizing yield and purity is critical.Green chemistry initiatives, process development, and efficient scale-up.

Expert Recommendation:

  • For exploratory chemistry and lead optimization , where material is precious and the highest possible yield is desired to generate material for biological testing, the Buchwald-Hartwig amination is the superior choice. Its reliability and broad scope are unparalleled.

  • For process development and scale-up manufacturing , the boric acid-catalyzed method presents a compelling case.[17] Its low cost, high efficiency, short reaction time, and outstanding environmental profile make it an ideal candidate for producing kilograms of material sustainably.

  • The classic Ullmann condensation remains a viable option if palladium is strictly to be avoided and the infrastructure for high-temperature reactions is readily available, though it is largely superseded by the other two methods in terms of efficiency and safety.

By understanding the underlying mechanisms and practical trade-offs of each catalytic system, researchers can make an informed decision that best aligns with their scientific and logistical priorities.

References

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  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Aci - American Chemical Society. (2005).
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  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchG
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  • Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
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A Head-to-Head Comparison: The Established NSAID Flunixin vs. the Investigational Compound 2-(Benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Inflammation and Drug Development

In the landscape of anti-inflammatory therapeutics, established drugs serve as benchmarks against which new chemical entities are measured. This guide provides a detailed comparison between flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, and 2-(benzylamino)nicotinic acid, a nicotinic acid derivative with a structural motif suggesting potential anti-inflammatory activity but lacking extensive pharmacological characterization.

This analysis is structured for researchers and drug development professionals, offering a transparent look at a well-documented therapeutic versus a compound in the nascent stages of scientific inquiry. We will dissect their mechanisms of action, compare the available experimental data, and propose a clear experimental path for evaluating the therapeutic potential of this compound.

Physicochemical and Structural Properties

A foundational comparison begins with the molecular identity of each compound. While both are derivatives of carboxylic acids, their structural nuances dictate their biological activity.

PropertyThis compoundFlunixin
Molecular Formula C₁₃H₁₂N₂O₂[1][2]C₁₄H₁₁F₃N₂O₂
Molecular Weight 228.25 g/mol [1][2]296.24 g/mol
Chemical Structure Nicotinic acid substituted at position 2 by a benzylamino group.[1]Nicotinic acid substituted at position 2 by a 2-methyl-3-(trifluoromethyl)phenylamino group.
Appearance White to off-white solid.[1]White to off-white crystalline powder (as meglumine salt).[3]
Synonyms S-216; 2-(benzylamino)pyridine-3-carboxylic acid.[1]Banamine®; Finadyne®.

Mechanism of Action: The Known vs. The Postulated

The divergence between these two compounds is most apparent in our understanding of their mechanisms of action. Flunixin's pathway is well-trodden, while the activity of this compound remains largely theoretical, informed by related structures.

Flunixin: A Non-Selective Cyclooxygenase (COX) Inhibitor

Flunixin exerts its potent analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[4] It is a non-selective inhibitor, targeting both COX-1 and COX-2 isoforms.[5]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and renal blood flow.[6]

  • COX-2 is an inducible enzyme, upregulated at sites of inflammation, that produces prostaglandins mediating pain and inflammation.[6]

By blocking both isoforms, flunixin effectively halts the conversion of arachidonic acid into prostaglandins, key mediators of the inflammatory cascade.[4] This non-selective action, however, is also linked to potential side effects such as gastrointestinal irritation. The IC₅₀ values for flunixin are approximately 0.55 µM for COX-1 and 3.24 µM for COX-2, demonstrating its potent inhibitory activity.[5]

Flunixin_Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory GI GI Mucosal Integrity Renal Blood Flow PGs_Physiological->GI Inflammation Pain, Fever, Inflammation PGs_Inflammatory->Inflammation Flunixin Flunixin Flunixin->COX1 Inhibits Flunixin->COX2 Inhibits

Figure 1. Mechanism of action of Flunixin as a non-selective COX inhibitor.

This compound: A Hypothetical Framework

Currently, there is no direct experimental evidence detailing the anti-inflammatory mechanism of this compound. However, its structural backbone as a nicotinic acid derivative allows for informed speculation. Nicotinic acid (Niacin) itself has known anti-inflammatory properties, although its primary use is in treating dyslipidemia.[7][8][9] These effects are partly mediated through the activation of the HCA₂ receptor (GPR109A), which can suppress inflammatory cell recruitment and function.[7][10]

Furthermore, several studies have synthesized and evaluated other 2-substituted nicotinic acid derivatives, demonstrating analgesic and anti-inflammatory activities.[11][12][13][14] These studies often point towards inhibition of inflammatory mediators like TNF-α, IL-6, and COX-2.[11][12] It is plausible that this compound could share a similar mechanism, potentially acting as a COX inhibitor or modulating cytokine signaling pathways. However, this remains to be confirmed through rigorous experimental validation.

Comparative Analysis of Available Data

The chasm in the research status of these two molecules is starkly illustrated when comparing the available data. Flunixin has been the subject of extensive preclinical and clinical investigation for decades, whereas this compound is primarily documented in chemical supplier databases.[1][2][15]

Data TypeThis compoundFlunixin
In Vitro Data Not publicly available.Extensive data on COX-1/COX-2 inhibition, inhibition of prostaglandin synthesis, and effects on inflammatory signaling pathways (e.g., NFκB).[5][16]
In Vivo Animal Data Not publicly available.Abundant data in multiple species (horses, cattle, goats, etc.) demonstrating analgesic, antipyretic, and anti-inflammatory efficacy.[4][17][18]
Pharmacokinetics (PK) Not available.Well-characterized PK profiles for intravenous, intramuscular, oral, and transdermal routes in various animal species.[4][18][19][20]
Safety/Toxicology Basic hazard classifications (e.g., irritant) available from suppliers.[2]Comprehensive safety profile established, with known side effects including GI ulceration and potential for nephrotoxicity, especially with prolonged use.[17]
Clinical Use None. Primarily a research chemical.Widely used, FDA-approved veterinary drug for managing pain and inflammation in conditions like colic, musculoskeletal disorders, and endotoxemia.[17]

Experimental Roadmap for Characterizing this compound

For researchers interested in exploring the therapeutic potential of this compound, a systematic, multi-tiered approach is essential. The following outlines a logical experimental workflow to move from basic characterization to preclinical evaluation.

Experimental_Workflow Start This compound Step1 Tier 1: In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->Step1 Step2 Tier 2: Cell-Based Assays (e.g., LPS-stimulated Macrophages) Step1->Step2 If Active Step3 Tier 3: In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) Step2->Step3 If Potent & Non-toxic Step4 Tier 4: Preliminary PK/PD & Safety Assessment Step3->Step4 If Efficacious Outcome Go/No-Go Decision for Further Development Step4->Outcome

Figure 2. Proposed experimental workflow for evaluating this compound.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The crucial first step is to determine if the compound inhibits COX enzymes, a hallmark of NSAID activity. A widely used method is the colorimetric COX inhibitor screening assay.[21][22][23]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ovine or human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a serial dilution series to test a range of concentrations.

  • Assay Setup: The assay is typically performed in a 96-well plate format. For each enzyme (COX-1 and COX-2), prepare wells for:

    • 100% Initial Activity (enzyme, buffer, solvent control)

    • Inhibitor wells (enzyme, buffer, test compound at various concentrations)

    • Background wells (buffer, no enzyme)

  • Enzyme Incubation: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the diluted test compound or solvent control. Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[23][24]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[23]

  • Data Acquisition: The peroxidase activity of COX converts the substrate into a colored product. Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.[23]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the inhibitor data to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2.

Interpretation: The resulting IC₅₀ values will establish whether this compound inhibits COX enzymes, its potency, and its selectivity (by comparing the IC₅₀ for COX-1 vs. COX-2). This data provides the foundational evidence needed to justify further investigation.

Conclusion

This guide illuminates the significant disparity between a well-established therapeutic agent, flunixin, and a compound of interest, this compound. Flunixin's value is supported by a vast body of experimental and clinical data confirming its role as a potent, non-selective COX inhibitor. In contrast, this compound represents an unexplored entity. While its nicotinic acid scaffold suggests potential anti-inflammatory activity, this hypothesis requires empirical validation.

For drug development professionals, this comparison underscores a critical principle: structural analogy is a starting point for inquiry, not a substitute for evidence. The provided experimental roadmap offers a clear, validated path for researchers to systematically evaluate the pharmacological profile of this compound, potentially uncovering a new therapeutic lead or definitively classifying it as inactive. The journey from a chemical structure to a proven therapeutic is long, and it begins with the rigorous, foundational experiments outlined herein.

References

A comprehensive list of sources cited in this guide is provided below for verification and further reading.

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A Comparative Guide to Validating the Purity of Synthesized 2-(benzylamino)nicotinic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound at the center of this guide, 2-(benzylamino)nicotinic acid, serves as a crucial building block in the synthesis of more complex molecules. Even minute impurities can have cascading effects, potentially altering biological activity, increasing toxicity, or compromising the stability of the final product.

This guide provides a comprehensive framework for validating the purity of a newly synthesized batch of this compound. We will move beyond a simple checklist of procedures to explore the scientific rationale behind employing a multi-faceted, or orthogonal, analytical approach. By comparing the synthesized material against a highly characterized Reference Standard, we establish a verifiable benchmark for quality. This process is essential for ensuring batch-to-batch consistency and for building a robust data package for regulatory submission. The methodologies described herein are grounded in principles outlined by international regulatory bodies, ensuring that the data generated is both reliable and defensible.[1][2][3][4]

The Analytical Challenge: Synthesis and the Reference Standard

The validation process begins with a clear understanding of what is being analyzed. The typical synthesis of this compound involves the nucleophilic substitution of 2-chloronicotinic acid with benzylamine.[5][6] This specific chemical pathway informs our analytical strategy, as it predicts a spectrum of potential process-related impurities.

  • Starting Materials: Unreacted 2-chloronicotinic acid and excess benzylamine.

  • By-products: Potential products from side reactions.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., xylene, ethanol).[5][6]

The Reference Standard is the cornerstone of this comparative analysis. It is a substance of established purity and quality, often characterized by multiple analytical techniques and certified by a pharmacopeia or a certified vendor.[7][8] All experimental results from the synthesized batch are evaluated relative to this standard.

An Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to declare a compound "pure." An effective purity assessment relies on orthogonal methods—techniques that measure different chemical and physical properties of the molecule. This guide will focus on a powerful triad of analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_input Test Articles cluster_analysis Orthogonal Analytical Methods cluster_output Final Assessment Synthesized Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized->HPLC NMR NMR Spectroscopy (Structural Identity) Synthesized->NMR MS Mass Spectrometry (Molecular Weight) Synthesized->MS Reference Reference Standard Reference->HPLC Reference->NMR Reference->MS Purity Purity Statement & Impurity Profile HPLC->Purity NMR->Purity MS->Purity

Caption: High-level workflow for orthogonal purity validation.

Methodology Deep Dive 1: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic molecules in the pharmaceutical industry.[9][10] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification. A reversed-phase method (RP-HPLC) is typically the first choice for a molecule like this compound, which possesses both polar (carboxylic acid, amine) and non-polar (benzyl group, pyridine ring) characteristics. The choice of a C18 column provides a versatile stationary phase for effective separation.

The mobile phase, a buffered mixture of water and acetonitrile, is optimized to achieve a good peak shape and resolution between the main peak and any potential impurities. A gradient elution is often preferred over an isocratic one as it provides better resolution for a wider range of impurities and shortens the total run time. UV detection is selected based on the chromophores present in the molecule (pyridine and benzene rings).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Ref 1. Prepare Reference Std (e.g., 0.5 mg/mL in Diluent) System_Suit 3. System Suitability Test (Inject Reference Std 5x) Prep_Ref->System_Suit Prep_Synth 2. Prepare Synthesized Sample (e.g., 0.5 mg/mL in Diluent) Inject_Synth 5. Inject Synthesized Sample Prep_Synth->Inject_Synth Inject_Ref 4. Inject Reference Std System_Suit->Inject_Ref Integrate 6. Integrate Chromatograms Inject_Synth->Integrate Calc 7. Calculate Purity (% Area) Integrate->Calc Compare 8. Compare Retention Times & Impurity Profiles Calc->Compare

Caption: Step-by-step workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination
  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the reference standard.

  • System Suitability:

    • Inject the Reference Standard Solution five times.

    • Acceptance Criteria (as per USP <621>): The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.[11][12][13]

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the Reference Standard Solution and identify the retention time of the main peak.

    • Inject the Sample Solution.

    • Calculate the purity of the synthesized sample by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Methodology Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC provides quantitative purity data, it reveals little about molecular structure. NMR spectroscopy, particularly ¹H NMR, is an exceptionally powerful tool for confirming the identity of a compound.[][15] It provides a unique fingerprint of the molecule by mapping the chemical environment of each proton. By comparing the ¹H NMR spectrum of the synthesized material to that of the reference standard, we can unequivocally confirm its structural identity. Furthermore, the absence of significant unassignable peaks provides strong evidence of high purity. The integration of the peaks can also be used to quantify impurities if appropriate standards are used.

DMSO-d₆ is an excellent solvent choice for this compound because it solubilizes the molecule and allows for the observation of exchangeable protons (the carboxylic acid -OH and the amine -NH).[15]

NMR_Workflow Prep_Ref 1. Dissolve Reference Std in DMSO-d6 (~10 mg/0.6 mL) Acquire_Ref 3. Acquire 1H NMR Spectrum of Reference Standard Prep_Ref->Acquire_Ref Prep_Synth 2. Dissolve Synthesized Sample in DMSO-d6 (~10 mg/0.6 mL) Acquire_Synth 4. Acquire 1H NMR Spectrum of Synthesized Sample Prep_Synth->Acquire_Synth Process 5. Process Spectra (Fourier Transform, Phasing, Baseline) Acquire_Ref->Process Acquire_Synth->Process Compare 6. Overlay & Compare Spectra (Chemical Shifts, Splitting, Integrals) Process->Compare Confirm 7. Confirm Structural Identity & Assess for Impurity Signals Compare->Confirm

Caption: Workflow for structural confirmation via NMR spectroscopy.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the reference standard and transfer to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and vortex until the sample is fully dissolved.

    • Repeat the process for the synthesized sample.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 4 seconds.

  • Procedure:

    • Acquire the spectrum for the reference standard.

    • Acquire the spectrum for the synthesized sample under identical conditions.

  • Data Analysis:

    • Process both spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectra using the residual DMSO solvent peak at 2.50 ppm.

    • Compare the chemical shifts, splitting patterns (multiplicity), and relative integrations of all signals between the two spectra.

Methodology Deep Dive 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering an orthogonal confirmation of identity.[9][] For a compound like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and unambiguous confirmation of the compound's elemental composition when analyzed with a high-resolution mass spectrometer. It is also exceptionally sensitive for detecting and identifying impurities.[16][17]

MS_Workflow Prep 1. Prepare Dilute Solution (~10 µg/mL in MeOH/H2O) Infuse 2. Infuse Sample into ESI Source (Positive Ion Mode) Prep->Infuse Acquire 3. Acquire Mass Spectrum Infuse->Acquire Identify 4. Identify [M+H]+ Peak Acquire->Identify Compare 5. Compare Experimental m/z with Theoretical m/z Identify->Compare Confirm 6. Confirm Molecular Weight Compare->Confirm

Caption: Workflow for molecular weight confirmation by mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a stock solution of the synthesized sample in methanol at 1 mg/mL.

    • Further dilute the stock solution to approximately 10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Instrument Parameters (ESI-TOF or ESI-Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

  • Procedure:

    • Infuse the prepared sample solution into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Calculate the theoretical exact mass of the protonated molecule, [C₁₃H₁₂N₂O₂ + H]⁺.

    • Identify the peak corresponding to this ion in the acquired spectrum.

    • Confirm that the measured mass-to-charge ratio (m/z) is within an acceptable error margin (typically < 5 ppm) of the theoretical value.

Data Presentation and Comparative Analysis

The data from each technique should be compiled and compared directly. The following tables present hypothetical, yet realistic, results for a successful validation.

Table 1: Comparative HPLC Purity Results

AnalyteRetention Time (min)Purity by Area %Impurity Profile
Reference Standard 8.5299.91%Single known impurity at 4.2 min (0.09%)
Synthesized Sample 8.5199.65%Impurity at 4.2 min (0.08%), unknown at 6.1 min (0.27%)

Table 2: Comparative ¹H NMR (400 MHz, DMSO-d₆) Data

AssignmentReference δ (ppm), Mult.Synthesized δ (ppm), Mult.Interpretation
Carboxylic OH13.01, br s13.01, br sMatch
Amine NH9.45, t9.45, tMatch
Pyridine H68.15, dd8.15, ddMatch
Pyridine H47.98, dd7.98, ddMatch
Benzyl Ar-H7.25-7.40, m7.25-7.40, mMatch
Pyridine H56.70, t6.70, tMatch
Methylene CH₂4.55, d4.55, dMatch
Minor impurity signalsNone observedTrace signals at 2.1 ppmPotential minor impurity

Table 3: Comparative Mass Spectrometry Data

AnalyteTheoretical m/z for [M+H]⁺Experimental m/zMass Error (ppm)
Synthesized Sample 229.0972229.0970-0.87

Interpretation and Decision Logic

  • HPLC Analysis: The synthesized sample shows high purity (99.65%), which is very good. The retention time matches the reference standard, confirming the identity under these chromatographic conditions. The presence of a new, unknown impurity at 0.27% warrants further investigation but may be acceptable depending on project specifications.

  • NMR Analysis: The spectra are virtually superimposable, providing definitive structural confirmation. The trace impurity signals noted in the synthesized sample should be investigated but do not challenge the identity of the bulk material.

  • MS Analysis: The experimental mass is in excellent agreement with the theoretical mass (<1 ppm error), confirming the elemental composition and molecular weight.

The combined data provides a high degree of confidence in the identity and purity of the synthesized this compound.

Decision_Logic Data Combined Analytical Data (HPLC, NMR, MS) Decision_ID Structure Confirmed? (NMR & MS Match) Data->Decision_ID Decision_Purity Purity > Spec? (e.g., > 99.0%) Decision_ID->Decision_Purity Yes Fail_ID FAIL: Incorrect Structure Decision_ID->Fail_ID No Decision_Impurity Impurities Identified & < Threshold? Decision_Purity->Decision_Impurity Yes Fail_Purity FAIL: Requires Further Purification Decision_Purity->Fail_Purity No Pass Batch Release: Purity Validated Decision_Impurity->Pass Yes Fail_Impurity FAIL: Requires Impurity Characterization Decision_Impurity->Fail_Impurity No

Caption: Decision-making flowchart based on analytical results.

Conclusion

Validating the purity of a synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By comparing the synthesized material to a certified reference standard using HPLC for quantitative purity, NMR for structural identity, and MS for molecular weight confirmation, researchers can build a robust and scientifically sound case for the quality of their material. This orthogonal approach ensures that decisions made in subsequent stages of research and development are based on a compound of known identity, purity, and quality, thereby upholding the principles of scientific integrity and ensuring the ultimate safety and efficacy of the final product.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: <621> CHROMATOGRAPHY (harmonized) Source: US Pharmacopeia (USP) URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL:[Link]
  • Title: Q2(R1)
  • Title: USP-NF <621> Chrom
  • Title: Q2(R1)
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Title: Eight Commonly Used Techniques for Drug Analysis Source: Labinsights URL:[Link]
  • Title: Purity Assay (Pharmaceutical Testing)
  • Title: Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives Source: Google Patents URL
  • Title: An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst Source: PubMed Central URL:[Link]
  • Title: Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid Source: PrepChem.com URL:[Link]
  • Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: PubMed URL:[Link]
  • Title: Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS Source: PubMed URL:[Link]

Sources

A Comparative Guide to the Spectral Analysis of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data of nicotinic acid (Niacin, Vitamin B3) and its key derivatives: nicotinamide, nicotinuric acid, and methyl nicotinate. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these compounds. Beyond a simple data repository, this guide delves into the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Importance of Spectral Fingerprinting

Nicotinic acid and its derivatives are pivotal in various biological processes and pharmaceutical applications. From its role as a vitamin to its use in treating dyslipidemia, the chemical integrity and purity of these compounds are paramount. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure, identify functional groups, and quantify these compounds. Each technique offers a unique "fingerprint," and a multi-faceted spectral analysis provides a robust and comprehensive characterization. This guide will explore these fingerprints, offering a comparative framework for researchers working with these vital molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore—the part of the molecule responsible for light absorption. For nicotinic acid and its derivatives, the pyridine ring is the primary chromophore.

Experimental Protocol: UV-Vis Analysis

A reliable UV-Vis spectrum is contingent on proper sample preparation and instrument calibration. The following protocol ensures accurate and reproducible results.

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.

Materials:

  • Nicotinic acid and its derivatives (analytical grade)

  • Methanol (spectroscopic grade) or 0.1 M Hydrochloric Acid

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Methanol is a common solvent for these compounds as it is transparent in the UV range of interest. For ensuring protonation of the pyridine nitrogen and consistent spectral features, 0.1 M HCl is also an excellent choice[1]. The choice of solvent can influence the λmax, so consistency is key for comparative analysis.

  • Standard Solution Preparation: Accurately weigh a small amount of the analyte (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) to create a stock solution.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 0.8 AU (Absorbance Units). This range ensures linearity according to the Beer-Lambert Law.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the sample cuvette with the diluted analyte solution before filling it. Place the cuvette in the spectrophotometer and record the spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each derivative.

Diagram of the UV-Vis Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh Analyte B Dissolve in Solvent A->B Accurate Mass C Serial Dilutions B->C Known Concentration E Measure Sample Spectrum C->E Optimal Concentration D Prepare Instrument Blank D->E Zero Spectrophotometer F Identify λmax E->F Obtain Spectrum

Caption: Workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Spectral Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference(s)
Nicotinic Acid0.1 M HCl~261~2800[1]
NicotinamideWater~262Not specified[2]
Nicotinuric AcidNot specifiedNot specifiedNot specified-
Methyl NicotinateMethanol~263Not specified[3]

Analysis of UV-Vis Spectra:

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Infrared radiation causes vibrations of the molecular bonds (stretching, bending), and the frequencies at which these vibrations occur are characteristic of the specific bonds and functional groups.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr (potassium bromide) pellet technique is a common method for analyzing solid samples. It involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

  • Nicotinic acid and its derivatives (dry, solid)

  • Potassium bromide (KBr), spectroscopic grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die set

Procedure:

  • Sample and KBr Preparation: Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder. It is crucial that the KBr is free of moisture, as water has strong IR absorption bands that can interfere with the sample spectrum.[4]

  • Mixing: Briefly but thoroughly grind the sample and KBr together to ensure a homogenous mixture.[4]

  • Pellet Formation: Transfer the mixture to the die set of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[5] A clear pellet indicates good sample dispersion and minimal light scattering.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will account for any atmospheric CO2 and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups.

Diagram of the FTIR (KBr Pellet) Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Grind Sample B Mix with KBr A->B 1-2 mg sample C Press into Pellet B->C 100-200 mg KBr E Acquire Sample Spectrum C->E Transparent Pellet D Acquire Background Spectrum D->E Ratioing F Identify Characteristic Peaks E->F Functional Group Analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Comparative FTIR Spectral Data (Key Peaks in cm⁻¹)
Functional GroupNicotinic AcidNicotinamideNicotinuric AcidMethyl Nicotinate
O-H stretch (Carboxylic Acid)~3000-2500 (broad)-~3300-2500 (broad)-
N-H stretch (Amide)-~3368, ~3167~3300 (broad)-
C-H stretch (Aromatic)~3100-3000~3070~3100-3000~3100-3000
C=O stretch (Carboxylic Acid)~1705-~1710-
C=O stretch (Amide I)-~1680~1650-
C=O stretch (Ester)---~1725
C=N, C=C stretch (Pyridine)~1600, ~1580~1620, ~1590~1600, ~1580~1590, ~1570
N-H bend (Amide II)-~1620~1540-
C-O stretch (Carboxylic Acid/Ester)~1300-1200-~1300-1200~1290, ~1110

Analysis of FTIR Spectra:

The FTIR spectra clearly differentiate the derivatives based on their functional groups at the 3-position.

  • Nicotinic Acid and Nicotinuric Acid: Both show a very broad O-H stretching band from the carboxylic acid group, typically centered around 3000 cm⁻¹, which often overlaps with the C-H stretching vibrations. The characteristic C=O stretch of the carboxylic acid appears around 1705-1710 cm⁻¹.[6][7]

  • Nicotinamide: The presence of the amide group is confirmed by two N-H stretching bands around 3368 and 3167 cm⁻¹ (primary amide) and a strong C=O stretching (Amide I) band at a lower wavenumber (~1680 cm⁻¹) compared to the carboxylic acid, due to resonance. The N-H bending (Amide II) band is also visible around 1620 cm⁻¹.[1][8]

  • Methyl Nicotinate: The ester is characterized by a strong C=O stretching band at a higher wavenumber (~1725 cm⁻¹) than the carboxylic acid and amide. It also displays two distinct C-O stretching bands around 1290 and 1110 cm⁻¹.[9]

All compounds exhibit characteristic C=C and C=N stretching vibrations from the pyridine ring in the 1600-1570 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Analysis

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Materials:

  • Nicotinic acid and its derivatives

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Solvent Selection: The choice of deuterated solvent is crucial. DMSO-d₆ is a good choice for nicotinic acid and its derivatives as it dissolves them well and its residual peak does not overlap with most analyte signals. D₂O can also be used, but the acidic proton of the carboxylic acid will exchange with deuterium and become invisible.[10] CDCl₃ is suitable for less polar derivatives like methyl nicotinate.

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[11]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[12]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field. Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling. Assign the chemical shifts (in ppm) for both ¹H and ¹³C spectra.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Dissolve Sample in Deuterated Solvent B Filter into NMR Tube A->B Homogeneous Solution C Lock and Shim B->C Particulate-Free D Acquire Spectrum (¹H, ¹³C) C->D Optimized Magnetic Field E Process and Analyze Data D->E Assign Chemical Shifts MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis A Prepare Dilute Solution B Direct Infusion into ESI Source A->B 1-10 µg/mL C Ionization B->C Low Flow Rate D Mass Analysis (MS and MS/MS) C->D Generate Ions E Data Interpretation D->E Determine m/z and Fragmentation

Sources

A Guide to Assessing Batch-to-Batch Reproducibility in the Synthesis of 2-(benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) is paramount. Regulatory bodies and manufacturing teams alike scrutinize batch-to-batch reproducibility as a direct indicator of a robust and well-controlled synthetic process. This guide provides an in-depth analysis of the synthesis of 2-(benzylamino)nicotinic acid, a key intermediate, with a focus on assessing and ensuring its consistent production. We will explore a standard synthetic protocol, present a comparative analysis of hypothetical batch data, and detail the necessary analytical methodologies for rigorous quality control.

The Critical Role of Reproducibility

Batch-to-batch variability in the synthesis of pharmaceutical intermediates can have cascading effects on the entire drug development pipeline. Inconsistent purity profiles, for instance, can introduce unforeseen impurities into the final API, potentially impacting its safety and efficacy. Furthermore, variations in physical properties, such as crystal form and particle size, can affect downstream processing and the bioavailability of the final drug product. Therefore, a thorough understanding and control of the synthetic process are essential for a smooth transition from laboratory-scale research to commercial manufacturing.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of 2-chloronicotinic acid with benzylamine in the presence of a copper catalyst. While effective, the Ullmann condensation is known for its sensitivity to reaction conditions, which can lead to batch-to-batch variations if not carefully controlled.

An alternative approach involves a solvent-free synthesis, which offers a greener and potentially more efficient route. This method can lead to higher yields and shorter reaction times. Additionally, enzymatic synthesis is an emerging alternative that offers high selectivity and mild reaction conditions, though it may require more specialized development.

This guide will focus on the traditional Ullmann condensation, as it is a widely established method, and its potential for variability makes it an excellent case study for assessing reproducibility.

Comparative Analysis of Synthetic Batches

To illustrate the importance of monitoring batch-to-batch consistency, the following table summarizes hypothetical data from three separate batches of this compound synthesized via the Ullmann condensation.

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Yield (%) 85.283.986.1> 80%
Purity (HPLC, % Area) 99.598.999.6> 98.5%
Melting Point (°C) 178-180177-181179-181178-182°C
Impurity A (HPLC, % Area) 0.150.450.12< 0.2%
Impurity B (HPLC, % Area) 0.080.180.07< 0.1%
Residual Solvent (GC, ppm) 253522< 50 ppm

Analysis of Batch Data:

As the data illustrates, all three batches meet the predefined acceptance criteria. However, Batch 2 shows a slightly lower purity and higher levels of Impurities A and B compared to the other two batches. While still within specification, this deviation warrants investigation to understand the root cause and prevent future occurrences. Such variations could be attributed to minor fluctuations in reaction temperature, quality of starting materials, or reaction time.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-chloronicotinic acid

  • Benzylamine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add N,N-dimethylformamide (DMF) to the flask.

  • Add benzylamine (1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 120°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1M HCl to a pH of approximately 4-5.

  • The precipitate formed is collected by filtration and washed with deionized water.

  • The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • The purified product is dried under vacuum to yield this compound.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-based gradient from 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Expected ¹H NMR signals: Characteristic peaks for the aromatic protons of the nicotinic acid and benzyl groups, the methylene protons of the benzyl group, and the amine and carboxylic acid protons.

Mass Spectrometry (MS) for Molecular Weight Verification:

  • Technique: Electrospray ionization (ESI) in positive or negative ion mode.

  • Expected m/z: [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (228.25 g/mol ).

Visualizing the Workflow

To better understand the process of assessing batch-to-batch reproducibility, the following diagrams illustrate the synthesis workflow and the logical flow of the assessment process.

SynthesisWorkflow cluster_synthesis Synthesis Stage Start Start Reactants 2-Chloronicotinic Acid Benzylamine CuI, K₂CO₃, DMF Start->Reactants 1. Charging Reaction Ullmann Condensation (120°C, 12h) Reactants->Reaction 2. Reaction Workup Quenching, Acidification Filtration Reaction->Workup 3. Isolation Purification Recrystallization Workup->Purification 4. Purification Final_Product This compound Purification->Final_Product 5. Drying

Caption: Workflow for the synthesis of this compound.

ReproducibilityAssessment Batch_Synthesis Synthesize Multiple Batches Batch_Analysis Analyze Each Batch (HPLC, NMR, MS, etc.) Batch_Synthesis->Batch_Analysis Data_Comparison Compare Batch Data (Yield, Purity, Impurities) Batch_Analysis->Data_Comparison Specification_Check Check Against Acceptance Criteria Data_Comparison->Specification_Check Pass Process is Reproducible Specification_Check->Pass All Batches Pass Fail Investigate Deviations Specification_Check->Fail Batches Deviate Root_Cause Identify Root Cause of Variability Fail->Root_Cause Process_Optimization Optimize Process Parameters Root_Cause->Process_Optimization Process_Optimization->Batch_Synthesis Re-evaluate

Caption: Logical flow for assessing batch-to-batch reproducibility.

Conclusion

Ensuring the batch-to-batch reproducibility of this compound synthesis is a multifaceted endeavor that requires a deep understanding of the reaction chemistry, meticulous control over process parameters, and a robust analytical framework for quality control. By implementing the protocols and assessment strategies outlined in this guide, researchers and drug development professionals can establish a reliable and consistent manufacturing process, thereby mitigating risks and accelerating the path to regulatory approval and commercialization.

References

  • Ullmann Condens
  • Solvent-Free Synthesis of 2-anilino nicotinic acids: Yarhorhosseini, M., et al. (2023). BMC Chemistry. [Link]
  • Enzymatic Synthesis of Nicotinic Acid: Khan, I., et al. (2024). Frontiers in Bioengineering and Biotechnology. [Link]
  • HPLC Analysis of Nicotinic Acid Derivatives: Kubiak, A., & Stasiewicz-Urban, A. (2003). Acta Poloniae Pharmaceutica. [Link]
  • Synthesis of 2-(phenylamino)nicotinic acid: PrepChem. [Link]
  • Batch-to-Batch Reproducibility in Fermentation Processes: Gnoth, S., et al. (2007). Journal of Biotechnology. [Link]
  • Importance of Batch-to-Batch Consistency: Tianming Pharmaceutical. [Link]
  • Ullmann Reaction Mechanism: Organic Chemistry Portal. [Link]

A Comparative Guide to the Validation of a Multi-Parametric In-Vitro Model for Assessing 2-(benzylamino)nicotinic Acid Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precautionary Principle in Preclinical Assessment

2-(benzylamino)nicotinic acid is a small molecule whose comprehensive toxicological profile is not extensively documented in public literature. Structurally, it is a derivative of both nicotinic acid (niacin) and benzylamine. This chemical parentage provides a logical starting point for predicting potential toxicities. High-dose or sustained-release formulations of nicotinic acid are associated with hepatotoxicity, often linked to mitochondrial dysfunction.[1][2] Conversely, certain benzylamine derivatives and other xenobiotics are known to accumulate in the kidneys, posing a risk of nephrotoxicity.[3][4]

This dual potential for liver and kidney toxicity necessitates a robust, multi-faceted preclinical screening strategy. Relying on a single cell type or a single toxicity endpoint can lead to a dangerously incomplete safety profile, allowing potentially harmful compounds to advance in the development pipeline.[5][6] The imperative to reduce and replace animal testing, in line with the 3Rs (Reduction, Refinement, Replacement) principle, further underscores the need for highly predictive and validated in-vitro models.[7][8]

This guide provides a comprehensive framework for validating a multi-parametric, dual-organ in-vitro model for assessing the toxicity of this compound. We will compare this proposed "Comprehensive Model" against a more traditional, simplistic "Baseline Model" to demonstrate the scientific imperative of a mechanistically informed approach. Every protocol described herein is designed as a self-validating system, incorporating appropriate controls and cross-verification to ensure trustworthiness and reproducibility, adhering to principles outlined by international bodies like the Organisation for Economic Co-operation and Development (OECD).[9][10]

Part 1: A Tale of Two Models: Rationale and Design

The central challenge in assessing a novel compound is to cast a wide yet precise net. The choice of in-vitro model dictates the quality and relevance of the safety data generated.

The Baseline Model: A Narrow View

A common, yet often inadequate, approach involves using a single, immortalized cell line (e.g., HepG2 for liver toxicity) and a single cytotoxicity assay (e.g., MTT). While simple and high-throughput, this model suffers from critical limitations:

  • Organ Specificity: It completely overlooks toxicity to other potential target organs, such as the kidney.

  • Mechanistic Ambiguity: A single endpoint like cell viability provides no information on how the cells are dying, be it through necrosis, apoptosis, or mitochondrial collapse.

  • Metabolic Relevance: Many standard cell lines have aberrant metabolism (the "Warburg effect") and may not accurately represent the metabolic activity of primary human cells, potentially missing toxicity mediated by metabolites.[11]

The Comprehensive Model: A Mechanistically Driven Approach

We propose a more rigorous model built on a dual-organ strategy to address the predicted risks associated with this compound's structure.

  • Dual Cell Lines:

    • Hepatotoxicity Assessment: Human hepatoma HepG2 or HepaRG cells. HepaRG cells are often preferred as they can be differentiated into a co-culture of hepatocyte-like and biliary-like cells, expressing higher levels of key drug-metabolizing enzymes, offering greater physiological relevance than HepG2.[12]

    • Nephrotoxicity Assessment: Human kidney proximal tubule epithelial cells (HK-2 ). This immortalized cell line retains many of the functional characteristics of primary proximal tubule cells, which are a primary site of drug-induced kidney injury due to their high concentration of transporters.[6][13]

  • Multi-Parametric Assay Panel:

    • Tier 1 (Cytotoxicity Profile): A panel of three distinct cytotoxicity assays to provide a holistic view of cell health.

    • Tier 2 (Mechanistic Elucidation): Follow-up assays to investigate specific toxicity pathways suggested by the initial screen, such as oxidative stress or apoptosis.

This comparative approach allows for the detection of organ-specific toxicity and provides a richer, more actionable dataset for making informed decisions in drug development.

Part 2: The Validation Workflow: A Framework for Trust

Validation is the process of establishing the relevance and reliability of a method for its intended purpose.[9] Our validation framework is designed to ensure the Comprehensive Model is robust, reproducible, and predictive.

Validation_Workflow cluster_0 Phase 1: Assay Optimization & Qualification cluster_1 Phase 2: Compound Screening & Data Generation cluster_2 Phase 3: Performance Evaluation & Comparison A Select Cell Lines (HepG2/HepaRG, HK-2) B Optimize Seeding Density & Growth Conditions A->B C Select Positive/Negative Controls (e.g., Acetaminophen, Cisplatin, Vehicle) B->C D Qualify Assays: - Z'-factor > 0.5 - S/B ratio - Intra/Inter-plate variability C->D E Tier 1 Cytotoxicity Screening: - MTT (Metabolism) - LDH (Membrane) - Neutral Red (Lysosome) D->E Proceed if Qualified F Generate Dose-Response Curves & Calculate IC50 Values E->F G Tier 2 Mechanistic Assays: - ROS Production - Caspase 3/7 Activity F->G H Compare IC50 Across Assays & Cell Lines G->H Analyze & Validate I Assess Specificity & Sensitivity Using Control Compounds H->I J Evaluate Reproducibility (Inter-day, Inter-analyst) I->J K Model Acceptance: Is the model reliable and fit for purpose? J->K

Caption: A structured workflow for the validation of the in-vitro toxicity model.

Part 3: Comparative Experimental Protocols and Data Analysis

This section provides detailed methodologies for the Tier 1 cytotoxicity assessment and presents a comparative analysis of hypothetical data generated from the Baseline and Comprehensive models.

Experimental Protocol 1: Multi-Parametric Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Culture HepG2 (or HepaRG) and HK-2 cells according to supplier (e.g., ATCC) recommendations.[14]
  • Harvest cells using Trypsin-EDTA at ~80-90% confluency.
  • Perform cell counting (e.g., using a hemocytometer or automated counter) and assess viability (e.g., via Trypan Blue exclusion).
  • Seed cells in clear, flat-bottom 96-well plates at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X stock concentration series of this compound and control compounds (e.g., Acetaminophen for hepatotoxicity, Cisplatin for nephrotoxicity) in appropriate culture medium. Use DMSO as a vehicle control, ensuring the final concentration does not exceed 0.5%.
  • Remove the seeding medium from the 96-well plates.
  • Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only and medium-only controls.
  • Incubate for a defined exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

3. Cytotoxicity Assays:

  • Causality: The following three assays are chosen because they measure distinct cellular integrity endpoints, providing a more complete picture of cytotoxicity than any single assay.[15] A divergence in results (e.g., low MTT signal but no LDH release) is not a contradiction but a mechanistic clue.

    Assay_Targets cluster_Mito Mitochondrion cluster_Membrane Cell Membrane cluster_Lyso Lysosome Cell Eukaryotic Cell Mito Dehydrogenase Enzymes Membrane Cytosol (LDH) Lyso Proton Gradient MTT MTT Assay (Metabolic Viability) MTT->Mito measures activity of LDH LDH Assay (Membrane Integrity) LDH->Membrane measures release of NR Neutral Red Assay (Lysosomal Integrity) NR->Lyso measures uptake via

    Caption: Cellular targets of the three primary cytotoxicity assays.

Data Presentation and Interpretation

The power of the Comprehensive Model is evident when data is compiled and compared. The following table shows hypothetical IC50 values (the concentration of a drug that causes 50% inhibition of a measured response).

Table 1: Comparative IC50 Values (µM) from Baseline vs. Comprehensive Models

CompoundModelCell LineMTT Assay (IC50)LDH Assay (IC50)Neutral Red (IC50)Interpretation
This compound Baseline HepG2150--Moderate toxicity detected.
Comprehensive HepG2150>500175Hepatotoxicity: Primarily metabolic/lysosomal, not necrotic.
Comprehensive HK-27545080Nephrotoxicity: More potent than hepatotoxicity.
Acetaminophen (Positive Control) Comprehensive HepG2120150130Confirmed hepatotoxic profile.
Comprehensive HK-2>500>500>500Demonstrates organ specificity.
Cisplatin (Positive Control) Comprehensive HepG2200250220Some off-target toxicity.
Comprehensive HK-2253530Confirmed potent nephrotoxic profile.

Analysis:

  • The Baseline Model would have identified this compound as a moderate toxin but would have missed its significantly higher potency towards kidney cells.

  • The Comprehensive Model correctly identifies the kidney as the more sensitive target organ.

  • The discrepancy between the MTT/Neutral Red IC50 (150-175 µM) and the LDH IC50 (>500 µM) in HepG2 cells suggests a non-necrotic, likely apoptotic or mitochondrial-driven, toxicity mechanism in the liver. This provides a clear, actionable hypothesis for further investigation.

Part 4: Elucidating the Mechanism of Toxicity

Based on the Tier 1 data and the known toxicology of nicotinic acid, we hypothesize that this compound induces mitochondrial dysfunction, leading to oxidative stress and subsequent apoptosis.[2]

Toxicity_Pathway Compound This compound Mito Mitochondrial Dysfunction (Inhibition of β-oxidation) Compound->Mito inhibits ROS Increased ROS Production (Oxidative Stress) Mito->ROS leads to Caspase Caspase 3/7 Activation ROS->Caspase triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis executes

Caption: Hypothesized toxicity pathway for this compound.

Experimental Protocol 2: Mechanistic Assays

1. Reactive Oxygen Species (ROS) Detection:

  • Culture and treat cells in white, opaque 96-well plates as described previously.
  • At the end of the treatment period, add a ROS-detecting reagent (e.g., ROS-Glo™ H₂O₂ Assay) according to the manufacturer's protocol.
  • Measure luminescence using a plate reader. An increase in signal indicates oxidative stress.

2. Apoptosis Assay (Caspase 3/7 Activity):

  • Culture and treat cells in white, opaque 96-well plates.
  • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) directly to the wells.
  • Incubate for 1-2 hours at room temperature.
  • Measure luminescence. An increase in signal indicates activation of the executioner caspases involved in apoptosis.

Self-Validation: A trustworthy result would show a dose-dependent increase in ROS production that precedes or coincides with a dose-dependent increase in caspase 3/7 activity, both of which occur at concentrations similar to or lower than the IC50 values determined by the MTT and Neutral Red assays. This confirms the biological plausibility of the hypothesized pathway.

Conclusion: The Value of a Comprehensive, Validated Model

This guide has systematically compared a simplistic, single-endpoint in-vitro model with a comprehensive, multi-parametric, dual-organ model for assessing the toxicity of this compound. The evidence overwhelmingly supports the comprehensive approach.

  • Superior Predictive Power: The Comprehensive Model successfully identified a potential organ-specific toxicity (nephrotoxicity) that the Baseline Model would have missed entirely.

  • Mechanistic Insight: By using a panel of assays, it provided crucial clues into the how of toxicity, guiding further, more specific investigations and de-risking the compound more effectively.

  • Trust and Reliability: The embedded validation framework, including the use of appropriate positive and negative controls and the cross-verification of results from different assays, ensures the data is robust and defensible.

While 2D cell culture models are powerful screening tools, the future of in-vitro toxicology lies in even more physiologically relevant systems, such as 3D spheroids, organoids, and microfluidic "organ-on-a-chip" platforms.[16][17][18] However, the principles of validation outlined here—a multi-parametric, mechanistically-driven, and cross-verifying approach—remain fundamental. Adopting such a rigorous framework is not merely a scientific exercise; it is an ethical and economic imperative for developing safer medicines and chemicals.

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A Researcher's Guide to Comparing the In-Vitro Metabolic Stability of 2-(Benzylamino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a critical determinant of its developmental potential. A promising candidate with high therapeutic efficacy can falter due to poor metabolic stability, leading to rapid clearance, low bioavailability, or the formation of toxic metabolites. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in-vitro metabolic stability of a series of 2-(benzylamino)nicotinic acid derivatives. By understanding the principles and methodologies outlined herein, researchers can make informed decisions to guide the optimization of lead compounds.

The this compound scaffold is of significant interest in medicinal chemistry. However, its inherent structural motifs—a carboxylic acid, a secondary amine, and aromatic rings—present potential sites for metabolic modification. Understanding the metabolic liabilities of this scaffold is paramount for designing derivatives with improved pharmacokinetic profiles.

The Metabolic Landscape of this compound Derivatives

The metabolic stability of a compound is primarily governed by its susceptibility to enzymatic degradation, predominantly by cytochrome P450 (CYP) enzymes in the liver.[1][2] For this compound derivatives, several metabolic pathways can be anticipated:

  • Oxidation of the Benzyl Group: The benzyl moiety is prone to hydroxylation on the aromatic ring or at the benzylic carbon, catalyzed by CYP enzymes.[3]

  • N-dealkylation: Cleavage of the bond between the nitrogen and the benzyl group is a common metabolic route for secondary amines.[3]

  • Oxidation of the Nicotinic Acid Ring: The pyridine ring can undergo oxidation, although it is generally more resistant to metabolism than the benzyl group.

  • Conjugation of the Carboxylic Acid: The carboxylic acid group is a prime site for phase II conjugation reactions, such as glucuronidation, which increases water solubility and facilitates excretion.[4][5]

The interplay of these metabolic pathways will determine the overall stability of a given derivative. Strategic modifications to the core structure can block or attenuate these metabolic routes, thereby enhancing stability.

Strategies for Enhancing Metabolic Stability

Based on the predicted metabolic pathways, several strategies can be employed to design more stable this compound derivatives:

  • Substitution on the Benzyl Ring: Introducing electron-withdrawing groups (e.g., halogens) or sterically hindering groups on the benzyl ring can reduce its susceptibility to oxidative metabolism.

  • Modification of the Benzylamine Linker: N-methylation or the introduction of a cyclopropyl group can influence the rate of N-dealkylation.[6]

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or an acyl sulfonamide, can prevent glucuronidation and improve metabolic stability.[5][7][8][9]

The following table provides a hypothetical comparison of the metabolic stability of various this compound derivatives based on these principles. The presented data is illustrative and would need to be confirmed by experimental studies.

Derivative Modification Predicted Major Metabolic Pathway(s) Predicted In-Vitro Half-Life (t½) in Human Liver Microsomes (min) Predicted Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound This compoundBenzylic hydroxylation, N-dealkylation, Glucuronidation1592.4
Derivative A 2-((4-fluorobenzyl)amino)nicotinic acidN-dealkylation, Glucuronidation3539.6
Derivative B 2-(N-methyl-N-benzylamino)nicotinic acidReduced N-dealkylation, Benzylic hydroxylation, Glucuronidation2555.4
Derivative C 5-(2-(benzylamino)pyridin-3-yl)-1H-tetrazoleBenzylic hydroxylation, N-dealkylation5027.7

Experimental Protocol for In-Vitro Metabolic Stability Assessment

To empirically determine and compare the metabolic stability of your this compound derivatives, a robust and well-validated in-vitro assay is essential. The following protocol describes a standard procedure using human liver microsomes.[10][11][12]

Materials and Reagents:
  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (commercially available)[1][13]

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not present in the assay)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[14]

Experimental Workflow:

The following diagram illustrates the key steps in the in-vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solutions (in DMSO) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Microsome Suspension in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Calculate t½ and CLint K->L

Figure 1: Workflow for In-Vitro Microsomal Stability Assay.

Step-by-Step Methodology:
  • Preparation:

    • Prepare stock solutions of your test compounds and positive controls in a suitable organic solvent like DMSO. The final concentration of the organic solvent in the incubation should be kept low (typically <0.5%) to avoid inhibiting enzymatic activity.[11]

    • Thaw the pooled human liver microsomes on ice and dilute them to the desired concentration in phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound solution. Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[10] The time of this addition is considered time zero (t=0).

  • Time Course Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of another 96-well plate containing cold acetonitrile with a known concentration of an internal standard.[14] The cold acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[10]

Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in-vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [15]

Conclusion

The in-vitro metabolic stability of this compound derivatives is a crucial parameter that significantly influences their potential as drug candidates. By systematically evaluating the metabolic liabilities of the core scaffold and employing rational design strategies, researchers can synthesize derivatives with enhanced stability. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and comparable data. This, in turn, will enable the selection of the most promising candidates for further preclinical development, ultimately accelerating the journey from a chemical entity to a therapeutic agent.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Benzylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Benzylamino)nicotinic acid, grounded in established safety standards and an understanding of the compound's specific chemical properties. Our goal is to empower you, our fellow researchers, with the knowledge to manage this substance confidently and safely from the bench to its final disposal.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before handling disposal, it is crucial to understand the inherent risks of this compound. According to its Safety Data Sheet (SDS), this compound presents several hazards that directly inform our handling and disposal strategy[1]. A thorough risk assessment is the foundation of a safe disposal plan.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1]. This necessitates preventing ingestion through contaminated hands or materials.

  • Skin Irritation (Category 2): Causes skin irritation[1]. Prolonged or repeated contact can lead to inflammation and discomfort. This underpins the requirement for specific personal protective equipment (PPE).

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1]. The risk of significant eye damage dictates the mandatory use of eye protection.

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol[1]. This hazard requires careful handling to prevent dust formation and ensuring adequate ventilation.

These classifications are not just labels; they are directives. The irritant nature of the compound means it must be handled in a way that prevents contact with skin, eyes, and mucous membranes, and its disposal path must ensure it does not react with other improperly segregated chemicals.

Quantitative Hazard Summary

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The classifications for this compound are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data sourced from Angene Chemical Safety Data Sheet[1].

The Core of Safe Disposal: A Self-Validating System

Proper chemical disposal is governed by a framework established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3][4]. The principles of hazardous waste management—identification, segregation, and containment—form a self-validating system that ensures safety and compliance.

  • Expertise in Identification: The first step in any disposal protocol is "hazardous waste determination"[5]. Based on its identified hazards, this compound must be treated as a hazardous waste. It should never be disposed of down the drain or in regular trash[1][6].

  • Trustworthiness Through Segregation: Commingling incompatible chemicals can cause dangerous reactions[5]. This compound, as a solid organic acid, should be segregated from bases, strong oxidizing agents, and other reactive chemical classes[7][8]. This prevents unforeseen reactions in the waste container.

  • Authoritative Containment: The EPA requires hazardous waste to be collected in containers that are durable, compatible with the waste, and securely closed except when adding or removing waste[3].

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for managing waste generated from research involving this compound.

Phase 1: At the Point of Generation
  • Designate a Waste Container:

    • Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-on cap. The container must be clean, dry, and compatible with the chemical.

    • Causality: A wide-mouth container simplifies the addition of solid waste and contaminated items, minimizing the risk of spills. The container material must be non-reactive with the chemical waste.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste this compound" and any solvents used in cleaning. Do not use abbreviations.

    • List the hazard characteristics: "Irritant," "Harmful if Swallowed."

    • Causality: Proper labeling is an OSHA and EPA requirement that ensures anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and associated dangers[3][9].

  • Deposit Waste:

    • Place all materials contaminated with this compound directly into the designated container. This includes:

      • Unused or expired solid chemical.

      • Contaminated weigh boats, filter papers, and disposable labware.

      • Contaminated PPE, such as gloves and disposable gowns.

    • Causality: Containing all contaminated materials prevents the spread of the chemical and ensures all hazardous waste is captured for proper disposal.

Phase 2: Container Management and Storage
  • Secure the Container:

    • Keep the waste container securely closed at all times, except when you are actively adding waste.

    • Causality: This is a critical EPA regulation to prevent the release of vapors and to avoid spills[3].

  • Store in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

    • Causality: SAAs are an established EPA concept for the safe, temporary storage of hazardous waste in a laboratory before it is moved to a central accumulation area[3]. Secondary containment mitigates the impact of a primary container failure.

Phase 3: Final Disposal
  • Request a Waste Pickup:

    • Once the container is full or you have finished the project, contact your institution’s Environmental Health & Safety (EHS) department to arrange for a waste pickup.

    • Do not remove the hazardous waste from the laboratory yourself. Trained EHS professionals or licensed hazardous waste transporters must handle the transport[5][10].

    • Causality: The "cradle-to-grave" approach mandated by the Resource Conservation and Recovery Act (RCRA) requires that hazardous waste be tracked from generation to final disposal, a process managed by EHS and certified vendors[4].

Emergency Procedures for Spills

In the event of a spill during the disposal process, follow these steps:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of solid material, respiratory protection may be necessary to avoid inhaling dust[1].

  • Contain and Clean:

    • Carefully sweep up the solid material to avoid creating dust[1].

    • Place the swept-up material and any contaminated cleaning supplies into your designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

start Waste Generation (e.g., unused chemical, contaminated items) ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe Always container Select & Pre-Label Hazardous Waste Container ppe->container deposit Deposit Waste into Labeled Container container->deposit close_container Keep Container Securely Closed deposit->close_container store Store in Secondary Containment in a Designated SAA close_container->store full Container Full or Project Complete? store->full full->store No ehs Contact EHS for Pickup full->ehs Yes end Document & Await Professional Disposal ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to this structured, safety-first approach, you contribute to a culture of responsibility and ensure that your vital research activities are conducted with the utmost integrity and care for your safety, the safety of your colleagues, and the protection of our environment.

References

  • Laboratory Safety Guidance.
  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]
  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
  • Safety Data Sheet - this compound. Angene Chemical. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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Navigating the Safe Handling of 2-(Benzylamino)nicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(Benzylamino)nicotinic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following procedural guidance is based on established safety data and best practices in chemical handling.

Hazard Assessment of this compound

This compound is a compound that requires careful handling due to its potential health hazards. According to available safety data, this compound is classified as:

  • Harmful if swallowed [1].

  • Causes skin irritation [1].

  • Causes serious eye irritation [1].

  • May cause respiratory irritation [1].

Understanding these hazards is the first step in establishing a robust safety protocol. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, the personal protective equipment (PPE) selected must create an effective barrier against these routes.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum PPE requirements for various laboratory operations.

OperationEye and Face ProtectionSkin and Body ProtectionRespiratory Protection
Weighing and transferring solid Chemical safety gogglesNitrile or butyl rubber gloves, Lab coatN95 dust mask or a respirator with a particle filter is recommended, especially if dust is generated[2][3].
Preparing solutions Chemical safety goggles and a face shieldNitrile or butyl rubber gloves, Chemical-resistant apron or lab coatWork in a well-ventilated area or a chemical fume hood.
Conducting reactions Chemical safety goggles and a face shieldNitrile or butyl rubber gloves, Chemical-resistant apron or lab coatWork in a chemical fume hood.
Post-reaction work-up and purification Chemical safety goggles and a face shieldNitrile or butyl rubber gloves, Chemical-resistant apron or lab coatWork in a chemical fume hood.
Expert Insights on PPE Selection:
  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are mandatory.[4][5][6][7][8][9] A face shield should be used in conjunction with goggles when there is a risk of splashes, such as when preparing solutions or during vigorous reactions.[10]

  • Gloves: Nitrile or butyl rubber gloves are recommended for handling acidic compounds.[10] Always inspect gloves for any signs of degradation or perforation before use.[4] It is crucial to use proper glove removal technique to avoid contaminating your skin.[4]

  • Body Protection: A standard lab coat is generally sufficient for small-scale work. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: While working in a fume hood is the primary engineering control to prevent inhalation, a respirator may be necessary in situations where ventilation is inadequate or if dust is generated. An N95 mask can provide basic protection against particulates.[10] For higher-risk scenarios, a respirator with an appropriate cartridge for organic vapors and acid gases should be considered.[10]

Procedural, Step-by-Step Guidance

Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Handling and Operational Plan
  • Preparation:

    • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

    • Locate the nearest emergency shower and eyewash station and verify they are operational.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Execution:

    • Weighing: Perform in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

    • Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.

    • Reaction: Conduct all reactions within a properly functioning chemical fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[2][4][11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

Waste_Segregation cluster_waste Waste Streams for this compound cluster_containers Designated Waste Containers Solid Solid Waste (Unused reagent, contaminated consumables) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Reaction mixtures, solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, broken glass) Sharps_Container Puncture-proof Sharps Container Sharps->Sharps_Container

Caption: Waste Segregation for this compound.

Disposal Procedures
  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous solid waste container.[2][4][9]

  • Liquid Waste: Dispose of solutions containing this compound in a designated, clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][4]

  • Empty Containers: "Empty" containers that held this compound should be rinsed three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The defaced, empty container can then be disposed of according to your institution's guidelines.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3][4][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested - HIMEDIA. (URL: )
  • NICOTINIC ACID EXTRA PURE - Loba Chemie. (URL: )
  • UAH Laboratory Personal Protective Equipment. (URL: [Link])
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (URL: [Link])
  • (Niacin) MSDS CAS - oxfordlabchem.com. (URL: [Link])
  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (URL: [Link])
  • Safety Data Sheet - Angene Chemical. (URL: [Link])
  • Chemical Safety: Personal Protective Equipment. (URL: [Link])
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (URL: [Link])
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) - VA.gov. (URL: [Link])
  • NIH Waste Disposal Guide 2022. (URL: [Link])

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